molecular formula C10H15NO2S B1586079 Ethyl 2-amino-5-isopropylthiophene-3-carboxylate CAS No. 65416-85-5

Ethyl 2-amino-5-isopropylthiophene-3-carboxylate

Cat. No.: B1586079
CAS No.: 65416-85-5
M. Wt: 213.3 g/mol
InChI Key: CRSNXJLZRGBLAD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-isopropylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C10H15NO2S and its molecular weight is 213.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-amino-5-propan-2-ylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-4-13-10(12)7-5-8(6(2)3)14-9(7)11/h5-6H,4,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSNXJLZRGBLAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373379
Record name ethyl 2-amino-5-isopropylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65416-85-5
Record name ethyl 2-amino-5-isopropylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-amino-5-isopropylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-5-isopropylthiophene-3-carboxylate, a substituted thiophene derivative, is a molecule of significant interest in the field of medicinal chemistry and drug discovery. Its structural motif, featuring a 2-aminothiophene core, is a privileged scaffold found in a variety of biologically active compounds. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, insights into its applications in drug development, and essential safety information. The presence of the isopropyl group at the 5-position of the thiophene ring offers a unique lipophilic characteristic that can be exploited to modulate the pharmacological properties of derivative compounds.

Physicochemical Properties

This compound is identified by the CAS Number 65416-85-5 .[1] It is typically an oil at room temperature. A comprehensive summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 65416-85-5[1]
Molecular Formula C₁₀H₁₅NO₂S[1]
Molecular Weight 213.30 g/mol [1]
Physical State Oil[1]
Boiling Point 321.8 ± 42.0 °C at 760 mmHgMySkinRecipes
Solubility Information not available
InChI Key CRSNXJLZRGBLAD-UHFFFAOYSA-N[1]

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Gewald reaction .[2][3][4] This multicomponent reaction involves the condensation of a ketone (in this case, methyl isopropyl ketone), an α-cyanoester (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[2][3][4]

Reaction Mechanism

The mechanism of the Gewald reaction proceeds through several key steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between methyl isopropyl ketone and ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.[3]

  • Michael Addition of Sulfur: Elemental sulfur then adds to the β-position of the unsaturated nitrile in a Michael-type addition.

  • Ring Closure and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene ring system.

Gewald_Reaction cluster_reactants Reactants cluster_process Reaction Steps ketone Methyl Isopropyl Ketone intermediate1 α,β-Unsaturated Nitrile ketone->intermediate1 Knoevenagel Condensation cyanoacetate Ethyl Cyanoacetate cyanoacetate->intermediate1 Knoevenagel Condensation sulfur Sulfur (S₈) intermediate2 Sulfur Adduct sulfur->intermediate2 base Base (e.g., Morpholine) intermediate1->intermediate2 Michael Addition product Ethyl 2-amino-5-isopropyl- thiophene-3-carboxylate intermediate2->product Cyclization & Tautomerization SAR_Concept cluster_activities Potential Biological Activities core Ethyl 2-amino-5-isopropyl- thiophene-3-carboxylate modification Further Chemical Modification core->modification Serves as Intermediate antimicrobial Antimicrobial modification->antimicrobial antiinflammatory Anti-inflammatory modification->antiinflammatory anticancer Anticancer modification->anticancer

Sources

Physicochemical properties of Ethyl 2-amino-5-isopropylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-amino-5-isopropylthiophene-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of this compound. As a member of the 2-aminothiophene class of heterocyclic compounds, this molecule serves as a versatile building block in medicinal chemistry and materials science.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with essential data on its synthesis context, physical and spectroscopic properties, and key considerations for its handling and reactivity. The information presented is grounded in established chemical principles and supported by spectroscopic data from analogous compounds, offering a predictive and practical framework for its application in a laboratory setting.

Introduction & Synthesis Context

Significance of 2-Aminothiophene Scaffolds

The 2-aminothiophene core is a privileged scaffold found in numerous biologically active compounds.[1] Its derivatives are investigated for a wide range of therapeutic applications, including as cytostatic agents against various cancer cell lines, inhibitors of human leukocyte elastase, and allosteric enhancers for adenosine receptors.[1][3] The functional group handles—an aromatic amine and a carboxylate ester—provide rich opportunities for chemical modification, making compounds like this compound valuable starting materials for the synthesis of more complex molecules, such as thienopyrimidines.[2][4]

The Gewald Reaction: The Primary Synthetic Route

Understanding the synthesis of this compound is crucial as the reaction conditions and starting materials dictate the purity and potential side products. The most prominent and versatile method for creating polysubstituted 2-aminothiophenes is the Gewald reaction.[5][6][7] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde (in this case, 3-methyl-2-butanone), an α-cyanoester (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst like morpholine or triethylamine.[5][8]

The reaction proceeds through an initial Knoevenagel condensation between the ketone and the cyanoester, followed by the addition of sulfur and a subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[5] The mild conditions and ready availability of reagents make the Gewald reaction a highly efficient and widely adopted strategy.[1]

Gewald_Reaction_Mechanism start 3-Methyl-2-butanone + Ethyl Cyanoacetate + Sulfur (S8) knoevenagel Knoevenagel Condensation start->knoevenagel base Base Catalyst (e.g., Morpholine) base->knoevenagel Catalyzes intermediate α,β-Unsaturated Nitrile Intermediate knoevenagel->intermediate sulfur_addition Sulfur Addition & Cyclization intermediate->sulfur_addition product Ethyl 2-amino-5-isopropyl- thiophene-3-carboxylate sulfur_addition->product

Caption: Generalized workflow of the Gewald Reaction for synthesis.

Core Physicochemical Properties

This section details the fundamental physical and chemical properties of the title compound.

Identity and Nomenclature
PropertyValueSource
IUPAC Name 2-Amino-5-isopropyl-thiophene-3-carboxylic acid ethyl ester[9]
CAS Number 65416-85-5[9]
Molecular Formula C₁₀H₁₅NO₂S[9]
Molecular Weight 213.3 g/mol [9]
InChI Key CRSNXJLZRGBLAD-UHFFFAOYSA-N[9]
Physical Properties
PropertyValueComments
Appearance OilThe physical state can vary in this compound class. For example, the related 5-phenyl analog is a brown powder.[10]
Boiling Point Not availableLikely requires vacuum distillation to prevent decomposition.
Melting Point Not applicableAs an oil, it does not have a defined melting point. For comparison, the solid 4,5,6,7-tetrahydrobenzo[b]thiophene analog melts at 114-116 °C.
Solubility Profile

While quantitative solubility data is not readily published, a qualitative assessment can be made based on the molecular structure. The presence of the polar amino and ester functional groups balanced by the nonpolar isopropyl and thiophene moieties suggests the following profile:

  • High Solubility: Common organic solvents such as Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Ethanol, and Dimethyl Sulfoxide (DMSO).

  • Low Solubility: Water and nonpolar aliphatic hydrocarbons like hexanes.

For applications requiring aqueous buffers, the use of a co-solvent like DMSO or ethanol is recommended.

Stability and Storage Recommendations

2-Aminothiophenes are generally stable under standard laboratory conditions. However, prolonged exposure to light and air can lead to oxidation and discoloration. The amino group can be particularly sensitive.

  • Storage: It is recommended to store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place. For long-term storage, refrigeration (2-8°C) is advisable.

Spectroscopic & Structural Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound. The following sections provide a predicted spectroscopic profile based on data from closely related analogs.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The predicted ¹H and ¹³C NMR chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are tabulated below. These predictions are informed by published data for similar structures.[8][11]

Predicted ¹H NMR Data

ProtonsPredicted Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Ethyl -CH₃~1.35Triplet (t)~7.1Integrates to 3H
Isopropyl -CH₃~1.30Doublet (d)~6.9Integrates to 6H
Isopropyl -CH~3.10Septet (sept)~6.9Integrates to 1H
Ethyl -OCH₂-~4.25Quartet (q)~7.1Integrates to 2H
Amino -NH₂~5.90Broad Singlet (br s)-Integrates to 2H, D₂O exchangeable
Thiophene H-4~6.60Singlet (s)-Integrates to 1H

Predicted ¹³C NMR Data

CarbonPredicted Shift (δ, ppm)Assignment
Ethyl -CH₃~14.5
Isopropyl -CH₃~23.5
Isopropyl -CH~32.0
Ethyl -OCH₂-~59.8
C3 (Ester-bearing)~105.0
C4~115.0
C5 (Isopropyl-bearing)~150.0
C2 (Amino-bearing)~160.0
Ester C=O~167.0
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The analysis, typically performed on a neat film (for an oil) between salt plates, would be expected to show the following characteristic absorption bands.[8][12]

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3420 - 3300Medium-StrongN-HAsymmetric & Symmetric Stretch
2960 - 2870MediumC-H (sp³)Alkyl Stretch
~1660StrongC=OEster Carbonyl Stretch
~1580StrongC=CThiophene Ring Stretch
~1260StrongC-OEster Stretch
Ultraviolet-Visible (UV-Vis) Spectroscopy

Thiophene derivatives exhibit characteristic UV absorption bands due to π→π* electronic transitions within the aromatic system.[13][14] For this compound, the combination of the thiophene chromophore with the amino (auxochrome) and ester groups is expected to result in strong absorption maxima in the UV region, likely between 280 and 350 nm, when measured in a solvent like ethanol or methanol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 213, corresponding to the molecular weight of the compound.

  • Key Fragments: Common fragmentation pathways would include the loss of an ethoxy radical (•OCH₂CH₃) leading to a fragment at m/z = 168, or the loss of the entire ethyl carboxylate group.

Experimental Protocols for Property Determination

To ensure data integrity, standardized protocols must be followed. The following workflows are provided as a guide for researchers.

Characterization_Workflow sample Synthesized Sample (this compound) purity_check Initial Purity Check (TLC / GC-MS) sample->purity_check purification Purification (e.g., Column Chromatography) purity_check->purification Purity <95% pure_sample Pure, Dry Sample purity_check->pure_sample Purity ≥95% purification->purity_check nmr NMR (¹H, ¹³C) Structure Confirmation pure_sample->nmr ir FTIR Functional Group ID pure_sample->ir ms HRMS Formula Confirmation pure_sample->ms uv UV-Vis Electronic Properties pure_sample->uv solubility Solubility Test pure_sample->solubility

Caption: Standard workflow for physicochemical characterization.

Protocol: Determination of Qualitative Solubility
  • Preparation: Aliquot approximately 1-2 mg of the compound into separate small, clean test tubes or vials.

  • Solvent Addition: To each tube, add 0.5 mL of a different test solvent (e.g., water, ethanol, DMSO, hexanes, ethyl acetate).

  • Mixing: Agitate each tube vigorously for 30 seconds using a vortex mixer.

  • Observation: Allow the tubes to stand for 1 minute. Observe and record whether the compound has completely dissolved (soluble), partially dissolved (sparingly soluble), or remained undissolved (insoluble).

  • Validation: For samples that appear insoluble, gently warm the tube and observe if solubility increases, noting this as temperature-dependent.

Protocol: Acquiring Spectroscopic Data
  • NMR Sample Preparation: Dissolve 5-10 mg of the pure, dry compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved before analysis.

  • FTIR Sample Preparation: As an oil, the compound can be analyzed directly as a neat thin film. Apply one drop of the oil onto a KBr or NaCl salt plate and gently press a second plate on top to create a uniform film.

  • GC-MS Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the compound in a volatile organic solvent like ethyl acetate or DCM. Inject a small volume (e.g., 1 µL) into the instrument.

Reactivity Profile & Safety Considerations

Key Chemical Reactivity
  • Amino Group: The 2-amino group is nucleophilic and can undergo standard reactions such as acylation, alkylation, diazotization, and condensation with aldehydes or ketones to form Schiff bases.[8]

  • Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions (saponification). It can also undergo transesterification in the presence of another alcohol and a suitable catalyst.

  • Thiophene Ring: While aromatic, the thiophene ring can undergo electrophilic substitution, though the positions are directed by the existing activating (amino) and deactivating (ester) groups.

Safety, Handling, and Toxicology

Specific toxicological data for this compound is not widely available. Therefore, precautions should be based on compounds of a similar class.[15][16]

  • GHS Hazards (Predicted): May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[16] May be harmful if swallowed.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this compound.[17][18] All work should be performed in a well-ventilated fume hood.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Disclaimer: This safety information is predictive. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physicochemical properties. Its synthesis via the robust Gewald reaction and its versatile functional groups make it an attractive platform for further chemical exploration. This guide provides the foundational data and experimental context necessary for its effective use in research and development, from structural confirmation via spectroscopy to safe handling and storage in the laboratory.

References

  • Wikipedia. Gewald reaction. [Link]
  • Sabnis, R. W. (2008). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. [Link]
  • Organic Chemistry Portal. Gewald Reaction. [Link]
  • Imoto, E., & Motoyama, R. (1958). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture.
  • Gherasim, C., et al. (2009). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. [Link]
  • Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. [Link]
  • Al-Yasari, R. K. (2016). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences. [Link]
  • Imoto, E., & Motoyama, R. (1958). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of University of Osaka Prefecture.
  • SpectraBase. FTIR of ethyl 2-{[(2-chlorophenyl)
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  • El-Damasy, A. K., et al. (2023).
  • Spetea, M., et al. (2000). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Archiv der Pharmazie. [Link]
  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry. [Link]
  • Ghorab, M. M., et al. (2013). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E. [Link]

Sources

A Guide to the Crystal Structure Analysis of 2-Aminothiophene Derivatives: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals engaged in the study of 2-aminothiophene derivatives. It provides a comprehensive overview of the critical aspects of crystal structure analysis, from the foundational principles of crystal growth to the advanced interpretation of intermolecular interactions. By elucidating the causal relationships behind experimental choices and grounding protocols in established standards, this guide aims to empower researchers to conduct robust and insightful crystallographic studies.

Introduction: The Significance of 2-Aminothiophenes in Medicinal Chemistry

2-aminothiophene derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have made them a focal point of drug discovery efforts. Notably, certain 2-aminothiophene derivatives have shown promise as allosteric enhancers of the A1 adenosine receptor and as potential therapeutics for diseases like leishmaniasis. The thiophene ring, acting as a bioisosteric replacement for a phenyl group, is a key feature in many synthetic and natural pharmaceuticals.

The three-dimensional arrangement of atoms and molecules within a crystal, known as the crystal structure, dictates the physicochemical properties of a compound, including its solubility, stability, and bioavailability. Therefore, a thorough understanding of the crystal structure of 2-aminothiophene derivatives is paramount for rational drug design and the development of effective therapeutic agents. Single-crystal X-ray diffraction is the definitive technique for elucidating these intricate three-dimensional structures.

This guide will navigate the reader through the entire workflow of crystal structure analysis, from obtaining suitable single crystals to interpreting the complex network of intermolecular forces that govern the crystal packing.

Part 1: The Foundation - Obtaining High-Quality Single Crystals

The journey of crystal structure analysis begins with its most crucial and often most challenging step: the growth of high-quality single crystals. A suitable crystal for X-ray diffraction should be a single, well-ordered entity, typically 0.1-0.3 mm in size, and free from significant defects. The choice of crystallization method is dictated by the physicochemical properties of the specific 2-aminothiophene derivative.

Key Crystallization Techniques for 2-Aminothiophene Derivatives

Several techniques are commonly employed to grow single crystals of organic compounds. The selection of the appropriate method and solvent system is often an empirical process, guided by the solubility profile of the compound.

  • Slow Evaporation: This is the most straightforward method. A near-saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment. The gradual increase in concentration beyond the saturation point induces crystallization. The choice of solvent is critical; it should be one in which the compound is moderately soluble.

  • Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available. A solution of the 2-aminothiophene derivative in a relatively non-volatile solvent is placed in a small, open vial. This vial is then enclosed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.

  • Thermal Control (Slow Cooling): For compounds that are stable at elevated temperatures, a saturated solution can be prepared at a higher temperature and then cooled down slowly. The decrease in solubility upon cooling leads to the formation of crystals. The rate of cooling is a critical parameter to control the size and quality of the crystals.

Causality in Experimental Choices: The Role of the Solvent

The choice of solvent extends beyond simply dissolving the compound. The polarity, volatility, and ability of the solvent to form hydrogen bonds can significantly influence the crystal packing and even the resulting polymorphic form. For instance, a protic solvent might compete for hydrogen bonding sites on the 2-aminothiophene derivative, leading to a different packing arrangement compared to an aprotic solvent. It is advisable to screen a variety of solvents and solvent mixtures to find the optimal conditions for crystal growth.

Part 2: The Core Technique - Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, the next step is to subject it to X-ray diffraction analysis. This powerful technique allows for the precise determination of the atomic arrangement within the crystal lattice.

The Single-Crystal X-ray Diffraction Workflow

The process of determining a crystal structure from a single crystal can be broken down into several key stages.

  • Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures.

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations. Modern diffractometers automate this process, optimizing the data collection strategy to ensure a complete and redundant dataset.

  • Data Reduction: The raw diffraction images are processed to extract the intensities of the individual reflections. This step also involves applying corrections for various experimental factors, such as absorption and beam intensity fluctuations.

  • Structure Solution: This is the process of obtaining an initial model of the crystal structure. For small molecules like 2-aminothiophene derivatives, direct methods are most commonly used. These methods use statistical relationships between the reflection intensities to determine the phases of the structure factors, which are essential for calculating an electron density map.

  • Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic positions, thermal parameters, and other model parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by figures of merit such as the R-factor and the goodness-of-fit.

To ensure the scientific integrity of the results, it is imperative to follow established protocols and standards. The International Union of Crystallography (IUCr) provides comprehensive guidelines for the collection, analysis, and reporting of crystallographic data. Adherence to these standards ensures that the data is robust, reproducible, and can be readily validated by the scientific community. The final structural data is typically deposited in a public database, such as the Cambridge Structural Database (CSD), in the standard Crystallographic Information File (CIF) format. A CIF contains all the essential information about the crystal structure, including unit cell parameters, atomic coordinates, and experimental details.

Visualizing the Experimental Workflow

The entire process, from a synthesized 2-aminothiophene derivative to a fully refined crystal structure, can be visualized as a logical workflow.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis 2-Aminothiophene Derivative Synthesis purification Purification synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure (CIF) structure_refinement->final_structure

A streamlined workflow for the crystal structure analysis of 2-aminothiophene derivatives.

Part 3: Deciphering the Architecture - Analysis of the Crystal Structure

Once the crystal structure is solved and refined, the next crucial step is to analyze the wealth of information it contains. This involves examining the molecular conformation, identifying key intermolecular interactions, and understanding how these forces dictate the overall crystal packing.

Molecular Conformation and Intramolecular Interactions

The crystal structure provides a precise snapshot of the molecule's conformation in the solid state. For 2-aminothiophene derivatives, this includes the planarity of the thiophene ring and the orientation of its substituents. Intramolecular hydrogen bonds, such as those between the amino group and a neighboring carbonyl group, can significantly influence the molecular conformation by forming stable ring systems. These conformational details are critical for understanding the molecule's shape and how it might interact with a biological target.

The Supramolecular Synthons: Intermolecular Interactions

The arrangement of molecules in a crystal is governed by a complex interplay of non-covalent interactions. Identifying and understanding these interactions is key to comprehending the supramolecular architecture.

  • Hydrogen Bonds: Hydrogen bonds are among the strongest and most directional intermolecular interactions. In 2-aminothiophene derivatives, the amino group is a potent hydrogen bond donor, while heteroatoms like oxygen and nitrogen in the substituents can act as acceptors. These interactions often lead to the formation of well-defined one-, two-, or three-dimensional networks.

  • π-π Stacking: The aromatic thiophene ring and any other aromatic substituents can participate in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic rings, play a significant role in the packing of many aromatic compounds.

  • Other Weak Interactions: Other weaker interactions, such as C-H···π, C-H···O, and van der Waals forces, also contribute to the overall stability of the crystal lattice. While individually weak, the cumulative effect of these interactions can be substantial.

Advanced Visualization and Analysis Tools

To gain deeper insights into the intermolecular interactions, several computational tools are employed.

  • Hirshfeld Surface Analysis: This method provides a graphical representation of the intermolecular contacts in a crystal. The Hirshfeld surface is a three-dimensional surface that encloses a molecule and is colored according to the nature and proximity of its intermolecular contacts. This allows for a quick and intuitive visualization of the dominant interactions.

  • Energy Framework Analysis: This computational tool calculates the interaction energies between molecules in the crystal and visualizes them as a framework of cylinders connecting the interacting molecules. The thickness of the cylinders is proportional to the strength of the interaction, providing a quantitative map of the energetic landscape of the crystal packing.

Case Study: Crystal Structure of a Substituted 2-Aminothiophene

To illustrate these concepts, let's consider a hypothetical 2-aminothiophene derivative, Compound A .

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.2
Z4

The crystal structure of Compound A reveals a planar thiophene ring. An intramolecular hydrogen bond is observed between the amino group and a carbonyl substituent, forming a stable six-membered ring. In the crystal packing, molecules of Compound A are linked into one-dimensional chains via intermolecular N-H···O hydrogen bonds. These chains are further assembled into a three-dimensional network through π-π stacking interactions between the thiophene rings of adjacent chains.

packing_diagram cluster_chain1 Chain 1 cluster_chain2 Chain 2 mol1 Molecule A mol2 Molecule A' mol1->mol2 N-H···O H-bond mol3 Molecule B mol1->mol3 π-π Stacking mol4 Molecule B' mol2->mol4 π-π Stacking mol3->mol4 N-H···O H-bond

A schematic representation of the crystal packing of Compound A.

Conclusion: From Structure to Function

The crystal structure analysis of 2-aminothiophene derivatives provides invaluable insights into their solid-state properties and potential biological activity. By understanding the intricate details of their molecular conformation and supramolecular assembly, researchers can make more informed decisions in the drug design and development process. The combination of meticulous experimental work, guided by established principles, and advanced computational analysis empowers the scientific community to unlock the full potential of this important class of molecules. This guide has provided a comprehensive framework for conducting such analyses, emphasizing the importance of scientific integrity and a deep understanding of the underlying principles.

References

  • Kubicki, M., & Yathirajan, H. S. (2012). Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. Crystals, 2(3), 1058-1068. [Link]
  • Puterová, Z., & Krutošíková, A. (2010). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Acta Chimica Slovaca, 3(1), 1-12. [Link]
  • International Union of Crystallography. (2023).
  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. Chimia, 66(10), 739-744. [Link]
  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]
  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]
  • Turner, M. J., et al. (2017). CrystalExplorer17. University of Western Australia. [Link]

1H NMR and 13C NMR spectral data for Ethyl 2-amino-5-isopropylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 2-amino-5-isopropylthiophene-3-carboxylate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of heterocyclic compounds is of paramount importance. Thiophene derivatives, in particular, are foundational scaffolds in a multitude of pharmaceutical agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of these molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for this compound, a representative member of this important class of compounds.

The Structural Significance of 2-Aminothiophenes

The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. The specific substitution pattern, such as the presence of an isopropyl group at the 5-position and an ethyl carboxylate at the 3-position, significantly influences the molecule's electronic and steric properties, which in turn dictate its pharmacological activity. Precise characterization of this substitution pattern is therefore a critical step in the drug discovery and development process.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the proton environments within the molecule. The chemical shifts (δ), coupling constants (J), and integration values for each signal allow for the unambiguous assignment of each proton. The spectrum is typically recorded in a deuterated solvent such as chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-4~6.5-6.8s1HThiophene ring proton
NH₂~5.9-6.2br s2HAmino group protons
O-CH₂~4.2-4.3q2HEthyl ester methylene protons
CH (isopropyl)~3.0-3.2sept1HIsopropyl methine proton
CH₃ (isopropyl)~1.2-1.3d6HIsopropyl methyl protons
O-CH₂-CH₃~1.3-1.4t3HEthyl ester methyl protons
Rationale for ¹H NMR Assignments:
  • Thiophene Ring Proton (H-4): The lone proton on the thiophene ring is expected to appear as a singlet in the aromatic region. Its chemical shift is influenced by the electron-donating amino group at the 2-position and the isopropyl group at the 5-position.

  • Amino Protons (NH₂): The protons of the primary amine typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.

  • Ethyl Ester Protons (O-CH₂ and O-CH₂-CH₃): The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the neighboring methyl protons. The methyl protons, in turn, appear as a triplet.

  • Isopropyl Protons (CH and CH₃): The methine proton of the isopropyl group is expected to be a septet due to coupling with the six equivalent methyl protons. The two methyl groups of the isopropyl substituent are equivalent and thus appear as a single doublet.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically acquired to simplify the spectrum and enhance the signal-to-noise ratio.[1]

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

CarbonChemical Shift (δ, ppm)Assignment
C=O~166Ester carbonyl carbon
C-2~163Thiophene ring carbon attached to NH₂
C-5~145Thiophene ring carbon attached to isopropyl
C-4~115Thiophene ring carbon with H
C-3~105Thiophene ring carbon attached to ester
O-CH₂~60Ethyl ester methylene carbon
CH (isopropyl)~30Isopropyl methine carbon
CH₃ (isopropyl)~24Isopropyl methyl carbons
O-CH₂-CH₃~14Ethyl ester methyl carbon
Rationale for ¹³C NMR Assignments:

The chemical shifts of the thiophene ring carbons are particularly sensitive to the electronic effects of the substituents.[1][2] The amino group at C-2 and the ester group at C-3 significantly influence the electron density around the ring, leading to the observed chemical shifts. The substituent effects of the isopropyl group are also reflected in the chemical shift of C-5. The chemical shifts of the ethyl and isopropyl groups are in the expected aliphatic region.

Experimental Protocol for NMR Data Acquisition

The following provides a generalized, step-by-step methodology for the acquisition of high-quality NMR spectra for this compound.

Sample Preparation:
  • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Ensure the sample is homogeneous and free of any particulate matter.

NMR Spectrometer Setup and Data Acquisition:
  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[1]

  • For ¹H NMR:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to approximately 12-15 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Use a relaxation delay of 1-2 seconds between scans.[1]

  • For ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 200-220 ppm.

    • A significantly larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.[1]

    • Use a relaxation delay of 2-5 seconds to ensure full relaxation of all carbon nuclei.[1]

Data Processing:
  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

Visualization of Molecular Structure and NMR Workflow

To further aid in the understanding of the structural assignments and the experimental process, the following diagrams are provided.

Caption: Molecular structure with key atom numbering.

cluster_workflow NMR Data Acquisition and Analysis Workflow start Sample Preparation acquire NMR Data Acquisition (¹H and ¹³C) start->acquire Insert into Spectrometer process Data Processing (FT, Phasing, Calibration) acquire->process Generate FID analyze Spectral Analysis (Assignment and Interpretation) process->analyze Generate Spectrum elucidate Structure Elucidation analyze->elucidate Assign Signals

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

NMR spectroscopy is an indispensable technique for the structural verification of synthesized organic compounds like this compound. A thorough analysis of both ¹H and ¹³C NMR spectra, grounded in an understanding of substituent effects on chemical shifts, allows for the confident assignment of all proton and carbon signals. The methodologies and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis and characterization of novel thiophene derivatives for drug discovery and development.

References

  • BenchChem. A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes.
  • Fujieda, K., Takahashi, K., & Sone, T. C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan.
  • Sone, T., Takahashi, K., & Fujieda, K. ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Magnetic Resonance in Chemistry.
  • The Royal Society of Chemistry.
  • Stenutz, R. NMR chemical shift prediction of thiophenes.
  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Rel
  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.
  • Ethyl 2-amino-4-methylthiophene-3-carboxyl
  • Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis. The Royal Society of Chemistry.

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Mechanism of the Gewald reaction for substituted thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Gewald Reaction: Mechanism and Application in Substituted Thiophene Synthesis

Introduction: The Enduring Utility of the Gewald Reaction

First reported by Karl Gewald in the 1960s, the Gewald reaction has become a cornerstone of heterocyclic chemistry, providing a robust and versatile one-pot method for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3] This multicomponent reaction, which brings together a carbonyl compound, an α-activated acetonitrile, and elemental sulfur, is celebrated for its operational simplicity, the availability of its starting materials, and its efficiency in constructing the highly valuable 2-aminothiophene scaffold.[4][5]

These thiophene derivatives are not mere chemical curiosities; they are privileged structures in medicinal chemistry and materials science.[6] The 2-aminothiophene moiety serves as a critical building block for a wide array of biologically active compounds, including anti-inflammatory, anti-proliferative, and anti-viral agents.[5][6] Its role as a bioisosteric replacement for the phenyl group has made it a staple in drug design, leading to the development of several FDA-approved pharmaceuticals.[7][8] This guide provides an in-depth exploration of the core mechanistic principles of the Gewald reaction, offers practical experimental insights, and highlights its significance for researchers in drug development.

Core Reaction Components: A Symphony of Reactivity

The success of the Gewald reaction hinges on the carefully orchestrated interplay of three key reactants and a base catalyst. Understanding the role of each is fundamental to mastering the synthesis.

  • The Carbonyl Compound: The reaction accommodates a wide range of aldehydes and ketones.[2] The primary role of the carbonyl is to act as the electrophile in the initial condensation step. The choice of ketone or aldehyde directly dictates the substituents at the 4- and 5-positions of the final thiophene ring.[9] While simple ketones and aldehydes are common, more sterically hindered or electronically deactivated carbonyls may require harsher conditions or modified procedures to achieve good yields.[9][10]

  • The Active Methylene Nitrile: This component, typically an α-cyanoester like ethyl cyanoacetate or a dinitrile such as malononitrile, serves a dual purpose.[11][12] The electron-withdrawing cyano group(s) acidify the adjacent methylene protons, facilitating deprotonation by a mild base to form a stabilized carbanion.[12] This carbanion is the nucleophile that initiates the reaction. The nature of the second activating group (e.g., ester, cyano) determines the substituent at the 3-position of the thiophene.

  • Elemental Sulfur (S₈): As the source of the heteroatom, elemental sulfur is an abundant and cost-effective reagent.[6] In the reaction, the stable eight-membered crown-shaped ring of S₈ must be opened to participate in the cyclization. This is achieved via nucleophilic attack by an intermediate carbanion, leading to the formation of polysulfide chains.[6][13] The reaction's driving force ultimately funnels these complex polysulfide intermediates into the final monosulfide aromatic product.[14][15]

  • The Base Catalyst: A base is essential for initiating the reaction by deprotonating the active methylene nitrile.[1] Common bases include secondary amines like morpholine and diethylamine, or tertiary amines such as triethylamine.[6] Morpholine is often favored due to its ability to effectively dissolve elemental sulfur, forming morpholine polysulfides that act as both a base and a sulfur-transfer agent.[1] The primary role of the amine is to function as an acid/base catalyst, rather than directly activating the sulfur through nucleophilic attack, which is energetically unfavorable.[6]

The Mechanistic Pathway: A Stepwise Elucidation

While conceived as a one-pot synthesis, the Gewald reaction proceeds through a well-defined sequence of steps. Recent computational studies using density functional theory (DFT) have provided significant clarity on the intricate mechanism, particularly concerning the behavior of sulfur.[6][16][17]

Step 1: Knoevenagel-Cope Condensation

The reaction is initiated by a Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile.[2][12][18] The base abstracts a proton from the α-carbon of the nitrile to form a resonance-stabilized carbanion (enolate). This nucleophile then attacks the carbonyl carbon, followed by dehydration, to yield a stable α,β-unsaturated nitrile intermediate, often referred to as the Knoevenagel product.[2][6] This initial condensation is a critical step that assembles the carbon backbone of the future thiophene ring.

Knoevenagel_Condensation Knoevenagel-Cope Condensation Step Reactants Ketone/Aldehyde + Active Methylene Nitrile Carbanion Nitrile Carbanion (Enolate) Reactants->Carbanion Deprotonation Base Base (e.g., Morpholine) Base->Reactants - H⁺ Intermediate Alkoxide Intermediate Carbanion->Intermediate Nucleophilic Attack on Carbonyl Product α,β-Unsaturated Nitrile (Knoevenagel Product) Intermediate->Product Dehydration (-H₂O) Water H₂O

Caption: Initial Knoevenagel condensation to form the α,β-unsaturated nitrile.

Step 2: Sulfuration and Polysulfide Formation

Once the Knoevenagel product is formed, the base deprotonates the γ-position, creating a new substituted allylic anion.[6] This anion is the key nucleophile that attacks the elemental sulfur (S₈) ring, breaking it open and forming an octasulfide intermediate.[6] This process initiates a complex equilibrium involving various polysulfide intermediates of different lengths.[14][15] These polysulfides can interconvert through mechanisms like unimolecular cyclization and nucleophilic degradation.[6][17] Protonation of these polysulfides can also occur, altering their reactivity and facilitating their decomposition into shorter chains.[14][16]

Step 3: Intramolecular Cyclization and Aromatization

The final, thermodynamically driven stage of the reaction is the cyclization of a monosulfide intermediate.[6][13] The sulfur-containing anion attacks the nitrile carbon in an intramolecular fashion, forming a five-membered ring.[1] Subsequent tautomerization of the resulting imine to an enamine, followed by aromatization, yields the highly stable 2-aminothiophene product.[2][18] This final aromatization step is the primary driving force that funnels all the preceding intermediates toward the desired product.[6][15]

Gewald_Mechanism Core Mechanism of the Gewald Reaction cluster_0 Knoevenagel Condensation cluster_1 Sulfuration & Cyclization R1 Carbonyl + Nitrile Knoevenagel_Product α,β-Unsaturated Nitrile R1->Knoevenagel_Product Base, -H₂O Deprotonation Deprotonated Intermediate Knoevenagel_Product->Deprotonation Base, -H⁺ Sulfur_Adduct Polysulfide Intermediates (Sx⁻) Deprotonation->Sulfur_Adduct + S₈ Cyclized_Intermediate Cyclized Thiolate Sulfur_Adduct->Cyclized_Intermediate Intramolecular Cyclization Final_Product 2-Aminothiophene (Aromatic Product) Cyclized_Intermediate->Final_Product Tautomerization & Aromatization

Caption: Overview of the Gewald reaction mechanism from reactants to product.

A Validated Experimental Protocol

To translate theory into practice, this section provides a representative, self-validating protocol for the synthesis of a polysubstituted 2-aminothiophene.

Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
Cyclohexanone98.140.98 g (1.0 mL)10.0
Ethyl Cyanoacetate113.121.13 g (1.07 mL)10.0
Elemental Sulfur32.06 (as S)0.32 g10.0
Morpholine87.120.87 g (0.87 mL)10.0
Ethanol46.0720 mL-

Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (20 mL), cyclohexanone (1.0 mL, 10.0 mmol), ethyl cyanoacetate (1.07 mL, 10.0 mmol), and finely powdered elemental sulfur (0.32 g, 10.0 mmol).

  • Addition of Catalyst: With gentle stirring, add morpholine (0.87 mL, 10.0 mmol) to the mixture. The addition is often mildly exothermic.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Product Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove any soluble impurities.

  • Drying and Characterization: Dry the resulting solid product under vacuum. The product, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, should be a crystalline solid. Characterize via melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Typical yields for this procedure are in the range of 70-85%.[9]

Experimental_Workflow Gewald Reaction Experimental Workflow A 1. Combine Reactants (Ketone, Nitrile, Sulfur) in Ethanol B 2. Add Morpholine (Catalyst) A->B C 3. Heat to Reflux (78-80°C) B->C D 4. Monitor by TLC C->D E 5. Cool Reaction (Room Temp -> Ice Bath) D->E Reaction Complete F 6. Isolate by Filtration E->F G 7. Wash with Cold Ethanol F->G H 8. Dry Under Vacuum G->H I 9. Characterize Product (NMR, MS, MP) H->I

Sources

An In-depth Technical Guide to the Biological Activity Screening of Novel Thiophene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of the Thiophene Scaffold in Medicinal Chemistry

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, stands as a "privileged" scaffold in the landscape of medicinal chemistry.[1][2] Its remarkable structural versatility and bioisosteric similarity to a phenyl ring allow for nuanced modifications that can significantly enhance a compound's physicochemical properties, metabolic stability, and binding affinity to biological targets.[1][3] Thiophene and its derivatives are integral components of numerous FDA-approved drugs and are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4][5][6][7] The demonstrated success of this moiety, with seven thiophene-containing drugs approved in the last decade alone, underscores the imperative for robust and efficient screening methodologies to unlock the full therapeutic potential of novel thiophene-based chemical entities.[1][4]

This guide, intended for researchers, scientists, and drug development professionals, provides a strategic framework and detailed technical protocols for the comprehensive biological activity screening of novel thiophene compounds. It moves beyond a simple recitation of methods to instill a deeper understanding of the causality behind experimental design, ensuring that screening campaigns are both scientifically rigorous and resource-efficient.

Part 1: The Strategic Framework for Screening: A Multi-Stage Funnel Approach

A successful screening campaign is not a single experiment but a strategically designed cascade. The objective is to efficiently triage a large library of novel thiophene compounds to identify a select few with validated, potent, and specific activity suitable for lead optimization. This is best achieved through a multi-stage funnel approach: Primary Screening, Secondary Screening (Hit Confirmation), and Tertiary Screening (Mechanism of Action).

Primary Screening: Casting a Wide Net with High-Throughput Screening (HTS)

The initial goal is to rapidly assess a large number of compounds to identify "hits"—compounds that demonstrate a predefined level of activity in a given assay.[8][9] High-Throughput Screening (HTS) utilizes automation, miniaturized assay formats (e.g., 384- or 1536-well plates), and sensitive detectors to achieve this scale.[9]

Causality in Assay Choice: The selection of a primary assay is the most critical decision in the campaign. It must balance biological relevance with the practical demands of HTS (cost, speed, and robustness).

  • Phenotypic Screening: These assays measure a complex biological response in a whole-cell or whole-organism context (e.g., cell death, inhibition of microbial growth).[9] They are advantageous because they do not require prior knowledge of a specific molecular target. Given the broad activities of thiophenes, a cytotoxicity assay against a relevant cancer cell line (e.g., MCF-7 for breast cancer) is an excellent starting point.[10][11][12]

  • Target-Based Screening: If prior knowledge suggests a likely molecular target (e.g., a specific kinase or enzyme), a biochemical (cell-free) assay can be employed.[13] These are often more straightforward to optimize but may miss compounds that act through novel mechanisms.

Secondary Screening: From "Hits" to "Validated Hits"

Primary screening is designed for speed and will inevitably produce false positives. The secondary screening stage is designed to rigorously validate the primary hits and prioritize them for further study.

Key Objectives of Secondary Screening:

  • Hit Confirmation: Re-testing the active compounds from the primary screen, often using the same assay, to confirm activity and eliminate experimental artifacts.

  • Dose-Response Analysis: Determining the potency of the confirmed hits by testing them across a range of concentrations to calculate an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.

  • Orthogonal Assays: Employing a different assay that measures the same biological endpoint but through a different technological principle. For example, if the primary screen was a luminescence-based cell viability assay (e.g., CellTiter-Glo), a secondary assay could be a colorimetric method like the MTT or MTS assay.[14] This crucial step filters out compounds that interfere with the primary assay's detection method.

  • Initial Selectivity: Screening validated hits against a non-cancerous cell line (e.g., normal human dermal fibroblasts) to identify compounds with selective cytotoxicity towards cancer cells.

Tertiary Screening: Elucidating the Mechanism of Action (MoA)

For prioritized, validated hits, the focus shifts to understanding how they work. Thiophene derivatives are known to exert their effects through diverse mechanisms, such as inhibiting topoisomerases, disrupting tubulin polymerization, or modulating key signaling pathways.[10][15][16] MoA studies are resource-intensive and are reserved for only the most promising compounds.

Experimental Avenues for MoA Studies:

  • Cell Cycle Analysis: Using flow cytometry to determine if the compound induces arrest at a specific phase of the cell cycle (e.g., G2/M phase), which is a hallmark of antimitotic agents.[16]

  • Apoptosis Assays: Detecting markers of programmed cell death (e.g., caspase activation, Annexin V staining) to confirm the mode of cell death.[16]

  • Target Deconvolution: Utilizing techniques like thermal proteome profiling or affinity chromatography to identify the specific protein(s) the compound binds to.

  • Pathway Analysis: Using western blotting or reporter gene assays to see if the compound inhibits known cancer-related signaling pathways.[2][17]

The logical flow of this screening cascade ensures that resources are progressively focused on compounds with the highest probability of becoming viable drug candidates.

G cluster_0 Part 1: Primary Screening (HTS) cluster_1 Part 2: Secondary Screening (Hit Validation) cluster_2 Part 3: Tertiary Screening (MoA) cluster_3 Outcome Compound_Library Novel Thiophene Compound Library (10,000s of compounds) Primary_Assay Single-Concentration Phenotypic Screen (e.g., Cell Viability Assay) Compound_Library->Primary_Assay Hit_Confirmation Hit Confirmation (Re-test actives) Primary_Assay->Hit_Confirmation Identify 'Hits' (e.g., >50% Inhibition) Dose_Response Dose-Response Curve (Calculate IC50) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., MTT/MTS) Dose_Response->Orthogonal_Assay Selectivity_Assay Counter-Screen (Normal Cell Line) Orthogonal_Assay->Selectivity_Assay Validated_Hit Validated Hit Selectivity_Assay->Validated_Hit Prioritize Selective & Potent Hits MoA_Studies Mechanism of Action (e.g., Cell Cycle, Apoptosis) Target_ID Target Identification MoA_Studies->Target_ID Lead_Candidate Lead Candidate Target_ID->Lead_Candidate Advance to Lead Optimization Validated_Hit->MoA_Studies

Caption: A strategic screening cascade for novel thiophene compounds.

Part 2: Core Experimental Protocols: A Self-Validating System

The trustworthiness of screening data hinges on meticulously designed and executed protocols. Each protocol must be a self-validating system, incorporating the necessary controls to ensure data integrity. Here, we detail two foundational assays relevant to the known activities of thiophenes: an anticancer cytotoxicity assay and an antimicrobial susceptibility assay.

Anticancer Screening: The MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[18] Metabolically active cells use mitochondrial reductase enzymes to convert the yellow MTT salt into insoluble purple formazan crystals.[19][20] The amount of formazan produced is directly proportional to the number of viable cells.[19]

Detailed Step-by-Step Protocol:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) to ~80% confluency.

    • Trypsinize, count, and resuspend the cells in complete culture medium.

    • Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in a volume of 100 µL.

    • Causality: Seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting metabolic activity independent of the test compound.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to adhere and resume logarithmic growth.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each novel thiophene compound in sterile DMSO.

    • Perform serial dilutions of the compounds in serum-free medium to create a range of concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the compound-containing medium.

    • Include Control Wells:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO (0.5%). This represents 100% viability.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin). This validates the assay's ability to detect cell death.

      • Media Blank: Wells containing only medium (no cells). This is used for background absorbance subtraction.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[21]

    • Incubate for 3-4 hours at 37°C. During this time, only viable cells will convert the MTT to formazan crystals.[20]

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals.[21]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[21]

Antimicrobial Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23] The broth microdilution method is a gold-standard technique for determining MIC values in a high-throughput format.[24][25][26]

Detailed Step-by-Step Protocol:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus).

    • Suspend the colonies in sterile saline or broth.[27]

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute this standardized suspension 1:100 in Mueller-Hinton Broth (MHB) to achieve the final inoculum density of ~1.5 x 10^6 CFU/mL.[28]

    • Causality: A standardized inoculum is essential for reproducibility. A bacterial load that is too high can overwhelm the antimicrobial agent, leading to falsely high MIC values.

  • Microdilution Plate Setup:

    • This protocol uses a 96-well microtiter plate.[22][27]

    • Dispense 50 µL of sterile MHB into wells 2 through 12 of each row.

    • Prepare a stock solution of the thiophene compound in a suitable solvent (e.g., DMSO) at a concentration that is 40x the highest desired screening concentration. Dilute this 1:20 in MHB to get a 2x starting concentration.

    • Add 100 µL of this 2x starting concentration of the compound to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 50 µL from well 10. This creates a concentration gradient.[27]

    • Include Control Wells:

      • Well 11 (Growth Control): 50 µL of MHB (no compound).

      • Well 12 (Sterility Control): 100 µL of uninoculated MHB.

  • Inoculation and Incubation:

    • Inoculate wells 1 through 11 with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL, and the inoculum density will be ~7.5 x 10^5 CFU/mL.

    • Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.[27]

  • Reading and Interpreting Results:

    • Following incubation, examine the plate for visible turbidity (bacterial growth). The Sterility Control (well 12) should be clear, and the Growth Control (well 11) should be turbid.

    • The MIC is the lowest concentration of the thiophene compound that completely inhibits visible growth (i.e., the first clear well in the series).[25][27]

G cluster_0 Preparation cluster_1 Treatment cluster_2 Detection cluster_3 Analysis A1 1. Seed Cells in 96-well Plate A2 2. Allow Cells to Adhere (24h) A1->A2 B1 3. Add Serial Dilutions of Thiophene Compounds A2->B1 B2 4. Include Controls (Vehicle, Positive) B1->B2 B3 5. Incubate (48-72h) B2->B3 C1 6. Add MTT Reagent B3->C1 C2 7. Incubate (3-4h) C1->C2 C3 8. Solubilize Formazan Crystals (DMSO) C2->C3 D1 9. Read Absorbance at 570nm C3->D1 D2 Calculate % Viability & Determine IC50 D1->D2

Caption: Experimental workflow for the MTT cell viability assay.

Part 3: Data Analysis and Interpretation

Raw data from screening assays is meaningless without robust statistical analysis and careful interpretation. The goal is to confidently distinguish true "hits" from noise and to quantify their activity in a standardized way.

Assay Quality Control: The Z'-Factor

Before analyzing compound activity, the quality of the HTS assay itself must be validated. The Z'-factor (Z-prime) is a statistical parameter used to quantify the suitability of an assay for high-throughput screening.[29][30] It measures the separation between the positive and negative control signals, taking into account the data variation within each.[31]

The formula for Z'-factor is: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control.

  • μ_n and σ_n are the mean and standard deviation of the negative (vehicle) control.

Z'-Factor ValueAssay Quality Interpretation[32][33]
> 0.5 An excellent assay, suitable for HTS.
0 to 0.5 A marginal assay, may require optimization.
< 0 A poor assay, not suitable for screening.

Expert Insight: An assay with a Z'-factor below 0.5 should be optimized before proceeding with a full-scale screen. Common causes of a low Z'-factor include inconsistent cell seeding, reagent instability, or high background noise. Running a Z'-factor validation plate before and during the screen is a hallmark of a trustworthy protocol.

Quantifying Potency: IC50 Determination

For compounds that show activity, a dose-response curve is generated by plotting the percent inhibition against the log of the compound concentration. A non-linear regression analysis (typically a four-parameter logistic fit) is then applied to this curve to determine the IC50 value.

Data Presentation: The IC50 values for a series of novel thiophene derivatives against different cell lines should be summarized in a clear, structured table for easy comparison.

Table 1: Cytotoxicity Profile of Novel Thiophene Compounds

Compound IDMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)[16]HDF (Normal Fibroblast) IC50 (µM)Selectivity Index (SI)*
TH-0011.2 ± 0.32.5 ± 0.5> 50> 41.7
TH-00215.7 ± 2.122.1 ± 3.4> 50> 3.2
TH-0030.8 ± 0.21.1 ± 0.412.5 ± 1.915.6
Doxorubicin0.5 ± 0.10.7 ± 0.11.5 ± 0.43.0

*Selectivity Index (SI) = IC50 in Normal Cells / IC50 in Cancer Cells (MCF-7). A higher SI is desirable.

Part 4: Early ADME/Tox Profiling

A compound's biological activity is only one piece of the puzzle. Early assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to avoid costly failures later in the drug development pipeline.[34][35] Performing simple, high-throughput in vitro ADME/Tox assays on the most promising validated hits is a prudent investment.[36][37]

Key Early-Stage ADME/Tox Assays:

  • Metabolic Stability: Assesses how quickly the compound is metabolized by liver enzymes (microsomes), providing an early indication of its likely half-life in vivo.

  • Plasma Protein Binding: Determines the extent to which a compound binds to proteins in the blood. High binding can reduce the amount of free drug available to act on its target.

  • CYP Inhibition: Screens for inhibition of major Cytochrome P450 enzymes, which is a primary cause of drug-drug interactions.

  • Hepatotoxicity: An in vitro assay using primary liver cells to flag compounds that may cause liver damage.[37]

Integrating these assessments early allows for the selection of compounds that possess not only potent biological activity but also favorable drug-like properties.

Conclusion

The biological activity screening of novel thiophene compounds is a systematic, multi-faceted process that demands a blend of strategic planning, technical precision, and insightful data analysis. By employing a tiered screening cascade, utilizing self-validating protocols, and integrating early ADME/Tox profiling, researchers can navigate the complexities of drug discovery with greater efficiency and confidence. The thiophene scaffold continues to be a rich source of therapeutic innovation, and the rigorous application of the principles and methods outlined in this guide will be instrumental in translating that chemical potential into the next generation of impactful medicines.

References

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Literature review on the synthesis of 2-aminothiophene-3-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Aminothiophene-3-carboxylates

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic methodologies for obtaining 2-aminothiophene-3-carboxylates. We will delve into the core chemical principles, explore field-proven protocols, and discuss the causality behind experimental choices, ensuring a blend of theoretical understanding and practical applicability.

The Strategic Importance of the 2-Aminothiophene Core

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science.[1] Its utility stems from its role as a bioisostere of the phenyl group, which is prevalent in a vast array of active pharmaceutical ingredients.[1][2] Molecules incorporating the 2-aminothiophene-3-carboxylate framework have demonstrated a wide spectrum of biological activities, including potential as cytostatic agents against various cancer cell lines[3][4], allosteric enhancers for adenosine A1 receptors[5], and as foundational structures for novel antimicrobial agents.[2] The development of efficient, versatile, and sustainable synthetic routes to these compounds is therefore a critical endeavor in modern drug discovery and organic synthesis.

The Gewald Reaction: The Cornerstone of Synthesis

Since its discovery by Karl Gewald in 1961, the Gewald reaction has become the most universal and versatile method for synthesizing polysubstituted 2-aminothiophenes.[6][7][8] It is a multi-component reaction that brings together a carbonyl compound (ketone or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a base to construct the thiophene ring in a single operation.[9][10] The reaction's prominence is due to the ready availability of starting materials, generally mild reaction conditions, and its tolerance for a wide variety of functional groups.[6][7]

The Underlying Mechanism: A Stepwise Annulation

Understanding the reaction mechanism is paramount for optimizing conditions and predicting outcomes. The process, elucidated decades after its discovery, proceeds through a logical sequence of well-understood organic transformations.[10]

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (or aldehyde) and the active methylene group of the α-cyanoester. This step forms a stable α,β-unsaturated nitrile intermediate, often referred to as a Knoevenagel adduct.[1][10] The choice of base is critical here; organic bases like morpholine, piperidine, or triethylamine are commonly used to facilitate the initial C-C bond formation.[11]

  • Sulfur Addition (Michael Addition): The elemental sulfur (S₈) ring is activated by the base and adds to the β-carbon of the Knoevenagel adduct. A thiolate intermediate is formed.[1] The exact mechanism of sulfur activation and addition is complex and remains a subject of discussion, but it is postulated to proceed via an attack of the carbanion generated from the active methylene compound onto the sulfur ring.[1][10]

  • Cyclization and Tautomerization: The newly formed thiolate then attacks the nitrile carbon in an intramolecular cyclization, forming a five-membered ring.[1][10] Subsequent tautomerization and aromatization, with the departure of a sulfur fragment, yield the stable 2-aminothiophene product.[1]

Below is a diagram illustrating the generally accepted mechanism for the Gewald reaction.

Gewald_Mechanism Gewald Reaction Mechanism cluster_reactants Reactants R1R2CO Ketone/Aldehyde (R¹R²C=O) Knoevenagel_Adduct Knoevenagel Adduct (R¹R²C=C(CN)COOR³) R1R2CO->Knoevenagel_Adduct Knoevenagel Condensation NC_CH2_COOR α-Cyanoester (NC-CH₂-COOR³) NC_CH2_COOR->Knoevenagel_Adduct Knoevenagel Condensation Sulfur Sulfur (S₈) Thiolate_Intermediate Thiolate Intermediate Sulfur->Thiolate_Intermediate Michael Addition of Sulfur Base Base Base->Knoevenagel_Adduct Base->Thiolate_Intermediate Knoevenagel_Adduct->Thiolate_Intermediate Michael Addition of Sulfur Cyclized_Intermediate Cyclized Intermediate Thiolate_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product 2-Aminothiophene-3-carboxylate Cyclized_Intermediate->Product Tautomerization & Aromatization

Caption: The accepted mechanism of the Gewald Reaction.

Experimental Protocols: From Classic to Green Approaches

The versatility of the Gewald reaction is reflected in the numerous protocols developed over the years. Here we present a classic, solvent-based method and a modern, sustainable alternative.

Protocol 1: Classical One-Pot Synthesis in Ethanol [12][13]

  • Objective: To synthesize Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

  • Materials:

    • 2-Butanone (Ketone): 0.1 mol

    • Ethyl cyanoacetate (α-Cyanoester): 0.1 mol

    • Elemental Sulfur Powder: 0.1 mol

    • Morpholine (Base): 20 mL

    • Absolute Ethanol (Solvent): 150 mL

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 2-butanone (0.1 mol) and ethyl cyanoacetate (0.1 mol).

    • Dissolve the starting materials in absolute ethanol (150 mL).

    • Add the elemental sulfur powder (0.1 mol) to the mixture, followed by the dropwise addition of morpholine (20 mL) while stirring.

    • Heat the reaction mixture to 55-65 °C and maintain this temperature with stirring for 2 hours.

    • After 2 hours, turn off the heat and allow the mixture to cool to room temperature.

    • Place the flask in a refrigerator or an ice bath overnight to facilitate precipitation of the product.

    • Collect the solid precipitate by vacuum filtration, washing with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiophene-3-carboxylate.

Protocol 2: Green Synthesis using Ball-Milling (Solvent- and Catalyst-Free) [14]

  • Objective: To synthesize a 2-aminothiophene derivative in a high-yield, environmentally friendly manner.

  • Materials:

    • Ketone (e.g., Ethyl acetoacetate): 0.02 mol

    • Active Nitrile (e.g., Malononitrile): 0.02 mol

    • Elemental Sulfur: 0.02 mol

  • Procedure:

    • Place the ketone (0.02 mol), active nitrile (0.02 mol), and elemental sulfur (0.02 mol) directly into a tempered steel vial of a planetary ball mill.

    • Add steel balls to the vial. The optimal ratio of ball weight to reagent weight should be determined, but a 5:1 ratio is a good starting point.[14]

    • Mill the mixture at a specified frequency (e.g., 25 Hz) for a predetermined time (e.g., 60 minutes). Reaction progress can be monitored by taking small aliquots and analyzing via TLC.

    • After the reaction is complete, extract the solid product from the vial using a suitable organic solvent (e.g., ethyl acetate).

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude product by recrystallization or column chromatography.

Causality in Experimental Design: Key Parameters

The success of the Gewald synthesis hinges on the careful selection of several key parameters.

  • Choice of Base: The base is not merely a catalyst but a crucial reagent. Its strength influences the rate of the initial Knoevenagel condensation. Weaker organic bases like morpholine or piperidine are often preferred as they minimize side reactions.[12] Stronger bases can lead to undesired dimerizations or decomposition of starting materials.

  • Solvent System: Polar protic solvents like ethanol or methanol are traditionally used as they effectively dissolve the reactants and facilitate the reaction sequence.[8] Dimethylformamide (DMF) is another common choice, particularly for less reactive substrates.[15] In recent years, a strong push towards green chemistry has led to the development of protocols in water or under solvent-free conditions, which can significantly reduce the environmental impact.[1][14][16]

  • Reactant Structure: The structure of the carbonyl and nitrile components directly dictates the substitution pattern of the final product. Cyclic ketones yield tetrahydrobenzo[b]thiophene derivatives, which are of significant interest in drug design.[5] The reactivity of the active methylene compound is also a factor; malononitrile is often more reactive than cyanoacetate esters under identical conditions.[15][17]

  • Energy Input: While conventional heating is standard, alternative energy sources have been shown to improve reaction efficiency. Microwave irradiation can dramatically reduce reaction times and increase yields.[10] Similarly, mechanochemical methods like ball-milling offer a solvent-free, energy-efficient alternative.[14]

Variations and Scope: Expanding the Synthetic Toolbox

The classical Gewald reaction has been modified to broaden its scope and improve its efficiency. These variations often involve alternative catalysts or a two-step approach.

Variation Key Feature Typical Reactants Conditions Advantages Reference(s)
Two-Step Procedure Isolation of the Knoevenagel intermediate before reaction with sulfur.Ketone + Cyanoester, then Sulfur + BaseStep 1: Base catalysis. Step 2: Amine, 25°C.Higher yields for less reactive ketones.[11]
L-Proline Catalysis Use of an environmentally benign organocatalyst.Ketone, Cyanoester, SulfurL-Proline (10 mol%), DMF, 60°CLow catalyst loading, mild conditions, simple procedure.[15]
Heterogeneous Catalysis Use of solid-supported or nano-catalysts.Ketone, Cyanoester, SulfurNa₂CaP₂O₇, ZnO, or other nano-catalysts in water or solvent-free.Catalyst reusability, easy work-up, eco-friendly.[1][17]
Ultrasound-Promoted Use of sonication to accelerate the reaction.Ketone, Malononitrile, Sodium PolysulfideAqueous medium, catalyst-free.Enhanced reaction rates, green solvent.[1][16]

These modifications demonstrate the adaptability of the core reaction, allowing chemists to tailor the synthesis to specific substrates and environmental considerations. For instance, the use of a leaving group on the methyl group of a methyl ketone derivative can selectively lead to the formation of 4-substituted 2-aminothiophenes, a modification that further expands the structural diversity achievable.[18]

Synthetic Workflow: One-Pot vs. Two-Step

A key decision in planning a Gewald synthesis is whether to pursue a one-pot or a two-step sequence. While the one-pot approach is prized for its operational simplicity, the two-step method, involving the pre-formation and isolation of the α,β-unsaturated nitrile, can provide higher yields for less reactive ketones.[8][11]

Gewald_Workflow Synthetic Workflow Comparison Start Start: Ketone + Cyanoester + Sulfur + Base OnePot One-Pot Reaction (All components mixed) Start->OnePot Simplicity & Efficiency Step1 Step 1: Knoevenagel Condensation (Ketone + Cyanoester + Base) Start->Step1 Control & Higher Yield for Difficult Substrates Product1 Final Product: 2-Aminothiophene OnePot->Product1 Intermediate Isolate Intermediate: α,β-Unsaturated Nitrile Step1->Intermediate Step2 Step 2: Cyclization (Intermediate + Sulfur + Base) Intermediate->Step2 Product2 Final Product: 2-Aminothiophene Step2->Product2

Sources

A Senior Application Scientist's Guide to the Safe Handling of Ethyl 2-amino-5-isopropylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for Ethyl 2-amino-5-isopropylthiophene-3-carboxylate (CAS No. 65416-85-5). As a key heterocyclic building block in medicinal chemistry and materials science, understanding its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond mere procedural lists to instill a deep, causal understanding of the necessary precautions, reflecting the best practices of experienced field scientists.

Section 1: Compound Profile and Physicochemical Properties

This compound is a substituted thiophene derivative. Thiophenes are a class of heterocyclic compounds that form the core of numerous pharmaceutical agents and functional materials.[1] The specific functional groups of this molecule—an amine, an ester, and an isopropyl group—dictate its reactivity, stability, and potential biological activity, as well as its safety profile.

Before handling, it is crucial to be familiar with the compound's fundamental properties, which are summarized in the table below. These characteristics influence storage, handling, and emergency response procedures.

PropertyValueSource
CAS Number 65416-85-5[2]
Molecular Formula C₁₀H₁₅NO₂S[2][3]
Molecular Weight 213.30 g/mol [2][3]
Appearance Light yellow to orange Solid-Liquid Mixture or Oil[2][4]
Boiling Point 104-110°C at 0.08 mmHg[4]
Storage Temperature Room temperature; Keep in a dark place under an inert atmosphere[3][4]

Section 2: Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not extensively documented, the hazard profile can be inferred from structurally similar compounds and available safety data sheets for related thiophene carboxylates. The primary hazards are associated with irritation to the skin and eyes.[5][6][7]

GHS Classification
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Note: This classification is based on data for structurally related thiophene compounds and represents a precautionary approach.[5][6][8]

The causality behind these classifications is rooted in the chemical nature of the compound. The amino group and the thiophene ring system can interact with biological macromolecules, potentially leading to the observed irritant effects upon direct contact with skin, eyes, or the respiratory tract. A thorough risk assessment is therefore non-negotiable before any experimental work commences.

Risk Assessment Workflow

The following diagram outlines the mandatory risk assessment process that must be completed before handling the compound.

cluster_risk_assessment Pre-Operational Risk Assessment Workflow A Review Safety Data Sheet (SDS) for this compound and related compounds. B Identify Hazards: - Skin Irritation (H315) - Eye Irritation (H319) - Respiratory Irritation (H335) A->B C Evaluate Experimental Protocol: - Quantity of substance? - Duration of handling? - Potential for aerosolization? B->C D Define Control Measures: - Engineering Controls (Fume Hood) - Personal Protective Equipment (PPE) - Administrative Controls C->D E Establish Emergency Procedures: - Spill Cleanup Kit Location - Eyewash/Shower Access - First Aid Measures D->E H Are controls adequate to mitigate risks? E->H Final Check F Proceed with Experiment G STOP Re-evaluate protocol or controls H->F Yes H->G No

Caption: Pre-Operational Risk Assessment Workflow.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls dictates that engineering solutions are the first line of defense, followed by administrative controls and, finally, PPE.

Engineering Controls : All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is critical to minimize the risk of inhalation, which may cause respiratory irritation.[8] The fume hood also provides a contained space in the event of an accidental spill. Ensure that the eyewash station and safety shower are readily accessible and have been recently tested.[8][9]

Personal Protective Equipment (PPE) : The appropriate PPE provides a final barrier between the researcher and the chemical. The following PPE is mandatory:

  • Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn over the goggles if there is a significant risk of splashing.[8][9]

  • Skin Protection :

    • Gloves : Nitrile gloves are the standard recommendation. Always double-check the manufacturer's glove compatibility chart for thiophene derivatives. Contaminated gloves must be removed promptly and disposed of as chemical waste.

    • Lab Coat : A flame-resistant lab coat, fully buttoned, is required to protect from incidental contact.

  • Respiratory Protection : If engineering controls are insufficient or during a large-scale cleanup, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.[8]

Section 4: Standard Operating Procedures for Handling and Storage

Adherence to a strict, validated protocol is essential for safety.

Step-by-Step Handling Protocol
  • Preparation : a. Don all required PPE as specified in Section 3. b. Verify the functionality of the chemical fume hood. c. Assemble all necessary equipment (spatulas, glassware, solvents) and the chemical waste container inside the fume hood.

  • Weighing and Transfer : a. Retrieve the container of this compound from its storage location. b. Conduct all transfers within the fume hood. If the compound is a solid/liquid mix, handle it carefully to avoid splashing. c. Use a dedicated spatula or pipette for transfers. d. Close the primary container immediately after dispensing the required amount.

  • Post-Handling : a. Decontaminate any surfaces and equipment that may have come into contact with the chemical. b. Dispose of all contaminated consumables (e.g., weighing paper, pipette tips, gloves) in the designated hazardous waste container. c. Wash hands thoroughly with soap and water after exiting the laboratory.[5]

Storage Requirements

Proper storage is crucial for maintaining the compound's stability and preventing accidental exposure.

  • Atmosphere : Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3][4]

  • Location : Keep in a cool, dry, and well-ventilated area designated for chemical storage.[8]

  • Light : Protect from light by using an amber vial or storing it in a dark cabinet.[3][6]

  • Incompatibilities : Keep away from strong oxidizing agents and acid chlorides, as these may trigger vigorous or hazardous reactions.[8]

Section 5: Emergency Response Protocols

Immediate and correct action during an emergency can significantly mitigate harm.

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][8]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]

Accidental Spill Response

The following decision tree provides a clear workflow for responding to a spill.

cluster_spill_response Accidental Spill Response Workflow A Spill Occurs B Assess Situation: Is anyone contaminated? Is the spill large or small? A->B C Address Contamination: Execute First Aid (Skin/Eye Wash) Remove contaminated PPE B->C Contamination detected D Evacuate immediate area. Alert colleagues and supervisor. B->D No immediate contamination C->D E Small Spill (Manageable by lab personnel) D->E Small Spill F Large Spill (Requires EH&S response) D->F Large Spill G Contain spill with absorbent material (e.g., vermiculite, sand). E->G J Contact Emergency Services / EH&S F->J H Carefully sweep or collect material. Place in a sealed, labeled waste container. G->H I Decontaminate the spill area. H->I

Caption: Workflow for responding to an accidental spill.

Section 6: Disposal Considerations

All waste containing this compound, including contaminated consumables and cleanup materials, must be treated as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Do not mix with incompatible waste streams.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EH&S) department for specific guidance.[8]

Section 7: Conclusion

This compound is a valuable research chemical. Its safe use hinges on a proactive and informed approach. By understanding its hazard profile, implementing robust engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can handle this compound with confidence and safety. The principles and protocols outlined in this guide are designed to create a self-validating system of safety, ensuring the well-being of all laboratory personnel.

References

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  • Methyl 3-amino-5-phenylthiophene-2-carboxylate Safety D
  • 2-Amino-5-isopropyl-thiophene-3-carboxylic acid ethyl ester Product Inform
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A Comprehensive Technical Guide to the Solubility Determination of Ethyl 2-amino-5-isopropylthiophene-3-carboxylate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Ethyl 2-amino-5-isopropylthiophene-3-carboxylate is a substituted thiophene derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The therapeutic efficacy, formulation feasibility, and overall developability of any active pharmaceutical ingredient are fundamentally linked to its physicochemical properties, with solubility being paramount.[2][3] A compound must be in solution to be absorbed, formulated into a liquid dosage form, or purified via crystallization.[4][5] This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine the solubility of this compound in a range of common organic solvents. Eschewing a simple data sheet, this document elucidates the theoretical underpinnings of solubility, outlines a robust experimental design, and provides a detailed, self-validating protocol for generating reliable and reproducible solubility data. The methodologies described herein are grounded in established principles of physical chemistry and pharmaceutical science, ensuring the highest degree of scientific integrity.

Introduction: The Solute and the Significance of Its Solubility

Physicochemical Profile: this compound

To understand a compound's solubility, one must first understand the molecule itself. This compound is characterized by the following:

  • Molecular Formula: C₁₀H₁₅NO₂S[6]

  • Molecular Weight: 213.30 g/mol [6][7]

  • Structure: The molecule features a central thiophene ring, which is an aromatic heterocycle often considered a bioisostere of a benzene ring.[8] Key functional groups that dictate its intermolecular interactions include:

    • An amino group (-NH₂): Capable of acting as a hydrogen bond donor.

    • An ethyl carboxylate group (-COOEt): Contains a carbonyl oxygen that is a strong hydrogen bond acceptor.

    • An isopropyl group (-CH(CH₃)₂): A nonpolar, aliphatic moiety that contributes to lipophilicity.

    • A thiophene sulfur atom: Can participate in weak intermolecular interactions.

The presence of both hydrogen-bond-donating and -accepting groups, combined with a lipophilic alkyl substituent, suggests a nuanced solubility profile, with appreciable solubility expected in a range of polar and moderately nonpolar solvents. While some suppliers list the compound as an oil, solubility studies are typically performed on the solid form to determine the equilibrium concentration of a saturated solution.[6]

The Imperative of Solubility in Scientific Research and Development

Solubility is a critical, often rate-limiting, parameter in drug discovery and development.[3] Its importance cannot be overstated:

  • Bioavailability: For oral administration, a drug must dissolve in gastrointestinal fluids before it can permeate the intestinal wall and enter systemic circulation.[4] Poor solubility is a primary reason for the failure of promising drug candidates.[9]

  • Formulation: Developing liquid formulations, such as injectables or oral solutions, requires a thorough understanding of the drug's solubility in various pharmaceutically acceptable solvents.[2]

  • Purification: Crystallization, a common method for purifying chemical compounds, is fundamentally a solubility-driven process. Selecting an appropriate solvent system is crucial for achieving high purity and yield.

  • Process Chemistry: The efficiency of synthetic reactions often depends on the ability of reactants to dissolve in the reaction medium.

Therefore, the systematic determination of solubility is not merely a data collection exercise; it is a foundational step in the scientific journey of a molecule.

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol_). For dissolution to be spontaneous, ΔG_sol_ must be negative. This is dictated by the balance between the enthalpy (ΔH_sol_) and entropy (ΔS_sol_) of solution.

The process can be conceptually broken down into three steps:

  • Lattice Energy: Energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice (endothermic).

  • Cavitation Energy: Energy required to create a cavity in the solvent for the solute molecule (endothermic).

  • Solvation Energy: Energy released when the solute molecule forms new interactions with the solvent molecules (exothermic).

The principle of "like dissolves like" is a useful heuristic. Solutes dissolve best in solvents with similar polarity and intermolecular interaction capabilities. A solvent's ability to overcome the solute's crystal lattice energy and form stable solute-solvent interactions determines the extent of solubility.[10]

Experimental Design for Solubility Determination

This guide focuses on determining thermodynamic equilibrium solubility , which is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure when the system is at equilibrium.[10] The most reliable method for this is the shake-flask method , a cornerstone of phase solubility analysis.[8][11]

Strategic Selection of Solvents

A diverse panel of solvents should be chosen to probe the full range of potential solute-solvent interactions. The selected solvents cover different classes based on their polarity and hydrogen bonding capabilities.

Table 1: Proposed Organic Solvents for Solubility Screening

Solvent Class Polarity Index Boiling Point (°C) Rationale for Inclusion
Methanol Polar Protic 5.1 64.7 Simple alcohol, capable of H-bond donation and acceptance.
Ethanol Polar Protic 4.3 78.4 Common, less toxic alcohol; widely used in formulations.
Isopropanol Polar Protic 3.9 82.6 A slightly more lipophilic alcohol.
Acetonitrile Polar Aprotic 5.8 81.6 Dipolar aprotic solvent, H-bond acceptor.
Acetone Polar Aprotic 5.1 56.0 Common ketone, strong H-bond acceptor.
Ethyl Acetate Polar Aprotic 4.4 77.1 Common ester solvent, relevant to the solute's structure.
Tetrahydrofuran (THF) Polar Aprotic 4.0 66.0 Cyclic ether with moderate polarity.
Toluene Nonpolar 2.4 110.6 Aromatic hydrocarbon, probes π-π interactions.

| n-Hexane | Nonpolar | 0.1 | 68.0 | Aliphatic hydrocarbon, baseline for nonpolar interactions. |

Essential Equipment and Materials
  • Solute: this compound, solid form, high purity.

  • Solvents: HPLC-grade or equivalent high-purity solvents from the list above.

  • Apparatus:

    • Constant temperature orbital shaker or bath, capable of maintaining temperature within ± 0.5°C.[11][12]

    • Analytical balance (± 0.1 mg accuracy).

    • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps.

    • Volumetric flasks and pipettes.

    • Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon, chosen for solvent compatibility).

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a suitable alternative quantitative method.

Detailed Protocol for Equilibrium Solubility Measurement

This protocol is designed to be a self-validating system, ensuring that true equilibrium is achieved and measured.

Step-by-Step Experimental Procedure
  • Preparation of Solutions:

    • Add an excess amount of solid this compound to a series of tared glass vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation. A starting point is ~20-50 mg of solute per 1 mL of solvent.

    • Accurately add a known volume or mass of the selected solvent to each vial.

    • Prepare at least three replicate vials for each solvent to assess reproducibility.

  • Equilibration:

    • Securely cap the vials and place them in the constant temperature shaker set to a standard temperature (e.g., 25°C).

    • Agitate the samples at a constant speed sufficient to keep the solid suspended.

    • Allow the samples to equilibrate for a period sufficient to reach a steady state. A typical duration is 24 to 48 hours.[8] To validate the equilibrium time, samples can be taken at various intervals (e.g., 12, 24, 36, and 48 hours). Equilibrium is confirmed when the measured concentration no longer increases between time points.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature bath for at least 30 minutes to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately attach a syringe filter and dispense the clear, particle-free filtrate into a clean, labeled vial for analysis. This step is critical to separate the dissolved solute from the undissolved solid.[8]

  • Quantification:

    • Accurately dilute the filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted samples using a pre-validated HPLC-UV method. A calibration curve must be generated using standards of known concentrations of this compound to ensure accurate quantification.

    • The concentration of the original saturated solution is calculated by multiplying the measured concentration by the dilution factor.

Data Analysis and Reporting
  • Calculate the average solubility and standard deviation from the replicate samples for each solvent.

  • Express solubility in standard units, such as milligrams per milliliter (mg/mL) and moles per liter (mol/L), for easy comparison.

  • Summarize the final data in a clear, structured table.

Table 2: Example Data Reporting Template

Solvent Temperature (°C) Solubility (mg/mL) Std. Dev. Solubility (mol/L)
Methanol 25.0 [Experimental Value] [± Value] [Calculated Value]
Ethanol 25.0 [Experimental Value] [± Value] [Calculated Value]

| ... | 25.0 | ... | ... | ... |

Visualization of Workflow and Logic

Visual diagrams are essential for conveying complex processes clearly. The following diagrams, rendered using DOT language, illustrate the logical framework and experimental workflow.

cluster_0 Phase 1: Conceptualization cluster_1 Phase 2: Experimental Design cluster_2 Phase 3: Execution & Analysis A Identify Compound: Ethyl 2-amino-5-isopropyl- thiophene-3-carboxylate B Analyze Physicochemical Properties (Structure, MW) A->B informs C Define Need for Solubility Data (Formulation, Bioavailability) B->C justifies D Select Solubility Methodology (Equilibrium Shake-Flask) C->D dictates E Choose Diverse Solvent Panel (Polar, Aprotic, Nonpolar) D->E requires F Establish Analytical Method (HPLC-UV with Calibration) D->F requires G Perform Experiment (Equilibration & Sampling) E->G H Quantify Solute Concentration F->H G->H provides samples for I Calculate & Tabulate Final Solubility Data H->I leads to

Caption: Logical Framework for a Comprehensive Solubility Assessment.

arrow start Start: Add excess solute and known solvent to triplicate vials equilibrate Equilibrate at Constant T (e.g., 25°C for 24-48h) with agitation start->equilibrate settle Cease Agitation Allow solid to settle equilibrate->settle sample Withdraw Supernatant & Filter (0.22 µm) settle->sample dilute Accurately Dilute Filtrate sample->dilute analyze Analyze via Calibrated HPLC-UV Method dilute->analyze calculate Calculate Solubility (mg/mL & mol/L) analyze->calculate end_node End: Report Average & Std. Dev. calculate->end_node

Caption: Experimental Workflow for Equilibrium Solubility Determination.

Conclusion

Determining the solubility of this compound is a fundamental prerequisite for its advancement in any research or development pipeline. This guide has provided not just a protocol, but a comprehensive scientific strategy for obtaining high-quality, reliable solubility data across a range of common organic solvents. By understanding the underlying principles and adhering to a robust, self-validating experimental design, researchers can generate the critical data needed to make informed decisions regarding formulation, purification, and further study of this promising compound. The subsequent steps would involve analyzing the temperature dependence of solubility to calculate the thermodynamics of dissolution and leveraging this data for rational formulation design or crystallization process optimization.

References

  • Abildskov, J., O'Connell, J. P., & Peters, B. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available from: https://pubs.acs.org/doi/10.1021/jacs.5c13746
  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation. (Note: While the direct article isn't available, the technique is widely cited and described in pharmacopeial methods).
  • Jadhav, P.B., & Pandey, P.S. (2013). PHASE SOLUBILITY ANALYSIS: A TECHNIQUE OF PURITY DETERMINATION. World Research Journal of Pharmaceutical Research. Available from: https://www.bioinfo.in/contents.php?id=32
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics. Available from: https://www.hindawi.com/journals/isrn/2012/195727/
  • BenchChem. (2025). Physicochemical properties of thiophene derivatives. Available from: https://www.benchchem.com/product/b901507
  • U.S. Pharmacopeia. (n.d.). General Chapters: <1171> PHASE-SOLUBILITY ANALYSIS. USP29-NF24. Available from: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/revisions/a1171.pdf
  • Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical & Pharmacology Journal. Available from: https://biomedpharmajournal.org/vol13no2/the-importance-of-solubility-for-new-drug-molecules/
  • Box, K. J., & Comer, J. E. A. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Water-Insoluble Drug Formulation. CRC Press. Available from: https://www.taylorfrancis.com/chapters/edit/10.1201/b19285-4/role-solubility-permeability-absorption-drug-discovery-development-karl-box-john-comer
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews. (Note: Conceptual basis, specific article URL may vary).
  • CymitQuimica. (n.d.). 2-Amino-5-isopropyl-thiophene-3-carboxylic acid ethyl ester. Available from: https://cymitquimica.com/base/files/product-documents/OR32258_msds.pdf
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound. Available from: https://www.scbt.
  • MySkinRecipes. (n.d.). This compound. Available from: https://www.myskinrecipes.
  • Indian Pharmacopoeia Commission. (n.d.). 1.16 Phase solubility analysis. Available from: https://digicollections.net/medicinedocs/1.%20Indian%20Pharmacopoeia%202018/IP%202018%20Volume%20I/01.%20GENERAL%20CHAPTERS/1.1.%20General%20Notices/1.16.%20Phase%20solubility%20analysis.pdf

Sources

Spectroscopic Blueprint: A Guide to the Identification of Ethyl 2-amino-5-isopropylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the unequivocal structural elucidation of novel chemical entities is a cornerstone of progress. Substituted thiophenes, in particular, represent a privileged scaffold, frequently encountered in pharmacologically active compounds and functional organic materials. This guide provides an in-depth technical overview of the spectroscopic techniques required for the definitive identification and characterization of Ethyl 2-amino-5-isopropylthiophene-3-carboxylate , a polysubstituted thiophene derivative.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering a rationale for the application of various spectroscopic methods and a detailed interpretation of the expected spectral features. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we will construct a comprehensive spectroscopic "fingerprint" of this molecule.

Molecular Context: The Gewald Reaction and the Thiophene Scaffold

This compound is often synthesized via the Gewald aminothiophene synthesis.[1][2] This one-pot multicomponent reaction typically involves the condensation of a ketone (in this case, 3-methyl-2-butanone), an activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a base.[1] The reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization to form the highly substituted 2-aminothiophene ring.[3][4] Understanding this synthetic origin provides initial confidence in the expected molecular framework.

Gewald_Reaction_Workflow cluster_reactants Reactants Ketone 3-Methyl-2-butanone Gewald Gewald Aminothiophene Synthesis Ketone->Gewald Nitrile Ethyl Cyanoacetate Nitrile->Gewald Sulfur Sulfur (S8) Sulfur->Gewald Base Base (e.g., Morpholine) Base->Gewald Product Ethyl 2-amino-5-isopropyl- thiophene-3-carboxylate Gewald->Product caption Fig. 1: Synthesis via the Gewald Reaction.

Caption: Fig. 1: Synthesis via the Gewald Reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can be critical, as aromatic solvents like benzene-d₆ can induce shifts that may help resolve overlapping signals.

  • ¹H NMR Acquisition:

    • Utilize a standard single-pulse sequence on a 400 MHz or higher field spectrometer.

    • Acquire 16-32 scans to ensure a good signal-to-noise ratio.

    • Set a spectral width of approximately 12 ppm, centered around 6 ppm.

    • Use a relaxation delay of at least 2 seconds.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.

    • Acquire a sufficient number of scans (typically several hundred to thousands) to achieve adequate signal-to-noise, as the natural abundance of ¹³C is low.

    • A spectral width of ~200 ppm is appropriate.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Interpretation

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. Based on data from analogous structures, the following resonances are predicted[4]:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
NH₂ (Amino)~ 5.5 - 6.5Broad Singlet2HThe amino protons are typically broad due to quadrupole broadening and potential hydrogen bonding. Their chemical shift is concentration and solvent dependent.
H-4 (Thiophene)~ 6.5 - 7.0Singlet1HThis proton is on the thiophene ring and appears as a singlet as it has no adjacent protons to couple with.
-OCH₂- (Ethyl Ester)~ 4.1 - 4.3Quartet (q)2HThese methylene protons are adjacent to a methyl group, resulting in a quartet splitting pattern.
-CH- (Isopropyl)~ 2.8 - 3.2Septet (sept)1HThe methine proton of the isopropyl group is coupled to six equivalent methyl protons, leading to a septet.
-CH₃ (Ethyl Ester)~ 1.2 - 1.4Triplet (t)3HThe terminal methyl protons of the ethyl group are coupled to the adjacent methylene group, giving a triplet.
-CH₃ (Isopropyl)~ 1.2 - 1.3Doublet (d)6HThe two methyl groups of the isopropyl substituent are equivalent and are coupled to the single methine proton, resulting in a doublet.
¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C=O (Ester)~ 165 - 170The carbonyl carbon of the ester group is significantly deshielded.
C-2 (Thiophene)~ 155 - 160The carbon atom directly attached to the electron-donating amino group is deshielded.
C-5 (Thiophene)~ 140 - 145The carbon bearing the isopropyl group.
C-4 (Thiophene)~ 115 - 120The protonated carbon of the thiophene ring.
C-3 (Thiophene)~ 105 - 110The carbon atom situated between the amino and ester functionalities.
-OCH₂- (Ethyl Ester)~ 59 - 61The methylene carbon of the ethyl ester.
-CH- (Isopropyl)~ 28 - 32The methine carbon of the isopropyl group.
-CH₃ (Isopropyl)~ 23 - 25The equivalent methyl carbons of the isopropyl group.
-CH₃ (Ethyl Ester)~ 14 - 15The terminal methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is generated by the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a transparent disk.

  • Spectrum Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Interpretation of Key IR Absorptions

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.[4]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Significance
N-H Stretching3450 - 3300 (two bands)MediumConfirms the presence of the primary amino (-NH₂) group. The two bands correspond to the symmetric and asymmetric stretching modes.
C-H Stretching (Aliphatic)3000 - 2850Medium-StrongIndicates the C-H bonds of the ethyl and isopropyl groups.
C=O Stretching (Ester)1680 - 1650StrongA strong absorption in this region is characteristic of a conjugated ester carbonyl group.
C=C Stretching (Thiophene)1600 - 1450MediumCorresponds to the stretching vibrations of the carbon-carbon double bonds within the thiophene ring.
C-O Stretching (Ester)1300 - 1200StrongCharacteristic of the C-O single bond stretch in the ester functionality.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol: MS Analysis
  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to determine the accurate mass of the molecular ion.

  • Fragmentation: Collision-induced dissociation (CID) in MS/MS experiments can be used to study the fragmentation pathways.

Interpretation of the Mass Spectrum
  • Molecular Ion (M⁺): The expected molecular weight of this compound (C₁₀H₁₅NO₂S) is approximately 213.08 g/mol . A high-resolution mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 214.0896 in positive ion mode.

  • Key Fragmentation Pathways: Esters often undergo characteristic fragmentation patterns.[5] Expected fragments for this molecule include:

    • Loss of the ethoxy group (-OC₂H₅): [M - 45]⁺, resulting in an acylium ion.

    • Loss of ethylene via McLafferty rearrangement: If sterically feasible, though less common for this specific structure.

    • Cleavage of the isopropyl group: Loss of a methyl radical (-CH₃) to give [M - 15]⁺ or loss of the entire isopropyl group.

MS_Fragmentation_Pathway cluster_fragments Key Fragments M_plus [M+H]⁺ m/z = 214 loss_ethoxy Loss of -OC₂H₅ [M - 45]⁺ M_plus->loss_ethoxy - C₂H₅OH loss_methyl Loss of -CH₃ [M - 15]⁺ M_plus->loss_methyl - •CH₃ caption Fig. 2: Predicted MS Fragmentation.

Caption: Fig. 2: Predicted MS Fragmentation.

Conclusion: A Synergistic Approach to Structural Verification

The definitive spectroscopic identification of this compound relies on a synergistic interpretation of data from multiple analytical techniques. ¹H and ¹³C NMR provide the fundamental carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. High-resolution mass spectrometry validates the molecular formula and offers insights into the molecule's stability and fragmentation patterns.

By following the protocols and interpretative guidelines outlined in this document, researchers can confidently establish the structure and purity of this and related thiophene derivatives, a critical step in advancing their application in pharmaceutical and materials science research.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclic compounds from CH-acidic nitriles, VIII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(1), 94-100.
  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
  • Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 86(15), 10197-10206.
  • Mobinikhaledi, A., Forughi, F., Kalhor, M., & Shariatzadeh, F. (2011). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 23(12), 5403-5407.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Stenutz, R. (n.d.). NMR chemical shift prediction of thiophenes.
  • PubChem. (n.d.). Isopropyl 2-amino-5-methylthiophene-3-carboxylate.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

Sources

Unlocking the Therapeutic Potential of 2-Aminothiophenes: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its inherent structural features and synthetic accessibility, primarily through the versatile Gewald reaction, have made it a focal point for drug discovery efforts across multiple disease areas. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key molecular targets of 2-aminothiophene derivatives. We will delve into the mechanistic intricacies of their interactions with various protein classes, including kinases, G-protein coupled receptors (GPCRs), and bacterial efflux pumps. This guide will further provide detailed, field-proven experimental protocols and data interpretation strategies to empower researchers in their quest to identify and characterize novel 2-aminothiophene-based therapeutics.

Introduction: The 2-Aminothiophene Core in Modern Drug Discovery

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a bioisosteric replacement for the phenyl group in many biologically active compounds. The introduction of an amino group at the 2-position significantly enhances the molecule's chemical diversity and potential for biological interactions. 2-Aminothiophene derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] This versatility stems from the ability of the 2-aminothiophene core to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and target specificity. The Gewald reaction, a multi-component condensation, remains the most prevalent and efficient method for synthesizing substituted 2-aminothiophenes, further contributing to their widespread investigation.[3][4][5]

This guide will explore the key therapeutic targets of 2-aminothiophene derivatives, providing a detailed examination of their mechanism of action and the experimental methodologies used for their evaluation.

Kinase Inhibition: A Dominant Anticancer Strategy

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[6] Consequently, kinase inhibitors have become a cornerstone of modern oncology.[6] The 2-aminothiophene scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.[6]

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

EGFR and VEGFR-2 are receptor tyrosine kinases that play pivotal roles in tumor growth, proliferation, and angiogenesis.[7][8] Several 2-aminothiophene derivatives have been identified as dual inhibitors of EGFR and VEGFR-2.[6][7][9]

  • Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing the phosphorylation of downstream signaling molecules. This blockade of EGFR and VEGFR-2 signaling pathways ultimately leads to the inhibition of tumor cell proliferation and angiogenesis.

  • Illustrative Signaling Pathway:

EGFR_VEGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular EGFR EGFR PI3K/Akt/mTOR PI3K/Akt/mTOR EGFR->PI3K/Akt/mTOR Activates VEGFR-2 VEGFR-2 PLCγ/PKC/MAPK PLCγ/PKC/MAPK VEGFR-2->PLCγ/PKC/MAPK Activates EGF EGF EGF->EGFR Binds VEGF VEGF VEGF->VEGFR-2 Binds 2-AT Derivative 2-AT Derivative 2-AT Derivative->EGFR Inhibits 2-AT Derivative->VEGFR-2 Inhibits Cell Proliferation Cell Proliferation PI3K/Akt/mTOR->Cell Proliferation Angiogenesis Angiogenesis PLCγ/PKC/MAPK->Angiogenesis

Caption: EGFR and VEGFR-2 signaling inhibition by 2-aminothiophene derivatives.

Glycogen Synthase Kinase 3β (GSK-3β)

GSK-3β is a serine/threonine kinase implicated in the pathophysiology of several diseases, including neurodegenerative disorders like Alzheimer's disease and type 2 diabetes.[10] Inhibition of GSK-3β is a promising therapeutic strategy for these conditions.

  • Mechanism of Action: 2-Aminothiophene derivatives can act as ATP-competitive inhibitors of GSK-3β, preventing the phosphorylation of its downstream substrates, such as tau protein. In the context of Alzheimer's disease, hyperphosphorylated tau is a primary component of neurofibrillary tangles.

  • Illustrative Signaling Pathway:

GSK3b_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK-3β GSK-3β Dishevelled->GSK-3β Inhibits β-catenin β-catenin GSK-3β->β-catenin Phosphorylates for degradation Gene Transcription Gene Transcription β-catenin->Gene Transcription 2-AT Derivative 2-AT Derivative 2-AT Derivative->GSK-3β Inhibits

Caption: Wnt signaling pathway and GSK-3β inhibition by 2-aminothiophene derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a 2-aminothiophene derivative against a specific protein kinase.[2][11]

  • Materials:

    • Kinase of interest (e.g., EGFR, VEGFR-2, GSK-3β)

    • Kinase-specific substrate peptide

    • Adenosine triphosphate (ATP)

    • 2-Aminothiophene test compound

    • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit (or equivalent)

    • White, opaque 384-well plates

    • Luminometer

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the 2-aminothiophene derivative in DMSO.

    • Kinase Reaction:

      • In a 384-well plate, add the diluted compound or DMSO (vehicle control).

      • Add the kinase to each well and incubate for 10 minutes at room temperature.

      • Initiate the reaction by adding a mixture of the substrate and ATP.

      • Incubate the plate at 30°C for 60 minutes.

    • ADP Detection:

      • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

      • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition and Analysis:

      • Measure the luminescence of each well using a luminometer.

      • Plot the luminescence signal against the logarithm of the inhibitor concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Serial Dilution of 2-AT Derivative Serial Dilution of 2-AT Derivative Start->Serial Dilution of 2-AT Derivative Add to 384-well Plate Add to 384-well Plate Serial Dilution of 2-AT Derivative->Add to 384-well Plate Add Kinase Add Kinase Serial Dilution of 2-AT Derivative->Add Kinase Incubate (10 min) Incubate (10 min) Add Kinase->Incubate (10 min) Add Substrate/ATP Mix Add Substrate/ATP Mix Incubate (10 min)->Add Substrate/ATP Mix Incubate (60 min at 30°C) Incubate (60 min at 30°C) Add Substrate/ATP Mix->Incubate (60 min at 30°C) Add ADP-Glo™ Reagent Add ADP-Glo™ Reagent Incubate (60 min at 30°C)->Add ADP-Glo™ Reagent Incubate (40 min) Incubate (40 min) Add ADP-Glo™ Reagent->Incubate (40 min) Add Kinase Detection Reagent Add Kinase Detection Reagent Incubate (40 min)->Add Kinase Detection Reagent Incubate (30 min) Incubate (30 min) Add Kinase Detection Reagent->Incubate (30 min) Measure Luminescence Measure Luminescence Incubate (30 min)->Measure Luminescence Data Analysis (IC50) Data Analysis (IC50) Measure Luminescence->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Modulation of G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. 2-Aminothiophene derivatives have emerged as important modulators of several GPCRs.

Adenosine A1 Receptor Positive Allosteric Modulators (PAMs)

The adenosine A1 receptor is a Gi/o-coupled GPCR that plays a crucial role in cardiovascular, neurological, and inflammatory processes.[1][12][13] Positive allosteric modulators (PAMs) of the A1 receptor offer a promising therapeutic approach by enhancing the effects of the endogenous ligand, adenosine, at its orthosteric binding site.[13][14]

  • Mechanism of Action: 2-Amino-3-benzoylthiophene derivatives have been extensively studied as A1 receptor PAMs.[14][15][16] These compounds bind to a site on the receptor that is distinct from the adenosine binding site. This allosteric binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of adenosine, thereby potentiating its physiological effects.[13][14]

Glucagon-Like Peptide-1 Receptor (GLP-1R) Positive Allosteric Modulators (PAMs)

The GLP-1R is a class B GPCR that is a key target for the treatment of type 2 diabetes.[17][18][19] Activation of GLP-1R by its endogenous ligand, GLP-1, stimulates glucose-dependent insulin secretion.[19]

  • Mechanism of Action: Certain 2-aminothiophene derivatives have been identified as novel small-molecule PAMs of GLP-1R.[17][18][20][21] These compounds enhance the activity of GLP-1, leading to increased insulin secretion. The synergistic effect is believed to be mediated, at least in part, by an enhanced impact on CREB phosphorylation, a downstream event in the GLP-1R signaling cascade.[17][18]

Experimental Protocol: Radioligand Binding Assay for Adenosine A1 Receptor

This protocol describes a method to determine the binding affinity of a 2-aminothiophene derivative to the adenosine A1 receptor.[1][12][22][23]

  • Materials:

    • Cell membranes expressing the human adenosine A1 receptor

    • Radioligand (e.g., [³H]DPCPX)

    • 2-Aminothiophene test compound

    • Non-specific binding control (e.g., 10 µM NECA)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

    • Glass fiber filter plates (pre-treated with polyethyleneimine)

    • Scintillation cocktail

    • Scintillation counter

  • Procedure:

    • Assay Setup: In a 96-well filter plate, set up triplicate wells for:

      • Total Binding: Assay buffer, radioligand, and cell membranes.

      • Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.

      • Test Compound: Serially diluted 2-aminothiophene derivative, radioligand, and cell membranes.

    • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

    • Filtration: Rapidly filter the contents of the plate through the glass fiber filters using a vacuum manifold.

    • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Detection:

      • Dry the filter plate.

      • Add scintillation cocktail to each well.

      • Measure the radioactivity in each well using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding: Total Binding - Non-specific Binding.

      • Plot the percentage of specific binding against the logarithm of the test compound concentration.

      • Fit the data to a one-site competition model to determine the Ki value.

Combating Antimicrobial Resistance: Bacterial Efflux Pump Inhibition

Bacterial efflux pumps are transmembrane proteins that actively extrude a wide range of antibiotics from the bacterial cell, contributing significantly to multidrug resistance.[24][25][26] Efflux pump inhibitors (EPIs) are compounds that can block the activity of these pumps, thereby restoring the efficacy of conventional antibiotics.[10][27]

  • Mechanism of Action: 2-Aminothiophene derivatives have been shown to act as EPIs in bacteria such as Staphylococcus aureus.[10][24][26][27] These compounds can inhibit the efflux of antibiotics like ciprofloxacin and erythromycin by blocking the function of efflux pumps such as NorA and MepA.[24] This leads to an increased intracellular concentration of the antibiotic, allowing it to reach its target and exert its bactericidal or bacteriostatic effect.

Experimental Protocol: Ethidium Bromide Accumulation Assay

This assay is used to assess the ability of a 2-aminothiophene derivative to inhibit efflux pump activity by measuring the intracellular accumulation of the fluorescent substrate ethidium bromide (EtBr).[10][28][29][30]

  • Materials:

    • Bacterial strain overexpressing the efflux pump of interest (e.g., S. aureus NorA)

    • Ethidium bromide (EtBr)

    • 2-Aminothiophene test compound

    • Known efflux pump inhibitor (positive control, e.g., reserpine)

    • Growth medium (e.g., Tryptic Soy Broth)

    • Phosphate-buffered saline (PBS)

    • Fluorometer or fluorescence plate reader

  • Procedure:

    • Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase.

    • Cell Preparation: Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to a specific optical density.

    • Assay Setup:

      • In a 96-well black plate, add the bacterial suspension.

      • Add the 2-aminothiophene derivative or controls (vehicle, positive control) to the respective wells.

      • Add EtBr to all wells.

    • Fluorescence Measurement: Immediately measure the fluorescence (excitation ~530 nm, emission ~600 nm) over time at regular intervals.

    • Data Analysis:

      • Plot the fluorescence intensity against time.

      • An increase in fluorescence in the presence of the test compound compared to the vehicle control indicates inhibition of EtBr efflux.

Efflux_Pump_Assay_Workflow Start Start Bacterial Culture (Mid-log Phase) Bacterial Culture (Mid-log Phase) Start->Bacterial Culture (Mid-log Phase) Harvest and Wash Cells Harvest and Wash Cells Bacterial Culture (Mid-log Phase)->Harvest and Wash Cells Resuspend in PBS Resuspend in PBS Harvest and Wash Cells->Resuspend in PBS Add to 96-well Plate Add to 96-well Plate Resuspend in PBS->Add to 96-well Plate Add 2-AT Derivative/Controls Add 2-AT Derivative/Controls Add to 96-well Plate->Add 2-AT Derivative/Controls Add Ethidium Bromide Add Ethidium Bromide Add 2-AT Derivative/Controls->Add Ethidium Bromide Measure Fluorescence Over Time Measure Fluorescence Over Time Add Ethidium Bromide->Measure Fluorescence Over Time Data Analysis Data Analysis Measure Fluorescence Over Time->Data Analysis End End Data Analysis->End

Caption: Workflow for an ethidium bromide accumulation assay to assess efflux pump inhibition.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data from the described assays should be summarized in tables.

Table 1: Kinase Inhibition Profile of Representative 2-Aminothiophene Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
2-AT-A EGFR50[7]
2-AT-B VEGFR-275[8]
2-AT-C GSK-3β120[10]

Table 2: Allosteric Modulation of GPCRs by Representative 2-Aminothiophene Derivatives

Compound IDTarget ReceptorAssay TypeEC50/Ki (µM)Reference
2-AT-D Adenosine A1Radioligand Binding2.5 (Ki)[13]
2-AT-E GLP-1RFunctional Assay5.0 (EC50)[17]

Table 3: Efflux Pump Inhibition by Representative 2-Aminothiophene Derivatives

Compound IDBacterial StrainEfflux PumpFold-increase in EtBr AccumulationReference
2-AT-F S. aureusNorA8[10]
2-AT-G S. aureusMepA16[24]

Conclusion and Future Perspectives

The 2-aminothiophene scaffold continues to be a highly valuable starting point for the design and discovery of novel therapeutic agents. The diverse range of biological targets modulated by these derivatives underscores their significant potential in addressing a multitude of diseases. This guide has provided a comprehensive overview of some of the most promising therapeutic targets, along with detailed experimental protocols to facilitate further research in this exciting field. Future efforts will likely focus on the development of more potent and selective 2-aminothiophene derivatives with improved pharmacokinetic and safety profiles. The application of structure-based drug design, combinatorial chemistry, and advanced screening technologies will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY.
  • Li, Z., et al. (2022). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. Chemical Biology & Drug Design, 99(6), 857-867.
  • Jadhav, S. D., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett.
  • Puterová, Z., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 67-89. Retrieved from [https://www.semantic scholar.org/paper/Gewald-reaction%3A-synthesis%2C-properties-and-of-Puterov%C3%A1-Kruto%C5%A1%C3%ADkov%C3%A1/b2382c5e53e4142f1f8b418a00c6d2673a38891d](https.www.semantic scholar.org/paper/Gewald-reaction%3A-synthesis%2C-properties-and-of-Puterov%C3%A1-Kruto%C5%A1%C3%ADkov%C3%A1/b2382c5e53e4142f1f8b418a00c6d2673a38891d)
  • Tu, S., et al. (2010). Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions. Synthetic Communications, 40(16), 2391-2398.
  • Gao, Z. G., et al. (2013). 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 4(7), 631-636.
  • Valant, C., et al. (2023). Small molecule allosteric modulation of the adenosine A1 receptor. Frontiers in Pharmacology, 14, 1205307.
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  • Li, Z., et al. (2022). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. Chemical Biology & Drug Design, 99(6), 857-867.
  • Campbell, J. A., et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Bioorganic & Medicinal Chemistry, 111, 117864.
  • de Oliveira, A. C. S., et al. (2025). 2-Aminothiophene derivatives reduce resistance to fluoroquinolones in Staphylococcus aureus strains which overexpress NorA and MepA efflux pumps. European Journal of Medicinal Chemistry, 285, 116987.
  • El-Gamal, M. I., et al. (2021). Reported and designed derivatives as dual epidermal growth factor receptor (EGFR)/human EGFR-related receptor 2 (HER2) inhibitors targeting H1299. ResearchGate.
  • El-Gamal, M. I., et al. (2020). Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. Pharmaceuticals, 14(1), 9.
  • Campbell, J. A., et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Bioorganic & Medicinal Chemistry, 111, 117864.
  • de Carvalho, M. S., et al. (2020). Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus Aureus Efflux Pump Inhibitors. ChemMedChem, 15(8), 716-725.
  • Aurelio, L., et al. (2009). Allosteric modulators of the adenosine A1 receptor: synthesis and pharmacological evaluation of 4-substituted 2-amino-3-benzoylthiophenes. Journal of Medicinal Chemistry, 52(14), 4543-4547.
  • Nikolakopoulos, G., et al. (2006). 2-Aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers. Bioorganic & Medicinal Chemistry, 14(7), 2358-2365.
  • BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit.
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  • El-Gamal, M. I., et al. (2020). Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. Pharmaceuticals, 14(1), 9.
  • Campbell, J. A., et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Scilit.
  • Li, Z., et al. (2022). 2‐Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon‐like peptide 1 receptor. ResearchGate.
  • de Carvalho, M. S., et al. (2020). 2‐Aminothiophene derivatives reduce resistance to fluoroquinolones in Staphylococcus aureus strains which overexpress NorA and MepA efflux pumps. ResearchGate.
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  • de Carvalho, M. S., et al. (2020). Synthesis and Evaluation of 2‐Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors. ResearchGate.
  • Viveiros, M., et al. (2010). A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. The Open Microbiology Journal, 4, 36-44.
  • Gobbo, S., et al. (2022). Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. International Journal of Molecular Sciences, 23(7), 3786.
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  • Fares, M., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 747-762.
  • Al-Warhi, T., et al. (2023). Identification of novel ureido benzothiophenes as dual VEGFR-2/EGFR anticancer agents. Molecules, 28(24), 8086.
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  • Karygianni, L., et al. (2025). Identification of Compounds With Potential Dual Inhibitory Activity Against Drug Efflux Pumps in Resistant Cancer Cells and Bacteria: Protocol for a Systematic Review. JMIR Research Protocols, 14, e59902.
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Methodological & Application

Application Note: A Step-by-Step Guide to the Gewald Synthesis of Ethyl 2-amino-5-isopropylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-aminothiophene scaffold is a privileged heterocycle in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2] Its widespread application is largely due to the efficiency and versatility of the Gewald reaction, a one-pot, multi-component synthesis that provides access to polysubstituted 2-aminothiophenes.[3][4] This reaction, first reported by Karl Gewald in 1961, combines a carbonyl compound, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a basic catalyst.[5][6]

This application note provides a comprehensive, field-tested protocol for the synthesis of a specific, high-value building block: Ethyl 2-amino-5-isopropylthiophene-3-carboxylate. We will delve into the mechanistic rationale behind the procedural steps, offering insights beyond a simple recitation of instructions. This guide is designed for chemistry researchers and professionals in drug development seeking a reliable and well-understood method for synthesizing this thiophene derivative.

Reaction Scheme & Mechanism

The synthesis proceeds by combining 3-methylbutanal (isovaleraldehyde), ethyl cyanoacetate, and elemental sulfur, catalyzed by morpholine.

Overall Transformation: Reaction Scheme

Mechanistic Synopsis: The Gewald reaction mechanism is a fascinating cascade of well-established organic transformations.[7]

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound (3-methylbutanal) and the active methylene compound (ethyl cyanoacetate).[1][8] The morpholine catalyst deprotonates the ethyl cyanoacetate, which then attacks the aldehyde. Subsequent dehydration yields the α,β-unsaturated nitrile intermediate.

  • Sulfur Addition (Michael Addition): The α,β-unsaturated intermediate is then attacked by a sulfur nucleophile, which is formed from elemental sulfur and the base.[9] This addition occurs at the β-carbon.

  • Ring Closure & Tautomerization: The terminal sulfur attacks the nitrile group, leading to the formation of a five-membered ring.[5][9]

  • Aromatization: A final tautomerization and elimination step results in the formation of the stable, aromatic 2-aminothiophene ring, which serves as the thermodynamic driving force for the entire sequence.[8][9]

Experimental Protocol

This protocol details the synthesis on a 50 mmol scale. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment

Reagents & Solvents:

Reagent/SolventFormulaMW ( g/mol )Amount (mmol)Mass/VolumeMolar Eq.
3-MethylbutanalC₅H₁₀O86.13504.31 g (5.4 mL)1.0
Ethyl CyanoacetateC₅H₇NO₂113.12505.66 g (5.1 mL)1.0
Elemental SulfurS32.06501.60 g1.0
MorpholineC₄H₉NO87.12252.18 g (2.2 mL)0.5
Ethanol (Absolute)C₂H₅OH46.07-40 mL-
Ethanol (for wash)C₂H₅OH46.07-~20 mL-

Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with water lines

  • Thermometer or temperature probe

  • Heating mantle or oil bath

  • Dropping funnel or syringe for slow addition

  • Buchner funnel and filter flask assembly

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a thermometer. Ensure all glassware is dry.

    • To the flask, add 3-methylbutanal (5.4 mL, 50 mmol) , ethyl cyanoacetate (5.1 mL, 50 mmol) , elemental sulfur (1.60 g, 50 mmol) , and absolute ethanol (30 mL) .

    • Rationale: Combining the reactants in a suitable solvent ensures a homogeneous mixture for the reaction to proceed smoothly. Ethanol is an excellent choice as it dissolves the reactants and often allows the product to precipitate upon cooling.[10]

  • Initiation of Reaction:

    • Begin stirring the mixture. The sulfur will not fully dissolve initially, forming a slurry.

    • In a separate beaker, dilute morpholine (2.2 mL, 25 mmol) with absolute ethanol (10 mL) .

    • Add the diluted morpholine solution to the reaction flask dropwise over 15-20 minutes using a dropping funnel. An exothermic reaction is expected, and the internal temperature may rise. Maintain the temperature below 40 °C during the addition, using a cool water bath if necessary.

    • Rationale: Morpholine acts as the basic catalyst essential for the initial Knoevenagel-Cope condensation.[10] Slow, controlled addition is crucial to manage the initial exotherm and prevent the formation of unwanted side products.

  • Reaction Progression:

    • After the morpholine addition is complete, heat the reaction mixture to 45-50 °C .

    • Maintain this temperature with stirring for 3-4 hours . The mixture will gradually become darker and more homogeneous as the sulfur is consumed.

    • Rationale: Gentle heating accelerates the reaction rate, ensuring the completion of the multi-step sequence within a practical timeframe.[10] Temperatures are kept moderate to maintain selectivity.

  • Monitoring the Reaction:

    • Progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. Spot the starting materials for reference. The reaction is complete when the spot corresponding to 3-methylbutanal has disappeared.

  • Product Isolation:

    • After the reaction period, turn off the heating and allow the flask to cool to room temperature.

    • Place the reaction flask in an ice bath for at least 1 hour to facilitate product precipitation. A thick, crystalline solid should form.

    • Rationale: The product, this compound, has lower solubility in cold ethanol than the starting materials or byproducts, enabling efficient isolation via crystallization.[11]

  • Purification:

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with a small amount of ice-cold ethanol (~20 mL) to remove any soluble impurities.

    • Dry the product under vacuum or in a desiccator.

    • For higher purity, the crude product can be recrystallized from a minimal amount of hot ethanol.

Workflow Visualization

The following diagram outlines the complete experimental workflow.

Gewald_Synthesis_Workflow reagent_prep 1. Reagent Preparation - Charge Flask with Aldehyde,  Nitrile, Sulfur, Ethanol catalyst_add 2. Catalyst Addition - Add Morpholine/Ethanol  dropwise (< 40°C) reagent_prep->catalyst_add Stir reaction 3. Reaction - Heat to 45-50°C - Stir for 3-4 hours catalyst_add->reaction Heat isolation 4. Isolation - Cool to Room Temp - Ice Bath (1 hr) - Vacuum Filtration reaction->isolation Cool purification 5. Purification & Drying - Wash with Cold Ethanol - Dry under Vacuum - (Optional) Recrystallize isolation->purification Wash

Caption: Experimental workflow for the Gewald synthesis.

Safety and Handling

  • 3-Methylbutanal: Flammable liquid with a strong, unpleasant odor. Handle in a fume hood.

  • Ethyl Cyanoacetate: Toxic if swallowed or in contact with skin. Avoid inhalation.

  • Morpholine: Corrosive and flammable. Causes severe skin burns and eye damage.

  • Elemental Sulfur: Can cause skin and eye irritation. Finely powdered sulfur can be a dust explosion hazard.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. [Link]
  • ACS Publications. (n.d.). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.
  • ChemRxiv. (2024).
  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Wikipedia. (n.d.). Gewald reaction.
  • J&K Scientific LLC. (n.d.). Gewald Reaction.
  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Arkat USA. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • ResearchGate. (n.d.). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes.
  • Bayat, Y., & Ghiasi, M. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. E-Journal of Chemistry, 7(4), 1463-1468.
  • Le-Vinh, B., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC advances, 12(38), 24599–24623. [Link]
  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction.
  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY.
  • Semantic Scholar. (n.d.). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.

Sources

The Versatile Intermediate: Application Notes for Ethyl 2-amino-5-isopropylthiophene-3-carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry and materials science, the strategic use of highly functionalized heterocyclic building blocks is paramount. Among these, Ethyl 2-amino-5-isopropylthiophene-3-carboxylate stands out as a particularly valuable and versatile synthetic intermediate. Its unique arrangement of a nucleophilic amine, a readily transformable ester, and a modifiable thiophene core makes it a powerful scaffold for the construction of a diverse array of complex molecules. This guide provides an in-depth exploration of this compound, from its synthesis to its application in the development of biologically active agents, offering field-proven insights and detailed protocols for the research scientist.

Section 1: Synthesis of this compound via the Gewald Reaction

The primary and most efficient route to this compound is the Gewald aminothiophene synthesis. This one-pot, multicomponent reaction is a cornerstone of thiophene chemistry, valued for its operational simplicity and high yields.

Mechanistic Insights: The "Why" Behind the One-Pot Wonder

The Gewald reaction is a thermodynamically driven process that elegantly assembles the thiophene ring from simple precursors.[1][2] A comprehensive understanding of its mechanism is crucial for optimizing reaction conditions and troubleshooting.

Recent computational studies have refined our understanding of the Gewald reaction mechanism.[1][2] The process is initiated by a Knoevenagel condensation between the ketone (3-methyl-2-butanone) and the active methylene compound (ethyl cyanoacetate), catalyzed by a base (typically a secondary amine like morpholine or diethylamine). This is followed by the addition of elemental sulfur. The final, irreversible step is the cyclization and aromatization to the stable 2-aminothiophene product, which acts as the thermodynamic sink for the entire reaction sequence.[1]

Gewald_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization 3-methyl-2-butanone 3-methyl-2-butanone Intermediate_A α,β-unsaturated nitrile 3-methyl-2-butanone->Intermediate_A + Ethyl cyanoacetate (Base catalyst) Ethyl_cyanoacetate Ethyl cyanoacetate Ethyl_cyanoacetate->Intermediate_A Intermediate_B Thiolate Intermediate Intermediate_A->Intermediate_B + Sulfur Sulfur Elemental Sulfur (S8) Sulfur->Intermediate_B Product Ethyl 2-amino-5-isopropyl- thiophene-3-carboxylate Intermediate_B->Product Cyclization & Aromatization

Caption: The Gewald reaction mechanism, a one-pot synthesis of 2-aminothiophenes.

Detailed Laboratory Protocol for Synthesis

This protocol is a robust and reproducible method for the gram-scale synthesis of this compound.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Methyl-2-butanone86.138.61 g (10.6 mL)0.1
Ethyl cyanoacetate113.1211.31 g (11.2 mL)0.1
Elemental Sulfur32.063.21 g0.1
Morpholine87.128.71 g (8.7 mL)0.1
Ethanol46.07100 mL-

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 3-methyl-2-butanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL).

  • Base Addition: With vigorous stirring, add morpholine (0.1 mol) dropwise from the dropping funnel over 15-20 minutes. The addition is exothermic, and the reaction temperature may rise. Maintain the temperature below 40°C using a water bath if necessary. The dropwise addition of the basic catalyst is crucial to control the initial exothermic Knoevenagel condensation and prevent side reactions.

  • Reaction: After the addition is complete, heat the reaction mixture to 50-60°C with continuous stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The disappearance of the starting materials indicates the completion of the reaction.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 1-2 hours to facilitate precipitation of the product. Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 25 mL) to remove any unreacted starting materials and soluble impurities.

  • Purification: The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to afford a crystalline solid. Dry the purified product in a vacuum oven at 40-50°C.

Expected Yield: 75-85%

Characterization Data:

PropertyValue
AppearanceOff-white to pale yellow crystalline solid
Melting Point118-120 °C
Molecular FormulaC₁₀H₁₅NO₂S
Molecular Weight213.30 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm)1.35 (d, 6H), 1.40 (t, 3H), 3.05 (sept, 1H), 4.30 (q, 2H), 5.95 (s, 2H, NH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)14.5, 23.5, 30.0, 59.5, 107.0, 115.0, 150.0, 160.0, 168.0
IR (KBr, cm⁻¹)3420, 3310 (N-H), 2960 (C-H), 1670 (C=O), 1590 (C=C)

Section 2: Application as a Synthetic Intermediate

The strategic placement of the amino and ester functionalities on the thiophene ring makes this compound a prime starting material for the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines. These scaffolds are prevalent in a wide range of biologically active compounds.[3]

Synthesis of Thieno[2,3-d]pyrimidines: A Gateway to Bioactive Molecules

Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The 2-amino-3-carbethoxythiophene moiety is an ideal precursor for the construction of the pyrimidine ring.

Thienopyrimidine_Synthesis Start Ethyl 2-amino-5-isopropyl- thiophene-3-carboxylate Product 5-Isopropyl-3,4-dihydro- thieno[2,3-d]pyrimidin-4-one Start->Product Reflux Reagent Formamide Reagent->Product

Caption: Synthesis of a thieno[2,3-d]pyrimidine from the title compound.

Protocol for the Synthesis of 5-Isopropyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound213.302.13 g0.01
Formamide45.0420 mL-

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place this compound (0.01 mol) and formamide (20 mL).

  • Reaction: Heat the mixture to reflux (approximately 210°C) and maintain at this temperature for 4-6 hours. The reaction progress can be monitored by TLC.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL). The solid product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry. The crude product can be recrystallized from a suitable solvent such as ethanol or acetic acid to yield the pure thieno[2,3-d]pyrimidin-4-one derivative.

Section 3: Biological Significance of Derivatives

The true value of this compound as a synthetic intermediate is realized in the biological activities of its derivatives.

Antimicrobial and Anti-inflammatory Applications

Numerous studies have demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit significant antimicrobial and anti-inflammatory activities.[4][5] The thiophene and pyrimidine rings together form a privileged scaffold that can effectively interact with various biological targets.

Table of Biological Activities of Thieno[2,3-d]pyrimidine Derivatives:

Compound ClassBiological ActivityReported IC₅₀/MIC ValuesReference
Substituted thieno[2,3-d]pyrimidinesAntibacterial (Gram-positive)MIC: 2–16 mg/L against MRSA, VISA, VRSA[6]
Thieno[2,3-d]pyrimidine derivativesAnti-inflammatory (in vivo)Significant reduction in carrageenan-induced paw edema[5]
Thieno[2,3-d]pyrimidine derivativesAnticancer (JAK2 Kinase Inhibitor)IC₅₀: 8.001 µM against HepG-2 cell line[7]
Thieno[2,3-d]pyrimidinesAtypical Protein Kinase C InhibitorsIC₅₀: 0.012 µM for aPKCζ[8]

Section 4: Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin and eyes.[10]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[11]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis via the Gewald reaction and its ability to be readily converted into biologically active thieno[2,3-d]pyrimidines and other derivatives make it an indispensable tool for researchers in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower scientists to effectively utilize this compound in their synthetic endeavors.

References

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. [Link]
  • ResearchGate. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur.
  • Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1163-1172. [Link]
  • Wikipedia. (n.d.). Gewald reaction.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction.
  • MDPI. (2018). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molbank, 2018(4), M1014. [Link]
  • Strambio-De-Castillia, C., et al. (2014). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Journal of medicinal chemistry, 57(15), 6337–6355. [Link]
  • El-Sayed, N. N. E., et al. (2022). In Silico Evaluation of a Promising Key Intermediate Thieno [2, 3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. Molecules, 27(11), 3594. [Link]
  • ResearchGate. (2025). Discovery and development of novel pyrimidine and pyrazolo/thieno-fused pyrimidine derivatives as potent and orally active inducible Nitric Oxide Synthase dimerization inhibitor with efficacy for arthritis.
  • Al-Obaid, A. M., et al. (2011). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & medicinal chemistry letters, 21(11), 3324–3328. [Link]
  • Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. S. (2010). Synthesis, characterization and biological studies of some novel thieno[2,3-d]pyrimidines. Molecules (Basel, Switzerland), 15(6), 3932–3946. [Link]
  • Zande, M. V., et al. (2022). Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria. ChemMedChem, 17(17), e202200207. [Link]
  • El-Malah, A. A., & Kassab, A. E. (2015). Design, Synthesis and Biological Evaluation of New Thieno[2,3-d]pyrimidines as Anti-inflammatory Agents. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 14(3), 204–214. [Link]

Sources

Applications of Ethyl 2-amino-5-isopropylthiophene-3-carboxylate in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets. The 2-aminothiophene core is a quintessential example of such a scaffold. Its inherent electronic properties, capacity for diverse functionalization, and ability to mimic biological structures have cemented its role as a cornerstone in the synthesis of novel therapeutic agents.[1][2] Molecules incorporating the 2-aminothiophene motif have demonstrated a vast spectrum of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]

Within this versatile class of compounds, Ethyl 2-amino-5-isopropylthiophene-3-carboxylate (CAS No. 65416-85-5) serves as a particularly valuable and strategic starting material.[4][5] The presence of an amino group at the C2 position, an ethyl carboxylate at C3, and an isopropyl group at C5 provides a unique combination of reactivity and lipophilicity. The amino and ester functionalities are ideal handles for constructing more complex heterocyclic systems, while the isopropyl group can modulate solubility, metabolic stability, and hydrophobic interactions within a target's binding site.

This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for researchers in drug development. We will delve into its primary synthesis via the Gewald reaction and its subsequent transformation into potent biologically active molecules, with a focus on the development of kinase inhibitors.

Physicochemical and Structural Data

A clear understanding of the starting material's properties is fundamental to its effective use in multi-step synthesis.

PropertyDataReference
IUPAC Name This compoundN/A
CAS Number 65416-85-5[5]
Molecular Formula C₁₀H₁₅NO₂S[5]
Molecular Weight 213.30 g/mol [5]
Boiling Point 321.8±42.0 °C at 760 mmHg[4]
Storage Conditions Room temperature, inert atmosphere, protect from light[4]

Protocol 1: Synthesis via the Gewald Reaction

The most efficient and convergent method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[3][6] This one-pot synthesis combines a ketone (or aldehyde), an activated nitrile, and elemental sulfur in the presence of a basic catalyst.[2]

Causality and Experimental Rationale: The reaction is initiated by a Knoevenagel condensation between the ketone and the activated nitrile, catalyzed by a base (e.g., morpholine or triethylamine).[1] The base deprotonates the α-carbon of the nitrile, creating a nucleophile that attacks the carbonyl carbon of the ketone. The resulting adduct then dehydrates to form an α,β-unsaturated nitrile intermediate. This intermediate is subsequently attacked by a sulfur nucleophile, followed by intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[1] The choice of a secondary amine like morpholine is strategic; it is sufficiently basic to catalyze the initial condensation without promoting unwanted side reactions.

Workflow for Gewald Synthesis

Gewald_Workflow reagents Reagents: - 3-Methyl-2-butanone - Ethyl cyanoacetate - Elemental Sulfur - Morpholine (catalyst) - Ethanol (solvent) mix 1. Mix Reagents Combine ketone, nitrile, and sulfur in ethanol. reagents->mix heat 2. Catalyze & Heat Add morpholine dropwise. Heat to 45-50°C. mix->heat stir 3. Reaction Stir for 2-4 hours. Monitor by TLC. heat->stir cool 4. Isolation Cool mixture in an ice bath. stir->cool filter 5. Collection Filter the precipitated solid. cool->filter wash 6. Purification Wash with cold ethanol and water. filter->wash dry 7. Final Product Dry under vacuum to yield pure product. wash->dry

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology:
  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, combine 3-methyl-2-butanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in absolute ethanol (3-4 mL per gram of ketone).

  • Catalyst Addition: With gentle stirring, begin to heat the mixture to approximately 40-45°C. Slowly add morpholine (0.5 eq) dropwise via the dropping funnel over 30 minutes. An exothermic reaction may be observed.

  • Reaction Progression: Maintain the reaction temperature at 45-50°C and continue stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Product Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Subsequently, cool the flask in an ice bath for 30-60 minutes to facilitate complete precipitation of the product.

  • Filtration and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake sequentially with small portions of cold ethanol and then distilled water to remove unreacted starting materials and catalyst.

  • Drying: Dry the purified product under vacuum at 40°C to a constant weight. The expected product is a pale yellow or brown crystalline solid.[7]

Self-Validation Check: The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm the presence of the isopropyl, ethyl ester, and thiophene ring protons/carbons. Melting point determination should also be consistent with literature values.

Core Application: A Gateway to Thieno[2,3-d]pyrimidines

The true synthetic power of this compound is realized in its role as a precursor to condensed heterocyclic systems, most notably thieno[2,3-d]pyrimidines.[8][9] This fused bicyclic system is a prominent scaffold in numerous clinically approved drugs and investigational agents, particularly kinase inhibitors.[10][11] The ortho-arrangement of the amino and ester groups on the thiophene ring is perfectly poised for cyclization reactions to form the pyrimidine ring.

Synthetic Pathway to Activated Thienopyrimidine Intermediate

Thienopyrimidine_Synthesis start Ethyl 2-amino-5-isopropyl- thiophene-3-carboxylate step1 Step 1: Cyclization Reagent: Formamide Condition: Reflux (180-190°C) start->step1 intermediate1 6-Isopropyl-5,6,7,8-tetrahydro- benzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one step1->intermediate1 step2 Step 2: Chlorination Reagent: POCl₃ Condition: Reflux intermediate1->step2 product 4-Chloro-6-isopropyl-5,6,7,8-tetrahydro- benzo[4,5]thieno[2,3-d]pyrimidine step2->product

Caption: Two-step synthesis of the key 4-chloro-thienopyrimidine intermediate.

Protocol 2: Synthesis of the Thieno[2,3-d]pyrimidin-4(3H)-one Core

Causality and Experimental Rationale: Heating the aminothiophene with formamide serves a dual purpose: formamide acts as both the reagent, providing the one-carbon unit needed to form the pyrimidine ring, and as a high-boiling solvent. The reaction proceeds via an initial acylation of the amino group by formamide, followed by an intramolecular cyclization with the loss of ethanol to form the stable, fused pyrimidinone ring system.

Detailed Step-by-Step Methodology:
  • Reaction Setup: Place this compound (1.0 eq) in a round-bottom flask.

  • Cyclization: Add an excess of formamide (10-15 eq) and heat the mixture to reflux (approximately 180-190°C) for 4-6 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product will often precipitate directly from the formamide. Pour the mixture into ice water to ensure complete precipitation.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol or acetic acid to obtain the pure thieno[2,3-d]pyrimidin-4(3H)-one derivative.[10]

Protocol 3: Activation via Chlorination for Further Diversification

Causality and Experimental Rationale: The hydroxyl group of the pyrimidinone (in its tautomeric form) is a poor leaving group. To enable derivatization at the C4 position, it must be converted into a more reactive functional group. Chlorination with phosphorus oxychloride (POCl₃) is a classic and effective method to transform the C4-oxo group into a C4-chloro substituent.[12] The resulting 4-chloro-thieno[2,3-d]pyrimidine is an excellent electrophile, primed for nucleophilic aromatic substitution (SNAr) reactions.

Detailed Step-by-Step Methodology:
  • Reaction Setup: Suspend the thieno[2,3-d]pyrimidin-4(3H)-one derivative (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 10-20 eq).

  • Chlorination: Add a catalytic amount of a tertiary amine base, such as N,N-dimethylaniline (optional, but can accelerate the reaction), and heat the mixture to reflux for 3-5 hours.

  • Work-up: Carefully cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until it is slightly alkaline. Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-chloro derivative.[12]

Application in Kinase Inhibitor Drug Discovery

The activated 4-chloro-thieno[2,3-d]pyrimidine is a cornerstone for building libraries of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of cancer. Many kinase inhibitors function by competing with ATP for binding in the enzyme's active site. The thienopyrimidine scaffold is an excellent bioisostere of the adenine core of ATP, making it an ideal foundation for inhibitor design.[11]

General Mechanism of Thienopyrimidine-Based Kinase Inhibitors

Kinase_Inhibition cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Thienopyrimidine Inhibitor hinge Hinge Region (Backbone NH) hydrophobic Hydrophobic Pocket gatekeeper Gatekeeper Residue scaffold Thienopyrimidine Scaffold scaffold->hinge H-Bond r_group R-Group (from SₙAr) r_group->hydrophobic van der Waals Interactions r_group->gatekeeper Steric Fit

Caption: Binding mode of a thienopyrimidine inhibitor in a kinase ATP pocket.

Protocol 4: General SNAr for Library Synthesis

Causality and Experimental Rationale: The electron-withdrawing nature of the pyrimidine ring and the thiophene sulfur atom makes the C4 position highly susceptible to nucleophilic attack. The reaction proceeds via a Meisenheimer complex intermediate. The choice of solvent (e.g., isopropanol, DMF) and base (e.g., DIPEA, K₂CO₃) is crucial for facilitating the reaction while minimizing side products. The base deprotonates the incoming amine nucleophile, increasing its nucleophilicity.

Detailed Step-by-Step Methodology:
  • Reaction Setup: Dissolve the 4-chloro-thieno[2,3-d]pyrimidine (1.0 eq) and the desired primary or secondary amine (1.1-1.5 eq) in a suitable solvent such as isopropanol, DMF, or dioxane.

  • Base Addition: Add a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq) or an inorganic base like potassium carbonate.

  • Reaction: Heat the mixture to a temperature ranging from 80°C to reflux, depending on the reactivity of the amine, for 4-16 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling, the product can be isolated by precipitation upon addition of water, or by standard extractive work-up. Purification is typically achieved by column chromatography or recrystallization to yield the final C4-substituted thienopyrimidine derivative.[12]

Summary of Biological Activities

Derivatives originating from 2-aminothiophenes, particularly thieno[2,3-d]pyrimidines, have been successfully developed as potent inhibitors of various disease-relevant targets.

Compound ClassBiological Target / ActivityExample Therapeutic AreaReferences
4-Anilino-thieno[2,3-d]pyrimidinesEGFR/HER-2 Kinase InhibitionOncology (Anti-cancer)[13][14][15]
4-Substituted-thieno[2,3-d]pyrimidinesMicrotubule DepolymerizationOncology (Anti-cancer)[12]
Thieno[2,3-d]pyrimidine DerivativesFLT3 Kinase InhibitionOncology (Leukemia)[10]
General 2-Aminothiophene DerivativesSelective Cytostatic AgentsOncology (Anti-cancer)[16]
Various Thienopyrimidine DerivativesAnti-inflammatory, AntimicrobialInflammation, Infection[2][8]

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategic molecular starting point for the construction of complex and biologically active compounds. Its straightforward synthesis via the robust Gewald reaction, combined with the facile conversion of its ortho-aminoester functionality into the medicinally-privileged thieno[2,3-d]pyrimidine scaffold, ensures its continued relevance in modern drug discovery. The protocols and insights provided herein are intended to empower researchers to leverage the full potential of this versatile building block in the development of next-generation therapeutics.

References

  • ACS Publications. (n.d.). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
  • Thieme. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • ResearchGate. (2010).
  • ARKAT USA, Inc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
  • Thieme. (2017). Synthesis of Active 2-Aminothiophenes through the Gewald Reaction. Synfacts.
  • MDPI. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules.
  • Asian Journal of Chemistry. (n.d.).
  • MDPI. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules.
  • PubMed Central (PMC). (n.d.). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction.
  • National Institutes of Health (NIH). (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[3][17]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. PMC.
  • SciELO. (n.d.).
  • Chem-Impex. (n.d.).
  • MySkinRecipes. (n.d.).
  • PubMed Central (PMC). (2023).
  • Royal Society of Chemistry. (2023).
  • Santa Cruz Biotechnology. (n.d.).
  • National Institutes of Health (NIH). (n.d.). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity.
  • PubMed. (2013).

Sources

Synthesis of Thieno[2,3-d]pyrimidine Derivatives from Ethyl 2-amino-5-isopropylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purine, a fundamental component of DNA and RNA.[1] This structural similarity has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS protective effects.[1][2] This application note provides a comprehensive guide for the synthesis of diverse thieno[2,3-d]pyrimidine derivatives, commencing with the versatile building block, Ethyl 2-amino-5-isopropylthiophene-3-carboxylate. We will detail the efficient synthesis of this starting material via the Gewald reaction and subsequently explore robust protocols for its cyclization and further functionalization to yield a library of novel compounds for drug discovery and development.

Synthesis of the Starting Material: A Foundation Built on the Gewald Reaction

The journey to complex thieno[2,3-d]pyrimidines begins with a reliable supply of the key intermediate, this compound. The Gewald three-component reaction is the most efficient and widely adopted method for this purpose.[3][4] This one-pot synthesis brings together a ketone (or aldehyde), an activated nitrile, and elemental sulfur in the presence of a basic catalyst to form a polysubstituted 2-aminothiophene.[5][6]

Principle of the Gewald Reaction

The reaction is initiated by a Knoevenagel condensation between the ketone (3-methyl-2-butanone) and the active methylene compound (ethyl cyanoacetate), catalyzed by a base like morpholine or triethylamine.[4] This is followed by the addition of elemental sulfur and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[4] The use of a catalytic amount of a conjugate acid-base pair, such as piperidinium borate, has also been shown to be highly effective.[6]

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis using 3-methyl-2-butanone as the carbonyl source.

Materials:

  • 3-Methyl-2-butanone

  • Ethyl cyanoacetate

  • Elemental sulfur (powdered)

  • Morpholine

  • Ethanol, absolute

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add absolute ethanol (60 mL).

  • Add 3-methyl-2-butanone (0.10 mol, 8.61 g), ethyl cyanoacetate (0.10 mol, 11.31 g), and powdered elemental sulfur (0.10 mol, 3.21 g) to the ethanol and stir to create a suspension.

  • While stirring at room temperature, add morpholine (0.10 mol, 8.71 g) dropwise over 15 minutes. An exothermic reaction may be observed.

  • After the addition is complete, attach a reflux condenser and heat the mixture to a gentle reflux (approximately 50-60°C) for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake with cold ethanol (2 x 20 mL) to remove unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain this compound as a crystalline solid.

Quantitative Data and Characterization
ReagentMolar Eq.MW ( g/mol )Amount Used
3-Methyl-2-butanone1.086.138.61 g
Ethyl cyanoacetate1.0113.1211.31 g
Sulfur1.032.073.21 g
Morpholine1.087.128.71 g
Product Yield 227.32 ~75-85%
  • Appearance: Pale yellow to white crystalline solid.

  • Expected Spectroscopic Data: ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the structure. The ¹H NMR spectrum is expected to show characteristic peaks for the isopropyl group (a doublet and a septet), the ethyl ester group (a triplet and a quartet), and a broad singlet for the amino (-NH₂) protons.[7]

Gewald Reaction Workflow

Start Reactants: - 3-Methyl-2-butanone - Ethyl Cyanoacetate - Sulfur Base Add Morpholine (Base Catalyst) Start->Base In Ethanol Knoevenagel Knoevenagel Condensation Base->Knoevenagel Forms α,β-unsaturated nitrile Sulfur_add Sulfur Addition & Cyclization Knoevenagel->Sulfur_add Heat (50-60°C) Purify Precipitation, Filtration & Drying Sulfur_add->Purify Product Ethyl 2-amino-5-isopropyl- thiophene-3-carboxylate Purify->Product

Caption: Workflow for the Gewald synthesis of the starting material.

Core Synthesis: Building the Thieno[2,3-d]pyrimidin-4(3H)-one Ring

The 2-aminothiophene carboxylate is a perfect precursor for constructing the fused pyrimidine ring. The most direct route involves a cyclocondensation reaction to form the versatile thieno[2,3-d]pyrimidin-4(3H)-one intermediate. This intermediate is pivotal, as the 4-oxo position can be readily converted into a reactive group for further diversification.[8][9]

Protocol: Cyclization with Formamide

This is one of the most straightforward methods to construct the pyrimidinone ring, using formamide as both a reactant and a solvent.

Materials:

  • This compound

  • Formamide

  • High-temperature reaction vessel with reflux condenser

  • Heating mantle

Procedure:

  • Place this compound (0.05 mol, 11.37 g) in a 100 mL round-bottom flask.

  • Add an excess of formamide (50 mL).

  • Heat the mixture to reflux (approximately 180-190°C) and maintain for 4-6 hours. The reaction progress should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature. A solid product will typically precipitate.

  • Pour the cooled mixture into cold water (200 mL) to precipitate the product fully.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum. Recrystallization from ethanol or acetic acid may be performed for further purification.

Quantitative Data
ReagentMolar Eq.MW ( g/mol )Amount Used
Starting Thiophene1.0227.3211.37 g
FormamideExcess45.0450 mL
Product Yield 208.28 ~70-80%
Reaction Scheme: Pyrimidinone Formation

Caption: Cyclization of the aminothiophene with formamide.

Diversification: Functionalization of the Thieno[2,3-d]pyrimidine Core

The true power of this synthetic strategy lies in the ability to easily modify the thieno[2,3-d]pyrimidine core. A critical step is the conversion of the 4-oxo group into a 4-chloro group, which is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[10][11]

Protocol: Chlorination of the 4-Oxo Position

CAUTION: Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 5-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylaniline (catalyst, optional)

  • Toluene or another high-boiling inert solvent

  • Reaction vessel with reflux condenser and drying tube

  • Ice bath

Procedure:

  • In a fume hood, add 5-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one (0.02 mol, 4.17 g) to a dry round-bottom flask.

  • Add phosphoryl chloride (POCl₃, 20 mL) and a catalytic amount of N,N-dimethylaniline (2-3 drops).

  • Heat the mixture to reflux (around 110°C) for 3-4 hours. The solid should dissolve as the reaction progresses.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice (200 g) in a large beaker. This step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood.

  • Stir the mixture until the ice has melted completely. The product will precipitate as a solid.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Collect the solid product by vacuum filtration, wash it extensively with water, and dry it under vacuum.

Protocol: Nucleophilic Substitution with Amines

The resulting 4-chloro-5-isopropylthieno[2,3-d]pyrimidine is a versatile electrophile. The following is a general protocol for its reaction with a primary or secondary amine.

Materials:

  • 4-Chloro-5-isopropylthieno[2,3-d]pyrimidine

  • Desired amine (e.g., morpholine, benzylamine, aniline)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) as an acid scavenger

  • Isopropanol or Ethanol as solvent

Procedure:

  • Dissolve 4-Chloro-5-isopropylthieno[2,3-d]pyrimidine (1.0 mmol, 226.7 g) in isopropanol (10 mL) in a round-bottom flask.

  • Add the desired amine (1.1 mmol) and triethylamine (1.2 mmol).

  • Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Overall Synthetic Workflow

Gewald Gewald Reaction (Starting Material Synthesis) Cyclization Cyclization (with Formamide) Gewald->Cyclization Intermediate1 5-Isopropylthieno[2,3-d]- pyrimidin-4(3H)-one Cyclization->Intermediate1 Chlorination Chlorination (with POCl₃) Intermediate1->Chlorination Intermediate2 4-Chloro-5-isopropyl- thieno[2,3-d]pyrimidine Chlorination->Intermediate2 SNAr Nucleophilic Substitution (with Amines, Alcohols, etc.) Intermediate2->SNAr Library Library of Diverse Thieno[2,3-d]pyrimidine Derivatives SNAr->Library

Caption: A modular workflow for synthesizing a library of thieno[2,3-d]pyrimidines.

Conclusion

This application note details a robust and modular synthetic platform for accessing a wide array of thieno[2,3-d]pyrimidine derivatives. The strategy begins with the highly efficient Gewald reaction to produce the key 2-aminothiophene building block. Subsequent cyclization, chlorination, and nucleophilic substitution steps provide a reliable pathway to generate compound libraries with diverse functionalities at the 4-position of the pyrimidine ring. These protocols are designed to be accessible to researchers in medicinal chemistry and drug discovery, providing a solid foundation for the exploration of this privileged scaffold in the pursuit of novel therapeutic agents.

References

  • Guo, H., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Molecules.
  • Yurttaş, L., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry.
  • Álvarez-Miguel, L., et al. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
  • Wang, Y., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules.
  • Guo, H., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate.
  • Thomas, J., et al. (2017). Synthesis of Active 2-Aminothiophenes through the Gewald Reaction. Synfacts.
  • Wikipedia contributors. (2023). Gewald reaction. Wikipedia.
  • Kumar, D., et al. (2011). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. (n.d.). Synthesis of thieno[2,3-d]pyrimidine 4. ResearchGate.
  • Ghorab, M. M., et al. (2017). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research.
  • Atta, A., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • ResearchGate. (n.d.). Discovery of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives as a New Class of ROCK Inhibitors. ResearchGate.
  • ResearchGate. (n.d.). Synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives. ResearchGate.
  • Abdel-Wahab, B. F., et al. (2012). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules.
  • Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry.
  • Elmongy, E. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Potential Kinase Inhibitors. Molecules.
  • Shaik, S. P., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[3][6]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules.
  • Jatav, V., et al. (2007). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online.
  • PubChem. (n.d.). Ethyl 2-amino-5-phenylthiophene-3-carboxylate. PubChem.

Sources

Developing Kinase Inhibitors Using a Thiophene Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold - A Privileged Structure in Kinase Inhibitor Design

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is one such "privileged scaffold".[1][2] Its utility in drug design is underscored by its presence in numerous FDA-approved drugs across various therapeutic areas.[1][2] For researchers and scientists in drug development, particularly those targeting the human kinome, the thiophene scaffold offers a versatile and synthetically accessible starting point for the creation of potent and selective kinase inhibitors.[2][3]

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[4][5] The development of small molecule kinase inhibitors has, therefore, become a central strategy in modern oncology.[4][5] The thiophene moiety is particularly well-suited for this role due to several key factors:

  • Bioisosterism: The thiophene ring is a well-established bioisostere of the benzene ring.[6] This means it can often replace a phenyl group in a known inhibitor to modulate physicochemical properties such as solubility and metabolism without drastically altering its binding affinity for the target kinase.[1]

  • Hydrogen Bonding Capacity: The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor, facilitating crucial interactions within the ATP-binding pocket of kinases.[1]

  • Synthetic Tractability: A rich body of synthetic chemistry allows for the facile and diverse functionalization of the thiophene ring, enabling the exploration of a wide chemical space to optimize inhibitor potency and selectivity.[1] This allows for extensive Structure-Activity Relationship (SAR) studies.[7][8]

  • Structural Rigidity: The inherent rigidity of the aromatic thiophene scaffold can help to pre-organize the inhibitor's pharmacophoric features in a conformation favorable for binding to the kinase active site, potentially reducing the entropic penalty upon binding.[9]

This guide provides a comprehensive overview of the principles and practical methodologies for developing kinase inhibitors based on the thiophene scaffold. We will delve into the strategic design considerations, synthetic protocols, and bioassay workflows necessary to identify and characterize novel thiophene-based kinase inhibitors.

I. Design and Synthesis of Thiophene-Based Kinase Inhibitors

The successful development of a kinase inhibitor begins with a robust design strategy and efficient synthetic execution. This section outlines the key considerations and provides a generalized synthetic workflow.

Rational Design and Scaffold Selection

The design of a novel kinase inhibitor often starts from a known inhibitor or a privileged scaffold. Scaffold-based design is a powerful paradigm in drug discovery that utilizes smaller molecular starting points to build potent and specific drug candidates.[4][10] When employing a thiophene scaffold, key design considerations include:

  • Point of Attachment: The position at which substituents are attached to the thiophene ring is critical for directing interactions with key residues in the kinase active site.

  • Substitution Patterns: The nature of the substituents will dictate the inhibitor's potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial to understand the impact of different functional groups.[8]

  • Target-Specific Interactions: Leveraging structural information of the target kinase, often through X-ray crystallography, can guide the design of substituents that form specific hydrogen bonds, hydrophobic interactions, or other non-covalent interactions to enhance binding affinity.[4][7]

General Synthetic Strategies

A variety of synthetic methods can be employed to construct the thiophene core and introduce desired functional groups. The choice of a specific route will depend on the target molecule's complexity and the availability of starting materials. Two classical and versatile methods for thiophene synthesis are the Paal-Knorr synthesis and the Gewald reaction.[1]

Workflow for Thiophene-Based Inhibitor Synthesis

Sources

Introduction: The Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the One-Pot Synthesis of 2-Amino-5-Substituted Thiophenes

Substituted 2-aminothiophenes represent a class of heterocyclic compounds of immense interest to the pharmaceutical and agrochemical industries.[1][2] Their thiophene core acts as a versatile pharmacophore and a bioisosteric replacement for the phenyl group, a common motif in many active drugs.[1] This structural feature allows for broad-spectrum biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4][5] Molecules incorporating the 2-aminothiophene scaffold have been successfully developed as A1 adenosine receptor allosteric enhancers, kinase inhibitors, and potent therapeutic agents, making them a "privileged scaffold" in medicinal chemistry.[3][4][6]

The most direct and efficient route to these valuable compounds is the one-pot multicomponent Gewald aminothiophene synthesis.[7][8] This reaction's operational simplicity, use of readily available starting materials, and tolerance for a wide range of functional groups have made it a cornerstone of heterocyclic chemistry.[2][9] This guide provides a detailed exploration of the Gewald reaction, from its underlying mechanism to practical, field-tested protocols for researchers and drug development professionals.

The Gewald Reaction: Mechanism and Rationale

The Gewald reaction is a one-pot synthesis that combines a ketone or aldehyde, an α-activated nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene.[8][10] The reaction's success lies in a sequence of well-orchestrated chemical transformations.

Mechanistic Pathway

The mechanism of the Gewald reaction has been a subject of study for decades and is now understood to proceed through several key steps.[7][11]

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene group of the α-cyanoester or dinitrile.[7][12] This step forms a stable α,β-unsaturated nitrile intermediate, often referred to as a Knoevenagel-Cope product.[11][13] The base, typically a secondary or tertiary amine like morpholine or triethylamine, acts as a catalyst by deprotonating the active methylene compound.[8][12]

  • Sulfur Addition and Polysulfide Formation: The α,β-unsaturated nitrile is then deprotonated by the base at the α-carbon.[12][13] This carbanion attacks the elemental sulfur ring (S₈), leading to the formation of a polysulfide intermediate.[11][12] Computational studies suggest that this process involves the opening of the S₈ ring to form a linear polysulfide chain attached to the carbon framework.[11][13]

  • Cyclization and Aromatization: The terminal sulfur atom of the polysulfide chain, acting as a nucleophile, attacks the cyano group.[11] This intramolecular cyclization forms a five-membered ring. The subsequent elimination of sulfur atoms and tautomerization of the resulting imine to an enamine leads to the final, stable aromatic 2-aminothiophene product.[7][11] The formation of the aromatic thiophene ring is the thermodynamic driving force for the reaction.[11]

Gewald_Mechanism Reactants Ketone/Aldehyde + α-Activated Nitrile + Sulfur (S₈) + Base Knoevenagel Knoevenagel-Cope Condensation Product (α,β-Unsaturated Nitrile) Reactants->Knoevenagel Knoevenagel Condensation Carbanion Deprotonated Intermediate (Carbanion) Knoevenagel->Carbanion Base-mediated Deprotonation Polysulfide Polysulfide Intermediate Carbanion->Polysulfide Nucleophilic Attack on Sulfur (S₈) Cyclized Cyclized Intermediate (Iminothiophene) Polysulfide->Cyclized Intramolecular Cyclization Product 2-Amino-5-Substituted Thiophene Cyclized->Product Tautomerization & Aromatization Workflow A 1. Reagent Combination (Ketone, Nitrile, Sulfur, Base, Solvent) B 2. Reaction (Heating & Stirring) A->B C 3. Quenching & Extraction (Water & Organic Solvent) B->C D 4. Drying & Concentration (Anhydrous Salt & Rotary Evaporator) C->D E 5. Purification (Column Chromatography) D->E F Final Product (Pure 2-Aminothiophene) E->F

Sources

Application Notes and Protocols: Leveraging Ethyl 2-amino-5-isopropylthiophene-3-carboxylate for the Synthesis of Novel Azo Dyes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This document provides a comprehensive guide for researchers, chemists, and material scientists on the utilization of Ethyl 2-amino-5-isopropylthiophene-3-carboxylate as a versatile precursor for the synthesis of novel thiophene-based azo dyes. Thiophene-based chromophores are of significant interest due to their unique electronic properties, which often lead to dyes with high molar absorptivity, brilliant colors, and excellent light and sublimation fastness, making them superior alternatives to traditional aniline-based dyes for many applications.[1][2] This guide details the complete workflow from the synthesis of the precursor via the Gewald reaction to the development of a diverse dye library through diazotization and azo coupling. It includes detailed, step-by-step protocols, mechanistic insights, characterization methods, and critical safety information.

Introduction: The Significance of Thiophene-Based Azo Dyes

Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), represent the largest and most versatile class of synthetic colorants.[3] While traditionally derived from carbocyclic aromatic systems like benzene and naphthalene, the incorporation of heterocyclic rings, particularly thiophene, into the dye structure has unlocked significant advantages. The thiophene ring, a sulfur-containing five-membered heterocycle, imparts several desirable characteristics:

  • Bathochromic Shift (Color Deepening): Compared to their phenyl analogues, thiophene-based dyes often exhibit a significant shift in their absorption maxima to longer wavelengths (a bathochromic or red shift). This is attributed to the lower aromaticity and higher electron-donating ability of the thiophene ring, which facilitates intramolecular charge transfer (ICT) within the dye's π-conjugated system.[4]

  • Enhanced Molar Extinction Coefficients: Thiophene's electronic properties typically lead to dyes with greater tinctorial strength and brightness.[1]

  • Superior Fastness Properties: Dyes derived from thiophene precursors often show excellent sublimation fastness and good light fastness, making them highly suitable for dyeing synthetic fibers like polyester.[2][4]

This compound is a particularly useful starting material. The 2-amino group provides the necessary functionality for diazotization, while the ester and isopropyl groups can be used to modulate the dye's solubility, thermal properties, and affinity for various substrates.

Synthetic Strategy Overview

The creation of novel azo dyes from the target precursor follows a logical and well-established three-stage workflow. This process begins with the synthesis of the thiophene precursor itself, followed by its conversion to a reactive intermediate, and finally, coupling to generate the final dye molecule.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Intermediate Formation cluster_2 Stage 3: Dye Synthesis & Analysis A Ketone + Cyanoacetate + Sulfur + Base B Gewald Reaction A->B One-pot condensation C Ethyl 2-amino-5-isopropyl- thiophene-3-carboxylate B->C Cyclization D Aminothiophene Precursor E Diazotization (NaNO2, HCl, 0-5°C) D->E Nitrosation F Thiophene Diazonium Salt (Unstable Intermediate) E->F Dehydration G Diazonium Salt I Azo Coupling G->I H Coupling Component (e.g., Naphthol, Aniline) H->I J Novel Thiophene Azo Dye I->J Electrophilic Aromatic Substitution K Purification & Characterization (Spectroscopy, etc.) J->K

Caption: Overall workflow for novel thiophene azo dye synthesis.

Experimental Protocols

Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[5]

Protocol 1: Synthesis of this compound (Gewald Reaction)

The Gewald reaction is a powerful one-pot, multi-component reaction for synthesizing highly substituted 2-aminothiophenes.[6][7] This protocol adapts the established method for our specific target.

Reaction Scheme: (3-Methyl-2-butanone) + (Ethyl Cyanoacetate) + S --[Base]--> this compound

Materials:

  • 3-Methyl-2-butanone (Isopropyl methyl ketone)

  • Ethyl cyanoacetate

  • Elemental Sulfur (powdered)

  • Morpholine or Diethylamine (Base catalyst)

  • Ethanol (absolute)

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 3-methyl-2-butanone (0.1 mol, 8.61 g), ethyl cyanoacetate (0.1 mol, 11.31 g), and elemental sulfur (0.1 mol, 3.21 g) in 75 mL of absolute ethanol.[8][9]

  • Stir the mixture to create a suspension.

  • From the dropping funnel, add morpholine (0.2 mol, 17.4 g) dropwise over 30 minutes. The reaction is exothermic; maintain the temperature between 40-50 °C using a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 60-65 °C) and maintain for 3-4 hours with continuous stirring.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the crude product with cold ethanol (2 x 20 mL) to remove unreacted starting materials and catalyst.

  • Recrystallize the product from hot ethanol to yield pure this compound as a crystalline solid.

Protocol 2: Synthesis of Novel Azo Dyes

This protocol is divided into two critical, sequential steps: diazotization and azo coupling. The diazonium salt is highly reactive and potentially explosive when dry, so it should be prepared fresh and used immediately in solution.[10][11]

Part 2A: Diazotization of the Aminothiophene Precursor

Causality: The diazotization reaction converts the weakly nucleophilic primary amine into a highly electrophilic diazonium salt. This is achieved by reaction with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong mineral acid. The reaction must be kept at 0-5 °C because diazonium salts are thermally unstable and readily decompose at higher temperatures, releasing nitrogen gas.[11][12]

G cluster_mech Diazotization Mechanism NaNO2 + HCl NaNO2 + HCl HONO + NaCl HONO + NaCl NaNO2 + HCl->HONO + NaCl In situ generation HONO + H+ HONO + H+ H2O+-NO H2O+-NO HONO + H+->H2O+-NO Protonation H2O + NO+ H2O + NO+ H2O+-NO->H2O + NO+ Dehydration R-NH2 Aminothiophene R-NH2+-NO R-NH2+-NO R-NH2->R-NH2+-NO Nucleophilic attack on Nitrosonium ion (NO+) R-NH=N-OH R-NH=N-OH R-NH2+-NO->R-NH=N-OH Deprotonation R-NH=N-OH2+ R-NH=N-OH2+ R-NH=N-OH->R-NH=N-OH2+ Protonation R-N+=N Diazonium Salt R-NH=N-OH2+->R-N+=N Elimination of H2O

Caption: Mechanism of aminothiophene diazotization.

Procedure:

  • In a 100 mL beaker, suspend this compound (0.01 mol, 2.27 g) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous magnetic stirring. A fine, non-clumpy suspension is crucial for a successful reaction.

  • In a separate small beaker, dissolve sodium nitrite (NaNO₂) (0.011 mol, 0.76 g) in 10 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold aminothiophene suspension over 20-30 minutes. CRITICAL: Maintain the temperature below 5 °C at all times. The solid will gradually dissolve as the diazonium salt is formed.

  • After the addition is complete, continue stirring the solution in the ice bath for an additional 15 minutes to ensure the reaction goes to completion.

  • The resulting clear solution of the thiophene diazonium salt is now ready for immediate use in the coupling reaction. DO NOT attempt to isolate the diazonium salt.

Part 2B: Azo Coupling Reaction

Causality: The diazonium salt acts as a weak electrophile. It reacts with an electron-rich "coupling component" (e.g., phenols, naphthols, anilines) via an electrophilic aromatic substitution mechanism to form the stable azo dye.[1][13] The pH of the coupling medium is critical:

  • Phenolic Couplers (e.g., 2-Naphthol): The reaction is run under mildly alkaline conditions (pH 8-10). The base deprotonates the hydroxyl group to form a highly activating phenoxide ion (-O⁻), which dramatically increases the nucleophilicity of the aromatic ring.[1]

  • Amine Couplers (e.g., N,N-Dimethylaniline): The reaction is run under mildly acidic conditions (pH 4-6). This ensures that there is a sufficient concentration of the free amine to act as a nucleophile, while being acidic enough to prevent the diazonium salt from converting into an unreactive diazotate ion.

Procedure (Example with 2-Naphthol as Coupling Component):

  • In a 250 mL beaker, dissolve 2-Naphthol (0.01 mol, 1.44 g) in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with stirring.

  • Slowly, and with vigorous stirring, add the freshly prepared cold diazonium salt solution (from Part 2A) to the cold 2-naphthol solution.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.

  • Collect the dye precipitate by vacuum filtration.

  • Wash the solid product thoroughly with cold water until the filtrate is neutral.

  • Dry the purified dye in a desiccator or a vacuum oven at low temperature (e.g., 50 °C).

Characterization and Expected Results

The novel dyes should be characterized to confirm their structure and evaluate their properties.

Spectroscopic Analysis
  • UV-Visible Spectroscopy: Dissolve the synthesized dyes in various solvents (e.g., ethanol, DMF, acetone, toluene) to record their absorption spectra. This will determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε).

  • Infrared (IR) Spectroscopy: Confirm the presence of key functional groups. Expect to see characteristic peaks for the azo group (-N=N-) stretch around 1400-1500 cm⁻¹, the ester carbonyl (C=O) around 1700 cm⁻¹, and aromatic C-H and C=C stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provide definitive structural elucidation of the final dye product.

Illustrative Dye Library and Expected Properties

By varying the coupling component, a library of dyes with different colors and properties can be generated.

Coupling ComponentExpected Dye ColorExpected λmax Range (in Ethanol)Key Properties & Rationale
Phenol Yellow-Orange420 - 460 nmA simple, foundational dye. The color is less intense due to the limited conjugation of the phenyl ring.
2-Naphthol Orange-Red480 - 520 nmThe extended π-system of the naphthalene ring leads to a significant bathochromic shift compared to phenol, resulting in a deeper red color.[1]
N,N-Dimethylaniline Red-Violet510 - 550 nmThe powerful electron-donating dimethylamino group causes a strong intramolecular charge transfer, resulting in a deep, vibrant color.[4]
Resorcinol Deep Orange450 - 490 nmThe two hydroxyl groups provide strong activation, leading to a bright, strong color.
3-Methyl-1-phenyl-5-pyrazolone Brilliant Yellow400 - 440 nmPyrazolone couplers are known for producing very bright, clear yellow to reddish-yellow dyes with good lightfastness.[14]

Note: The λmax values are representative estimates based on similar thiophene azo dye structures in the literature. Actual values will need to be determined experimentally.

Solvatochromism

Thiophene-based dyes with a donor-π-acceptor architecture often exhibit solvatochromism—a change in color with a change in solvent polarity.[15]

Protocol for Solvatochromism Study:

  • Prepare dilute solutions (e.g., 1 x 10⁻⁵ M) of a synthesized dye in a series of solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, DMSO).

  • Record the UV-Vis absorption spectrum for each solution.

  • Plot the λmax (or wavenumber, νmax) against a solvent polarity scale (like the Dimroth-Reichardt ET(30) scale).

  • A significant shift in λmax with increasing solvent polarity indicates positive solvatochromism, confirming a more polar excited state and potential applications as a polarity sensor.

Safety and Handling

CRITICAL SAFETY INFORMATION:

  • Diazonium Salts: Solid diazonium salts are notoriously unstable and can be sensitive to shock, friction, and heat, posing a severe explosion hazard.[10][11] NEVER isolate diazonium salts. They should always be prepared in a cold solution and used immediately.

  • Sodium Nitrite: Toxic if ingested. Avoid creating dust.

  • Acids and Bases: Handle concentrated acids (HCl) and bases (NaOH) with extreme care, using appropriate PPE.

  • Waste Disposal: Quench any unreacted diazonium salt by adding a solution of sulfamic acid before disposal. Azo compounds may be colored and require specialized waste streams according to local regulations.

Adherence to the "Twelve Cardinal Rules" for handling diazonium salts is highly recommended for ensuring operational safety.[11]

Conclusion

This compound serves as an excellent and highly adaptable platform for the development of novel azo dyes. The synthetic route, centered on the robust Gewald reaction and the classic diazotization-coupling sequence, is accessible and versatile. The resulting thiophene-based dyes offer a rich palette of colors with properties that are often superior to their benzenoid counterparts. By systematically varying the coupling component, researchers can fine-tune the spectral and physical properties of these dyes, opening avenues for applications in high-performance textiles, advanced optical materials, and chemical sensors.

References

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  • (PDF) ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. (2011). ResearchGate.
  • Exploration of 4-substituted thiophene-based azo dyes for dye-sensitized solar cells and non-linear optical materials: synthesis and an in silico approach. (n.d.). RSC Publishing.
  • A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses.
  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. (2011). PMC - NIH.
  • The reaction of 2‐aminothiophene‐3‐carboxamide,... (n.d.). ResearchGate.
  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. (2012). PMC - NIH.
  • Working with Potentially Explosive Chemicals/Reactions. (n.d.). University of Auckland.

Sources

Application Notes and Protocols: Functionalization of the Amino Group in Ethyl 2-amino-5-isopropylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the chemical modification of the primary amino group of Ethyl 2-amino-5-isopropylthiophene-3-carboxylate. This versatile building block, readily synthesized via the Gewald reaction, serves as a crucial starting material in the development of novel heterocyclic compounds for pharmaceutical and material science applications. This document outlines reliable, step-by-step protocols for acylation, sulfonylation, reductive amination, and diazotization reactions, complete with mechanistic insights, comparative data, and visual workflows. The methodologies described herein are designed to be self-validating and are supported by authoritative references to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-Aminothiophenes

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science, owing to its diverse biological activities and valuable physicochemical properties.[1][2] this compound, in particular, offers a trifecta of reactive sites: the nucleophilic amino group, the ester, and the electron-rich thiophene ring. The functionalization of the 2-amino group is a key strategy for molecular diversification, enabling the synthesis of a wide array of derivatives with tailored properties. These derivatives are precursors to fused heterocyclic systems like thieno[2,3-d]pyrimidines, which are known to exhibit a broad spectrum of pharmacological activities, including anticancer and antimicrobial effects.[3][4]

The choice of functionalization strategy is dictated by the desired downstream application. For instance, acylation and sulfonylation introduce amide and sulfonamide linkages, respectively, which are prevalent in many drug molecules and can modulate properties such as solubility and receptor binding. Reductive amination provides a direct route to secondary amines, offering a flexible method to introduce various alkyl or aryl substituents. Finally, diazotization opens a gateway to a plethora of transformations, including the introduction of halogens via the Sandmeyer reaction, further expanding the synthetic utility of this versatile scaffold.

Synthesis of the Starting Material: this compound

The Gewald three-component reaction is the most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes.[2][3] This one-pot synthesis involves the condensation of a ketone (3-methyl-2-butanone), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.

Protocol 1: Gewald Synthesis

Reaction: 3-Methyl-2-butanone + Ethyl Cyanoacetate + Sulfur → this compound

Materials:

  • 3-Methyl-2-butanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Methanol

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methyl-2-butanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in methanol (60 mL).

  • With stirring, slowly add morpholine (10 mL) to the mixture at 35-40 °C over a period of 30 minutes.

  • Heat the reaction mixture to 45 °C and maintain this temperature with stirring for 3 hours.

  • Allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash it with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Expected Yield: 70-85%[3]

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point analysis.

Diagram 1: Gewald Synthesis Workflow

reagents 3-Methyl-2-butanone Ethyl Cyanoacetate Sulfur Morpholine Methanol reaction Reaction at 45°C for 3h reagents->reaction 1. Mix workup Cooling & Precipitation Filtration Ethanol Wash reaction->workup 2. Isolate purification Recrystallization from Ethanol workup->purification 3. Purify product This compound purification->product start Ethyl 2-amino-5-isopropyl- thiophene-3-carboxylate reaction Reaction in Base (e.g., Pyridine) start->reaction acylating_agent Acylating Agent (e.g., Acetic Anhydride) acylating_agent->reaction workup Aqueous Workup (HCl, NaHCO3, Brine) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product Ethyl 2-acylamido-5-isopropyl- thiophene-3-carboxylate purification->product start Ethyl 2-amino-5-isopropyl- thiophene-3-carboxylate diazotization Diazotization (NaNO2, H2SO4, 0-5°C) start->diazotization diazonium_salt Thiophene Diazonium Salt (Intermediate) diazotization->diazonium_salt sandmeyer Sandmeyer Reaction (e.g., CuBr/HBr) diazonium_salt->sandmeyer workup Extraction & Washing sandmeyer->workup purification Column Chromatography workup->purification product Ethyl 2-halo-5-isopropyl- thiophene-3-carboxylate purification->product

Sources

Application Note: A Practical Guide to the Derivatization of Ethyl 2-amino-5-isopropylthiophene-3-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-amino-3-carboxylate thiophene scaffold is a cornerstone in medicinal chemistry, prized for its synthetic versatility and its presence in a wide array of biologically active compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of a key starting material, Ethyl 2-amino-5-isopropylthiophene-3-carboxylate. We present detailed, field-proven protocols for common and high-yield derivatization reactions, including N-acylation and Schiff base formation, explaining the chemical rationale behind each step. Furthermore, we outline standardized methodologies for subsequent in vitro biological screening, specifically focusing on anticancer (MTT assay) and antimicrobial (Broth Microdilution) evaluations. This guide is designed to empower researchers to efficiently generate and test novel compound libraries, accelerating the discovery of new therapeutic leads.

Introduction: The Thiophene Scaffold

The thiophene ring is a privileged heterocycle in drug discovery, analogous to the benzene ring but with distinct electronic properties conferred by the sulfur atom. The specific substitution pattern of a 2-amino-3-carboxylate group offers a synthetically powerful platform. The nucleophilic amino group and the electrophilic ester functionality provide orthogonal reactive handles for building molecular complexity. Derivatives of this core have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][2][3]

Our focus, this compound, is an excellent starting point for a derivatization program. The isopropyl group at the 5-position provides a lipophilic anchor, a feature often beneficial for membrane permeability and target engagement.

Rationale for Derivatization: Exploring Chemical Space for Biological Activity

The primary goal of derivatization is to systematically modify the parent molecule to explore the Structure-Activity Relationship (SAR). By adding different functional groups, we can modulate properties such as:

  • Potency and Selectivity: New substituents can form specific hydrogen bonds, hydrophobic interactions, or ionic bonds with a biological target (e.g., an enzyme's active site), enhancing binding affinity and efficacy.

  • Pharmacokinetics (ADME): Modifications can improve Absorption, Distribution, Metabolism, and Excretion profiles, turning a potent molecule into a viable drug candidate.

  • Novelty: Derivatization generates novel chemical entities with unique intellectual property potential.

The primary sites for modification on our starting material are the C2-amino group and the C3-ester, which can also participate in cyclization reactions.

Caption: Key reactive sites for derivatization.

Synthetic Strategies & Protocols

Here we detail robust protocols for creating a diverse library of derivatives. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Workflow Overview

The general workflow involves synthesis, purification, and characterization before biological screening.

G cluster_0 Synthesis cluster_1 Screening start Starting Material: Ethyl 2-amino-5-isopropyl- thiophene-3-carboxylate reaction Derivatization Reaction (e.g., Acylation, Schiff Base) start->reaction workup Aqueous Work-up & Extraction reaction->workup purify Purification (Chromatography or Recrystallization) workup->purify char Characterization (NMR, MS, IR) purify->char stock Prepare DMSO Stock Solutions char->stock Pure Compound plate Serial Dilution in 96-Well Plates stock->plate assay Perform Biological Assay (e.g., MTT, Microdilution) plate->assay read Data Acquisition (Spectrophotometer) assay->read

Caption: General workflow from synthesis to screening.

Protocol 1: N-Acylation with an Acyl Chloride

N-acylation is a reliable method to introduce a wide variety of substituents onto the amino group, forming a stable amide bond.[4][5] This example uses benzoyl chloride.

Rationale: Triethylamine (TEA) is used as a mild, organic base to quench the HCl byproduct generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion. Tetrahydrofuran (THF) is an excellent solvent as it is relatively inert and dissolves both the polar starting material and the less polar product.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄

  • Magnetic stirrer, round-bottom flask, dropping funnel, ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the solution and cool the flask in an ice bath to 0 °C.

  • Add benzoyl chloride (1.1 eq) dropwise via a dropping funnel over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction with a saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired N-acylated thiophene.

Protocol 2: Schiff Base (Imine) Formation

Condensation of the primary amine with an aldehyde forms a Schiff base, a common pharmacophore in antimicrobial agents.[6][7][8][9] This example uses 4-chlorobenzaldehyde.

Rationale: A catalytic amount of acetic acid is used to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the amine. The reaction is often performed in a solvent like ethanol that allows for azeotropic removal of the water byproduct upon heating, driving the equilibrium towards the product.

Materials:

  • This compound (1.0 eq)

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic, ~3 drops)

  • Magnetic stirrer, round-bottom flask, reflux condenser

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add 4-chlorobenzaldehyde (1.0 eq).

  • Add 3 drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours.

  • Monitor the formation of the product by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. If not, reduce the solvent volume in vacuo.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain the pure Schiff base.

Biological Screening Protocols

Once a library of derivatives is synthesized and characterized, the next step is to evaluate their biological activity.

Protocol 3: Anticancer Screening - The MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10][11][12] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[13]

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • Test compounds (dissolved in DMSO to make 10 mM stock)

  • MTT reagent (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[11][13]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the highest concentration used) and a blank (medium only).[11]

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11][14]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Mix thoroughly.

  • Absorbance Measurement: Read the absorbance at 570 nm or 590 nm using a microplate reader.[10][13]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot viability versus concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol 4: Antimicrobial Screening - Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15] The protocol should follow guidelines from an organization like the Clinical and Laboratory Standards Institute (CLSI).[16][17]

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well sterile microplates

  • Test compounds (dissolved in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in MHB. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Adjust the bacterial culture to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension so that after inoculation, each well contains approximately 5 x 10⁵ CFU/mL.[15]

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[15]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[15]

Data Presentation & Interpretation

Organizing the synthetic and biological data is crucial for identifying promising leads and understanding SAR.

Table 1: Example Data Summary for Synthesized Derivatives

Derivative IDR-Group (from Acylation)Yield (%)Purity (%)IC₅₀ vs. MCF-7 (µM)MIC vs. S. aureus (µg/mL)
SM -H (Parent)->99>100>128
DEV-01 Benzoyl85>9825.464
DEV-02 4-Chlorobenzoyl88>9912.132
DEV-03 4-Methoxybenzoyl79>9845.8128
DEV-04 2-Thienoyl81>9718.532

Initial SAR Interpretation: From this hypothetical data, one might conclude that adding an N-acyl group enhances both anticancer and antimicrobial activity. Furthermore, the presence of an electron-withdrawing group (Cl) on the benzoyl ring (DEV-02) appears to double the potency compared to the unsubstituted benzoyl ring (DEV-01), suggesting a potential electronic or steric preference in the target binding site.

Conclusion

This compound is a highly tractable starting material for the generation of diverse chemical libraries. The protocols outlined in this note for N-acylation and Schiff base formation are robust, high-yielding, and allow for significant structural variation. When coupled with standardized biological screening assays like the MTT and broth microdilution methods, this workflow provides a powerful engine for hit identification and lead optimization in drug discovery programs. The key to success lies in the systematic application of these synthetic and screening protocols to build a clear and actionable structure-activity relationship.

References

  • MI - Microbiology. (n.d.). Broth Microdilution.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Tsanov, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50586.
  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246.
  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • Umar Dalha, A. Ahmad. (2020). Synthesis, Characterization and Anti-Microbial Studies of Metal (II) Complexes of Schiff Base Derived from Condensation of 2-Thiophene Carboxyldehyde and 2-Aminothiophenol. Semantic Scholar.
  • El-Sayed, N. N. E., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. RSC Advances, 11(3), 1533-1550.
  • Nascente, P. S., et al. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Ciência Rural, 39(1), 259-262.
  • Patil, S. A., et al. (2019). Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity. Chemistry Central Journal, 13(1), 101.
  • Umar Dalha, A. Ahmad. (2020). Synthesis, Characterization and Anti-Microbial Studies of Metal (II) Complexes of Schiff Base Derived from Condensation of 2-Thiophene Carboxyldehyde and 2-Aminothiophenol. Earthline Journal of Chemical Sciences, 4(2), 205-216.
  • (N.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases.
  • Siddiqa, A., et al. (2015). Copper-mediated N-Arylation of Methyl 2-Aminothiophene-3-carboxylate with Organoboron Reagents. Tetrahedron Letters, 56(49), 6839-6842.
  • ResearchGate. (n.d.). Synthesis of thieno[2,3-d]pyrimidines 2 and 3.
  • Umar Dalha, A. Ahmad. (2020). Synthesis, Characterization and Anti-Microbial Studies of Metal (II) Complexes of Schiff Base Derived from Condensation of 2-Thiophene Carboxyldehyde and 2-Aminothiophenol. R Discovery.
  • da Silva, G. G., et al. (2020). Design, Synthesis and Antifungal Activity of New Schiff Bases Bearing 2-Aminothiophene Derivatives Obtained by Molecular Simplification. Journal of the Brazilian Chemical Society, 31(10), 2138-2149.
  • Aslantaş, M., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11527–11540.
  • Aslantaş, M., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11527–11540.
  • Eldehna, W. M., et al. (2020). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 25(23), 5708.
  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Scientific Reports, 13(1), 6825.
  • (N.d.). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives.
  • Peretto, I., et al. (2009). Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives. Bioorganic & Medicinal Chemistry, 17(15), 5494–5506.
  • Fayed, B., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1957-1976.
  • Al-Omran, F., et al. (2006). On the Vilsmeier Formylation of N-Aryl-substituted 2-Aminothiophenes - A Simple Route to New Thieno[2,3-b]quinolinium Salts. ARKIVOC, 2006(5), 183-195.
  • Amerigo Scientific. (n.d.). Ethyl 2-amino-5-propylthiophene-3-carboxylate.
  • de Groot, F. M. H., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(1), 200–210.

Sources

Application Notes & Protocols: The Central Role of 2-Aminothiophenes in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-aminothiophene scaffold is a cornerstone in heterocyclic chemistry, serving as a versatile and powerful building block for the synthesis of a vast array of complex molecules.[1][2] Its prevalence is particularly notable in medicinal chemistry, where the thiophene ring acts as a bioisostere for phenyl groups, conferring unique pharmacological properties.[3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of 2-aminothiophenes. We will explore the robust and highly adaptable Gewald reaction, detail a comprehensive protocol, and illustrate how this scaffold is leveraged to create condensed heterocyclic systems with significant biological activity.[2][4]

The Strategic Importance of the 2-Aminothiophene Moiety

The 2-aminothiophene unit is a "privileged structure" in drug discovery. Its five-membered aromatic ring containing a sulfur atom, coupled with a reactive amino group, provides an ideal template for generating molecular diversity.[5] This scaffold is present in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][4][6]

The value of this building block lies in its dual functionality:

  • The Thiophene Ring: Offers a stable, lipophilic core that can engage in various biological interactions. Its geometry and electronic nature make it an effective bioisostere of a benzene ring, often improving pharmacokinetic profiles.[3]

  • The 2-Amino Group: Serves as a synthetic handle for a multitude of chemical transformations, allowing for the construction of fused-ring systems or the introduction of diverse side chains.

This unique combination makes 2-aminothiophenes indispensable starting materials for constructing more complex, biologically active heterocycles such as thieno[2,3-d]pyrimidines, which are known for their roles as kinase inhibitors in oncology.[7]

The Gewald Reaction: The Gateway to 2-Aminothiophenes

The most efficient and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[7][8] This one-pot, multi-component reaction is prized for its operational simplicity, use of readily available starting materials, and the high degree of functionalization it allows in the final product.[7][8][9]

The reaction condenses a ketone or aldehyde with an α-activated nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[9][10]

Mechanistic Insights: The "Why" Behind the Protocol

Understanding the mechanism is key to troubleshooting and adapting the reaction for new substrates. The process unfolds in a distinct sequence:[3][7][11]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene group of the nitrile. This step forms a stable α,β-unsaturated nitrile intermediate. The choice of base (e.g., morpholine, triethylamine, or even L-proline) is critical; it must be strong enough to deprotonate the nitrile but not so strong as to cause unwanted side reactions.[3][12]

  • Michael Addition of Sulfur: Elemental sulfur (S₈), activated by the base, acts as an electrophile. The intermediate from the Knoevenagel step adds to the sulfur chain.[3][11]

  • Ring Closure & Tautomerization: The terminal sulfur atom of the polysulfide chain then attacks the nitrile group, initiating an intramolecular cyclization.[11] Subsequent elimination of a sulfur fragment and tautomerization leads to the formation of the aromatic 2-aminothiophene ring. The final aromatization is the thermodynamic driving force for the entire sequence.[11]

Gewald_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Sulfur Addition cluster_2 Step 3: Cyclization & Aromatization Start Ketone/Aldehyde + α-Activated Nitrile Base Base (e.g., Morpholine) Start->Base Catalysis Intermediate1 α,β-Unsaturated Nitrile Base->Intermediate1 Forms Sulfur Elemental Sulfur (S₈) Intermediate1->Sulfur Michael Addition Intermediate2 Thiolate Intermediate Sulfur->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Attack Product 2-Aminothiophene Intermediate3->Product Tautomerization & Aromatization

Protocol: L-Proline Catalyzed Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol utilizes the environmentally benign and cost-effective organocatalyst L-proline.[12] It offers high yields and mild reaction conditions, making it an excellent example of a modern, green approach to the Gewald reaction.[3][12]

Materials & Equipment:

  • Cyclohexanone (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Elemental Sulfur (1.1 equiv)

  • L-Proline (0.1 equiv, 10 mol%)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization flasks, silica gel for chromatography if needed)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (e.g., 10 mmol, 0.98 g) and malononitrile (10 mmol, 0.66 g).

  • Solvent and Catalyst Addition: Add DMF (20 mL) to dissolve the reactants. Follow this with the addition of L-proline (1 mmol, 0.115 g).

    • Scientist's Note: DMF is an excellent solvent for this reaction as it effectively dissolves all reactants, including the elemental sulfur upon gentle heating. L-proline's bifunctional nature (acidic and basic sites) is believed to catalyze both the initial condensation and subsequent steps efficiently.[12]

  • Sulfur Addition: Add elemental sulfur (11 mmol, 0.35 g).

  • Heating and Reaction Monitoring: Place the flask in a pre-heated oil bath at 60 °C. Attach a reflux condenser and stir the mixture vigorously. The reaction is typically complete within 2-4 hours.

    • Self-Validation Check: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 mixture of hexanes:ethyl acetate). The disappearance of the starting materials and the appearance of a new, lower Rf spot indicates product formation.

  • Workup: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (100 mL). A solid precipitate should form.

    • Causality: This step quenches the reaction and precipitates the organic product, which has low solubility in water, while the DMF and catalyst remain in the aqueous phase.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water (3 x 30 mL) and then with a small amount of cold ethanol to remove residual impurities.

  • Purification: The crude product is often pure enough for subsequent steps. However, for higher purity, recrystallization from ethanol or purification by column chromatography on silica gel can be performed. The expected yield is typically high, often in the range of 80-95%.[12]

Application: From Building Block to Bioactive Scaffold

The true power of 2-aminothiophenes is realized when they are used as synthons for more complex heterocyclic systems.[1] Their bifunctional nature allows for the systematic construction of fused rings, a common strategy in drug design.

Synthesis of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are a class of compounds with significant pharmacological importance, known to inhibit various protein kinases. The synthesis typically involves the annulation of a pyrimidine ring onto the 2-aminothiophene core.[7]

Workflow cluster_Gewald Part 1: Gewald Reaction cluster_Annulation Part 2: Pyrimidine Ring Annulation cluster_Functionalization Part 3: Further Functionalization A Ketone + Nitrile + Sulfur B 2-Aminothiophene (Building Block) A->B One-Pot Synthesis C Formamide or Formic Acid B->C Cyclocondensation D Thieno[2,3-d]pyrimidine (Bioactive Core) C->D E Substitution Reactions (e.g., Suzuki, Buchwald) D->E Introduce Diversity F Final Drug Candidate (e.g., Kinase Inhibitor) E->F

Protocol: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one

This protocol demonstrates a common cyclocondensation reaction to form the fused pyrimidine ring.

Materials:

  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1.0 equiv)

  • Formamide (large excess, acts as reagent and solvent)

  • High-temperature oil bath or heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, place the starting 2-aminothiophene (e.g., 5 mmol, 1.07 g).

  • Reagent Addition: Add a large excess of formamide (e.g., 20 mL).

  • Heating: Heat the mixture to a high temperature (typically 180-200 °C) and maintain for 4-6 hours.

    • Scientist's Note: At this temperature, formamide serves as a source of a one-carbon unit that reacts first with the amino group and then with the ester to form the pyrimidine ring, releasing ammonia and ethanol as byproducts.

  • Workup: Cool the reaction mixture. The product often precipitates upon cooling. Pour the mixture into water to fully precipitate the solid.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent like ethanol or acetic acid to yield the pure thieno[2,3-d]pyrimidin-4(3H)-one.

Summary of Key Synthetic Parameters

The versatility of the Gewald reaction allows for a wide range of products by varying the three core components. The table below summarizes common choices and considerations.

ComponentExamplesYield Influence & Considerations
Carbonyl Cyclohexanone, Acetone, Aryl methyl ketonesCyclic ketones generally give higher yields than acyclic ones.[12] Steric hindrance near the carbonyl group can reduce reaction rates.
Activated Nitrile Malononitrile, Ethyl Cyanoacetate, CyanoacetamideMalononitrile is typically more reactive and leads to higher yields than cyanoacetate esters.[12] The group (CN vs. COOEt) becomes the C3 substituent.
Base/Catalyst Morpholine, Triethylamine, L-Proline, NaAlO₂The choice of base is crucial for reaction efficiency. Greener catalysts like L-proline or heterogeneous catalysts are gaining prominence.[3][12]
Solvent Ethanol, DMF, WaterEthanol is a common and effective solvent. DMF is used for less soluble reactants. Water-based green chemistry protocols have also been developed.[3][6]

Conclusion

2-Aminothiophenes are not merely another class of heterocyclic compounds; they are foundational pillars in the construction of functional molecules. Their straightforward and highly adaptable synthesis via the Gewald reaction provides an accessible entry point to a rich and diverse chemical space.[1][2] For researchers in drug discovery and materials science, mastering the synthesis and subsequent manipulation of these building blocks is a critical skill that opens the door to countless innovative molecular designs.

References

  • Romain, C., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances.
  • Yelekci, K., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry.
  • Parveen, A., et al. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate.
  • de Oliveira, R. B., et al. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI.
  • Kakeshpour, T., et al. (2022). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
  • Various Authors. (2021). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate.
  • Zeng, B-B., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal.
  • Bheemaraju, G., et al. (2015). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.
  • Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results.
  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
  • Liang, F., et al. (2013). Synthesis of 2-aminothiophenes via Scheme 2. ResearchGate.
  • Various Authors. Gewald Reaction. Organic Chemistry Portal.
  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
  • Kulkarni, S. A., et al. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica.

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Synthesis of Substituted Thiophenes as Potent Antiproliferative Agents: A Detailed Guide to Synthesis, Biological Evaluation, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold in Modern Oncology

The landscape of cancer therapy is in a constant state of evolution, with a significant focus on the development of small-molecule inhibitors that target specific cellular pathways implicated in tumorigenesis and proliferation. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the thiophene ring, a sulfur-containing five-membered aromatic heterocycle, has emerged as a "privileged structure."[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer properties.[3][4] The versatility of the thiophene core allows for substitutions at various positions, enabling the fine-tuning of steric and electronic properties to achieve high-affinity binding to a range of cancer-specific protein targets.[1][4]

This in-depth technical guide provides a comprehensive overview of the synthesis and evaluation of substituted thiophenes as antiproliferative agents. We will delve into the rationale behind synthetic strategies, provide detailed, field-proven protocols for both synthesis and biological characterization, and explore the structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of thiophene-based compounds in the discovery of novel cancer therapeutics.

Synthetic Methodologies: Building the Thiophene Core

The strategic synthesis of substituted thiophenes is paramount to accessing a diverse chemical space for biological screening. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. One of the most robust and widely employed methods for the synthesis of 2-aminothiophenes, a key intermediate for many antiproliferative agents, is the Gewald three-component reaction .[5][6]

The Gewald Reaction: A Cornerstone in Thiophene Synthesis

The Gewald reaction is a one-pot synthesis that involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[6][7] This reaction is highly valued for its operational simplicity, atom economy, and the ability to generate polysubstituted 2-aminothiophenes in good yields.[7]

The general mechanism of the Gewald reaction commences with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated intermediate.[6] This is followed by the addition of sulfur and subsequent cyclization to yield the 2-aminothiophene ring.[6] Microwave irradiation has been shown to significantly accelerate this reaction, reducing reaction times and often improving yields.[6]

Below is a detailed protocol for the synthesis of a representative 2-amino-3-cyanothiophene derivative, a versatile precursor for a range of antiproliferative compounds.

Experimental Protocols: From Synthesis to Biological Evaluation

Part 1: Synthesis of a 2-Amino-3-cyanothiophene Derivative via the Gewald Reaction

This protocol describes the synthesis of a model 2-amino-3-cyanothiophene, which can be further functionalized to generate a library of potential antiproliferative agents.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine (or another suitable base like triethylamine or piperidine)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine cyclohexanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in 100 mL of ethanol.

  • Addition of Base: To the stirred suspension, add morpholine (0.1 mol) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying and Characterization: Dry the purified product in a vacuum oven. The structure of the synthesized 2-aminothiophene can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Choice of Base: Morpholine acts as a catalyst for the initial Knoevenagel condensation and facilitates the subsequent steps of the reaction. The amount of base can influence the reaction rate and yield.

  • Solvent: Ethanol is a common solvent for the Gewald reaction as it effectively dissolves the reactants and facilitates the reaction at a moderate temperature.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Visualization of the Synthetic Workflow:

Gewald_Synthesis Reactants Cyclohexanone Malononitrile Sulfur Ethanol Reaction Reflux (2-3 hours) Reactants->Reaction Base Morpholine (catalyst) Base->Reaction Workup Cooling & Precipitation Reaction->Workup Purification Filtration & Washing Workup->Purification Product 2-Amino-3-cyanothiophene Derivative Purification->Product

Caption: Workflow for the Gewald synthesis of a 2-aminothiophene derivative.

Part 2: In Vitro Antiproliferative Activity Assessment

The antiproliferative activity of the synthesized thiophene derivatives is commonly evaluated using cell-based assays. The Sulforhodamine B (SRB) assay is a reliable and widely used method for determining cytotoxicity by measuring cell density based on the measurement of cellular protein content.[3][8]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HepG2 liver cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized thiophene compounds (dissolved in DMSO)

  • Doxorubicin (positive control)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Protocol: Sulforhodamine B (SRB) Assay

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized thiophene compounds and the positive control (doxorubicin) in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Fixation: After incubation, gently add 50 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour to fix the cells.[9]

  • Staining: Discard the supernatant and wash the plates five times with slow-running tap water. Allow the plates to air dry completely. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]

  • Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.[9] Allow the plates to air dry.

  • Solubilization and Absorbance Measurement: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[9] Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validating System:

  • The inclusion of a positive control (e.g., doxorubicin) with a known IC₅₀ value validates the assay's sensitivity and responsiveness.

  • The vehicle control (DMSO) ensures that the solvent used to dissolve the compounds does not have a significant effect on cell viability.

  • The blank control (medium only) is used to subtract the background absorbance.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The antiproliferative activity of substituted thiophenes is highly dependent on the nature and position of the substituents on the thiophene ring.[1] Understanding these structure-activity relationships is crucial for the rational design of more potent and selective anticancer agents.

Table 1: Representative SAR Data for Thiophene-Based Antiproliferative Agents

Compound IDThiophene Substitution PatternTargetIC₅₀ (µM) on MCF-7 cellsReference
Thio-A 2-amino, 3-cyano, 4,5-dimethylTubulin Polymerization0.05Fictional Data
Thio-B 2-amino, 3-ethoxycarbonyl, 4,5-dimethylTubulin Polymerization0.5Fictional Data
ThienoPy-1 Thieno[2,3-d]pyrimidine with morpholine at C4PI3K0.1[10]
ThienoPy-2 Thieno[2,3-d]pyrimidine with piperidine at C4PI3K0.8[10]

Note: The data in this table is illustrative and intended to demonstrate SAR principles. For specific IC₅₀ values, please refer to the cited literature.

Key SAR Insights:

  • 2-Amino Group: The 2-amino group is a common feature in many active thiophene derivatives and often serves as a key hydrogen bond donor in interactions with target proteins.

  • Substituents at the 3-position: Electron-withdrawing groups like cyano (-CN) or ester (-COOR) at the 3-position are often found in potent antiproliferative thiophenes. The cyano group generally leads to higher potency compared to an ester group.

  • Substituents at the 4 and 5-positions: Alkyl or aryl groups at these positions can influence the lipophilicity and steric bulk of the molecule, which in turn affects its binding affinity and pharmacokinetic properties.

  • Fused Ring Systems: Fusing the thiophene ring with other heterocyclic systems, such as pyrimidine to form thieno[2,3-d]pyrimidines, can lead to potent kinase inhibitors.[11] For instance, the presence of a morpholine moiety at the 4-position of the thieno[2,3-d]pyrimidine scaffold is often crucial for potent PI3K inhibitory activity.[10][12]

Mechanism of Action: Targeting Key Cellular Pathways

Substituted thiophenes exert their antiproliferative effects through various mechanisms, including the inhibition of crucial enzymes and the disruption of essential cellular processes.

1. Tubulin Polymerization Inhibition:

A significant number of thiophene derivatives have been identified as potent inhibitors of tubulin polymerization.[13][14] They bind to the colchicine binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This leads to mitotic arrest at the G2/M phase of the cell cycle and ultimately induces apoptosis.[13]

2. Kinase Inhibition: The PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1][15] Thieno[2,3-d]pyrimidine derivatives have emerged as a promising class of PI3K inhibitors.[11] By blocking the activity of PI3K, these compounds can effectively shut down this pro-survival signaling cascade, leading to the inhibition of cancer cell growth and the induction of apoptosis.[1]

Visualization of the PI3K/Akt Signaling Pathway and Inhibition:

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a thieno[2,3-d]pyrimidine derivative.

Conclusion and Future Directions

Substituted thiophenes represent a highly promising and versatile scaffold for the development of novel antiproliferative agents. The synthetic accessibility of these compounds, particularly through robust methods like the Gewald reaction, allows for the generation of diverse chemical libraries for biological screening. The ability of thiophene derivatives to target key cancer-related pathways, such as tubulin polymerization and PI3K/Akt signaling, underscores their therapeutic potential.

Future research in this area should continue to focus on the rational design of novel thiophene derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the structure-activity relationships and the elucidation of specific molecular interactions with their targets will be instrumental in advancing these promising compounds from the laboratory to the clinic.

References

  • A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College.
  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol.
  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray.
  • A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science.
  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. National Center for Biotechnology Information.
  • MTT Cell Assay Protocol. Texas Children's Hospital.
  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. National Center for Biotechnology Information.
  • MTT Assay Protocol for Cell Viability and Proliferation. Roche.
  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information.
  • CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences.
  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate.
  • Gewald Reaction. Organic Chemistry Portal.
  • Gewald reaction. Wikipedia.
  • Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum.
  • PI3K-AKT Signaling Pathway. Creative Diagnostics.
  • PI3K/AKT/mTOR pathway. Wikipedia.
  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. National Center for Biotechnology Information.
  • A green chemistry approach to gewald reaction. Der Pharma Chemica.
  • Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. National Center for Biotechnology Information.
  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate.
  • Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. National Center for Biotechnology Information.
  • SAR of thieno[3,2‐d]pyrimidine derivatives towards ATR kinase/PIKK... ResearchGate.
  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. MDPI.
  • Synthesis and structure-activity relationships of 2-amino-1-aroylnaphthalene and 2-hydroxy-1-aroylnaphthalenes as potent antitubulin agents. National Center for Biotechnology Information.
  • Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. National Center for Biotechnology Information.
  • New arylthioindoles: potent inhibitors of tubulin polymerization. 2. Structure-activity relationships and molecular modeling studies. National Center for Biotechnology Information.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Gewald Reaction Conditions for Higher Yields

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gewald reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful multicomponent reaction for the synthesis of 2-aminothiophenes. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the insights needed to troubleshoot and enhance your reaction yields.

The Gewald reaction, a one-pot synthesis involving a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base, is a cornerstone in heterocyclic chemistry due to its efficiency and the pharmacological importance of its products.[1][2] However, like any multicomponent reaction, its success is sensitive to a variety of factors. This guide will address common issues encountered during the reaction and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Gewald reaction, and how do the conditions affect it?

The Gewald reaction proceeds through a sequence of steps, beginning with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester to form an α,β-unsaturated nitrile intermediate.[3][4] This is followed by the addition of sulfur and a subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[3] The exact mechanism of sulfur addition is still a subject of detailed study but is a critical step for success.[4][5][6] Each step is influenced by the choice of reactants, solvent, catalyst, and temperature. Understanding this sequence is key to troubleshooting. For example, a failure in the initial condensation will prevent any product from forming, while issues in the cyclization step may lead to the accumulation of intermediates.

Gewald_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2 & 3: Sulfur Addition & Cyclization A Ketone/Aldehyde + α-Cyanoester B α,β-Unsaturated Nitrile (Stable Intermediate) A->B Base Catalyst C Sulfur Addition B->C Elemental Sulfur D Cyclization & Tautomerization C->D E 2-Aminothiophene Product D->E

Caption: Simplified workflow of the Gewald reaction mechanism.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low to No Product Yield

This is one of the most common challenges. The root cause can often be traced back to one of the key reaction components or conditions.

Possible Cause A: Inefficient Knoevenagel Condensation

The initial condensation is critical. If this step fails or is slow, the subsequent steps cannot proceed.

Troubleshooting Steps:

  • Base Selection: The choice of base is paramount. Secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine are commonly used.[7] For less reactive ketones, a stronger base might be required. Consider screening different bases to find the optimal catalyst for your specific substrates.

  • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction.[7] For reactions that are particularly sensitive, consider using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate.

  • Catalyst Loading: While often used in stoichiometric amounts, some modern protocols have shown success with catalytic amounts of specific promoters like piperidinium borate, which can enhance efficiency.[8]

Possible Cause B: Poor Sulfur Solubility or Reactivity

Elemental sulfur (S₈) needs to be activated and solubilized to participate in the reaction.

Troubleshooting Steps:

  • Solvent Choice: Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are generally effective at solubilizing sulfur and the reaction intermediates.[2][7]

  • Temperature Optimization: Gently heating the reaction mixture, typically to 40-60°C, can increase the reactivity of sulfur.[7] However, be cautious, as excessive heat can promote side reactions and decomposition.

  • Sulfur Purity and Form: Use finely powdered sulfur to maximize surface area and ensure it is dry.[2]

Possible Cause C: Steric Hindrance

Bulky ketones or aldehydes can sterically hinder the reaction, leading to low yields.

Troubleshooting Steps:

  • Two-Step Procedure: For sterically demanding substrates, a two-step approach is often more effective.[7] First, perform the Knoevenagel condensation and isolate the resulting α,β-unsaturated nitrile. Then, in a separate step, react this intermediate with sulfur and a base.[7]

  • Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to significantly improve yields and shorten reaction times, particularly for challenging substrates.[3][7] The focused heating can overcome activation energy barriers more efficiently than conventional heating.

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Hours to daysMinutes
Yield Improvement Substrate dependentOften significant, especially for hindered substrates
Temperature Control Bulk heatingDirect molecular heating
Issue 2: Formation of Side Products and Impurities

The presence of significant impurities can complicate purification and reduce the overall yield of the desired 2-aminothiophene.

Possible Cause A: Unreacted Starting Materials

Incomplete conversion is a common source of impurities.

Troubleshooting Steps:

  • Reaction Monitoring: Use thin-layer chromatography (TLC) or another suitable analytical technique to monitor the progress of the reaction. This will help you determine the optimal reaction time and prevent premature work-up.

  • Stoichiometry: Carefully check the stoichiometry of your reactants. An excess of one reactant may be necessary in some cases, but a significant imbalance can lead to side reactions.

Possible Cause B: Presence of Knoevenagel Intermediate

The α,β-unsaturated nitrile may be the major component if the sulfur addition and cyclization steps are sluggish.

Troubleshooting Steps:

  • Increase Temperature: As mentioned, a moderate increase in temperature can facilitate the cyclization step.

  • Sufficient Sulfur: Ensure that an adequate amount of sulfur is present and well-dispersed in the reaction mixture.

Possible Cause C: Dimerization or Polymerization

Under certain conditions, starting materials or reactive intermediates can undergo self-condensation or polymerization.[7]

Troubleshooting Steps:

  • Concentration Adjustment: High concentrations of reactants can sometimes favor polymerization. Try running the reaction at a lower concentration.

  • Controlled Addition: Adding one of the reactants slowly to the reaction mixture can help to control the formation of side products.

Troubleshooting_Workflow Start Low Yield or Impurities Detected Q1 Check for Knoevenagel Intermediate Start->Q1 A1 Optimize Base & Water Removal Q1->A1 Yes Q2 Is Sulfur Reactivity the Issue? Q1->Q2 No A1->Q2 A2 Adjust Solvent & Temperature Q2->A2 Yes Q3 Steric Hindrance Suspected? Q2->Q3 No A2->Q3 A3 Consider Two-Step Protocol or Microwave Q3->A3 Yes End Optimized Reaction Q3->End No A3->End

Caption: A decision-making workflow for troubleshooting the Gewald reaction.

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure 2-aminothiophene can be challenging.

Troubleshooting Steps:

  • Recrystallization: This is often the most effective method for purifying solid products.[7] Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[7] Experiment with different solvent systems to achieve the best results.

  • Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography is a reliable option.[7] A typical eluent system is a gradient of ethyl acetate in hexanes.[7]

  • Aqueous Wash: Washing the crude reaction mixture with water can help to remove inorganic salts and water-soluble impurities before further purification.[7]

Experimental Protocols

General One-Pot Procedure for Gewald Synthesis

This is a representative protocol and may require optimization for specific substrates.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone/aldehyde (1.0 equiv.), the α-cyanoester (1.0 equiv.), and elemental sulfur (1.1 equiv.).

  • Add a suitable solvent (e.g., ethanol, 3-5 mL per mmol of ketone).

  • Add the base (e.g., morpholine or triethylamine, 1.5-2.0 equiv.).

  • Stir the reaction mixture at room temperature or heat to 40-50°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Two-Step Procedure for Sterically Hindered Ketones

Step 1: Synthesis of the α,β-Unsaturated Nitrile

  • In a round-bottom flask, dissolve the ketone (1.0 equiv.) and the α-cyanoester (1.0 equiv.) in a suitable solvent (e.g., toluene).

  • Add a catalytic amount of a suitable base (e.g., piperidine).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Cool the mixture, wash with water and brine, and concentrate under reduced pressure to obtain the crude α,β-unsaturated nitrile.

Step 2: Cyclization to the 2-Aminothiophene

  • Dissolve the crude α,β-unsaturated nitrile from Step 1 in a polar solvent (e.g., ethanol).

  • Add elemental sulfur (1.1 equiv.) and a base (e.g., triethylamine, 1.5 equiv.).

  • Stir the mixture at room temperature or heat gently (40-50°C).

  • Monitor the reaction by TLC.

  • Work-up and purify the product as described in the one-pot procedure.

By systematically addressing these common issues and understanding the chemical principles behind the Gewald reaction, you can significantly improve your yields and obtain high-purity 2-aminothiophenes for your research and development needs.

References

  • Gewald reaction. In: Wikipedia. [Link]
  • Puterova, Z., et al. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
  • Gewald Reaction. Organic Chemistry Portal. [Link]
  • Caron, T., et al. (2023).
  • A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
  • Puterova, Z., et al. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes.
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  • Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Synthesis of 2-Aminothiophenes on Ionic Liquid Phase Support Using the Gewald Reaction. Semantic Scholar. [Link]
  • Caron, T., et al. (2023). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Cambridge Open Engage. [Link]
  • What are some common causes of low reaction yields? Reddit. [Link]
  • What could be reason for getting a very low yield in organic chemistry? Quora. [Link]
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. The Chemical Society of Japan. [Link]

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Troubleshooting common side reactions in 2-aminothiophene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Aminothiophene Synthesis. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. The following troubleshooting guides and frequently asked questions are based on established chemical principles and field-proven insights to ensure the success of your experiments.

Troubleshooting Guide: Common Side Reactions & Issues

This guide addresses specific problems you may encounter during the synthesis of 2-aminothiophenes, with a primary focus on the widely used Gewald reaction.

Issue 1: Low or No Yield of the Desired 2-Aminothiophene

Question: My Gewald reaction has resulted in a very low yield, or I have failed to isolate any of the desired 2-aminothiophene product. What are the likely causes and how can I resolve this?

Answer:

Low or no product yield in a Gewald synthesis is a common issue that can often be traced back to several key factors related to the initial condensation step, the reactivity of the sulfur, or the stability of the starting materials.

Possible Causes & Solutions

Possible Cause Scientific Explanation & Troubleshooting Steps
Inefficient Knoevenagel-Cope Condensation The initial step of the Gewald reaction is a Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile.[1][2] This equilibrium-driven reaction can be inefficient if not properly catalyzed or if water, a byproduct, is not effectively managed. Solutions:Base Selection: The choice of base is critical. For less reactive ketones, a stronger base may be required. Screen common bases such as morpholine, piperidine, or triethylamine. L-proline has also been shown to be an effective catalyst.[3] • Water Removal: The water produced during the condensation can inhibit the reaction. Consider using a Dean-Stark apparatus to azeotropically remove water, or add a dehydrating agent to the reaction mixture.
Poor Sulfur Solubility or Reactivity Elemental sulfur (S₈) needs to be activated to participate in the reaction. This often requires a nucleophilic attack by the base or an intermediate. Poor solubility or low reactivity of sulfur can stall the reaction after the initial condensation. Solutions:Solvent Choice: Use polar solvents like ethanol, methanol, or DMF to improve the solubility and reactivity of elemental sulfur.[4] • Temperature Optimization: Gently heating the reaction mixture to 40-60 °C can enhance sulfur's reactivity. However, be cautious, as excessive heat can promote side reactions. • Finely Powdered Sulfur: Ensure the elemental sulfur used is finely powdered and dry to maximize its surface area and dispersion in the reaction mixture.[4]
Steric Hindrance Sterically hindered ketones can be poor substrates for the one-pot Gewald reaction, leading to low yields due to unfavorable steric interactions during the condensation and cyclization steps.[5] Solutions:Two-Step Protocol: For sterically hindered ketones, a two-step procedure is often more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, in a separate step, react the purified intermediate with sulfur and a base.[5][6] • Microwave Irradiation: Microwave-assisted synthesis can be beneficial for challenging substrates by reducing reaction times and potentially improving yields.[1][2]
Incorrect Stoichiometry or Reagent Purity As with any multi-component reaction, the stoichiometry and purity of the reactants are crucial for achieving a good yield. Solutions:Verify Purity: Ensure all starting materials (carbonyl compound, active methylene nitrile, and sulfur) are of high purity and are dry. • Accurate Measurement: Precisely measure all reagents according to a validated protocol.

Experimental Protocol: Two-Step Synthesis for Sterically Hindered Ketones

This protocol is a general guideline. Optimization for specific substrates may be necessary.

Step 1: Synthesis of the α,β-Unsaturated Nitrile (Knoevenagel-Cope Condensation)

  • To a solution of the sterically hindered ketone (1.0 eq) and the active methylene nitrile (1.0 eq) in a suitable solvent (e.g., toluene), add a catalytic amount of a suitable base (e.g., piperidine, 0.1 eq).

  • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water has been collected.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude α,β-unsaturated nitrile by column chromatography or recrystallization.

Step 2: Synthesis of the 2-Aminothiophene

  • Dissolve the purified α,β-unsaturated nitrile (1.0 eq) and elemental sulfur (1.1 eq) in a polar solvent (e.g., ethanol or DMF).

  • Add a suitable base (e.g., triethylamine or morpholine, 1.1 eq) to the mixture.

  • Stir the reaction at a slightly elevated temperature (e.g., 50 °C) and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture and purify the product by column chromatography.

Issue 2: Formation of a Major, Unidentified Byproduct

Question: My reaction has produced a significant amount of a byproduct that is difficult to separate from my desired 2-aminothiophene. What is this byproduct likely to be and how can I prevent its formation?

Answer:

A common and often significant side reaction in the Gewald synthesis is the dimerization of the Knoevenagel-Cope intermediate (the α,β-unsaturated nitrile).[5][7][8] This side reaction can sometimes become the major pathway, leading to low yields of the desired thiophene.

Mechanism of Dimer Formation

The formation of the dimer is a base-catalyzed process that competes with the desired sulfur addition and cyclization. It proceeds via a Michael addition followed by an intramolecular Thorpe-Ziegler type cyclization.[7][9][10]

Dimer_Formation cluster_0 Dimerization Pathway cluster_1 Desired Gewald Pathway Knoevenagel α,β-Unsaturated Nitrile Anion Anion of α,β-Unsaturated Nitrile Knoevenagel->Anion Base Sulfur_Adduct Sulfur Adduct Knoevenagel->Sulfur_Adduct + Sulfur, Base Michael_Adduct Michael Adduct Anion->Michael_Adduct:n Michael Addition to another molecule of α,β-Unsaturated Nitrile Dimer Cyclized Dimer Michael_Adduct->Dimer Intramolecular Thorpe-Ziegler Cyclization Thiophene 2-Aminothiophene Sulfur_Adduct->Thiophene Cyclization & Tautomerization

Caption: Competing pathways in the Gewald reaction.

Solutions to Minimize Dimer Formation

Strategy Scientific Explanation & Implementation
Control Base Concentration The dimerization is a base-catalyzed process. Using a large excess of a strong base can accelerate this side reaction. Implementation: Use a catalytic amount of the base where possible, or a stoichiometric amount of a milder base. Carefully control the rate of addition of the base to the reaction mixture.
Optimize Reaction Temperature Higher temperatures can sometimes favor the dimerization pathway over the desired thiophene formation. Implementation: Run the reaction at the lowest temperature that allows for efficient sulfur activation and cyclization (typically 40-60 °C).
Order of Reagent Addition Adding the sulfur early in the reaction can help to trap the Knoevenagel-Cope intermediate before it has a chance to dimerize. Implementation: Consider a one-pot protocol where the ketone, nitrile, sulfur, and a portion of the solvent are mixed before the base is added slowly.
Use of a Two-Step Protocol As mentioned for sterically hindered ketones, isolating the α,β-unsaturated nitrile allows for more controlled conditions in the subsequent cyclization step, which can suppress dimerization.[5][6]

Purification Strategy: Separation of the Dimer

If the dimer has already formed, it can often be separated from the desired 2-aminothiophene by column chromatography. The polarity of the dimer is typically different from that of the thiophene product.

General Protocol for Column Chromatography Purification

  • TLC Analysis: Determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that gives good separation between the 2-aminothiophene and the dimer on a TLC plate. The desired product should ideally have an Rf value between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent system and pack a chromatography column.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent and load it onto the column.

  • Elution: Elute the column with the predetermined solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure 2-aminothiophene.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[11][12][13]

Issue 3: Presence of Unreacted Elemental Sulfur in the Final Product

Question: After my work-up, my product is contaminated with a yellow solid, which I suspect is unreacted elemental sulfur. How can I remove it?

Answer:

Elemental sulfur has low solubility in many common organic solvents at room temperature, which can make its removal from the crude product challenging.

Methods for Sulfur Removal

Method Protocol
Recrystallization Choose a solvent system in which the 2-aminothiophene is soluble at elevated temperatures but sparingly soluble at room temperature, while sulfur remains largely insoluble. Hot filtration can then be used to remove the insoluble sulfur.
Aqueous Sodium Sulfite Wash Elemental sulfur reacts with sodium sulfite to form sodium thiosulfate, which is water-soluble. Protocol: 1. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate). 2. Wash the organic layer with a saturated aqueous solution of sodium sulfite. 3. Separate the layers and wash the organic layer with water and brine. 4. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the sulfur-free product.
Chromatography In many cases, elemental sulfur can be separated from the desired product during silica gel column chromatography as it often has a very high Rf value and elutes with the solvent front in non-polar eluents.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Gewald reaction?

The base in the Gewald reaction serves a dual purpose. Primarily, it acts as a catalyst for the initial Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile. Secondly, it can act as a nucleophile to activate the elemental sulfur, facilitating its addition to the α,β-unsaturated nitrile intermediate.

Q2: Can aldehydes be used in the Gewald reaction?

Yes, aldehydes are also suitable substrates for the Gewald reaction and often react more readily than ketones.[2][4]

Q3: What are some "greener" alternatives to traditional Gewald reaction conditions?

Several more environmentally friendly approaches to the Gewald synthesis have been developed. These include:

  • Microwave-assisted synthesis: This can reduce reaction times and the need for large amounts of solvent.[2][12]

  • Solvent-free reactions: High-speed ball milling has been shown to be effective for conducting the Gewald reaction without a solvent.[14]

  • Use of water as a solvent: Some protocols have been developed that utilize water as the reaction solvent.[15]

  • Heterogeneous catalysts: The use of solid-supported catalysts can simplify purification and allow for catalyst recycling.[16]

Q4: What is the Thorpe-Ziegler reaction and how is it related to side reactions in 2-aminothiophene synthesis?

The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile to form a cyclic ketone after hydrolysis.[1][5][9][17][18] The cyclization step in the formation of the dimeric byproduct in the Gewald reaction is mechanistically similar to an intramolecular Thorpe reaction.[7]

Thorpe_Ziegler Dinitrile α,ω-Dinitrile Enolate Intramolecular Enolate Dinitrile->Enolate Base Cyclic_Imine Cyclic Iminonitrile Enolate->Cyclic_Imine Intramolecular Cyclization Cyclic_Ketone Cyclic Ketone Cyclic_Imine->Cyclic_Ketone Acidic Hydrolysis

Caption: The Thorpe-Ziegler Reaction Pathway.

References

  • Gewald reaction. (n.d.). Wikipedia.
  • Thorpe-Ziegler Reaction Mechanism | Organic Chemistry. (2021, October 19). YouTube.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar.
  • Thorpe reaction. (n.d.). Wikipedia.
  • Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Request PDF.
  • Green methodologies for the synthesis of 2-aminothiophene. (2022, August 29). PMC - PubMed Central.
  • Michael Addition Reaction Mechanism. (n.d.). Chemistry Steps.
  • Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. (2022, March 18).
  • Green methodologies for the synthesis of 2-aminothiophene. (2022, August 29). PMC - PubMed Central.
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023, October 10).
  • Gewald Reaction. (n.d.). Organic Chemistry Portal.
  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (n.d.). MDPI.
  • Michael addition reaction. (n.d.). SlideShare.
  • Thorpe-Ziegler Reaction Mechanism | Organic Chemistry. (2021, October 19). YouTube.
  • An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. (n.d.). Organic Chemistry Portal.

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Technical Support Center: Purification of Crude Ethyl 2-amino-5-isopropylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 2-amino-5-isopropylthiophene-3-carboxylate. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of the crude product, which is commonly synthesized via the Gewald reaction.[1][2][3][4] Our focus is on delivering practical, field-proven insights to enhance purity, yield, and overall process efficiency.

I. Understanding the Impurity Profile

The crude product of the Gewald synthesis of this compound can contain a variety of impurities. A foundational understanding of these potential contaminants is critical for selecting the appropriate purification strategy.

Common Impurities:

  • Unreacted Starting Materials: Residual 3-methyl-2-butanone (isopropyl methyl ketone), ethyl cyanoacetate, and elemental sulfur.

  • Reaction Intermediates: Such as the Knoevenagel condensation product.[1][3]

  • Side-Reaction Products: Polysulfides and other sulfur-containing byproducts.

  • Colored Impurities: Highly conjugated organic compounds that impart a yellow, brown, or reddish hue to the crude product.[5][6]

II. Initial Assessment and Strategy Selection

A preliminary analysis of the crude product is essential for devising an effective purification plan.

Recommended Initial Assessment:

  • Visual Inspection: Note the color and physical state (e.g., oil, semi-solid, solid) of the crude material.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for visualizing the number of components in the crude mixture and for determining an appropriate solvent system for column chromatography.[7][8][9][10][11]

The following diagram illustrates a decision-making workflow for selecting a purification strategy based on the initial assessment of the crude product.

Purification_Workflow start Crude Product (this compound) tlc Perform TLC Analysis (e.g., Hexane:Ethyl Acetate) start->tlc visual Visual Inspection (Color and Physical State) start->visual decision1 Is the major spot well-separated from impurities? tlc->decision1 decision2 Is the product a solid or an oil? visual->decision2 decision3 Are there colored impurities? visual->decision3 column_chrom Proceed with Column Chromatography decision1->column_chrom Yes recrystallization Attempt Recrystallization decision1->recrystallization No, or if solid decision2->column_chrom Oil decision2->recrystallization Solid distillation Consider Vacuum Distillation (for liquid products/impurities) decision2->distillation Oil charcoal Decolorization with Activated Charcoal decision3->charcoal Yes column_chrom->recrystallization For final polishing recrystallization->column_chrom If still impure charcoal->recrystallization liquid_liquid Liquid-Liquid Extraction (if applicable for specific impurities)

Caption: Decision workflow for purification strategy.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Recrystallization Issues

Q1: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[12][13][14][15] This is a common issue with aromatic amines. Here are several strategies to resolve this:

  • Increase the Solvent Volume: The solution may be too concentrated. Add a small amount of additional hot solvent to the mixture to reduce the supersaturation level, and then allow it to cool slowly.[12]

  • Slow Down the Cooling Process: Rapid cooling often promotes oil formation. Allow the solution to cool to room temperature undisturbed on the benchtop before transferring it to an ice bath. Insulating the flask can also help.[16]

  • Change the Solvent System: "Oiling out" can happen if the melting point of your compound is lower than the boiling point of the solvent.[16] Consider using a lower-boiling point solvent or a mixed solvent system. A common and effective approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the oil and allow the solution to cool slowly.[17][18]

  • Use a Seed Crystal: If you have a small amount of the pure, solid product, adding a seed crystal to the cooled, saturated solution can initiate crystallization and prevent oiling.[14]

Q2: No crystals are forming, even after cooling the solution in an ice bath. What are the next steps?

A2: The absence of crystallization can be due to several factors:

  • Excessive Solvent: This is the most frequent reason for crystallization failure.[19] To remedy this, evaporate some of the solvent by gently heating the solution and then attempt to cool it again.

  • Supersaturation: The solution may be supersaturated, meaning it contains more dissolved solute than it should at that temperature. To induce crystallization, try scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[19]

  • Purity of the Compound: If the compound is highly impure, crystallization may be inhibited. In such cases, it may be necessary to first purify the compound by another method, such as column chromatography, and then recrystallize the partially purified product.

Q3: The crude product is highly colored (yellow/brown). How can I remove these colored impurities?

A3: Colored impurities are often highly conjugated organic molecules that can be effectively removed using activated charcoal.[5][20][21]

Protocol for Decolorization with Activated Charcoal:

  • Dissolve the crude solid in the minimum amount of a suitable hot solvent.

  • Remove the flask from the heat source to prevent bumping.

  • Add a small amount of activated charcoal (a spatula tip's worth) to the hot solution. Be cautious, as the charcoal can cause the solution to boil vigorously.[5]

  • Swirl the flask for a few minutes. The solution should become significantly less colored.

  • If the color persists, you can add a little more charcoal, but be aware that excessive use can lead to a loss of your desired product through adsorption.[21]

  • Perform a hot gravity filtration to remove the finely divided charcoal particles. This step is crucial and must be done quickly to prevent the product from crystallizing prematurely in the funnel.

  • Allow the hot, decolorized filtrate to cool slowly to induce crystallization.

Column Chromatography Issues

Q4: I'm not getting good separation of my product from impurities on a silica gel column. What can I do?

A4: Achieving good separation in column chromatography depends on several factors.

  • Solvent System (Eluent) Optimization: The polarity of the eluent is critical. Use TLC to find a solvent system that gives your product an Rf value of approximately 0.3-0.4.[10] A common eluent for compounds like this compound is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

  • Column Packing: A poorly packed column will lead to channeling and broad, overlapping bands. Ensure the silica gel is packed uniformly without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and load it onto the column in a narrow band. Overloading the column will result in poor separation.

  • Consider a Different Stationary Phase: While silica gel is the most common stationary phase, for certain impurities, alumina or a modified silica gel might provide better separation.[22][23]

The following diagram outlines the troubleshooting process for column chromatography.

Chromatography_Troubleshooting start Poor Separation in Column Chromatography check_tlc Re-evaluate TLC (Rf of product ~0.3-0.4?) start->check_tlc decision1 Is Rf in optimal range? check_tlc->decision1 adjust_eluent Adjust Eluent Polarity (e.g., change solvent ratio) decision1->adjust_eluent No check_loading Review Sample Loading Technique (Concentrated? Narrow band?) decision1->check_loading Yes adjust_eluent->check_tlc check_packing Inspect Column Packing (Uniform? No cracks/bubbles?) check_loading->check_packing modify_loading Refine Sample Loading check_loading->modify_loading If issues found repack_column Repack Column Carefully check_packing->repack_column If issues found consider_alt_phase Consider Alternative Stationary Phase (e.g., Alumina, Reversed-Phase) check_packing->consider_alt_phase If packing is good repack_column->start modify_loading->start

Caption: Troubleshooting poor column chromatography separation.

IV. Frequently Asked Questions (FAQs)

Q5: What is a good starting point for a recrystallization solvent for this compound?

A5: Based on the structure of the molecule (an aromatic amine with an ester functional group), ethanol is often a good first choice for recrystallization. Several literature precedents for similar 2-aminothiophene derivatives report successful recrystallization from ethanol.[24] If the compound is too soluble in ethanol, a mixed solvent system like ethanol/water can be effective.[17]

Q6: How can I monitor the progress of my purification?

A6: Thin-layer chromatography (TLC) is the most efficient method for monitoring your purification.[7][8][9][10][11] By spotting the crude mixture, fractions from column chromatography, and the mother liquor from recrystallization, you can track the separation of your product from impurities.

Q7: My purified product is an oil, not a solid. What does this mean?

A7: The physical state of the final product can be influenced by residual solvents or persistent impurities. It is also possible that this compound exists as a low-melting solid or an oil at room temperature, especially if not completely pure. Consider the following:

  • Purity Check: Analyze the oil by NMR or another spectroscopic method to determine its purity.

  • Further Purification: If impurities are present, an additional purification step, such as vacuum distillation (if the compound is thermally stable) or another round of chromatography, may be necessary.

  • Inducing Crystallization: If the oil is pure, you can try to induce crystallization by dissolving it in a minimal amount of a suitable solvent and scratching the flask, or by introducing a seed crystal.

Q8: What are the key parameters for a successful column chromatography separation of this compound?

A8: A summary of key parameters is provided in the table below.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard choice for moderately polar compounds.
Mobile Phase (Eluent) Hexane:Ethyl Acetate GradientAllows for the elution of non-polar impurities first, followed by the product.
Eluent Polarity Start with low polarity (e.g., 95:5 Hex:EtOAc) and gradually increase.Provides better separation and avoids co-elution of closely related impurities.
TLC Monitoring Aim for a product Rf of 0.3-0.4 in the collection solvent.This Rf value typically corresponds to good elution behavior on a column.
Column Loading Dissolve crude in a minimum of eluent and apply as a narrow band.Prevents band broadening and improves resolution.

V. Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture to boiling with gentle swirling.

  • Continue adding small portions of hot ethanol until the solid just dissolves.

  • If the solution is colored, proceed with the activated charcoal decolorization protocol (see Q3).

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Begin eluting with the low-polarity solvent, collecting fractions.

  • Monitor the fractions by TLC.

  • Gradually increase the polarity of the eluent (e.g., to 9:1, then 8:2 hexane:ethyl acetate) to elute the product.

  • Combine the pure fractions containing the product and remove the solvent under reduced pressure using a rotary evaporator.

VI. References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Taylor & Francis Online. (2023, March 9). Modified Column Lamography Silicone Powder Separates Thiophene and its Derivatives. [Link]

  • Concepts Ecotech. Decolorization of Solution & Chemicals. [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.5C: Charcoal. [Link]

  • Google Patents. US2744938A - Removal of color impurities from organic compounds.

  • IntechOpen. (2019, June 12). Modified Column Lamography Silicone Powder Separates Thiophene and its Derivatives. [Link]

  • Creative Bioarray. Decolorization Protocol. [Link]

  • Mettler Toledo. Understanding Oiling-Out in Crystallization Processes. [Link]

  • University of California, Irvine. Recrystallization I 10. [Link]

  • University of California, Los Angeles. Decolorizing carbon. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • Journal of Heterocyclic Chemistry. SILICA GEL-ASSISTED PREPARATION OF (BROMO)(CHLORO)(IODO)BENZO[b]THIOPHENES BEARING HALOGEN ATOMS AT THE 2-, 4-, AND 7-POSITIONS. [Link]

  • ResearchGate. (2022, September 8). How to recrystallize an oily compound after column chromatography?[Link]

  • University of Missouri–St. Louis. Recrystallization1. [Link]

  • Wired Chemist. Recrystallization. [Link]

  • Quora. (2019, October 26). What is the theoretical background of mixed solvents recrystallization?[Link]

  • California State University, Bakersfield. 4. Crystallization. [Link]

  • Wikipedia. Gewald reaction. [Link]

  • MDPI. Design and Structural Characterization of Ferrocenyl Bithiophene Thioketone-Based Iron Complexes. [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?[Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • Coconote. (2025, October 14). TLC Monitoring of Reaction Progress. [Link]

  • Asian Journal of Chemistry. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]

  • University of Rochester. How To: Monitor by TLC. [Link]

  • Fuji Silysia Chemical. Silica gel for Column Chromatography. [Link]

  • chemeurope.com. Gewald reaction. [Link]

  • Reddit. (2012, February 7). Help! Recrystallization sources of error. [Link]

  • Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]

  • PubChem. Ethyl 2-aminothiophene-3-carboxylate. [Link]

  • University of Rochester. How To Run A Reaction: Purification. [Link]

  • PubMed. Practical preparation of ethyl 2-methylthiophene-3-carboxylate. [Link]

  • Reddit. (2024, August 5). Purification of oily products in industrial chemistry. [Link]

  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) – Purification Techniques, An Overview. [Link]

  • MDPI. Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. [Link]

  • Springer. Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. [Link]

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Technical Support Center: Enhancing the Purity of Substituted 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of substituted 2-aminothiophenes. This resource is designed for researchers, scientists, and professionals in drug development who are looking to improve the purity of these critical heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction: The Challenge of Purity in 2-Aminothiophene Synthesis

Substituted 2-aminothiophenes are valuable scaffolds in medicinal chemistry and materials science.[1] The Gewald reaction, a multi-component condensation, is a widely employed and versatile method for their synthesis.[2][3] It involves the reaction of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[3] While seemingly straightforward, achieving high purity can be challenging due to the formation of various byproducts and the presence of unreacted starting materials. This guide provides practical, field-proven insights to help you navigate these challenges and enhance the purity of your target 2-aminothiophenes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and purification of substituted 2-aminothiophenes.

Issue 1: Low Yield and a Complex Mixture of Byproducts in the Crude Product

Question: My Gewald reaction is resulting in a low yield of the desired 2-aminothiophene and the crude NMR shows a complex mixture of impurities. What are the likely causes and how can I optimize the reaction?

Answer: A low yield and the formation of multiple byproducts in the Gewald reaction often stem from suboptimal reaction conditions. The mechanism involves a delicate balance between the initial Knoevenagel condensation and the subsequent sulfur addition and cyclization.[4][5][6]

Potential Causes and Solutions:

  • Ylidene Dimerization: A significant byproduct can be the dimer of the Knoevenagel condensation intermediate (the ylidene).[7] This is more prevalent when the rate of sulfur addition and cyclization is slow.

    • Solution: Gradually adding the base or the ketone to the reaction mixture can help maintain a low concentration of the ylidene intermediate, thus disfavoring dimerization.

  • Polysulfide Formation: The reaction of the activated nitrile with elemental sulfur can lead to the formation of polysulfide intermediates.[4][5][6] While these are on-pathway to the product, their decomposition and interconversion can be complex.

    • Solution: The choice of base and solvent can influence the reactivity of these intermediates. Protic solvents like ethanol can facilitate the protonation and decomposition of polysulfides, driving the reaction towards the desired product.[4][5][6]

  • Reaction Temperature and Time: Both excessively high temperatures and prolonged reaction times can lead to degradation of the starting materials and the product, resulting in a darker, impure product. Conversely, insufficient temperature or time will lead to an incomplete reaction.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). A systematic optimization of the reaction temperature and time is crucial. For many Gewald reactions, a temperature range of 50-80°C is a good starting point.[1]

  • Base Selection: The choice of base is critical. While a base is necessary to catalyze the Knoevenagel condensation, a strong base can promote side reactions.[8]

    • Solution: Weakly basic amines like morpholine, piperidine, or triethylamine are commonly used and often provide a good balance of reactivity.[1][7]

Issue 2: The Final Product is Contaminated with a Persistent Yellow/Orange Color

Question: After purification by column chromatography, my 2-aminothiophene product is still a colored solid/oil. What is the source of this color and how can I remove it?

Answer: The persistent color in purified 2-aminothiophenes can be due to several factors, including residual elemental sulfur, highly conjugated byproducts, or oxidized impurities.

Potential Causes and Solutions:

  • Residual Elemental Sulfur: Unreacted sulfur can be difficult to remove completely by chromatography alone, as it can co-elute with the product depending on the solvent system.

    • Solution 1: Recrystallization: Recrystallization is often very effective at removing sulfur. A suitable solvent system will dissolve the 2-aminothiophene at an elevated temperature while leaving the sulfur insoluble, or vice-versa.

    • Solution 2: Sulfite Wash: A wash with an aqueous solution of sodium sulfite (Na₂SO₃) can be used during the workup. Sulfite reacts with elemental sulfur to form soluble thiosulfate, which is then removed in the aqueous phase.

  • Highly Conjugated Impurities: Byproducts with extended π-systems can be intensely colored.

    • Solution: Activated Carbon Treatment: If the colored impurity is present in trace amounts, treatment of a solution of the product with activated carbon can be effective. The colored impurities adsorb onto the surface of the carbon, which is then removed by filtration.

  • Oxidation: The 2-amino group can be susceptible to oxidation, leading to colored impurities.

    • Solution: Workup and purification should be performed promptly after the reaction is complete. Storing the purified product under an inert atmosphere (e.g., nitrogen or argon) can prevent long-term degradation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification and analysis of substituted 2-aminothiophenes.

Purification Strategies

Q1: What is the best general approach to purify a crude substituted 2-aminothiophene from a Gewald reaction?

A1: A multi-step purification strategy is often the most effective.

. General Purification Workflow

Caption: General workflow for the purification of 2-aminothiophenes.

  • Aqueous Workup: Start with a standard aqueous workup to remove inorganic salts and water-soluble impurities. A wash with a saturated sodium bicarbonate solution can help neutralize any acidic byproducts.

  • Acid-Base Extraction: This is a highly effective technique to separate the basic 2-aminothiophene from neutral or acidic impurities.[9][10]

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for removing a significant portion of impurities, including unreacted starting materials and byproducts.[1]

  • Column Chromatography: For achieving the highest purity, especially for separating closely related isomers or byproducts, column chromatography is indispensable.[1]

Q2: Can you provide a detailed protocol for the acid-base extraction of a substituted 2-aminothiophene?

A2: Certainly. This protocol leverages the basicity of the 2-amino group to selectively extract the product into an aqueous acidic phase.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M aqueous HCl. The basic 2-aminothiophene will be protonated to form a water-soluble ammonium salt, which will move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.

  • Separation of Layers: Combine the acidic aqueous layers. The organic layer, containing neutral and acidic impurities, can be set aside.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2 M NaOH or saturated NaHCO₃, until the solution is basic (check with pH paper). The protonated 2-aminothiophene will be neutralized and precipitate out of the aqueous solution.

  • Back-Extraction: Extract the now basic aqueous solution with a fresh portion of organic solvent (e.g., diethyl ether or ethyl acetate) to recover the purified 2-aminothiophene. Repeat this back-extraction 2-3 times.

  • Drying and Concentration: Combine the organic layers from the back-extraction, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Q3: What are some good solvent systems for the recrystallization of substituted 2-aminothiophenes?

A3: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature. For 2-aminothiophenes, a range of solvents and solvent mixtures can be effective.

Solvent SystemComments
Ethanol or Isopropanol Good general-purpose solvents for moderately polar 2-aminothiophenes.
Ethyl Acetate/Hexanes A versatile mixed-solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hot hexanes dropwise until the solution becomes turbid.[1] A few drops of ethyl acetate can be added to clarify the solution before cooling.
Dichloromethane/Hexanes Similar to ethyl acetate/hexanes, this system is useful for a range of polarities.
Toluene Can be effective for less polar 2-aminothiophenes.
Water Generally not suitable due to the low solubility of most organic compounds. However, for highly polar derivatives, it might be considered.

Pro-Tip: Always perform small-scale solvent screening tests to identify the optimal solvent or solvent pair for your specific substituted 2-aminothiophene.

Purity Analysis

Q4: How can I accurately assess the purity of my final 2-aminothiophene product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.

Purity Assessment Workflow

Caption: Workflow for assessing the purity of 2-aminothiophenes.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is essential for confirming the structure of your desired product and for identifying any impurities that are present in significant amounts (typically >1%).[11][12] The integration of proton signals in ¹H NMR can provide a semi-quantitative measure of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantitative purity analysis.[13] A well-developed HPLC method can separate the main product from even trace-level impurities. Purity is typically reported as the area percentage of the main peak.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If your substituted 2-aminothiophene is sufficiently volatile and thermally stable, GC-MS can be an excellent tool for purity assessment and impurity identification.[14] The mass spectrometer provides valuable structural information about any separated impurities.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient way to get a qualitative assessment of the purity of your product and to monitor the progress of a purification.

By systematically addressing potential issues in the synthesis and employing a multi-faceted purification and analysis strategy, you can significantly improve the purity of your substituted 2-aminothiophenes, ensuring the quality and reliability of your downstream applications.

References

  • Acid-Base Extraction.
  • Acid-Base Extraction.
  • Green methodologies for the synthesis of 2-aminothiophene.
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes
  • Gewald reaction: synthesis, properties and applic
  • Experiment 5 — Acid-Base Chemistry and Extraction.
  • Gewald Reaction.
  • Gewald reaction.
  • Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • Mechanisms of the Gewald synthesis of 2-aminothiophenes
  • Acid–base extraction.
  • (PDF) A solventless synthesis of 2-aminothiophenes via the Gewald reaction under ultrasonic conditions.
  • NMR Applications in Pharmaceutical Impurity Profiling.
  • Optimizing solvent systems for the recrystalliz
  • Effect of reaction time on preparation of 2-aminothiophene in presence of 0.
  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES
  • 7.6.
  • Recent Trends in Analytical Techniques for Impurity Profiling.
  • Knoevenagel condens
  • Recrystalliz
  • Reagents & Solvents: Solvents for Recrystalliz
  • Technical Support Center: Synthesis of Substituted Benzothiophenes.
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  • Methods for the synthesis of 2-aminothiophenes and their reactions (review).
  • Impurity profiling Techniques for Pharmaceuticals – A Review.
  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALU
  • PURITY AND IMPURITY ANALYSIS.
  • Pharmaceutical impurities and degradation products: Uses and applic
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes
  • Troubleshooting Guide.
  • HPLC Troubleshooting Mini Guide.
  • ANALYTICAL METHOD SUMMARIES.
  • Chrom
  • A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 5-Chloro-2-fluoropyridin-3-amine.
  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method.
  • HPLC Troubleshooting Guide.
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.
  • HPLC Troubleshooting Guide.
  • The Gewald Synthesis of 2-Aminothiophenes using Activ

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Technical Support Center: Navigating the Challenges of Gewald Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gewald three-component reaction (G-3CR). This guide is designed for researchers, process chemists, and drug development professionals who are transitioning the synthesis of 2-aminothiophenes from the laboratory bench to pilot or production scale. While the Gewald reaction is renowned for its versatility and efficiency in small-scale operations, its scale-up presents a unique set of challenges that require careful consideration of reaction kinetics, thermodynamics, and process engineering.[1][2][3]

This document provides in-depth, field-proven insights in a practical question-and-answer format to help you anticipate, diagnose, and resolve common issues encountered during the scale-up process.

Core Principles: Why Scaling Up the Gewald Reaction Isn't Linear

Scaling a chemical reaction is more complex than simply multiplying the quantities of reagents.[4] The transition from a 1 L flask to a 100 L reactor fundamentally alters the physical environment of the reaction. Understanding these changes is critical for a successful scale-up.

  • Thermal Management: The most significant challenge arises from the change in the surface-area-to-volume ratio.[5][6] Heat generated by the exothermic steps of the Gewald reaction increases with volume (cubed), while the vessel's ability to dissipate that heat only increases with surface area (squared). This mismatch can lead to poor temperature control and an increased risk of a thermal runaway, where the reaction rate accelerates uncontrollably.[6][7][8]

  • Mixing Efficiency: Mixing that is trivial in a flask with a magnetic stir bar becomes a major engineering challenge in a large reactor.[5] Inefficient mixing can lead to localized "hot spots," concentration gradients, and the formation of unwanted byproducts, ultimately impacting yield and purity.

  • Reagent Addition: The rate of reagent addition, especially the base catalyst or a slurry of elemental sulfur, becomes a critical process parameter. A controlled addition rate is essential for managing the reaction exotherm and ensuring consistent product quality.

Frequently Asked Questions (FAQs) for Gewald Reaction Scale-Up

Section 1: Reaction Initiation and Exotherm Control

Q1: My Gewald reaction shows a significant exotherm during the initial phase on a larger scale, which wasn't obvious in the lab. What's happening and how can I control it?

A1: The initial step of the Gewald reaction is a Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base.[9][10][11] This condensation is often exothermic. On a small scale, this heat rapidly dissipates into the environment. On a large scale, inefficient heat removal leads to a temperature spike.[6]

Causality & Mitigation Strategy:

  • Identify the Exothermic Step: Perform calorimetric studies (e.g., Reaction Calorimetry - RC1) to precisely quantify the heat of reaction for each step. This will identify which addition or phase of the reaction is most energetic.

  • Control Reagent Addition: Instead of adding the base catalyst all at once, add it subsurface via a dosing pump over a prolonged period. This allows the reactor's cooling system to keep pace with the heat generation.

  • "Semi-Batch" Approach: Consider a two-step process. First, form the Knoevenagel intermediate at a controlled temperature. Once this step is complete and the solution is cooled, proceed with the addition of sulfur. This separates the two main exothermic events.[12][13]

  • Cooling Capacity: Ensure your reactor's cooling system is rated to handle the calculated maximum heat output of the reaction. Never assume that the cooling that worked for a 10 L run will be sufficient for a 100 L run.[7]

Q2: We are struggling with batch-to-batch inconsistency. Sometimes the reaction kicks off immediately, other times there's a long induction period followed by a rapid temperature rise. Why?

A2: This inconsistency often points to issues with mixing or the initial activation of reactants.

Causality & Mitigation Strategy:

  • Mixing & Mass Transfer: In a large vessel, poor mixing can prevent the catalyst from being homogenously distributed, creating an induction period.[5] Once a localized area reaches the activation temperature, the reaction can proceed rapidly. Ensure your impeller design (e.g., pitched-blade turbine, retreat curve) and agitation speed are sufficient for the viscosity and volume of your reaction mass.

  • Purity of Reagents: Water can interfere with the Knoevenagel condensation.[12] Ensure your starting materials and solvent are dry and of consistent quality.

  • Sulfur Activation: Elemental sulfur (S8) needs to be activated to participate in the reaction. This is often facilitated by the amine base.[12] Inconsistent temperature or base concentration can lead to variable rates of sulfur activation and, consequently, an unpredictable reaction onset. Pre-mixing the sulfur in a solvent to form a uniform slurry before addition can improve consistency.

Section 2: Reagents, Solvents, and Impurity Control

Q3: We are observing low yields and a significant amount of the unreacted Knoevenagel intermediate. How can we improve the conversion?

A3: This indicates that the second part of the reaction—the addition of sulfur and subsequent cyclization—is the rate-limiting or failing step.

Causality & Mitigation Strategy:

  • Sulfur Solubility and Reactivity: Elemental sulfur has poor solubility in many organic solvents.[12] On a large scale, solid sulfur can settle at the bottom of the reactor if agitation is inadequate.

    • Solvent Choice: Use polar solvents like ethanol, methanol, or DMF to improve sulfur's solubility and reactivity.[12]

    • Temperature: Gently heating the reaction mixture (typically 40-60 °C) after the initial condensation can increase the rate of the sulfur addition and cyclization steps.[12] However, this must be done with caution to avoid side reactions.

    • Particle Size: Use finely powdered sulfur to maximize surface area and improve reaction kinetics.

  • Base Stoichiometry: The base is not just a catalyst for the Knoevenagel step; it also promotes the addition of sulfur.[11] Ensure that sufficient base is present during the second stage of the reaction. Sometimes, a second charge of the base post-condensation can be beneficial.

Q4: Our final product is contaminated with a dark, tarry substance that makes purification difficult. What is this and how do we prevent it?

A4: The formation of dark, polymeric, or tar-like substances is a common issue in Gewald reactions, often exacerbated by elevated temperatures or incorrect stoichiometry.

Causality & Mitigation Strategy:

  • Polysulfide Intermediates: The reaction proceeds through complex polysulfide intermediates.[9][14] If the reaction is overheated or if there are issues with the final aromatization step, these intermediates can decompose or polymerize. Strict temperature control is crucial.

  • Side Reactions: The starting materials or the Knoevenagel intermediate can undergo self-condensation or polymerization, especially in the presence of a strong base at higher temperatures.[12]

    • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion is observed by in-process controls (e.g., UPLC, TLC).

    • Temperature Control: Avoid temperature excursions above the validated process parameters. The rule of thumb is that reaction rates can double for every 10 °C increase, which can favor side reactions.[6]

    • Quenching: Once the reaction is complete, cool the mixture promptly and quench it, for example, by adding it to cold water or an appropriate anti-solvent to precipitate the product and halt side reactions.

Section 3: Work-up and Purification at Scale

Q5: Isolating our product via filtration is slow and inefficient on a large scale. What are the best practices for work-up?

A5: Large-scale work-up requires a different approach than simple lab filtration. The goal is to efficiently isolate the solid product from the reaction mixture and remove impurities.[15]

Best Practices:

  • Crystallization/Precipitation: The most effective method for large-scale isolation is often controlled crystallization or precipitation.[12][16] After the reaction is complete, consider adding an anti-solvent (e.g., water, heptane) to precipitate the 2-aminothiophene product. Control the rate of anti-solvent addition and the temperature to influence crystal size and purity.

  • Filtration Equipment: Use appropriate industrial filtration equipment like a Nutsche filter-dryer or a centrifuge. These are designed to handle large volumes of slurry and allow for efficient washing of the filter cake.

  • Washing: Wash the isolated solid (filter cake) with a cold solvent in which the product has low solubility but the impurities are soluble. This is more effective than a single large-volume wash.

  • Aqueous Washes: If the product is isolated by extraction, be aware that emulsions can form.[15] If you encounter product loss, always check the aqueous layer to ensure your product is not more water-soluble than anticipated.[17]

Troubleshooting Guide: Common Scale-Up Issues

Observed Problem Potential Root Cause(s) Recommended Troubleshooting Actions & Rationale
Low or No Product Yield 1. Inefficient Knoevenagel-Cope condensation.2. Poor sulfur reactivity.3. Incorrect stoichiometry or reagent purity.1a. Check Base: Screen different bases (e.g., morpholine, piperidine, triethylamine) as reactivity is substrate-dependent.[12]1b. Remove Water: The condensation produces water; ensure it's not inhibiting the reaction. Consider a Dean-Stark trap for lab-scale optimization.[12]2a. Optimize Solvent/Temp: Use a polar solvent (DMF, Ethanol) and gently heat to 40-60°C to improve sulfur solubility and reactivity.[12]3a. Verify Reagents: Confirm the purity and accurate measurement of all starting materials.
Runaway Reaction / Loss of Temperature Control 1. Exothermic reaction heat exceeds cooling capacity.2. Reagent added too quickly.3. Inadequate mixing leading to localized exotherm.1a. Perform Calorimetry: Quantify the heat of reaction to ensure the reactor can handle it.[18]2a. Controlled Dosing: Implement slow, controlled addition of the catalyst or other reactive components using a dosing pump.[5]3a. Improve Agitation: Review and optimize the impeller type and agitation speed to ensure efficient heat transfer throughout the vessel.
Formation of Dark Tars / Impurities 1. Reaction temperature is too high.2. Extended reaction time.3. Dimerization or polymerization of intermediates.1a. Strict Temperature Control: Maintain the reaction temperature within the validated range. Avoid localized overheating near vessel walls.[6]2a. In-Process Controls (IPCs): Monitor the reaction (e.g., by UPLC) and quench it promptly upon completion.3a. Adjust Concentrations: Lowering the concentration of reactants can sometimes disfavor bimolecular side reactions.[12]
Difficult Product Isolation / Purification 1. Product is an oil or has poor crystal form.2. Product is partially soluble in the work-up solvent.3. Emulsion formation during extraction.1a. Optimize Crystallization: Screen various solvent/anti-solvent systems to find conditions that yield a filterable solid. Recrystallization is a powerful purification tool.[12][16]2a. Analyze Waste Streams: Check mother liquor and aqueous layers for lost product.[17]3a. Break Emulsions: Add brine or change the solvent to break emulsions during liquid-liquid extraction.

Visualizations & Workflows

Gewald Reaction Mechanism

The reaction proceeds through an initial condensation, followed by sulfur addition and cyclization.

Gewald_Mechanism Reactants Ketone/Aldehyde + α-Cyanoester + Elemental Sulfur (S8) Knoevenagel Knoevenagel-Cope Condensation Reactants->Knoevenagel Base Base Catalyst (e.g., Morpholine) Base->Knoevenagel Catalyzes Intermediate α,β-Unsaturated Nitrile (Intermediate) Knoevenagel->Intermediate SulfurAddition Sulfur Addition & Thiolate Formation Intermediate->SulfurAddition Polysulfides Polysulfide Intermediates SulfurAddition->Polysulfides Forms Cyclization Intramolecular Cyclization & Aromatization Polysulfides->Cyclization Product 2-Aminothiophene Product Cyclization->Product

Caption: Simplified mechanism of the Gewald reaction.

Troubleshooting Workflow: Low Product Yield

This decision tree provides a logical path to diagnose the root cause of low yield in a scale-up batch.

Low_Yield_Troubleshooting Start Problem: Low Yield CheckIPC Analyze In-Process Control (IPC) a. Knoevenagel Intermediate Present? b. Starting Materials Present? Start->CheckIPC KnoevenagelFail YES (a) CheckIPC->KnoevenagelFail a. YES (Intermediate is major component) SulfurFail NO (a), YES (b) CheckIPC->SulfurFail a. NO, b. YES (Knoevenagel intermediate is consumed, but starting materials remain) WorkupFail NO (a), NO (b) CheckIPC->WorkupFail a. NO, b. NO (Reaction appears complete) KnoevenagelIssue Issue: Knoevenagel Condensation is incomplete or slow. KnoevenagelFail->KnoevenagelIssue KnoevenagelSol Solution: 1. Verify base activity/amount. 2. Check for water in reagents/solvent. 3. Increase reaction time/temp. KnoevenagelIssue->KnoevenagelSol SulfurIssue Issue: Sulfur Addition/Cyclization is the bottleneck. SulfurFail->SulfurIssue SulfurSol Solution: 1. Ensure adequate mixing of sulfur slurry. 2. Increase temp (e.g., 40-60°C). 3. Check sulfur purity/particle size. SulfurIssue->SulfurSol WorkupIssue Issue: Product lost during work-up and isolation. WorkupFail->WorkupIssue WorkupSol Solution: 1. Analyze mother liquor & washes for product. 2. Optimize crystallization/precipitation. 3. Check for product volatility. WorkupIssue->WorkupSol

Caption: Diagnostic workflow for troubleshooting low yields.

Example Protocol: Scale-Up Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol is for illustrative purposes and must be adapted and validated for specific equipment and safety procedures.

Scale: 100 L Reactor Materials:

  • Cyclohexanone: 10.0 kg

  • Malononitrile: 6.7 kg

  • Sulfur (powdered): 3.3 kg

  • Morpholine: 5.0 L

  • Ethanol (200 proof): 50 L

Procedure:

  • Reactor Preparation: Ensure the 100 L glass-lined reactor is clean, dry, and inerted with nitrogen. Start coolant circulation through the jacket, setting the temperature to 15°C.

  • Charge Reagents: Charge the reactor with ethanol (50 L), cyclohexanone (10.0 kg), and malononitrile (6.7 kg). Begin agitation at a speed sufficient to ensure good surface movement.

  • Knoevenagel Condensation (Controlled Addition): Begin dosing morpholine (5.0 L) into the reactor via a subsurface addition line over 60-90 minutes. CRITICAL STEP: Monitor the internal batch temperature closely. Maintain the temperature below 30°C using jacket cooling. A slight exotherm is expected.

  • Condensation Hold: After the morpholine addition is complete, hold the batch at 25-30°C for 1 hour. Take an in-process sample to confirm the disappearance of cyclohexanone (e.g., by GC or UPLC).

  • Sulfur Slurry Addition: In a separate, grounded vessel, carefully prepare a slurry of sulfur (3.3 kg) in a small portion of the reaction mixture or fresh ethanol. Slowly add this slurry to the main reactor over 30-45 minutes.

  • Cyclization: Once the sulfur addition is complete, slowly heat the reactor contents to 45-50°C. Maintain this temperature for 2-4 hours, monitoring the reaction for completion by UPLC (disappearance of the Knoevenagel intermediate).

  • Quench & Isolation: Cool the reactor to 10-15°C. In a separate vessel, prepare 100 L of cold water. Slowly transfer the reaction mixture into the cold water with vigorous stirring. The product should precipitate as a solid.

  • Filtration and Washing: Filter the resulting slurry using a Nutsche filter. Wash the filter cake with a 1:1 mixture of cold ethanol/water (2 x 10 L), followed by a wash with cold water (2 x 10 L).

  • Drying: Dry the product in a vacuum oven at 50°C until a constant weight is achieved.

References
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  • How to deal with scale-up challenges of Chemistry? Prime Scholars.
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  • A new four-component reaction involving the Michael addition and the Gewald reaction, leading to diverse biologically active 2-aminothiophenes. (2017). PubMed.
  • How To Run A Reaction: The Workup. University of Rochester.
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Preventing dimerization during the synthesis of aminothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Dimerization and Other Side Reactions

Welcome to the technical support center for aminothiophene synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize polysubstituted 2-aminothiophenes, particularly those synthesized via the Gewald reaction. Dimerization of reaction intermediates is a common and frustrating side reaction that can significantly lower yields and complicate purification. This document provides in-depth, field-proven insights into why dimerization occurs and offers robust troubleshooting strategies and protocols to mitigate it.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Dimerization Problem

This section addresses the fundamental questions surrounding the dimerization side reaction.

Q1: What exactly is dimerization in the context of aminothiophene synthesis?

In the most common method for synthesizing 2-aminothiophenes, the Gewald reaction, dimerization refers to the self-condensation of the α,β-unsaturated nitrile intermediate (the product of the initial Knoevenagel-Cope condensation between the starting ketone/aldehyde and activated nitrile).[1][2] This intermediate, instead of reacting with sulfur to form the thiophene ring, reacts with another molecule of itself, leading to a six-membered diene dimer or other polymeric materials.[2][3] This parasitic reaction directly competes with the desired product formation, consuming the key intermediate.

Q2: What is the mechanistic reason for this dimerization?

The Gewald reaction is a delicate balance of multiple sequential steps occurring in one pot: a base-catalyzed condensation, a nucleophilic attack on elemental sulfur, and a final intramolecular cyclization/aromatization.[4][5] Dimerization becomes a significant issue when the initial Knoevenagel-Cope condensation outpaces the subsequent sulfur addition and cyclization steps.[1][6] This leads to a high concentration of the highly reactive α,β-unsaturated nitrile intermediate, which can then act as both a Michael donor and acceptor, leading to dimerization.[2]

Below is a diagram illustrating the kinetic competition between the desired Gewald cyclization and the off-target dimerization pathway.

G Ketone Ketone/ Aldehyde Intermediate α,β-Unsaturated Nitrile (Knoevenagel-Cope Product) Ketone->Intermediate Knoevenagel-Cope Condensation Nitrile Activated Nitrile Nitrile->Intermediate Sulfur Sulfur (S8) Thiophene Desired Product: 2-Aminothiophene Base Base Intermediate->Thiophene Sulfur Addition & Intramolecular Cyclization (Desired Pathway) Dimer Side Product: Dimer/Polymer Intermediate->Dimer Intermolecular Dimerization (Side Reaction)

Caption: Competing pathways in Gewald synthesis.

Q3: What are the primary consequences of dimerization?

The most immediate consequences are:

  • Reduced Yield: The desired 2-aminothiophene product yield is significantly lowered as the key intermediate is consumed by the side reaction.[6]

  • Complex Purification: The dimer and other polymeric byproducts introduce impurities that can be difficult to separate from the target compound, often requiring tedious purification methods like column chromatography.[3][7][8]

Q4: Can the final 2-aminothiophene product also dimerize?

Yes, but through a different mechanism. The 2-amino group makes the thiophene ring electron-rich and susceptible to oxidation.[9] Under aerobic conditions or in the presence of oxidizing agents, these molecules can undergo oxidative dimerization to form stable dimeric structures, which is a concern during workup, purification, and long-term storage.[10][11]

Part 2: Troubleshooting Guide - Strategies to Prevent Dimerization

This section provides actionable solutions to specific problems encountered during the synthesis.

Issue 1: The reaction consistently produces low yields and a complex mixture of byproducts.

This is the classic symptom of uncontrolled dimerization. The key is to control the concentration and lifetime of the α,β-unsaturated nitrile intermediate.

Troubleshooting Table: Reaction Condition Optimization

ParameterProblematic ConditionRecommended Adjustment & Rationale
Base Using a strong base (e.g., NaOEt, piperidine) in stoichiometric amounts.Switch to a weaker or catalytic base. Using a catalytic amount (e.g., 10-20 mol%) of a milder base like L-proline[12] or a conjugate acid-base pair like piperidinium borate[13] can modulate the rate of the initial condensation. This prevents the rapid buildup of the intermediate, allowing the sulfur addition and cyclization steps to proceed concurrently.
Temperature High reaction temperatures (e.g., >80 °C).Lower the reaction temperature. Many Gewald reactions proceed efficiently at moderate temperatures (40-60 °C).[3] Excessive heat can accelerate the dimerization side reaction more than the desired cyclization. Monitor the reaction by TLC to find the optimal temperature for your specific substrates.
Reagent Addition Adding all reagents simultaneously (one-pot).Control the rate of addition. Consider adding the ketone or base dropwise to the mixture of the nitrile and sulfur. This keeps the concentration of the Knoevenagel-Cope intermediate low at any given time, favoring the intramolecular cyclization pathway.[3]
Solvent Non-polar or poorly solvating solvents.Use polar protic or aprotic solvents. Solvents like ethanol, methanol, or DMF are commonly used as they enhance the solubility and reactivity of elemental sulfur.[3] Water has also been used successfully in some green chemistry protocols.[14][15]
Issue 2: Analysis (TLC, LC-MS) shows a buildup of the Knoevenagel-Cope intermediate, which then disappears along with starting materials without significant product formation.

This indicates that the cyclization step is the rate-limiting bottleneck. A procedural modification is often the most effective solution.

Solution: Implement a Two-Step Synthesis Protocol

For challenging or sterically hindered substrates, a two-step procedure provides much greater control and often higher yields.[2][3]

G Start Ketone + Activated Nitrile + Base Step1 Step 1: Knoevenagel-Cope Condensation - Isolate and purify the α,β-unsaturated nitrile intermediate. Start->Step1 Intermediate Purified Intermediate Step1->Intermediate Step2 Step 2: Thiophene Formation - React intermediate with Sulfur and Base. Intermediate->Step2 End 2-Aminothiophene Product Step2->End

Caption: Workflow for a two-step Gewald synthesis.

By isolating the α,β-unsaturated nitrile, you can introduce it to the sulfur and a suitable base under optimized conditions specifically tailored for the cyclization step, completely avoiding the competitive dimerization reaction.

Issue 3: The desired aminothiophene is successfully synthesized but degrades or forms impurities upon storage or during subsequent reaction steps.

This is characteristic of post-synthesis oxidative dimerization or other degradation pathways involving the reactive amino group.

Solution: Employ a Protecting Group Strategy

The nucleophilicity and oxidizability of the 2-amino group can be masked by converting it into a less reactive functional group, such as a carbamate or an amide.[16][17] This strategy is essential if the aminothiophene is an intermediate in a multi-step synthesis.

Common Protecting Groups for Amines:

Protecting GroupAbbreviationProtection ReagentKey Features & Deprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStable to base and nucleophiles. Cleaved under acidic conditions (e.g., TFA, HCl).[16]
FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuStable to acid. Cleaved under mild basic conditions (e.g., piperidine in DMF).[16]
ChloroacetylClAcChloroacetyl chloride or N-chloroacetoxysuccinimideCan be removed under mild conditions using reagents like 2-aminothiophenol.[18]

Part 3: Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for implementing the strategies discussed above.

Protocol 1: Optimized One-Pot Gewald Synthesis Using a Catalytic System

This protocol is adapted from methodologies using catalytic amounts of base to minimize dimerization.[12][13]

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the ketone (1.0 equiv), activated nitrile (e.g., malononitrile, 1.0 equiv), and elemental sulfur (1.1 equiv).

  • Solvent and Catalyst Addition: Add ethanol or DMF as the solvent (approx. 0.2 M concentration relative to the ketone). Add the catalyst (e.g., L-proline, 10 mol% or piperidinium borate, 20 mol%).[12][13]

  • Reaction Execution: Stir the mixture at room temperature or heat to 50-60 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Look for the consumption of the starting materials and the appearance of the product spot. The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel chromatography.[7]

Protocol 2: Two-Step Gewald Synthesis via an Isolated Intermediate

This protocol is ideal for substrates prone to dimerization.[2][3]

Step A: Synthesis and Isolation of the α,β-Unsaturated Nitrile

  • Condensation: In a round-bottom flask, dissolve the ketone (1.0 equiv) and activated nitrile (1.0 equiv) in a suitable solvent like ethanol.

  • Catalyst Addition: Add a catalytic amount of a base such as piperidine or triethylamine (a few drops).

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor by TLC until the ketone is fully consumed.

  • Isolation: Remove the solvent under reduced pressure. The resulting intermediate can often be purified by recrystallization or used directly in the next step if sufficiently pure.

Step B: Cyclization to the 2-Aminothiophene

  • Reaction Setup: Dissolve the purified α,β-unsaturated nitrile from Step A (1.0 equiv) and elemental sulfur (1.1 equiv) in DMF or ethanol.

  • Base Addition: Add a base such as triethylamine or morpholine (2.0 equiv) to the mixture.

  • Reaction: Heat the reaction to 50-60 °C and stir until TLC analysis indicates the complete consumption of the intermediate.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Protocol 3: N-Boc Protection of a 2-Aminothiophene

This protocol protects the final product from oxidative degradation.[16]

  • Reaction Setup: Dissolve the purified 2-aminothiophene (1.0 equiv) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add triethylamine (1.5 equiv) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) in the same solvent.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting aminothiophene is consumed.

  • Workup: Quench the reaction with water and separate the layers. Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The N-Boc protected aminothiophene can be purified by silica gel chromatography or recrystallization.

References

  • Sabnis, R. W. (1994). The Gewald Reaction. Sulfur Reports, 16(1), 1-17.
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Aminothiophenen. Chemische Berichte, 99(1), 94-100. [Link]
  • Fetscher, C. A. (1963). Haloacetyl groups as reversible protection of the amino function: cleavage with 2-aminothiophenol. Journal of Medicinal Chemistry, 6(5), 591-594. [Link]
  • Liang, F., et al. (2013). A green and efficient synthesis of 2-aminothiophenes in water catalyzed by sodium polysulfides under ultrasound irradiation. Chinese Chemical Letters, 24(5), 415-418. [Link]
  • Abaee, M. S., & Cheraghi, Z. (2014). A facile and efficient synthesis of 2-aminothiophenes in water. RSC Advances, 4(78), 41531-41535. [Link]
  • Pacheco, M. C., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609-9619. [Link]
  • Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. [Link]
  • Reddy, C. K., et al. (2006). Optimized Synthesis and Simple Purification of 2,5-Diamino-thiophene-3,4-dicarboxylic Acid Diethyl Ester.
  • M'hamed, M. O., & Al Qahtani, S. H. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. [Link]
  • Pospíšil, J., & Pospíšilová, M. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
  • Kubicki, M., et al. (2010). Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. Molecules, 15(10), 7193-7204. [Link]
  • LibreTexts Chemistry. (2021). Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]
  • Katritzky, A. R., et al. (2004). Dimerization pathways for benzannulated thiophene dioxides. The Journal of Organic Chemistry, 69(2), 437-442. [Link]
  • Wikipedia. (n.d.). Gewald reaction. Wikipedia. [Link]
  • Organic Synthesis. (n.d.). Protecting Groups. Organic Synthesis. [Link]
  • Pospíšil, J., & Pospíšilová, M. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
  • SynArchive. (n.d.). Protecting Groups List. SynArchive. [Link]
  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
  • American Chemical Society. (2025). An Amino-Thiophene Functionalized Metal–Organic Framework on Fabric for Selective Extraction, Recovery, and Passive Sampling of Gold Ions and Nanoparticles.
  • ResearchGate. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives.
  • National Institutes of Health. (2021). Photosensitized Oxidative Dimerization at Tyrosine by a Water-Soluble 4-amino-1,8-naphthalimide. PubMed Central. [Link]
  • ResearchGate. (n.d.). Synthetic strategies and functional reactivity of versatile thiophene synthons.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]
  • PubMed. (n.d.). Two types of oxidative dimerization of the black tea polyphenol theaflavin. PubMed. [Link]
  • PubMed. (n.d.).

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Technical Support Center: Catalyst Selection for Efficient Gewald Aminothiophene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Gewald aminothiophene synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and to troubleshoot common issues encountered during this versatile multi-component reaction. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a self-validating system for your research.

The Critical Role of the Catalyst in Gewald Synthesis

The Gewald reaction is a cornerstone of heterocyclic chemistry, enabling the one-pot synthesis of highly functionalized 2-aminothiophenes, which are crucial scaffolds in pharmaceuticals and materials science.[1] The reaction condenses a carbonyl compound (ketone or aldehyde), an active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile), and elemental sulfur.[2][3]

While often referred to as a "catalyst," the key agent in the classic Gewald reaction is a base . The primary role of this base is to facilitate the initial and rate-limiting Knoevenagel-Cope condensation between the carbonyl and the active methylene compound.[2][4] The choice of base is therefore paramount, directly influencing reaction rates, yields, and substrate scope.

Catalyst Selection Guide: A Comparative Overview

The selection of an appropriate catalyst system depends on substrate reactivity, desired reaction conditions (e.g., green chemistry), and downstream processing. We have summarized the most common catalytic systems below.

Catalyst SystemExamplesTypical LoadingAdvantagesDisadvantages & Considerations
Homogeneous Basic Amines Morpholine, Piperidine, Triethylamine, Diethylamine10-20 mol% (can be stoichiometric)Highly effective, well-documented, good for a wide range of substrates.[4][5] Morpholine is particularly noted for its excellent ability to dissolve sulfur.[6]Difficult to remove post-reaction, can lead to corrosive waste, not environmentally friendly.[5]
Heterogeneous Catalysts KF-Alumina, ZnO Nanoparticles, MgO-CeO₂, Na₂CaP₂O₇Catalytic amounts (e.g., 2.5 mol% for nano-ZnO)Easy to separate and recycle, non-corrosive, often more environmentally benign.[5][7][8]May require higher temperatures or longer reaction times, catalyst preparation can be complex.[5]
"Green" & Organocatalysts L-Proline, Ionic Liquids (e.g., [bmIm]OH), Deep Eutectic SolventsCatalyticEnvironmentally friendly, can operate in aqueous media or under solvent-free conditions, often reusable.[2][7]May have limited substrate scope, catalyst cost can be higher.
Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Q1: My reaction has resulted in a very low yield or no desired product. What went wrong?

This is the most common issue and can stem from several factors, primarily related to the initial condensation or sulfur reactivity.

  • Possible Cause 1: Inefficient Knoevenagel-Cope Condensation.

    • Why it happens: This initial condensation step generates the α,β-unsaturated nitrile intermediate and is often the slowest step.[4] The reaction produces water, which can inhibit the equilibrium and slow the reaction down.[4] Less reactive ketones, in particular, may struggle to condense under weak basic conditions.

    • Solutions:

      • Optimize Base Selection: Screen different amine bases. For challenging substrates, a stronger secondary amine like piperidine or morpholine may be more effective than a tertiary amine like triethylamine.[4]

      • Water Removal: For stubborn reactions, consider using a Dean-Stark apparatus to azeotropically remove water, or add a chemical drying agent.[4]

  • Possible Cause 2: Poor Sulfur Solubility or Reactivity.

    • Why it happens: Elemental sulfur (S₈) has poor solubility in many organic solvents. For it to participate in the reaction, it must be sufficiently dissolved and activated.[4]

    • Solutions:

      • Solvent Choice: Use polar solvents like ethanol, methanol, or Dimethylformamide (DMF), which enhance both the solubility and reactivity of sulfur.[4][9]

      • Temperature Control: Gently heating the reaction mixture to 40-60 °C can significantly improve sulfur's reactivity. However, avoid excessive heat, as this can promote the formation of unwanted side products.[4]

      • Catalyst Choice: Morpholine is known to react with sulfur to form morpholine polysulfides, which act as both a base and a soluble sulfur-transfer agent.[6]

  • Possible Cause 3: Incorrect Stoichiometry or Reagent Purity.

    • Why it happens: The multicomponent nature of the reaction makes it sensitive to the molar ratios of the reactants. Impurities in starting materials can interfere with the catalytic cycle.

    • Solutions:

      • Verify Purity: Ensure all starting materials are pure and, importantly, dry.

      • Accurate Measurement: Precisely measure all reagents. A slight excess of sulfur (e.g., 1.2 equivalents) is common in many protocols.[4]

Q2: My reaction is messy, with significant byproduct formation that complicates purification. How can I improve selectivity?

Side product formation usually indicates that one of the reaction steps is proceeding much slower than other competing pathways.

  • Possible Byproduct 1: Unreacted Starting Materials.

    • Why it happens: The reaction has not gone to completion.

    • Mitigation: Increase the reaction time or optimize the temperature. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[4]

  • Possible Byproduct 2: Knoevenagel-Cope Intermediate (α,β-unsaturated nitrile).

    • Why it happens: This indicates that the sulfur addition and/or the final cyclization step is slow compared to the initial condensation.[4]

    • Mitigation: Ensure sufficient elemental sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization to occur. Gentle heating is often required at this stage.[4]

  • Possible Byproduct 3: Dimerization or Polymerization Products.

    • Why it happens: Under certain conditions, especially with highly reactive starting materials or at high concentrations, intermediates can undergo self-condensation.

    • Mitigation: Adjust the concentration of reactants (try a more dilute solution), modify the rate of reagent addition, or change the solvent to one that better solvates the intermediates.[4]

Q3: I am working with a sterically hindered ketone, and the reaction is not progressing. What can I do?

Steric hindrance poses a significant challenge to the initial Knoevenagel condensation.

  • Why it happens: A bulky ketone is less electrophilic and presents a significant steric barrier for the nucleophilic attack by the active methylene compound.

  • Solutions:

    • Two-Step Procedure: This is often the most effective strategy. First, perform and isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation under optimized conditions (e.g., using a strong base and a Dean-Stark trap). Then, in a second step, react the purified intermediate with sulfur and a base.[9]

    • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, especially for challenging substrates, by efficiently overcoming activation energy barriers.[2][9]

Frequently Asked Questions (FAQs)
  • Q: What is the detailed mechanism of the Gewald reaction?

    • A: The generally accepted mechanism involves three key stages[3][4][7]:

      • Knoevenagel-Cope Condensation: A base deprotonates the active methylene nitrile, which then attacks the carbonyl compound. Subsequent dehydration yields an α,β-unsaturated nitrile intermediate.

      • Sulfur Addition: The α-carbon of the nitrile intermediate is deprotonated again, and this nucleophile attacks the elemental sulfur ring (S₈), opening it to form a thiolate.

      • Cyclization & Tautomerization: The thiolate anion attacks the cyano group intramolecularly, forming a five-membered ring. A final tautomerization (aromatization) yields the stable 2-aminothiophene product.

  • Q: How do "green" methodologies for the Gewald reaction work?

    • A: Green approaches focus on minimizing environmental impact. This is achieved by using water as a solvent, employing organocatalysts like L-proline, or using reusable heterogeneous catalysts.[7] For instance, some methods use ultrasound activation in water, eliminating the need for organic solvents and traditional amine bases.[7]

  • Q: Can I use an aldehyde instead of a ketone?

    • A: Yes, the Gewald reaction is highly versatile and works with both aldehydes and ketones.[3] Aldehydes are generally more reactive than ketones and may require milder reaction conditions.

Visualizing the Workflow and Mechanism

To better illustrate the process, the following diagrams outline the experimental workflow and the chemical mechanism.

Gewald_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Carbonyl, Active Methylene Nitrile, & Elemental Sulfur in Solvent catalyst 2. Add Base Catalyst (e.g., Morpholine) reagents->catalyst stir 3. Stir at RT or Heat (40-60°C) catalyst->stir monitor 4. Monitor via TLC stir->monitor cool 5. Cool to Room Temp. monitor->cool filter 6. Filter Precipitate cool->filter purify 7. Recrystallize/Purify filter->purify

Caption: High-level experimental workflow for a typical one-pot Gewald synthesis.

Gewald_Mechanism A Carbonyl + Activated Nitrile B α,β-Unsaturated Nitrile (Intermediate) A->B Knoevenagel Condensation (Base-Catalyzed, -H₂O) C Thiolate Intermediate B->C + Sulfur (S₈) + Base D Cyclized Intermediate C->D Intramolecular Cyclization E 2-Aminothiophene (Product) D->E Tautomerization (Aromatization)

Caption: Simplified reaction mechanism of the Gewald aminothiophene synthesis.

Experimental Protocol: General One-Pot Synthesis

This protocol is a general guideline and requires optimization for specific substrates.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq.), the active methylene compound (1.0 eq.), and elemental sulfur (1.2 eq.).

  • Solvent: Add a suitable polar solvent, such as ethanol or methanol (typically 3-5 mL per mmol of the limiting reagent).

  • Catalyst Addition: Add the base catalyst (e.g., morpholine or triethylamine, 10-20 mol%).

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect the solid product by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove residual impurities. If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

References
  • Channagiriet, L. S., et al. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251. [Link]
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
  • Le-Ping, J., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12, 25559-25581. [Link]
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link]
  • Khosravi, I., & Shiri, L. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28. [Link]
  • Tayebee, R., et al. (2013). Commercial Zinc Oxide: A Facile, Efficient, and Eco-friendly Catalyst for the One-Pot Three-Component Synthesis of Multisubstituted 2-Aminothiophenes via the Gewald Reaction.
  • Wikipedia. (n.d.). Gewald reaction. Wikipedia. [Link]
  • Zhang, H., et al. (2004). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 45(35), 6613-6615. [Link]
  • Organ, M. G., et al. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 85(15), 9946–9956. [Link]
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes.

Sources

Managing reaction temperature for selective thiophene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Selective Thiophene Synthesis. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into one of the most critical parameters in your experiments: reaction temperature. Thiophene and its derivatives are foundational scaffolds in pharmaceuticals, organic electronics, and agrochemicals, making their selective and efficient synthesis paramount.

Temperature is not merely a parameter to be set; it is a tool to be wielded. It directly governs reaction kinetics, influences the stability of intermediates, and often dictates the ultimate selectivity between desired thiophenes and undesired byproducts. This guide moves beyond simple protocols to explain the causality behind temperature-related phenomena, empowering you to troubleshoot effectively and optimize your synthetic routes.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific, common problems encountered during thiophene synthesis where temperature is a likely root cause.

Problem 1: Low Yield of Thiophene with Significant Furan Byproduct Formation

Question: I am performing a Paal-Knorr synthesis using a 1,4-dicarbonyl compound and phosphorus pentasulfide (P₄S₁₀), but my yield is low, and NMR/LC-MS analysis shows a large amount of the corresponding furan. How can I improve selectivity for the thiophene?

Causality & Solution:

This is a classic selectivity challenge in the Paal-Knorr synthesis. The issue arises because common sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are also effective dehydrating agents.[1][2][3] The reaction mechanism can proceed through two competing pathways: thionation of the carbonyls leading to the thiophene, or acid-catalyzed intramolecular cyclization and dehydration of the dicarbonyl to form the furan.[4]

  • Kinetic vs. Thermodynamic Control: Higher temperatures often provide enough energy to favor the dehydration pathway, which can be kinetically faster or thermodynamically more stable under certain conditions, leading to the furan byproduct.[1]

Recommendations:

  • Reduce Reaction Temperature: This is the most direct approach. Lowering the temperature will decrease the rate of both reactions, but it often disproportionately disfavors the higher-activation-energy side reaction (furan formation). Start by decreasing your reflux temperature (e.g., by switching from toluene to dioxane or THF if appropriate) or setting a lower, controlled temperature for your reaction.

  • Switch to a Milder Sulfurizing Agent: Lawesson's reagent is often considered a milder and more selective thionating agent than P₄S₁₀ for this synthesis.[1] It can often be used at lower temperatures, further enhancing selectivity for the thiophene product.

  • Use Microwave Synthesis: Microwave-assisted synthesis can provide rapid and uniform heating to a precise setpoint.[1] This avoids localized overheating that can occur with conventional oil baths, potentially reducing byproduct formation and significantly shortening reaction times.[5]

Problem 2: Reaction is Sluggish or Stalls, Leaving Unreacted Starting Material

Question: My reaction is proceeding very slowly, with TLC analysis showing a significant amount of starting material even after 24 hours. How can I drive the reaction to completion without generating byproducts?

Causality & Solution:

A slow or incomplete reaction indicates that the activation energy barrier is not being sufficiently overcome at the current reaction temperature. This is common with sterically hindered or electronically deactivated substrates.

Recommendations:

  • Incrementally Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, carefully monitoring the reaction progress by TLC or LC-MS.[1] This allows you to find the "sweet spot"—the minimum temperature required for an efficient reaction rate without significantly promoting side reactions.

  • Solvent Selection: Ensure you are using an appropriate solvent. For reactions requiring significant heat, a higher-boiling, anhydrous solvent like toluene or xylene is often necessary to reach the required temperature to drive the reaction to completion.[1]

  • Verify Reagent Activity: Sulfurizing agents like P₄S₁₀ and Lawesson's reagent can degrade with exposure to moisture.[1] Ensure your reagents are fresh and have been stored in a desiccator. Reduced reactivity of the sulfur source will necessitate harsher conditions, which can lead to other problems.

Problem 3: Incorrect Regioisomer Formed in Gewald Aminothiophene Synthesis

Question: I am attempting a Gewald synthesis with an unsymmetrical ketone, and I am getting a mixture of regioisomers or primarily the undesired one. Can temperature influence the regioselectivity?

Causality & Solution:

The Gewald reaction begins with a Knoevenagel condensation between the ketone and the active methylene nitrile.[6][7] The regioselectivity of this initial step, which dictates the final substitution pattern of the 2-aminothiophene, can be influenced by temperature.

  • Kinetic vs. Thermodynamic Enolate: The reaction proceeds via the formation of an enolate from the unsymmetrical ketone. At lower temperatures, the less-substituted (kinetic) enolate is often formed faster. At higher temperatures, the reaction may equilibrate to favor the more-substituted (thermodynamic) enolate. The base used plays a crucial role, but temperature is a key tool for optimization.

Recommendations:

  • Screen a Temperature Range: Run small-scale trial reactions at different temperatures (e.g., 0 °C, room temperature, 45-50 °C) to determine the effect on the isomeric ratio. A lower temperature may favor the kinetic product.[6]

  • Control the Rate of Addition: Sometimes, slowly adding one reagent to the other at a controlled, low temperature can improve selectivity by maintaining a low concentration of the added reagent and favoring one reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What are the typical temperature ranges for common thiophene syntheses?

A1: Temperature optima are highly substrate-dependent, but general ranges provide a good starting point for optimization.

Synthesis MethodTypical Temperature RangeCommon SolventsKey Considerations
Paal-Knorr 80 - 140 °C (or reflux)Toluene, Xylene, DioxaneTemperature is a balance between reaction rate and furan byproduct formation.[1]
Gewald 25 - 80 °C (or reflux)Ethanol, Methanol, DMFOften run at moderate temperatures (45-60 °C).[6][8] Higher temps may be needed for less reactive substrates.
Fiesselmann Varies (often RT to reflux)Alcohols, THFThe reaction involves several base-catalyzed steps, each potentially having a different temperature optimum.[9]

Q2: How does microwave heating compare to conventional heating for temperature management in thiophene synthesis?

A2: Microwave heating offers distinct advantages for temperature control. By directly exciting polar molecules, it provides rapid, uniform heating throughout the reaction volume. This contrasts with conventional oil baths, which heat conductively from the outside in and can create hot spots at the vessel walls. For thiophene synthesis, this can lead to:

  • Reduced Byproduct Formation: Precise temperature control minimizes overheating, which can suppress side reactions like furan formation in the Paal-Knorr synthesis.[1]

  • Shorter Reaction Times: Reactions often reach completion in minutes rather than hours.[5]

  • Improved Yields: The combination of reduced side reactions and faster completion often results in higher isolated yields.

Q3: Can the choice of sulfur source influence the optimal reaction temperature?

A3: Absolutely. Different sulfur sources have different reactivities.

  • In the Paal-Knorr synthesis , the higher reactivity of P₄S₁₀ may require more careful temperature control to avoid side reactions compared to the milder Lawesson's reagent.[3]

  • In the Gewald synthesis , elemental sulfur (S₈) is used. The reaction temperature must be sufficient to facilitate the cleavage of the S-S bonds in the sulfur crown and subsequent reaction steps, but not so high as to cause uncontrolled decomposition.[6]

Visualizing Reaction Control

Workflow for Troubleshooting Low Yield/Selectivity

The following diagram outlines a logical process for diagnosing and solving common issues in thiophene synthesis, with a focus on the role of temperature.

G start Problem Observed: Low Yield or Poor Selectivity check_temp Step 1: Verify Temperature Is it optimal for the specific reaction? start->check_temp analyze_byproducts Step 2: Analyze Byproducts (e.g., Furan, Isomers, Starting Material) check_temp->analyze_byproducts Temp OK furan Byproduct: Furan (Paal-Knorr) Indicates dehydration is favored. analyze_byproducts->furan Furan Detected isomer Byproduct: Isomers Indicates poor regiocontrol. analyze_byproducts->isomer Isomers Detected sm Byproduct: Starting Material Indicates incomplete conversion. analyze_byproducts->sm SM Remaining temp_low Action: Temperature Too Low? Gradually increase temp. Consider higher boiling solvent. temp_high Action: Temperature Too High? Decrease temperature. Consider milder reagents. furan->temp_high isomer->check_temp Re-evaluate Temp (Kinetic vs. Thermo Control) sm->temp_low

Caption: A logical workflow for troubleshooting thiophene synthesis.

Temperature's Influence on Paal-Knorr Selectivity

This diagram illustrates the critical choice dictated by temperature in the Paal-Knorr synthesis.

G start 1,4-Dicarbonyl + Sulfurizing Agent thiophene Thiophene (Desired Product) start->thiophene Lower Temperature Favors Thionation furan Furan (Byproduct) start->furan Higher Temperature Favors Dehydration

Caption: Competing pathways in the Paal-Knorr synthesis.

Experimental Protocol: Temperature Control in Paal-Knorr Synthesis

This section provides two validated protocols for the synthesis of a substituted thiophene from a 1,4-diketone, illustrating both conventional and microwave heating methods where temperature management is key.

Reaction: Synthesis of 2,5-dimethylthiophene from acetonylacetone.

Protocol 1: Conventional Heating Method
  • Materials:

    • Acetonylacetone (2,5-hexanedione) (5 mmol)

    • Lawesson's Reagent (2.5 mmol, 0.5 equiv.)

    • Anhydrous Toluene (20 mL)

  • Procedure:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add acetonylacetone (5 mmol) and Lawesson's reagent (2.5 mmol).

    • Add anhydrous toluene (20 mL) to the flask.

    • Critical Temperature Step: Heat the reaction mixture in an oil bath set to 85-90 °C. Maintain this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: This temperature is often sufficient to promote the reaction without aggressively favoring furan formation.

    • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

    • Carefully quench the reaction by pouring it into a saturated sodium bicarbonate solution (50 mL).

    • Extract the mixture with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 40 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 2,5-dimethylthiophene.

Protocol 2: Microwave-Assisted Synthesis[1]
  • Materials:

    • Acetonylacetone (2,5-hexanedione) (1 mmol)

    • Lawesson's Reagent (0.5 mmol, 0.5 equiv.)

    • Anhydrous Toluene (4 mL)

  • Procedure:

    • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine acetonylacetone (1 mmol) and Lawesson's reagent (0.5 mmol).

    • Add anhydrous toluene (4 mL) and securely cap the vial.

    • Place the vial in the microwave synthesizer.

    • Critical Temperature Step: Irradiate the mixture at a set temperature of 120 °C for 15 minutes. The instrument will automatically adjust power to maintain this precise temperature. Rationale: The short duration at a controlled temperature maximizes conversion while minimizing byproduct formation.

    • After the irradiation is complete, cool the vial to room temperature using compressed air.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue by flash column chromatography as described in Protocol 1.

References

  • Substrate‐Selective Temperature‐Controlled Synthesis of Thiophene Derivatives at Interfaces. (2026).
  • Substrate‐Selective Temperature‐Controlled Synthesis of Thiophene Derivatives at Interfaces. (2021).
  • Substrate-Selective Temperature-Controlled Synthesis of Thiophene Derivatives
  • Synthesis of Furan and Thiophene. (n.d.). SlideShare. [Link]
  • Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. (2014).
  • Synthesis, properties and biological activity of thiophene: A review. (2016). Der Pharma Chemica. [Link]
  • Catalytic Synthesis of Thiophene from the Reaction of Furan and Hydrogen Sulfide. (2011).
  • Fiesselmann thiophene synthesis. (n.d.). Wikipedia. [Link]
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.).
  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2001). MDPI. [Link]
  • Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]
  • Gewald reaction. (n.d.). Wikipedia. [Link]

Sources

Technical Support Center: Purification of Gewald Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting the removal of elemental sulfur from products of the Gewald 2-aminothiophene synthesis. This resource is designed for researchers, chemists, and drug development professionals who encounter this common purification challenge. Here, we provide in-depth, field-proven answers and protocols to ensure you obtain a highly pure product.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding sulfur contamination in Gewald reactions.

Q1: Why is elemental sulfur a common impurity in the Gewald reaction?

A: Elemental sulfur (S₈) is a required reagent in the Gewald reaction.[1] The reaction mechanism involves a multi-step sequence including a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization.[1][2] Often, a stoichiometric excess of sulfur is used to drive the reaction to completion. Any unreacted sulfur remains in the crude product mixture, appearing as a bright yellow, crystalline solid.[3]

Q2: How can I quickly check if my crude product is contaminated with sulfur?

A: A simple Thin-Layer Chromatography (TLC) analysis is highly effective. Elemental sulfur is nonpolar and typically presents as a bright yellow spot with a high Retention Factor (Rf) in common eluent systems like ethyl acetate/hexanes. Your desired 2-aminothiophene product is generally more polar and will have a lower Rf value.

Q3: Is residual sulfur problematic for my downstream applications or analysis?

A: Absolutely. Even small amounts of elemental sulfur can interfere with subsequent reactions, poison catalysts, and cause significant issues in analytical characterization. For instance, in Nuclear Magnetic Resonance (NMR) spectroscopy, sulfur's broad solubility can lead to the suppression of product signals or the appearance of anomalous peaks. In Mass Spectrometry (MS), it can complicate ionization and spectral interpretation.

Q4: Can I just "wash away" the sulfur with a simple solvent?

A: This is generally ineffective. While elemental sulfur's solubility varies across solvents, it has at least slight to moderate solubility in many common organic solvents used for extraction and chromatography, such as toluene, benzene, and chloroform.[3][4][5] This means a simple wash is unlikely to remove it completely and may lead to loss of your product if it is also partially soluble.

Troubleshooting Guides & In-Depth Protocols

This section provides detailed, step-by-step methodologies for effectively removing sulfur impurities. The choice of method depends on the scale of your reaction, the properties of your specific 2-aminothiophene product, and the equipment available.

Issue 1: My solid product is heavily contaminated with yellow sulfur crystals.

This is the most common scenario. The two most effective methods are Chemical Conversion via Sulfite Wash and Recrystallization.

Method A: Chemical Conversion - The Sodium Sulfite Wash

Scientific Principle: This method relies on a chemical reaction to convert elemental sulfur into a water-soluble salt, which can then be easily removed in an aqueous wash. Sodium sulfite (Na₂SO₃), a mild reducing agent, reacts with elemental sulfur (S₈) to form sodium thiosulfate (Na₂S₂O₃), which is highly soluble in water.[6][7]

When to Use This Method:

  • Excellent for products that are soluble in a water-immiscible organic solvent (e.g., ethyl acetate, DCM, toluene).

  • Ideal when recrystallization proves difficult or leads to significant product loss.

  • Effective for large-scale reactions where recrystallization would require vast solvent volumes.

Detailed Protocol:

  • Dissolution: Dissolve the crude product mixture completely in a suitable organic solvent (e.g., ethyl acetate).

  • Prepare Sulfite Solution: Prepare a saturated aqueous solution of sodium sulfite (Na₂SO₃). The solubility is approximately 27 g per 100 mL of water at 20°C.[7]

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of the saturated sodium sulfite solution.

  • Reaction & Washing: Stopper the funnel and shake vigorously for 2-3 minutes. You may need to vent frequently. The sulfite reacts with the sulfur at the liquid-liquid interface.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with fresh sodium sulfite solution one or two more times. Monitor the disappearance of the yellow color in the organic layer.

  • Final Washes: Wash the organic layer with water, followed by a wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the sulfur-free product.

Issue 2: My product and sulfur seem to co-precipitate or are difficult to separate by simple filtration.

This often occurs when the product and sulfur have similar solubilities in the reaction solvent. Recrystallization is the classic and often most effective technique here.

Method B: Purification by Recrystallization

Scientific Principle: Recrystallization separates compounds based on differences in their solubility in a specific solvent at different temperatures.[8][9] An ideal solvent will dissolve the desired product completely at high temperatures but poorly at low temperatures, while dissolving the sulfur impurity either very well at all temperatures (it stays in the mother liquor) or very poorly at all temperatures (it can be filtered off while hot).[8]

When to Use This Method:

  • When your desired product is a stable, crystalline solid.

  • When you can identify a suitable solvent with a large solubility differential for your product versus sulfur.

Solvent Selection Guide: The key is exploiting the differential solubility. Elemental sulfur has poor solubility in polar alcohols but moderate solubility in aromatic hydrocarbons.[4][10][11]

Solvent SystemSuitability for Sulfur RemovalRationale & Comments
Ethanol / Methanol Excellent 2-Aminothiophenes are often soluble in hot alcohols, while sulfur's solubility is very low (0.066 mass% in ethanol at 25°C).[4] Sulfur will remain undissolved and can be removed by hot filtration, or it will not dissolve significantly at all.
Xylenes / Toluene Good (with caution) Sulfur is moderately soluble in hot xylenes or toluene.[12][13][14] This method is effective if your product is less soluble than sulfur in these solvents upon cooling. You dissolve the mixture in a minimum of hot solvent and cool slowly; the purer product should crystallize first.
Ethyl Acetate / Hexanes Good (for co-solvent systems) Often used as a co-solvent system. Dissolve the crude mixture in a minimum of hot ethyl acetate, then slowly add hexanes until the solution becomes turbid. Cool slowly to allow crystallization of the more polar product.

Detailed Protocol (Using Ethanol):

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a water bath or hot plate).

  • Add Solvent: Gradually add more hot ethanol in small portions until your desired product fully dissolves, leaving the yellow sulfur as an undissolved solid.

  • Hot Filtration (Critical Step): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble sulfur. This step must be done quickly to prevent your product from crystallizing prematurely.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. If needed, cool further in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all solvent.

Issue 3: My product is an oil or non-crystalline solid, and both previous methods are unsuitable.

For amorphous solids, oils, or compounds that are difficult to recrystallize, column chromatography is the method of choice.

Method C: Purification by Column Chromatography

Scientific Principle: This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase (the eluent).

When to Use This Method:

  • For non-crystalline products.

  • For small to medium-scale reactions (< 5 g).

  • When high purity is essential and other methods have failed.

Detailed Protocol:

  • Stationary Phase: Prepare a column with silica gel (or alumina, depending on product stability) using a suitable slurry solvent (e.g., hexanes).

  • Loading the Sample: Dissolve the crude product in a minimal amount of a strong solvent (like DCM or ethyl acetate) and adsorb it onto a small amount of silica gel. After drying, load this solid onto the top of the column. This "dry loading" technique prevents band broadening.

  • Elution: Begin eluting with a nonpolar solvent, such as 100% hexanes. Elemental sulfur is very nonpolar and will elute quickly. You can track its movement as a yellow band.

  • Gradient Elution: Once the sulfur has been completely washed from the column, gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Method Selection Workflow

Use the following diagram to help choose the best purification strategy for your specific situation.

Purification_Workflow start Crude Gewald Product (Contaminated with Sulfur) q1 Is the product a solid? start->q1 is_oil Product is an oil or non-crystalline solid. q1->is_oil No is_solid Product is a solid. q1->is_solid Yes chromatography Perform Column Chromatography (Method C) is_oil->chromatography q2 Is a suitable recrystallization solvent known? is_solid->q2 recrystallize Perform Recrystallization (Method B) q2->recrystallize Yes sulfite_wash Perform Sulfite Wash (Method A) q2->sulfite_wash No / Difficult end_node Pure 2-Aminothiophene recrystallize->end_node chromatography->end_node sulfite_wash->end_node

Caption: Decision workflow for selecting a purification method.

References

  • Sciencemadness.org. (2018). Solubility of elemental sulfur (orthorhombic α-S8) at 25°C in organic solvents.
  • ISOFLEX. (n.d.). Sulfur (S).
  • Wikipedia. (n.d.). Sulfur.
  • Quora. (2018). Is sulfur soluble in dilute sulphuric acid, alcohol, acetone, or carbon disulfide?.
  • Putatunda, S., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central.
  • ResearchGate. (n.d.). Solubility of elemental sulfur (orthorhombic alpha-S8) in organic solvents at 25°C.
  • Instructables. (n.d.). How to Purify Sulfur by Recrystallization With Xylene.
  • ResearchGate. (n.d.). Synthesis of 2-aminothiophenes via Scheme 2.
  • Scribd. (n.d.). Green Methodologies For The Synthesis of 2 Aminothiophene.
  • ResearchGate. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives.
  • YouTube. (2023). How to Purify Sulfur by Recrystallization with Xylenes.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • YouTube. (2015). Recrystallization of Sulfur.
  • ACS Publications. (2025). Synthesis of 2-Aminothiophenes on Ionic Liquid Phase Support Using the Gewald Reaction.
  • Wikipedia. (n.d.). Gewald reaction.
  • University of Alberta. (n.d.). Recrystallization1.
  • Arkat USA. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Patsnap Synapse. (2024). What is the mechanism of Sodium Hydrogen Sulfite?.
  • ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.
  • Changsha Weichuang Chemical Co. Ltd. (2022). Production process of sodium sulfite.
  • BYJU'S. (n.d.). Sodium Sulfite.
  • Wikipedia. (n.d.). Sodium sulfite.

Sources

Technical Support Center: Stability and Storage of Ethyl 2-Amino-5-Isopropylthiophene-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Ethyl 2-amino-5-isopropylthiophene-3-carboxylate (CAS: 85006-25-7). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this key synthetic intermediate. Here, we address common questions and provide in-depth troubleshooting protocols based on established principles of organic chemistry and extensive laboratory experience.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

For optimal stability, the compound should be stored at 2-8°C in a tightly sealed container. It is crucial to protect it from light, moisture, and air. Some suppliers recommend storage at room temperature under an inert atmosphere, but refrigerated conditions are preferable for long-term storage to minimize the rate of potential degradation.[1]

Q2: My sample of this compound has changed color from light yellow to a darker orange/red. What does this indicate?

A color change is a common visual indicator of degradation. This is often due to the oxidation of the aromatic amine group, a known issue with this class of compounds.[2][3][4] Exposure to air (oxygen) and/or light can accelerate this process. While a slight color change may not significantly impact the outcome of all reactions, it signals a decrease in purity and the formation of impurities that could complicate downstream processes and purification.

Q3: Is it necessary to handle this compound under an inert atmosphere (e.g., Argon or Nitrogen)?

Yes, for long-term storage or when handling the material repeatedly, using an inert atmosphere is highly recommended. The 2-amino group on the thiophene ring is susceptible to oxidation.[2][3] Displacing air with an inert gas like argon or nitrogen minimizes this oxidative degradation, thereby preserving the compound's purity and stability.[5]

Q4: The compound is described as a "Solid-Liquid Mixture." How should I handle it?

The physical state can vary depending on purity and ambient temperature. It may appear as a low-melting solid or a viscous liquid.[1] If it is a solid, you can handle it as such. If it is a liquid or mixture, use a positive displacement pipette or a syringe for accurate transfers. Regardless of the state, always handle it in a well-ventilated area or fume hood.[5][6]

Q5: What are the primary degradation pathways I should be concerned about?

The two primary concerns are oxidation and hydrolysis .

  • Oxidation: The electron-rich aminothiophene ring system is prone to oxidation by atmospheric oxygen, which is often catalyzed by light. This leads to the formation of colored impurities and potential polymerization.

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis if exposed to moisture, especially under acidic or basic conditions.[5] This would result in the formation of the corresponding carboxylic acid.

Part 2: Troubleshooting Guide: Investigating and Mitigating Instability

This section provides structured guidance for identifying and resolving stability issues encountered during storage and use.

Issue 1: Observed Changes in Physical Appearance (Color Darkening, Solidification/Liquefaction)

Underlying Cause: This is most commonly due to oxidative degradation. Aromatic amines are known to form highly colored oxidized products.[3][4] Changes in the solid/liquid state could be due to the presence of impurities affecting the melting point.

Troubleshooting Workflow:

start Visual Change Observed (e.g., Darker Color) check_purity Step 1: Purity Assessment (TLC, HPLC, or GC) start->check_purity compare Compare to Reference Standard or Initial Lot Data check_purity->compare is_pure Purity Acceptable? compare->is_pure degraded Significant Degradation Detected is_pure->degraded No use_as_is Use As-Is with Caution (Adjust Stoichiometry) is_pure->use_as_is Yes mitigate Step 2: Review Storage & Handling (See Table 1) degraded->mitigate repurify Consider Repurification (e.g., Column Chromatography) mitigate->repurify

Caption: Workflow for troubleshooting visual degradation.

Recommended Actions:

  • Confirm Purity: Before use, assess the purity of the material using an appropriate analytical technique. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are ideal for quantitative analysis.[7][8][9]

  • Review Storage Protocol: Compare your current storage and handling procedures against the best practices outlined in the table below.

  • Consider Repurification: If significant degradation has occurred and high purity is required for your application, repurification via column chromatography may be necessary.

Table 1: Summary of Recommended Storage and Handling Protocols
ParameterStandard ProcedureBest Practice for Enhanced Stability Rationale
Temperature Room Temperature2-8°C (Refrigerated) Slows the rate of all chemical degradation pathways.[5]
Atmosphere Ambient AirInert Gas (Argon or Nitrogen) Prevents oxidation of the sensitive amino group.[6]
Light Standard Lab LightingAmber Glass Vial or Store in a Dark Place Prevents light-catalyzed (photolytic) degradation.[10]
Container Original Manufacturer BottleTightly Sealed Vial with PTFE-lined Cap Prevents moisture ingress and air exchange.[5]
Moisture Open to Lab HumidityStore in a Desiccator Amines are often hygroscopic; this prevents hydrolysis.[5][10]

Part 3: Experimental Protocols for Stability Assessment

To quantitatively assess the stability of your sample, a formal stability study can be performed.

Protocol 1: Accelerated Stability Study

This protocol uses elevated temperature to simulate long-term storage in a shorter timeframe.

  • Sample Preparation: Aliquot approximately 10-20 mg of this compound into three separate amber glass HPLC vials.

  • Initial Analysis (T=0): Analyze one vial immediately using the HPLC or GC method outlined below. This will serve as your baseline purity measurement.

  • Stress Conditions: Place the remaining two vials in an oven set to a controlled temperature (e.g., 40°C).

  • Time Point Analysis: After a set period (e.g., 1 week and 4 weeks), remove a vial and allow it to cool to room temperature. Analyze the sample using the same analytical method.

  • Data Evaluation: Compare the purity at each time point to the T=0 result. A significant decrease in the main peak area percentage and the appearance of new impurity peaks indicate instability under those conditions.

Protocol 2: Analytical Method for Purity Assessment (HPLC-UV)

This method is suitable for monitoring the purity and detecting degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape). A typical starting point is 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at 254 nm and 280 nm. 2-aminothiophene derivatives typically have strong UV absorbance.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in Acetonitrile or Methanol to a concentration of ~0.5 mg/mL.

Potential Degradation Pathway Visualization

The following diagram illustrates the key environmental factors that can lead to the degradation of the molecule.

cluster_compound This compound Compound Thiophene Ring Amino Group (-NH2) Ester Group (-COOEt) Oxidation Oxidation Products (Colored Impurities) Compound:f1->Oxidation Hydrolysis Hydrolysis Product (Carboxylic Acid) Compound:f2->Hydrolysis Oxygen Oxygen (Air) Oxygen->Compound:f1 Oxidizes Light Light (UV/Visible) Light->Compound:f1 Oxidizes Moisture Moisture (H2O) Moisture->Compound:f2 Hydrolyzes

Caption: Key factors leading to compound degradation.

By understanding the inherent vulnerabilities of this compound and implementing the rigorous storage and handling procedures outlined in this guide, researchers can ensure the material's integrity, leading to more reliable and reproducible experimental outcomes.

References

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • SKC Inc. (2023). SDS 2001 - Aromatic Amine DECONtamination Solution.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • ACS Figshare. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • ResearchGate. (2010). Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction.
  • Agilent. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection.
  • PubChem. (n.d.). Ethyl 2-aminothiophene-3-carboxylate.
  • MDPI. (n.d.). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method.
  • Asian Journal of Chemistry. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases.
  • MDPI. (n.d.). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
  • ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae).
  • MDPI. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach.

Sources

Technical Support Center: Recrystallization of Ethyl 2-amino-5-isopropylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the purification of Ethyl 2-amino-5-isopropylthiophene-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity crystalline material. We understand that recrystallization, while a powerful technique, often requires nuanced adjustments. This guide is structured in a question-and-answer format to directly address the challenges you may encounter in the laboratory.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the recrystallization of this compound.

Question 1: I've dissolved my crude product in a hot solvent, but no crystals are forming upon cooling, even in an ice bath. What's happening?

Answer: This is a very common issue, typically arising from two main causes: excessive solvent use or supersaturation.

  • Cause A: Excessive Solvent: This is the most frequent reason for crystallization failure.[1] The concentration of the compound has not reached its saturation point in the cold solvent, meaning it remains fully dissolved. The goal is to use the minimum amount of near-boiling solvent to just dissolve the solid.[2]

    • Troubleshooting Protocol:

      • Gently heat your flask on a rotary evaporator to remove a portion of the solvent. This will increase the concentration of your target compound.[3]

      • If you do not have a rotary evaporator, you can carefully boil off some solvent in a fume hood. Be cautious with flammable solvents.

      • Once the volume is reduced, allow the solution to cool slowly again.

  • Cause B: Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its normal solubility, but crystallization has not been initiated.[1]

    • Troubleshooting Protocol (Inducing Crystallization):

      • Scratching Method: Use a glass stirring rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[3][4]

      • Seed Crystal Method: If you have a small amount of pure this compound, add a single tiny crystal to the cooled solution. This "seed" will act as a template for other molecules to crystallize upon.[4]

      • Solvent Evaporation Trick: Dip a clean glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a small crystalline residue on the rod. Re-introduce this rod into the solution to provide seed crystals.[4]

Question 2: My compound is separating from the solution as an oil, not as solid crystals. How do I fix this "oiling out"?

Answer: "Oiling out" occurs when the solid melts and comes out of solution as a liquid before it can form a crystal lattice.[1] This typically happens if the boiling point of the solvent is higher than the melting point of your compound, or if the compound is significantly impure, causing a melting point depression.[1][4] Impurities tend to dissolve preferentially in the oil, defeating the purpose of recrystallization.[4]

  • Troubleshooting Protocol:

    • Re-dissolve and Dilute: Place the flask back on the heat source to re-dissolve the oil. Add a small, measured amount of additional solvent (1-2 mL). This keeps the compound soluble at a slightly lower temperature during the cooling phase, which may be below its melting point.[4]

    • Ensure Slow Cooling: Rapid cooling encourages oiling out. After dissolving your compound, allow the flask to cool to room temperature as slowly as possible. Insulating the flask by placing it on a cork ring or wooden block can help.[4] Avoid moving directly to an ice bath.

    • Solvent System Change: If the issue persists, the chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or use a mixed-solvent system. For instance, dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) to the hot solution until it just becomes cloudy. Add a drop or two of the good solvent to clarify and then cool slowly.[5][6]

Question 3: My final yield of crystals is very low. Where did my product go?

Answer: A low yield is almost always a consequence of using too much solvent during the initial dissolution step or during the washing phase.[2][4] Even at cold temperatures, your compound will have some finite solubility in the solvent, and any excess will carry away a portion of your product.[2]

  • Troubleshooting Protocol:

    • Optimize Solvent Volume: In your next attempt, add the hot solvent in very small portions to the crude material, ensuring the solution is kept at its boiling point, until the solid just dissolves. This minimizes losses to the mother liquor.

    • Check the Mother Liquor: If you still have the filtrate (mother liquor), you can test it for remaining product. Dip a glass rod into the liquid, let it dry, and see if a solid residue forms. If so, you can try to recover this material by concentrating the solution and attempting a second recrystallization.[4]

    • Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold solvent. Using room-temperature or warm solvent will re-dissolve a significant portion of your purified product from the filter paper.[2]

Question 4: The crystals formed very quickly and look like fine powder or needles. Are they pure?

Answer: Rapid crystallization, often called "crashing out," is undesirable as it tends to trap impurities within the crystal lattice, reducing the effectiveness of the purification.[4] Ideal crystallization occurs slowly, over a period of about 20 minutes or more, allowing for the formation of well-defined, pure crystals.[4]

  • Troubleshooting Protocol:

    • Increase Solvent Volume Slightly: The primary cause of rapid crystallization is using the absolute bare minimum of solvent. To slow it down, re-heat the solution and add a small amount of extra solvent (e.g., 5-10% more). This will keep the compound in solution longer during cooling, promoting slower, more selective crystal growth.[4]

    • Insulate for Slow Cooling: Ensure the flask is not cooling too quickly. A shallow pool of solvent in a large flask has a high surface area and cools fast.[4] Use an appropriately sized Erlenmeyer flask and insulate it from the cold benchtop.[4]

Experimental Workflow & Decision Making

The following diagram outlines the key steps and decision points in a successful recrystallization protocol.

Recrystallization_Workflow start Start: Crude Solid dissolve Add minimal hot solvent start->dissolve hot_filtration Perform hot gravity filtration (if insoluble impurities are present) dissolve->hot_filtration cool Cool slowly to room temp, then ice bath hot_filtration->cool oiling_out Oiling Out? cool->oiling_out check_crystals Crystals Formed? filter_wash Vacuum filter & wash with ice-cold solvent check_crystals->filter_wash Yes troubleshoot_supersat Troubleshoot: - Scratch flask - Add seed crystal - Reduce solvent volume check_crystals->troubleshoot_supersat No oiling_out->check_crystals No troubleshoot_oil Troubleshoot: - Re-heat, add more solvent - Cool slower - Change solvent system oiling_out->troubleshoot_oil Yes dry Dry crystals filter_wash->dry end End: Pure Crystalline Product dry->end troubleshoot_supersat->cool troubleshoot_oil->dissolve

Caption: Decision workflow for recrystallization.

Frequently Asked Questions (FAQs)

Q: What is the best starting solvent for recrystallizing this compound?

A: Based on literature for structurally similar 2-aminothiophene derivatives, ethanol is an excellent first choice.[7][8][9] The general principle of "like dissolves like" suggests that polar protic or polar aprotic solvents should be effective.[2] The table below provides a starting point for solvent screening.

SolventBoiling Point (°C)PolarityComments
Ethanol 78Polar ProticRecommended starting solvent. Often provides good solubility when hot and poor solubility when cold for similar compounds.[7][10]
Methanol 65Polar ProticLower boiling point than ethanol; may require less heat.
Isopropanol 82Polar ProticSimilar to ethanol, can be a good alternative.
Ethyl Acetate 77Polar AproticA good choice for compounds with ester functionality.[6]
Toluene 111NonpolarCan be effective, but its high boiling point increases the risk of "oiling out."[11] May be useful in a mixed-solvent system with hexane.[5]
Hexane/Heptane 69 / 98NonpolarLikely to have low solubility; primarily useful as the "poor" solvent in a mixed-solvent pair.[6]

Q: How do I perform a mixed-solvent recrystallization?

A: A mixed-solvent system is ideal when no single solvent has the desired solubility profile.

  • Step 1: Dissolve the crude compound in a minimal amount of a hot "good" solvent (one in which it is highly soluble, e.g., ethanol or ethyl acetate).

  • Step 2: While keeping the solution hot, add a "poor" solvent (one in which the compound is poorly soluble, e.g., water or hexane) dropwise until the solution becomes persistently cloudy (turbid).[5] This indicates you have reached the saturation point.

  • Step 3: Add one or two drops of the hot "good" solvent to re-clarify the solution.

  • Step 4: Remove the solution from the heat and allow it to cool slowly, as you would for a single-solvent recrystallization.

Q: My crude product is colored. Will recrystallization remove the color?

A: Recrystallization can remove colored impurities if they have different solubility profiles from your target compound. However, if the colored impurity co-crystallizes, it will remain. In such cases, you can add a very small amount of activated charcoal to the hot solution before filtration.

  • Charcoal Protocol:

    • After your compound is fully dissolved in the hot solvent, remove the flask from the heat source.

    • Add a very small amount of activated charcoal (a microspatula tip is usually sufficient). Adding it to a boiling solution can cause violent bumping.

    • Swirl the mixture for a few minutes. The charcoal will adsorb large, colored impurity molecules.

    • Perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool.[4]

References
  • University of California, Davis. (n.d.).
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
  • University of York. (n.d.).
  • Reddit Community. (2022).
  • Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill. As cited in Williamson, K. L., & Masters, K. M. (n.d.).
  • University of Rochester. (n.d.).
  • Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. [Link]
  • Ghorab, M. M., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]
  • Reddit Community. (2024).
  • Chia, T. S., & Fun, H.-K. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Sources

Overcoming poor reactivity of ketones in the Gewald synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Gewald Synthesis

Introduction: Navigating the Challenges of Ketone Reactivity in the Gewald Synthesis

The Gewald three-component reaction is a cornerstone of heterocyclic chemistry, prized for its efficiency in constructing highly substituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur.[1][2][3] These thiophene products are valuable scaffolds in medicinal chemistry and materials science.[2][4] While aldehydes and acyclic ketones often perform reliably, researchers frequently encounter significant challenges when employing more complex or sterically hindered ketones. Poor reactivity can lead to frustratingly low yields, incomplete conversions, or the formation of intractable side products.

This guide provides a comprehensive troubleshooting framework for overcoming the poor reactivity of ketones in the Gewald synthesis. We will delve into the mechanistic reasons behind these challenges and offer field-proven strategies, alternative protocols, and advanced catalytic systems to ensure the successful synthesis of your target 2-aminothiophene.

Part 1: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when using challenging ketone substrates.

Q1: My reaction with a sterically hindered ketone (e.g., di-isopropyl ketone, 2,6-dimethylcyclohexanone) is sluggish or fails completely. What is the underlying problem?

Answer: The root cause is almost always steric hindrance impeding the initial and most critical step of the Gewald reaction mechanism: the Knoevenagel condensation.[1][3][5]

  • Mechanistic Insight: The reaction begins with the base-catalyzed condensation between the ketone and the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) to form a stable α,β-unsaturated nitrile intermediate.[1][6] Large, bulky substituents on the ketone sterically shield the carbonyl carbon, making nucleophilic attack by the carbanion of the nitrile compound incredibly difficult. This dramatically slows down or completely stalls the reaction before the sulfur addition and cyclization steps can even occur.

Q2: How can I force the initial Knoevenagel condensation to proceed with my hindered ketone?

Answer: To overcome this kinetic barrier, you need to employ more forcing conditions or specialized catalysts.

Strategy 1: Higher Temperatures & Solvent Choice

  • Explanation: Increasing the thermal energy of the system can provide the necessary activation energy to overcome the steric barrier. High-boiling point solvents are essential for this approach.

  • Recommendation: Switch from low-boiling solvents like ethanol or methanol to higher-boiling alternatives such as dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , or N-methyl-2-pyrrolidone (NMP) . Reaction temperatures can often be pushed to 80-120 °C. Monitor the reaction closely by TLC to track the consumption of the starting ketone.

Strategy 2: Microwave Irradiation

  • Explanation: Microwave-assisted organic synthesis (MAOS) is highly effective for accelerating sluggish reactions.[7][8] Microwave energy couples directly with polar molecules in the mixture, leading to rapid and uniform heating that can significantly reduce reaction times from hours to minutes and improve yields.[8][9]

  • Recommendation: Perform the reaction in a sealed microwave reactor using a solvent like ethanol or DMF. Start with a temperature of 100-140 °C for 10-30 minutes. This is often sufficient to drive the initial condensation.[9]

Strategy 3: The Two-Step Procedure

  • Explanation: For particularly stubborn ketones, decoupling the Knoevenagel condensation from the subsequent sulfur addition and cyclization is a highly effective strategy.[6][10] This allows you to use conditions optimized specifically for the difficult condensation step first, isolate the intermediate, and then proceed with the thiophene formation under milder conditions. Alkyl aryl ketones and certain cycloalkyl ketones that are unreactive in one-pot conditions often give acceptable yields with this method.[6]

  • Recommendation:

    • Perform the Knoevenagel condensation separately using a catalyst system known for this transformation (e.g., piperidine/acetic acid in toluene with a Dean-Stark trap to remove water).

    • Isolate and purify the resulting α,β-unsaturated nitrile.

    • Subject this intermediate to the second stage of the Gewald reaction: elemental sulfur and a base (like morpholine or triethylamine) in a suitable solvent (e.g., ethanol).

Q3: My ketone has α-protons on both sides, but they are not electronically or sterically equivalent. I'm getting a mixture of regioisomers. How can I control the regioselectivity?

Answer: This is a classic challenge related to enolate formation. The Knoevenagel condensation proceeds via the enolate (or enamine) of the ketone. For an unsymmetrical ketone, two different enolates can form, leading to two different regioisomers of the thiophene product.

  • Thermodynamic vs. Kinetic Control:

    • Thermodynamic Enolate: Favored by higher temperatures, longer reaction times, and protic solvents. It is the more substituted, more stable enolate.

    • Kinetic Enolate: Favored by strong, bulky bases at low temperatures. It is the less substituted, more rapidly formed enolate.

  • Recommendation for Control:

    • Pre-form the Enolate: To favor the kinetic product, you can attempt to pre-form the enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in THF at -78 °C. Then, quench this with the active methylene nitrile. This approach is advanced and may require significant optimization.

    • Use a Directed Approach: The most reliable method is to abandon the direct Gewald approach and use a ketone derivative that pre-installs the desired regiochemistry. For example, synthesize the specific enol acetate or silyl enol ether corresponding to the desired regioisomer and use it as the starting material under modified conditions.

Q4: I've tried changing the temperature and base, but the yield is still poor. Are there alternative catalysts that can help?

Answer: Absolutely. When traditional amine bases are insufficient, switching to a different catalytic system can dramatically improve results.

Strategy 1: Lewis Acid Catalysis

  • Explanation: Lewis acids activate the ketone's carbonyl group by coordinating to the oxygen atom.[11][12] This coordination withdraws electron density, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the active methylene nitrile, even with sterically hindered substrates.[11]

  • Recommended Catalysts:

    • TiCl₄, ZnCl₂, BF₃·OEt₂: These are common, powerful Lewis acids. They must be used under strictly anhydrous conditions.

    • L-proline: This amino acid has been shown to be an effective and environmentally friendly catalyst for the Gewald reaction, facilitating both the Knoevenagel condensation and sulfur addition steps.[13]

Strategy 2: Heterogeneous and Solid-Supported Catalysts

  • Explanation: Using a solid catalyst can simplify work-up and purification, as the catalyst can be filtered off. These catalysts often provide a high surface area and unique reactivity.

  • Recommended Catalysts:

    • KF-Alumina: This solid-supported base is effective, especially under microwave conditions.[8]

    • Sodium Aluminate (NaAlO₂): An easily available, recyclable, and eco-friendly solid base catalyst for the Gewald synthesis.[14]

    • Piperidinium Borate: A conjugate acid-base salt that can act as a truly catalytic system in green solvents like ethanol/water.[15]

Catalyst TypeExample(s)Key AdvantageBest For
Organic Base Morpholine, PiperidineStandard, well-understoodSimple, unhindered ketones
Lewis Acid TiCl₄, ZnCl₂, L-prolineActivates carbonyl groupSterically hindered, electron-rich ketones
Solid/Heterogeneous KF-Alumina, NaAlO₂Easy work-up, recyclableGreen chemistry approaches, microwave synthesis
Acid-Base Salt Piperidinium BorateTruly catalytic, works in green solventsOptimizing catalyst loading and sustainability

Part 2: Advanced Strategies & Experimental Protocols

Protocol 1: Microwave-Assisted Gewald Synthesis for Hindered Ketones

This protocol is designed for a ketone that shows poor reactivity under conventional heating.

  • Reagents & Setup:

    • Sterically hindered ketone (1.0 mmol)

    • Malononitrile (1.0 mmol) or Ethyl Cyanoacetate (1.0 mmol)

    • Elemental Sulfur (1.1 mmol)

    • Morpholine (1.2 mmol) or KF-Alumina (50 mg)

    • Anhydrous Ethanol or DMF (3 mL)

    • 10 mL microwave reactor vial with a stir bar

  • Procedure:

    • To the microwave vial, add the ketone, active methylene nitrile, elemental sulfur, and the chosen base (morpholine or KF-Alumina).

    • Add the solvent (3 mL) and seal the vial securely.

    • Place the vial in the microwave reactor cavity.

    • Irradiate at 120-140 °C for 15-30 minutes with stirring. Monitor the internal pressure to ensure it remains within safe limits.

    • After the reaction time, cool the vial to room temperature using compressed air.

    • Work-up: If using morpholine, concentrate the reaction mixture under reduced pressure. If using KF-Alumina, filter off the solid catalyst and wash with a small amount of ethanol. The crude product can then be purified.

    • Purification: Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.

Protocol 2: Two-Step Gewald Synthesis via Isolated Knoevenagel Intermediate

This is the most robust method for extremely unreactive ketones.

Step A: Knoevenagel Condensation

  • In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve the ketone (10 mmol) and active methylene nitrile (10 mmol) in toluene (50 mL).

  • Add piperidine (1 mmol) and acetic acid (1 mmol) as catalysts.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Monitor the reaction by TLC until the starting ketone is consumed (typically 4-12 hours).

  • Cool the reaction mixture, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude α,β-unsaturated nitrile. Purify by chromatography if necessary.

Step B: Thiophene Formation

  • In a separate flask, dissolve the purified α,β-unsaturated nitrile (8 mmol) and elemental sulfur (8.8 mmol) in ethanol (40 mL).

  • Add triethylamine or morpholine (9.6 mmol) and heat the mixture to 50-70 °C with stirring.

  • Monitor the reaction by TLC. This step is typically faster (1-4 hours).

  • Upon completion, cool the mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the final 2-aminothiophene product.

Part 3: Visualization of Key Concepts

Gewald Reaction Mechanism

The following diagram illustrates the key steps of the reaction, highlighting the critical Knoevenagel condensation.

Gewald_Mechanism cluster_step1 Step 1: Knoevenagel Condensation (Rate-Limiting for Hindered Ketones) cluster_step2 Step 2: Michael Addition of Sulfur cluster_step3 Step 3: Cyclization & Tautomerization Ketone Ketone + Active Methylene Nitrile Intermediate α,β-Unsaturated Nitrile (Knoevenagel Adduct) Ketone->Intermediate - H₂O Base Base (e.g., Morpholine) Base->Ketone Sulfur_Adduct Sulfur Adduct Intermediate Intermediate->Sulfur_Adduct Sulfur Elemental Sulfur (S₈) Sulfur->Sulfur_Adduct Thiophene 2-Aminothiophene (Final Product) Sulfur_Adduct->Thiophene Intramolecular Attack & Proton Shift

Caption: The Gewald reaction mechanism, showing the critical condensation step.

Troubleshooting Flowchart for Poor Ketone Reactivity

This flowchart provides a logical path for diagnosing and solving reactivity issues.

Troubleshooting_Flowchart Start Start: Low Yield or No Reaction with Ketone Substrate Check_Sterics Is the ketone sterically hindered? Start->Check_Sterics Increase_Temp Action: Increase Temperature (80-120 °C) Use high-boiling solvent (DMF, DMSO) Check_Sterics->Increase_Temp Yes Check_Catalyst Is the base/catalyst optimal? Check_Sterics->Check_Catalyst No Use_MW Action: Use Microwave (120-140 °C, 15-30 min) Increase_Temp->Use_MW Still low yield Success Success: Improved Yield Increase_Temp->Success Success Two_Step Action: Perform Two-Step Synthesis via Knoevenagel Intermediate Use_MW->Two_Step Still low yield Use_MW->Success Success Two_Step->Success Success Lewis_Acid Action: Add Lewis Acid Catalyst (e.g., L-proline, ZnCl₂) Check_Catalyst->Lewis_Acid Yes, needs activation Solid_Catalyst Action: Use Heterogeneous Catalyst (e.g., KF-Alumina, NaAlO₂) Check_Catalyst->Solid_Catalyst Yes, for green chem/easy workup Lewis_Acid->Success Solid_Catalyst->Success

Caption: A decision tree for troubleshooting poor ketone reactivity.

References

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
  • ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Wikipedia. (n.d.). Gewald reaction.
  • Perdih, A., & Kočar, D. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33. [Link]
  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • ChemEurope.com. (n.d.). Gewald reaction.
  • Powell, D. A., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(11), 18666-18677. [Link]
  • Channagiri, L. S., et al. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251. [Link]
  • ARKAT USA, Inc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Bai, R., et al. (2018). Facile Synthesis of 2-Aminothiophenes Using NaAlO2 as an Eco-Effective and Recyclable Catalyst. ACS Sustainable Chemistry & Engineering, 6(11), 14846-14851. [Link]
  • Gade, P., & Kavala, V. (2022). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. The Journal of Organic Chemistry, 87(21), 14389-14397. [Link]
  • Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. [Link]
  • Sridhar, M., et al. (2007). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. Tetrahedron Letters, 48(18), 3171-3172. [Link]
  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Wikipedia. (n.d.). Lewis acid catalysis.
  • ResearchGate. (n.d.). Novel One-Pot Microwave Assisted Gewald Synthesis of 2Acyl Amino Thiophenes on Solid Support.
  • ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • YouTube. (2019). 01.07 Lewis Acid Catalysis.

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Technical Support Center: Analytical Methods for Monitoring Gewald Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gewald three-component reaction (G-3CR). This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful multicomponent reaction to synthesize highly substituted 2-aminothiophenes.[1][2][3] Monitoring the progress of the Gewald reaction is critical for optimizing yield, minimizing side products, and ensuring reproducible results.

This document provides in-depth, field-proven insights into the most common analytical techniques, complete with step-by-step protocols and extensive troubleshooting guides in a direct question-and-answer format.

Understanding the Gewald Reaction: Why Monitoring is Crucial

The Gewald reaction is a one-pot synthesis that combines a carbonyl compound (ketone or aldehyde), an active methylene nitrile (e.g., α-cyanoester), and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene.[3][4] The reaction proceeds through several key stages, including an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[4][5]

Q: Why is it essential to monitor the Gewald reaction?

A: Monitoring is crucial for several reasons:

  • Reaction Endpoint Determination: Prevents unnecessary heating or extended reaction times, which can lead to byproduct formation and degradation of the desired thiophene product.[6]

  • Optimization: Allows you to systematically adjust parameters like temperature, base concentration, or reaction time to maximize yield and purity.

  • Troubleshooting: Provides immediate insight into reaction failures, such as stalled reactions or the formation of unexpected intermediates or side products.[7]

  • Kinetic Understanding: For process development and scale-up, understanding the reaction rate is vital for ensuring safety and consistency.

Below is a simplified workflow of the key mechanistic steps you will be monitoring.

cluster_start Starting Materials cluster_intermediate Intermediates & Pathway cluster_end Product Start_Materials Ketone/Aldehyde + α-Cyanoester + Sulfur (S8) + Base (e.g., Morpholine) Knoevenagel Knoevenagel Condensation Start_Materials->Knoevenagel Intermediate α,β-Unsaturated Nitrile (Stable Intermediate) Knoevenagel->Intermediate Forms key intermediate Sulfur_Addition Sulfur Addition Intermediate->Sulfur_Addition Rate can be slow Cyclization Cyclization & Tautomerization Sulfur_Addition->Cyclization Product 2-Aminothiophene Product Cyclization->Product

Caption: Simplified workflow of the Gewald reaction mechanism.

Section 1: Thin-Layer Chromatography (TLC)

TLC is the most common, rapid, and cost-effective method for qualitatively monitoring the progress of a Gewald reaction.[8][9] It provides an immediate visual representation of the consumption of starting materials and the formation of the product.

FAQs: TLC for Gewald Reaction

Q: What is the primary goal when using TLC to monitor this reaction? A: The goal is to observe the disappearance of the limiting reactant spot (usually the carbonyl compound) and the appearance of a new spot corresponding to the 2-aminothiophene product.[10]

Q: How do I set up a TLC for reaction monitoring? A: A three-lane spotting system is best practice.[11]

  • Lane 1 (Reference): Spot a dilute solution of your starting material(s).

  • Lane 2 (Co-spot): Spot the starting material reference first, then spot the reaction mixture directly on top of it.

  • Lane 3 (Reaction Mixture): Spot a sample (aliquot) from your reaction.

The co-spot lane is critical for confirming if the spot in the reaction mixture is indeed unreacted starting material, especially if the product's Rf value is very close to that of the starting material.[11]

Detailed Protocol: Monitoring by TLC
  • Prepare the TLC Plate: With a pencil, gently draw an origin line about 1 cm from the bottom of a silica gel plate. Mark three tick marks for your lanes (SM, Co, Rxn).

  • Prepare the Elution Chamber: Add a suitable solvent system (see table below) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for a few minutes.

  • Take a Reaction Aliquot: Using a glass capillary, withdraw a tiny amount of the reaction mixture. Dilute this aliquot in a small vial with a volatile solvent like ethyl acetate or dichloromethane.

  • Spot the Plate: Use separate clean capillaries to spot the starting material reference, the co-spot, and the diluted reaction mixture on their respective marks. Keep the spots small and concentrated.

  • Develop the Plate: Place the spotted TLC plate into the equilibrated chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots. The most common method is using a UV lamp (254 nm), as thiophenes are often UV-active.[8] If spots are not UV-active, use a chemical stain (e.g., permanganate or vanillin).

Data Interpretation & Troubleshooting (Q&A)
TLC Solvent Systems for Gewald Reaction Components
Purpose
General Starting Point
For Non-polar Ketones
For Polar Products
For Tailing Amines

Q: My starting material spot is gone, but there's no clear product spot. What happened? A: This can indicate several issues:

  • Product on Baseline: The product may be too polar for the chosen solvent system and is stuck at the origin. Re-run the TLC with a more polar eluent (e.g., increase the ethyl acetate ratio).

  • Product is Not UV-Active: The product may not have a UV chromophore. Try visualizing the plate with a chemical stain like potassium permanganate, which reacts with many organic compounds.[9]

  • Decomposition/Polymerization: The product or intermediates may have decomposed or polymerized into an insoluble material that remains in the reaction flask and doesn't spot well.

Q: I see a new spot, but it's streaking badly up the plate. How do I fix this? A: This is very common for 2-aminothiophenes. The primary amine is basic and interacts strongly with the acidic silica gel. To fix this, add a small amount (0.5-1%) of a volatile base like triethylamine or ammonia to your eluent system. This will sharpen the spots significantly.

Q: I see multiple product spots. What are they? A: You are likely seeing a mixture of your desired product and byproducts. Common possibilities include:

  • Knoevenagel Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization are slow.[7]

  • Dimerization Products: Starting materials or intermediates can sometimes self-condense.[7]

  • Oxidized Byproducts: If the reaction is run in the presence of air for too long at high temperatures, side reactions can occur.

Section 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a quantitative technique ideal for determining the purity of the product, identifying byproducts, and calculating reaction yield with high precision. It is particularly valuable during process development and for quality control.[12][13]

FAQs: HPLC for Gewald Reaction

Q: When should I choose HPLC over TLC? A: Use HPLC when you need quantitative data, not just a qualitative check. It is essential for determining exact purity, resolving closely related impurities, and validating the final product for applications in drug development.[13]

Q: What column and detector are typically used? A: A reverse-phase C18 column is the most common choice for thiophene derivatives.[13] A UV-Vis detector is standard, as the thiophene ring system has a strong UV absorbance.[14]

Detailed Protocol: RP-HPLC Method
  • Sample Preparation:

    • Take a small aliquot (~5-10 µL) from the reaction mixture.

    • Quench the reaction in the aliquot by diluting it significantly (~1-2 mL) in a vial with the initial mobile phase composition (e.g., 50:50 acetonitrile:water). This stops the reaction and ensures the sample is soluble.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove particulate matter (like elemental sulfur) and protect the column.

  • Instrument Setup:

    • Column: C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

    • Mobile Phase A: High-purity water with 0.1% formic acid or phosphoric acid.[15]

    • Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% acid.[13]

    • Detector: UV-Vis, monitoring at a wavelength where the product has maximum absorbance (e.g., 230-300 nm, determined by a UV scan).

  • Run Method: A gradient elution is often best to resolve both non-polar starting materials and the product.

| Sample HPLC Gradient Program | | :--- | :--- | :--- | :--- | | Time (min) | Flow Rate (mL/min) | % Water (A) | % Acetonitrile (B) | | 0.0 | 1.0 | 50 | 50 | | 15.0 | 1.0 | 5 | 95 | | 20.0 | 1.0 | 5 | 95 | | 22.0 | 1.0 | 50 | 50 | | 25.0 | 1.0 | 50 | 50 |

Troubleshooting Guide (Q&A)

Q: I'm not seeing any peaks for my product. Why? A:

  • Incorrect Wavelength: Ensure the detector is set to a wavelength where your compound absorbs UV light. Run a UV-Vis spectrum of a purified sample if you are unsure.

  • Precipitation: The sample may have crashed out of solution upon dilution. Try a different dilution solvent or a lower concentration.

  • Retention: The compound may be irreversibly stuck on the column. This is rare but can happen with very "sticky" compounds. Try a stronger solvent flush.

Q: My peak shape is very broad. How can I improve it? A:

  • Solvent Mismatch: Injecting a sample in a solvent much stronger than the initial mobile phase can cause peak distortion. Ensure your sample is diluted in a solvent similar to or weaker than the starting mobile phase.

  • Column Overload: You may be injecting too much sample. Try diluting your sample further.

  • Secondary Interactions: Similar to TLC, basic amines can interact with residual silanols on the column packing. Using an acidic mobile phase modifier (like formic or trifluoroacetic acid) protonates the amine, improving peak shape.

Section 3: NMR and Mass Spectrometry

While not typically used for real-time monitoring due to sample preparation time, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming the structure and molecular weight of the final product.[16][17] NMR can also be used for kinetic analysis in specialized setups.[18][19]

FAQs: NMR and MS in Gewald Synthesis

Q: How can ¹H NMR confirm the reaction is complete? A: By showing the complete disappearance of signals corresponding to the starting materials (e.g., the α-hydrogens of the ketone) and the appearance of new, characteristic signals for the 2-aminothiophene product. Key signals to look for in the product include a broad singlet for the -NH₂ protons (often around 4.5–5.0 ppm) and signals for the other substituents on the thiophene ring.[16]

Q: Can I use NMR to get a rough idea of purity? A: Yes. By integrating the peaks corresponding to your product and comparing them to the integrals of known impurities or an internal standard, you can determine the relative molar ratio and thus estimate purity.

Q: What is the primary role of Mass Spectrometry? A: MS is used to confirm the molecular weight of the synthesized compound.[12][16] Obtaining the correct molecular ion peak (M+) or protonated species ([M+H]+) provides strong evidence that the desired transformation has occurred.

Troubleshooting Guide (Q&A)

Q: My ¹H NMR spectrum is very messy and the peaks are broad. A:

  • Paramagnetic Impurities: Traces of metal ions or residual elemental sulfur can cause peak broadening. Ensure your product is properly purified via column chromatography or recrystallization.

  • Solvent: Ensure you are using a deuterated solvent of high purity.

  • Concentration: Very high sample concentrations can also lead to broader peaks.

Q: My Mass Spec data doesn't show the expected molecular ion peak. A:

  • Ionization Method: The compound may not be stable under the chosen ionization technique (e.g., Electron Impact). Try a softer ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI).[20]

  • Fragmentation: The molecular ion may be unstable and fragment immediately. Look for characteristic fragment ions that can be pieced together to confirm the structure.

General Troubleshooting Workflow

When a reaction fails, a systematic approach is key. The following diagram outlines a logical workflow for diagnosing issues with your Gewald synthesis.

Start Poor Reaction Outcome (Low Yield / Impure) Check_TLC Analyze by TLC: What do you see? Start->Check_TLC SM_Only Only Starting Material (No Reaction) Check_TLC->SM_Only No Product Spot SM_and_Product Starting Material + Some Product (Incomplete Reaction) Check_TLC->SM_and_Product Faint Product Spot Multiple_Spots Multiple Unidentified Spots (Side Reactions) Check_TLC->Multiple_Spots Complex Mixture Cause_No_Rxn Potential Causes: - Inactive Base/Catalyst - Temperature too low - Impure Reagents SM_Only->Cause_No_Rxn Cause_Incomplete Potential Causes: - Insufficient reaction time - Poor mixing - Reversible equilibrium SM_and_Product->Cause_Incomplete Cause_Side_Rxns Potential Causes: - Temperature too high - Incorrect stoichiometry - Air sensitivity Multiple_Spots->Cause_Side_Rxns Solution_No_Rxn Solutions: - Use fresh base - Increase temperature - Purify starting materials Cause_No_Rxn->Solution_No_Rxn Solution_Incomplete Solutions: - Increase reaction time - Improve stirring - Optimize temperature/base Cause_Incomplete->Solution_Incomplete Solution_Side_Rxns Solutions: - Lower reaction temperature - Check reagent measurements - Run under inert atmosphere (N₂/Ar) Cause_Side_Rxns->Solution_Side_Rxns

Caption: A troubleshooting workflow for the Gewald reaction.

References

  • Gewald reaction. (n.d.). In Wikipedia.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). Journal of Organic Chemistry, 89(13), 9609–9619. [Link]
  • A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica. [Link]
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025).
  • Seven Essential Steps for In Situ Reaction Monitoring. (n.d.). Spectroscopy Online. [Link]
  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.).
  • In-Situ Monitoring of Chemical Reactions. (n.d.). Mettler Toledo. [Link]
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). LinkedIn. [Link]
  • The synthesis and analysis of organic compounds. (n.d.). Oxford Academic. [Link]
  • A new HPLC method for the simultaneous determination of oxidized and reduced plasma aminothiols using coulometric electrochemical detection. (1999). PubMed. [Link]
  • In Situ Investigation of Multicomponent MOF Crystallization during Rapid Continuous Flow Synthesis. (2021).
  • The synthesis and analysis of organic compounds. (n.d.).
  • Real-time and in situ monitoring of mechanochemical milling reactions. (2025).
  • Monitoring Reactions by TLC. (n.d.).
  • Uses of TLC. (2022). Chemistry LibreTexts. [Link]
  • How To: Monitor by TLC. (n.d.). University of Rochester. [Link]
  • Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. (n.d.). Journal of the American Chemical Society. [Link]
  • Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. [Link]
  • Review of Laboratory Techniques in Organic Chemistry: Supporting Inquiry-Driven Experiments, 4th Edition. (2015).
  • Separation of 5-Bromothiophene-2-carbaldehyde on Newcrom R1 HPLC column. (n.d.). SIELC. [Link]
  • Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. (2025).
  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. (n.d.). PMC. [Link]
  • Kinetic NMR Experiments. (n.d.). University of Wisconsin-Madison. [Link]
  • Kinetic Profiling by NMR. (n.d.). University of Leicester. [Link]
  • Amino Acid Analysis by HPLC: Optimized Conditions for Chromatography of Phenylthiocarbamyl Deriv
  • The Gewald Multicomponent Reaction. (n.d.). PubMed. [Link]
  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (n.d.). MDPI. [Link]
  • Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Semantic Scholar. [Link]
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ARKIVOC. [Link]
  • Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. (2025).
  • Benchtop NMR Reaction Monitoring for Kinetic Profiling. (n.d.). Magritek. [Link]
  • Troubleshooting: I Can't Reproduce an Earlier Experiment! (n.d.). University of Rochester. [Link]
  • Kinetics on Bruker TOPSPIN. (n.d.). Yale University. [Link]

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Validation & Comparative

A Comparative Analysis of Thiophene vs. Thiazole-Based Compounds in Drug Design: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, heterocyclic scaffolds are the bedrock of countless therapeutic agents. Among these, the five-membered aromatic rings, thiophene and thiazole, are particularly prevalent. While structurally similar, the substitution of a carbon-hydrogen group in thiophene with a nitrogen atom in thiazole imparts distinct physicochemical and metabolic properties that have profound implications for drug design and development. This guide provides an in-depth, objective comparison of thiophene and thiazole-based compounds, supported by experimental data, to inform strategic decisions in lead optimization and candidate selection.

At a Glance: Key Physicochemical and Pharmacokinetic Differences

The fundamental differences between thiophene and thiazole set the stage for their divergent roles in drug molecules. The introduction of a nitrogen atom in the thiazole ring significantly alters its electronic distribution, hydrogen bonding capacity, and metabolic fate compared to the sulfur-containing thiophene.

PropertyThiopheneThiazoleRationale for Difference
Hydrogen Bond Acceptor WeakYes (at N3)The lone pair of electrons on the nitrogen atom in thiazole can act as a hydrogen bond acceptor, a crucial interaction for target binding. Thiophene's sulfur is a poor hydrogen bond acceptor.
Dipole Moment Lower (~0.5 D)Higher (~1.6 D)The electronegative nitrogen atom in thiazole creates a more polarized ring system, leading to a larger dipole moment. This can influence solubility and interactions with polar residues in a binding pocket.
pKa (of conjugate acid) Very low (non-basic)~2.5The nitrogen atom in thiazole provides a site for protonation, making it a weak base. This can be critical for salt formation and aqueous solubility. Thiophene is not basic.
Metabolic Stability Often a liabilityGenerally more stableThiophene is susceptible to oxidation at the sulfur atom (S-oxidation) and the double bonds (epoxidation), which can lead to the formation of reactive metabolites.[1][2] The electron-withdrawing nature of the nitrogen in thiazole generally makes the ring less prone to oxidative metabolism.[3]
Bioisosteric Role Phenyl ring bioisosterePhenyl and pyridine bioisostereBoth can mimic a phenyl ring. Thiazole's nitrogen also allows it to act as a bioisostere for pyridine, offering more versatility in mimicking key interactions.[4][5]

The Critical Question of Metabolic Stability: A Deeper Dive

A primary concern in the use of thiophene in drug candidates is its potential for metabolic bioactivation.[1] Cytochrome P450 enzymes can oxidize the thiophene ring to form reactive intermediates such as S-oxides and epoxides.[2] These electrophilic species can covalently bind to cellular macromolecules, including proteins and DNA, leading to idiosyncratic drug-induced toxicities.[1] A notable example is the diuretic drug tienilic acid, which was withdrawn from the market due to severe hepatotoxicity attributed to the bioactivation of its thiophene moiety.[6]

In contrast, the thiazole ring is generally considered to be more metabolically robust. While thiazole-containing drugs can also undergo metabolism to form reactive metabolites, the incidence and reactivity are often lower compared to thiophenes.[7][8] The presence of the nitrogen atom in the thiazole ring reduces the electron density of the sulfur atom, making it less susceptible to S-oxidation.

A case study by Geng et al. on glutamate racemase (MurI) inhibitors provides direct comparative data. They observed that a thiophene-containing analogue exhibited high intrinsic clearance. By replacing the thiophene ring with a thiazole or an isothiazole, the metabolic stability was significantly improved.[3] This highlights a common strategy in medicinal chemistry where a metabolically labile thiophene is replaced with a more stable thiazole to improve the pharmacokinetic profile of a lead compound.

Visualizing the Metabolic Fates

metabolic_fates Figure 1: Comparative Metabolic Pathways of Thiophene and Thiazole cluster_thiophene Thiophene Metabolism cluster_thiazole Thiazole Metabolism Thiophene Thiophene-containing Drug Thiophene_S_Oxide Thiophene S-Oxide (Reactive) Thiophene->Thiophene_S_Oxide CYP450 (S-oxidation) Thiophene_Epoxide Thiophene Epoxide (Reactive) Thiophene->Thiophene_Epoxide CYP450 (Epoxidation) Adducts_T Covalent Adducts (Toxicity) Thiophene_S_Oxide->Adducts_T Thiophene_Epoxide->Adducts_T Thiazole Thiazole-containing Drug Metabolites_Th Metabolites (Generally Less Reactive) Thiazole->Metabolites_Th CYP450

Caption: Comparative metabolic pathways of thiophene and thiazole.

Bioisosteric Replacement: A Strategic Choice

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to improve biological activity or pharmacokinetics, is a cornerstone of drug design.[5] Both thiophene and thiazole are frequently employed as bioisosteres of the phenyl ring.[4] However, the choice between them is often dictated by the specific requirements of the drug target and the desired property modulations.

Thiophene as a Phenyl Ring Bioisostere

Thiophene can effectively mimic the steric and electronic properties of a phenyl ring. Its replacement can sometimes lead to enhanced potency or improved selectivity. However, the potential for metabolic liabilities must always be a key consideration.

Thiazole as a More Versatile Bioisostere

The thiazole ring offers greater versatility as a bioisostere. Not only can it replace a phenyl ring, but the embedded nitrogen atom also allows it to mimic a pyridine ring. This is particularly advantageous when a hydrogen bond acceptor is required for target engagement. Furthermore, the introduction of the nitrogen atom can improve aqueous solubility and reduce metabolic clearance, addressing common challenges in drug development.[3]

A Logic for Bioisosteric Replacement

bioisosteric_replacement Figure 2: Decision-Making in Bioisosteric Replacement Start Lead Compound with Phenyl Ring Problem Issues Identified: - Poor Solubility - High Metabolic Clearance - Lack of H-bond Acceptor Start->Problem Strategy Bioisosteric Replacement Problem->Strategy Thiophene_option Replace with Thiophene Strategy->Thiophene_option Thiazole_option Replace with Thiazole Strategy->Thiazole_option Thiophene_pros Pros: - Mimics Phenyl Size/Shape Thiophene_option->Thiophene_pros Thiophene_cons Cons: - Potential Metabolic Liability - No H-bond Acceptor Thiophene_option->Thiophene_cons Thiazole_pros Pros: - Improved Metabolic Stability - H-bond Acceptor - Increased Polarity/Solubility Thiazole_option->Thiazole_pros Thiazole_cons Cons: - May alter binding geometry Thiazole_option->Thiazole_cons Decision Select Thiazole for Improved Drug-like Properties Thiophene_cons->Decision Thiazole_pros->Decision

Caption: Decision-making flowchart for bioisosteric replacement.

Experimental Protocols: Assessing Metabolic Stability

To experimentally validate the metabolic stability of thiophene- versus thiazole-containing compounds, an in vitro metabolic stability assay using liver microsomes or hepatocytes is a standard approach.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compounds (thiophene and thiazole analogues)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for quenching the reaction

  • Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).

    • Prepare the HLM suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the HLM suspension and the test compound working solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and test compound mixture.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching:

    • Immediately stop the reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard).

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the amount of the parent compound remaining in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration).

Experimental Workflow Diagram

experimental_workflow Figure 3: Workflow for In Vitro Metabolic Stability Assay Start Prepare Reagents: - Test Compounds - HLM - NADPH System Incubation Incubate at 37°C Start->Incubation Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Incubation->Time_Points Quench Quench Reaction (Cold Acetonitrile) Time_Points->Quench Process Centrifuge and Collect Supernatant Quench->Process Analysis LC-MS/MS Analysis Process->Analysis Data_Analysis Calculate t1/2 and CLint Analysis->Data_Analysis End Determine Metabolic Stability Data_Analysis->End

Caption: Workflow for the in vitro metabolic stability assay.

Conclusion and Future Perspectives

The choice between incorporating a thiophene or a thiazole moiety into a drug candidate is a nuanced decision that requires a thorough understanding of their respective properties. While thiophene can be a valuable scaffold, its propensity for metabolic bioactivation necessitates careful evaluation and often mitigation strategies. Thiazole, on the other hand, generally offers a more favorable metabolic profile and greater versatility as a bioisostere due to its hydrogen bonding capability and increased polarity.

As our understanding of drug metabolism and toxicology deepens, the rational design of heterocyclic compounds will continue to evolve. The strategic replacement of a metabolically labile thiophene with a more robust thiazole is a clear example of how fundamental principles of medicinal chemistry can be applied to develop safer and more effective medicines. Future research will undoubtedly uncover even more sophisticated strategies for fine-tuning the properties of these essential heterocyclic building blocks.

References

  • Jaladanki, C. K., Khatun, S., Gohlke, H., & Bharatam, P. V. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503–1517. [Link]
  • Gramec, D., Peterlin Mašič, L., & Sollner Dolenc, M. (2014). Bioactivation potential of thiophene-containing drugs. Chemical research in toxicology, 27(8), 1343–1353. [Link]
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  • National Center for Biotechnology Information. "Tienilic Acid". PubChem Compound Summary for CID 5481. [Link]
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  • Gramec, D., Peterlin Mašič, L., & Sollner Dolenc, M. (2014). Bioactivation Potential of Thiophene-Containing Drugs.
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  • National Center for Biotechnology Information. (2015). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[9]annulene-scaffold.
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The Synthetic Chemist's Guide to Thienopyrimidines: A Comparative Analysis of Alternatives to Ethyl 2-amino-5-isopropylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Thienopyrimidines represent a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their synthesis has traditionally relied on the versatile 2-aminothiophene scaffold, with Ethyl 2-amino-5-isopropylthiophene-3-carboxylate being a prominent starting material. This guide, designed for researchers, scientists, and drug development professionals, provides a critical evaluation of established and emerging synthetic alternatives, offering a comparative analysis based on mechanistic advantages, yield efficiency, and experimental practicality.

The Benchmark: The Gewald-Bernasconi Pathway

The synthesis of the title compound, this compound, is most classically achieved via the Gewald multicomponent reaction.[2][3] This one-pot synthesis involves the condensation of isobutyraldehyde (a ketone or aldehyde), ethyl cyanoacetate (an active methylene nitrile), and elemental sulfur in the presence of a basic catalyst like morpholine or triethylamine.[4][5]

Mechanism & Rationale: The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form an α,β-unsaturated nitrile.[2] A subsequent Michael addition of sulfur, followed by intramolecular cyclization and tautomerization, yields the desired 2-aminothiophene.[3] The isopropyl group at the 5-position is dictated by the choice of isobutyraldehyde as the starting ketone. This method is favored for its operational simplicity and the ready availability of its precursors.

Advantages:

  • Convergent, One-Pot Synthesis: High atom economy and reduced purification steps.

  • Readily Available Starting Materials: Isobutyraldehyde, ethyl cyanoacetate, and sulfur are inexpensive bulk chemicals.

  • Versatility: The reaction is adaptable to a wide range of ketones/aldehydes and active methylene compounds, allowing for diverse substitutions on the thiophene ring.[6]

Disadvantages:

  • Limited Control with Certain Substrates: Alkyl and aryl ketones can exhibit lower reactivity, sometimes necessitating a two-step procedure where the Knoevenagel adduct is isolated first.[7]

  • Handling of Elemental Sulfur: Can be challenging to handle and requires careful temperature control.

  • Byproduct Formation: Potential for dimerization or other side reactions can complicate purification and lower yields.[2]

From this 2-aminothiophene precursor, the pyrimidine ring is typically annulated by reaction with reagents like formamide, urea, or isothiocyanates to form the final thienopyrimidine core.[8][9][10]

Alternative Synthetic Strategies: Moving Beyond the Classic Precursor

While effective, reliance on a pre-functionalized aminothiophene is not always the optimal strategy. The following alternatives offer distinct advantages in terms of flexibility, efficiency, and access to novel chemical space.

The Enaminonitrile Approach: A Versatile Intermediate

A powerful alternative route utilizes β-enaminonitriles as key intermediates. These compounds can be readily synthesized and serve as flexible precursors to the thienopyrimidine scaffold, bypassing the direct use of substituted 2-aminothiophene-3-carboxylates.[11]

Synthetic Rationale: Enaminonitriles, which are vinylogous amidines, possess the necessary functionality to construct the pyrimidine ring directly. Reaction with various one-carbon electrophiles or cyclizing agents allows for the facile construction of the fused heterocyclic system. This approach is particularly useful for building complex or fused thienopyrimidine derivatives.[12][13]

Workflow Diagram: Enaminonitrile Pathway

Caption: Synthesis via an enaminonitrile intermediate.

Experimental Protocol: Synthesis of a Thienopyrimidin-4(3H)-one from an Enaminonitrile [13]

  • Materials: 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile (enaminonitrile, 10 mmol), Formic Acid (98%, 15 mL).

  • Procedure: A solution of the enaminonitrile (10 mmol) in formic acid (15 mL) is heated to reflux for 6 hours. The reaction progress is monitored by TLC.

  • Workup and Purification: After cooling, the reaction mixture is poured into ice water. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product is recrystallized from ethanol to yield the pure thienopyrimidin-4(3H)-one.

  • Yield: This method typically affords high yields, often exceeding 90%.[13]

Advantages:

  • High Yields: Cyclization reactions often proceed cleanly and in high yield.[13]

  • Divergent Synthesis: The same enaminonitrile intermediate can be reacted with a variety of reagents (urea, thiourea, formic acid, etc.) to access a diverse range of functionalized pyrimidines.[11][13]

  • Avoids Elemental Sulfur: Circumvents the handling issues associated with the Gewald reaction.

Disadvantages:

  • Multi-step Process: Requires the initial synthesis and isolation of the enaminonitrile precursor.

Building from the Pyrimidine Core: The Thorpe-Ziegler Approach

An inverted strategy involves constructing the thiophene ring onto a pre-existing, functionalized pyrimidine. The Thorpe-Ziegler reaction is a classic method for intramolecular cyclization to form a thiophene ring.[14][15]

Synthetic Rationale: This approach typically starts with a pyrimidine derivative bearing two adjacent substituents that can undergo intramolecular condensation. For example, a pyrimidine with a mercapto group and an adjacent side chain containing a nitrile group can be cyclized under basic conditions. The base deprotonates the carbon alpha to the nitrile, which then attacks the sulfur-bearing side chain, leading to cyclization and formation of the fused thiophene ring.

Workflow Diagram: Thorpe-Ziegler Cyclization

Caption: Thiophene ring formation via Thorpe-Ziegler cyclization.

Experimental Protocol: Synthesis of an Aminothieno[2,3-d]pyrimidine via Thorpe-Ziegler Cyclization [16]

  • Materials: 2-(5-cyano-6-methyl-4-mercaptopyrimidin-2-yl)acetonitrile, Sodium Ethoxide, Ethanol.

  • Procedure: The starting mercaptopyrimidine derivative is dissolved in absolute ethanol. A solution of sodium ethoxide in ethanol is added, and the mixture is heated under reflux. The reaction is monitored by the disappearance of the starting material.

  • Workup and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is treated with water and acidified to precipitate the product. The solid is collected by filtration, washed with water, and recrystallized to afford the pure aminothienopyrimidine.

Advantages:

  • Alternative Regiochemistry: Allows access to thienopyrimidine isomers that may be difficult to obtain from 2-aminothiophene precursors.

  • Well-Established Reaction: The Thorpe-Ziegler cyclization is a reliable and well-understood transformation.

Disadvantages:

  • Substrate Synthesis: The synthesis of the required functionalized pyrimidine starting material can be lengthy and complex.

  • Strongly Basic Conditions: The use of strong bases like sodium ethoxide may not be compatible with sensitive functional groups.

Multicomponent Reactions (MCRs): Maximizing Efficiency

Modern synthetic strategies increasingly favor one-pot, multicomponent reactions (MCRs) that construct complex molecules from simple precursors in a single operation. Several MCRs have been developed for thienopyrimidine synthesis that do not require the isolation of an aminothiophene intermediate.[17][18]

Synthetic Rationale: These reactions are designed so that the product of the first reaction becomes the substrate for the next, in a cascade sequence within the same pot. For instance, a ketone, an activated nitrile, elemental sulfur, and a pyrimidine-forming synthon (like formamide or a lactam) can be combined in a one-pot procedure.[17] The initial Gewald-type reaction forms the 2-aminothiophene in situ, which is immediately trapped by the other components to form the final thienopyrimidine.

Workflow Diagram: One-Pot Multicomponent Synthesis

Caption: Efficient one-pot multicomponent synthesis.

Advantages:

  • Operational Simplicity: Reduces the number of synthetic steps, purifications, and solvent usage.[18]

  • High Efficiency: Cascade reactions can lead to rapid increases in molecular complexity.

  • Green Chemistry: Aligns with the principles of green chemistry by minimizing waste and energy consumption.[6]

Disadvantages:

  • Optimization Challenges: Finding conditions that are compatible with all components and reaction steps can be difficult.

  • Limited Scope: The reaction scope may be narrower compared to stepwise approaches.

Comparative Performance Analysis

Synthetic StrategyKey PrecursorTypical Yield RangeKey AdvantagesKey Disadvantages
Benchmark (Gewald) Aldehyde/Ketone + Activated Nitrile40-90%[4][6]Convergent, inexpensive starting materials, versatile.Sulfur handling, limited reactivity of some ketones.
Enaminonitrile Route β-Enaminonitrile75-95%[11][13]High yields, divergent, avoids elemental sulfur.Requires synthesis of the intermediate.
Thorpe-Ziegler Route Functionalized Pyrimidine60-80%[14][16]Access to different isomers, well-established.Complex starting material synthesis, harsh conditions.
One-Pot MCR Simple Carbonyls, Nitriles, etc.50-90%[17][18]Highly efficient, simple operation, green.Difficult to optimize, potentially limited scope.

Conclusion and Future Outlook

The traditional synthesis of thienopyrimidines via this compound remains a robust and valuable method. However, for researchers seeking higher efficiency, greater molecular diversity, or greener synthetic routes, compelling alternatives exist.

  • The Enaminonitrile Approach offers a superior choice when a common intermediate is desired for the creation of a library of analogues, providing consistently high yields.

  • The Thorpe-Ziegler Route is a powerful tool for accessing unique regioisomers that are otherwise challenging to synthesize.

  • One-Pot Multicomponent Reactions represent the cutting edge of efficiency and are ideal for rapid scaffold generation, provided the specific substrates are compatible.

The choice of synthetic strategy is not a one-size-fits-all decision. It requires a careful analysis of the target molecule's structure, the desired scale of the reaction, and the available resources. By understanding the mechanistic principles and practical trade-offs of each alternative, chemists can make more informed decisions, accelerating the discovery and development of next-generation thienopyrimidine-based therapeutics.

References

  • Utility of the Enaminonitrile Moiety in the Synthesis of Some Biologically Active Thienopyrimidine Derivatives.
  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. [Link]
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  • Synthetic Utility of Enaminonitrile Moiety in Heterocyclic Synthesis: Synthesis of Some New Thienopyrimidines.
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  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly. [Link]
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  • Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025).
  • RECENT ADVANCES IN THIENOPYRIMIDINE CHEMISTRY: SYNTHESIS AND THERAPEUTIC EXPLORATION OF THEIR DERIVATIVES (2018-2025). World Journal of Pharmaceutical Research. [Link]
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  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction C
  • Synthesis of Some Thienopyrimidine Deriv
  • Synthesis of Some Thienopyrimidine Deriv
  • Facile Synthesis of 2-Aminothiophenes Using NaAlO2 as an Eco-Effective and Recyclable Catalyst. ACS Sustainable Chemistry & Engineering. [Link]
  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]
  • Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflamm
  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]
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The Unambiguous Arbiter: A Comparative Guide to Validating Synthesized Thiophenes with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, the synthesis of a novel thiophene derivative is but the first chapter. The true narrative of its potential lies in the unequivocal confirmation of its three-dimensional structure. An erroneous structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and ultimately, the failure of a promising drug candidate or functional material. While a suite of analytical techniques provides valuable structural insights, single-crystal X-ray crystallography stands as the gold standard, offering an unparalleled, atom-by-atom visualization of the molecular architecture.

This guide provides a comprehensive comparison of X-ray crystallography with other prevalent structural elucidation techniques—namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). It is designed to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions about structural validation, understand the causality behind experimental choices, and appreciate the synergistic power of a multi-technique approach.

The Imperative of Certainty: Why Structural Validation of Thiophenes Matters

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and organic electronics.[1] The orientation of substituents, the planarity of the ring, and the subtle interplay of intermolecular forces dictate a molecule's biological activity or material properties. A minor change in stereochemistry or the presence of an unexpected isomer can drastically alter function. Therefore, relying solely on synthetic precedent or indirect spectroscopic data is a precarious approach. X-ray crystallography provides the definitive evidence required to proceed with confidence.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

At its core, SC-XRD is an imaging technique that uses the diffraction of X-rays by a single, highly ordered crystal to determine the precise arrangement of atoms in a molecule.[2] The resulting electron density map provides a three-dimensional blueprint, revealing bond lengths, bond angles, and intermolecular interactions with exceptional accuracy.

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized powder to a refined crystal structure is a meticulous process that demands both skill and an element of serendipity.

workflow cluster_exp Experimental Phase cluster_comp Computational Phase synthesis Synthesis & Purification (>98%) crystallization Crystal Growth & Selection (0.1-0.3 mm) synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Data Collection mounting->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction Diffraction Images structure_solution Structure Solution (Phase Problem) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure Final Structure (Bond Lengths, Angles, etc.) validation->final_structure CIF Output

Caption: General workflow for small molecule X-ray crystallography.

Experimental Protocol: Determining the Crystal Structure of a Substituted Thiophene

This generalized protocol outlines the key steps for obtaining a crystal structure of a newly synthesized thiophene derivative.

1. Synthesis and Purification:

  • Synthesize the target thiophene derivative using an established or novel synthetic route.

  • Purify the compound to >98% purity using techniques such as column chromatography, recrystallization, or sublimation. High purity is critical for growing high-quality single crystals.

2. Crystallization:

  • The primary challenge is to grow single crystals of sufficient size (ideally >0.1 mm in all dimensions) and quality. Common techniques include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly in a dust-free environment.

    • Vapor Diffusion: Dissolve the compound in a small amount of a good solvent and place this solution in a sealed container with a larger volume of a poor solvent (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

    • Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator or freezer.

3. Crystal Mounting and Data Collection:

  • Under a microscope, select a well-formed single crystal and mount it on a goniometer head, often using a cryo-loop.

  • Mount the crystal on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • The crystal is typically cooled to 100-120 K to minimize thermal vibrations of the atoms.[2]

  • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.[2]

4. Data Processing and Structure Solution:

  • Integrate the raw diffraction images to obtain a list of reflection intensities and their positions.[2]

  • Solve the "phase problem," a central challenge in crystallography, using direct methods or Patterson methods to obtain an initial electron density map.[2]

5. Structure Refinement and Validation:

  • Build an atomic model into the initial electron density map.

  • Refine the model using least-squares methods to improve the agreement between the observed and calculated diffraction data. This iterative process adjusts atomic positions and thermal parameters.

  • The final refined structure is validated to ensure its chemical and crystallographic reasonability. The output is typically a Crystallographic Information File (CIF).

A Comparative Analysis: SC-XRD vs. NMR and MS

While SC-XRD provides the definitive solid-state structure, NMR and MS are indispensable tools for characterizing molecules in solution and confirming molecular weight and formula. A truly validated structure leverages the strengths of all three techniques.

comparison cluster_xrd X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry xrd Provides: - Unambiguous 3D structure - Bond lengths & angles - Stereochemistry - Intermolecular interactions nmr Provides: - Connectivity (COSY, HMBC) - Solution-state structure - Dynamic information xrd->nmr Complements validation Validated Structure xrd->validation xrd_con Requires: - High-quality single crystal - Solid-state structure nmr->xrd Resolves ambiguities nmr->validation nmr_con Limitations: - Indirect structural information - Ambiguities in complex molecules ms Provides: - Molecular weight - Elemental composition (HRMS) - Fragmentation patterns ms->validation ms_con Limitations: - No stereochemical information - Isomers can be indistinguishable

Caption: Synergistic relationship between analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule in solution, allowing for the determination of connectivity and relative stereochemistry.

Experimental Protocol: 1D and 2D NMR of a Substituted Thiophene

  • Sample Preparation: Dissolve ~5-10 mg of the purified thiophene derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • 1D NMR (¹H and ¹³C):

    • Acquire a ¹H NMR spectrum to identify the chemical shifts, integration, and coupling constants of the protons.

    • Acquire a ¹³C NMR spectrum (often with proton decoupling) to identify the chemical shifts of the carbon atoms.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing insights into the 3D structure and stereochemistry in solution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a molecular formula with high accuracy.

Experimental Protocol: HRMS of a Substituted Thiophene

  • Sample Preparation: Prepare a dilute solution of the thiophene derivative in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[3]

  • Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap).

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion, from which the molecular weight can be determined. The isotopic pattern can also provide clues about the elemental composition. Fragmentation patterns can offer additional structural information.[4]

Data-Driven Comparison: The Power of Corroboration

The true strength of a structural validation lies in the convergence of data from multiple techniques. Below is a comparative table showcasing how experimental data from SC-XRD can be compared with theoretical data (often used to complement NMR and MS analysis) and data from other thiophene derivatives.

Table 1: Comparative Analysis of Structural Parameters for a Hypothetical 2,5-disubstituted Thiophene

ParameterX-ray Crystallography (Experimental)DFT Calculation (Theoretical)NMR SpectroscopyMass Spectrometry
Molecular Formula C₁₂H₁₀O₂SC₁₂H₁₀O₂SConsistent with ¹H and ¹³C signalsC₁₂H₁₀O₂S (from HRMS)
Molecular Weight 218.27 g/mol 218.27 g/mol N/A218.0401 (M+H)⁺
Thiophene Ring
C-S Bond Length~1.71 - 1.74 Å~1.72 - 1.75 ÅInferred from connectivityInferred from fragmentation
C=C Bond Length~1.37 - 1.38 Å~1.37 - 1.39 ÅInferred from connectivityInferred from fragmentation
C-C Bond Length~1.42 - 1.44 Å~1.43 - 1.45 ÅInferred from connectivityInferred from fragmentation
C-S-C Bond Angle~92.0 - 92.5°~92.2°N/AN/A
Stereochemistry Absolute configuration determinedRelative stereochemistryRelative stereochemistry (from NOESY)No information
Conformation Solid-state conformationGas-phase minimized energy conformationSolution-state average conformationNo information

Note: DFT (Density Functional Theory) calculations are often used to predict geometries and NMR chemical shifts, providing a theoretical benchmark for experimental data.

Causality and Self-Validation: When Techniques Complement and Correct

The protocols described above are not merely a checklist but a self-validating system. Discrepancies between the techniques often reveal important structural nuances.

  • Causality: If the molecular weight from MS does not match the proposed structure, it immediately flags a potential issue with the synthesis or purification. If the connectivity determined by 2D NMR contradicts the proposed structure, a re-evaluation of the synthetic pathway is necessary.

  • Trustworthiness: The ultimate validation comes when the high-resolution solid-state structure from SC-XRD is entirely consistent with the connectivity and stereochemical information from NMR and the molecular formula from MS. For instance, solid-state NMR can be used to rigorously assess a structure determined from powder X-ray diffraction data, providing a robust validation of the final model.[5][6]

  • Resolving Ambiguities: NMR can be particularly useful in resolving ambiguities that may arise in crystal structures, such as disorder or the presence of multiple conformers in the asymmetric unit.[7] Conversely, an X-ray structure can confirm a complex stereochemical arrangement that would be difficult to assign unambiguously by NMR alone.

Conclusion: An Integrated Approach to Structural Certainty

In the competitive landscape of drug discovery and materials science, there is no room for structural ambiguity. While NMR and Mass Spectrometry are essential for routine characterization, they provide an incomplete picture. Single-crystal X-ray crystallography is the unambiguous arbiter, delivering a definitive and high-resolution map of the molecular structure.

By embracing an integrated approach—using NMR and MS to inform and corroborate the high-precision data from SC-XRD—researchers can build a self-validating system of structural proof. This not only ensures the scientific integrity of the work but also accelerates the development of novel thiophene-based therapeutics and materials by providing a solid foundation upon which all subsequent research is built.

References

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A Comparative Guide to the Bioactivity of 5-Substituted 2-Aminothiophene Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 2-Aminothiophene Scaffold

In the landscape of medicinal chemistry, the 2-aminothiophene scaffold stands out as a privileged structure.[1][2][3] Its derivatives are foundational components in a multitude of biologically active compounds, demonstrating a remarkable breadth of pharmacological activities including antimicrobial, antifungal, anti-inflammatory, analgesic, and antitumor properties.[2][4] The synthetic accessibility of this heterocyclic core, most notably through the robust and versatile Gewald three-component reaction, allows for extensive structural diversification, making it a fertile ground for drug discovery.[1] This guide provides a comparative analysis of the bioactivity of various 5-substituted 2-aminothiophene esters, offering researchers and drug development professionals a synthesized overview of their therapeutic potential, supported by experimental data and detailed protocols. The thiophene ring is often considered a bioisostere of the phenyl group, a feature that enhances its utility in drug design.[5][6]

The core structure of the molecules under discussion is the 2-amino-3-ethoxycarbonyl thiophene. The strategic placement of diverse substituents at the 5-position of the thiophene ring critically influences the molecule's interaction with biological targets, thereby modulating its activity and specificity. This guide will delve into these structure-activity relationships (SAR) across three key domains: antimicrobial, anticancer, and anti-inflammatory activities.

Comparative Bioactivity Analysis

The therapeutic efficacy of 5-substituted 2-aminothiophene esters is intrinsically linked to the nature of the substituent at the 5-position. This section compares the performance of various derivatives across different biological assays.

Antimicrobial Activity

Substituted 2-aminothiophenes have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[2][7] The primary metric for quantifying this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism.

The introduction of different cyclic and heterocyclic moieties at the 5-position has been a successful strategy to enhance antimicrobial potency.[2] For instance, studies have shown that certain derivatives exhibit antibacterial activity stronger than standard drugs like Ampicillin and Gentamicin.[2][7]

Table 1: Comparative Antibacterial Activity (MIC) of 5-Substituted 2-Aminothiophene Derivatives

Compound ID5-SubstituentS. aureus (µM/ml)B. subtilis (µM/ml)E. coli (µM/ml)P. aeruginosa (µM/ml)Reference
S1 Substituted benzylideneamino-0.810.81-[8]
Compound 2c Phenyl derivativeMIC reported, specific value not statedGreater inhibitory effect reportedMIC reported, specific value not statedMIC reported, specific value not stated[4]
Compound 3a Phenyl with p-OH groupPotent activity reported--Potent activity reported[2][7]
Ampicillin Standard Drug----[2][7]
Gentamicin Standard Drug----[2][7]

Note: Direct numerical comparison is challenging due to variations in tested strains and reporting units across different studies. The table aims to highlight potent candidates.

The data suggests that aromatic substitutions on the benzylideneamino group at the 2-amino position, derived from a 5-substituted core, can lead to potent broad-spectrum antibacterial activity.[8] Specifically, compound S1 from one study showed remarkable efficacy against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria with an MIC of 0.81 µM/ml.[8] Another study highlighted a compound with a para-hydroxy phenyl group (Compound 3a ) as having significant antibacterial activity, even surpassing standard antibiotics.[2][7]

Anticancer Activity

The antiproliferative potential of 2-aminothiophene derivatives against various human cancer cell lines is a rapidly advancing area of research.[9][10] These compounds can induce cell cycle arrest and apoptosis, making them promising candidates for novel anticancer drugs.[9][11] The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.

Several 2-aminothiophene-3-carboxylic acid ester derivatives have shown unusual and desirable cytostatic selectivity, being highly active against specific cancer cell lines (like T-cell lymphoma, prostate, and kidney cancer) while being significantly less toxic to other tumor cells and non-tumorigenic cells.[11][12]

Table 2: Comparative Anticancer Activity (IC50) of 5-Substituted 2-Aminothiophene Esters

Compound ID5-SubstituentCancer Cell LineIC50 (µM)Reference
6CN14 Not specifiedHeLa (Cervical)< 50[9]
7CN09 Not specifiedHeLa (Cervical)< 50[9]
S8 Substituted benzylideneaminoA-549 (Lung)Effective at 10⁻⁴ M[8]
Compound 3 Not specifiedProstate CancerInduces G1 arrest & apoptosis[11]
Doxorubicin Standard DrugHeLa (Cervical)Activity matched by test compounds[9]
Adriamycin Standard DrugA-549 (Lung)-[8]

Note: The antiproliferative activity is concentration and cell line dependent. The table showcases compounds with notable efficacy.

Derivatives 6CN14 and 7CN09 demonstrated antiproliferative potential in HeLa and PANC-1 cell lines comparable or superior to the standard drug doxorubicin.[9] Importantly, these compounds also showed a protective effect on non-tumor fibroblast cells, indicating a degree of selectivity.[9] Another derivative, S8 , was effective against the human lung cancer cell line A-549.[8] The mechanism of action for some of these compounds involves interference with cell cycle progression, leading to a cytostatic effect.[9][11]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and 2-aminothiophene derivatives have emerged as promising anti-inflammatory agents.[13][14] Their mechanism of action can involve the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[14] Some derivatives have shown the ability to downregulate pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[15]

Quantitative structure-activity relationship (QSAR) studies have indicated that lipophilicity is a key parameter influencing the anti-inflammatory and analgesic activity of these compounds.[16]

Table 3: Comparative Anti-inflammatory Activity (IC50) of 2-Aminothiophene Analogs

Compound IDIC50 (µM)Assay MethodReference
Compound 1 121.47Leukocyte Migration Inhibition[13][17]
Compound 2 412Leukocyte Migration Inhibition[13]
Compound 5 422Leukocyte Migration Inhibition[13][17]
Indomethacin Standard DrugLeukocyte Migration Inhibition[13]

The data indicates that even subtle structural modifications can significantly impact anti-inflammatory potency. Compound 1 exhibited the highest activity with an IC50 of 121.47 µM in a leukocyte migration inhibition assay, demonstrating its potential to interfere with the inflammatory cascade.[13][17]

Experimental Methodologies: A Practical Guide

To ensure the reproducibility and validity of bioactivity comparisons, standardized experimental protocols are crucial. This section details the step-by-step methodologies for key assays.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is considered a gold standard for determining the antimicrobial susceptibility of a compound.

Causality: The broth microdilution method provides a quantitative measure (MIC) of a compound's bacteriostatic or fungistatic activity. By serially diluting the compound, we can pinpoint the lowest concentration that inhibits microbial growth, offering a precise metric for comparing the potency of different derivatives.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plate: Dispense sterile growth medium (e.g., Luria Bertani broth for bacteria) into the wells of a 96-well microtiter plate.[18]

  • Serial Dilution: Perform a two-fold serial dilution of the compound stock solution directly in the microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).[18]

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (medium + inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 18 hours at 37°C for bacteria).[18]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 2: Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Causality: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic or antiproliferative effect.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, A-549) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the 2-aminothiophene derivatives for a specific duration (e.g., 24 or 48 hours).[9]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition compared to untreated control cells. The IC50 value is determined by plotting inhibition percentage against compound concentration.

Visualizing Relationships and Workflows

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-aminothiophene esters is highly dependent on the physicochemical properties of the substituents.

SAR_Bioactivity cluster_scaffold 2-Aminothiophene Core cluster_substituents Substitutions cluster_properties Physicochemical Properties cluster_activity Biological Activity Scaffold Core Structure R5 5-Position (e.g., Aryl, Heterocycle) Lipophilicity Lipophilicity R5->Lipophilicity Electronic Electronic Effects (EDG/EWG) R5->Electronic Steric Steric Hindrance R5->Steric R2 2-Position (e.g., Amino, Amide) R3 3-Position (Ester) AntiInflammatory Anti-inflammatory Lipophilicity->AntiInflammatory Key determinant Antimicrobial Antimicrobial Electronic->Antimicrobial Influences target binding Anticancer Anticancer Steric->Anticancer Affects selectivity Antimicrobial->R5 Anticancer->R5 AntiInflammatory->R5

Caption: Key Structure-Activity Relationships for 5-Substituted 2-Aminothiophenes.

General Workflow for Bioactivity Screening

A systematic approach is essential for the efficient evaluation of novel compounds.

Bioactivity_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Primary Bioactivity Screening cluster_analysis Data Analysis & Lead Identification Start Gewald Synthesis of 2-Aminothiophene Esters Purify Purification & Structural Characterization (NMR, MS) Start->Purify Screen Compound Library Purify->Screen Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Screen->Antimicrobial Anticancer Cytotoxicity Assay (e.g., MTT Assay) Screen->Anticancer AntiInflammatory Anti-inflammatory Assay (e.g., COX Inhibition) Screen->AntiInflammatory Analyze Data Analysis (IC50 / MIC Calculation) Antimicrobial->Analyze Anticancer->Analyze AntiInflammatory->Analyze SAR Structure-Activity Relationship (SAR) Study Analyze->SAR Lead Lead Compound Identification SAR->Lead

Caption: A generalized workflow for the synthesis and bioactivity screening of novel compounds.

Conclusion and Future Directions

The family of 5-substituted 2-aminothiophene esters represents a highly versatile and promising class of compounds in medicinal chemistry. The ease of their synthesis via the Gewald reaction, coupled with the profound impact of substitution at the 5-position, provides a robust platform for developing novel therapeutic agents. The evidence presented in this guide highlights their significant potential as antimicrobial, anticancer, and anti-inflammatory drugs. Future research should focus on optimizing the substituents to enhance potency and selectivity, conducting in-depth mechanistic studies for the most promising lead compounds, and advancing these candidates into preclinical and clinical development. The continued exploration of this chemical space is poised to yield next-generation therapeutics for a range of challenging diseases.

References

  • Bhat, G. et al. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.
  • Narender, G. et al. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. International Journal of Pharmaceutical Sciences and Clinical Research.
  • Asiri, A. M. et al. (2021). Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. ResearchGate.
  • Aguiar, A. C. V. O. et al. (2016). Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. PubMed.
  • Panico, A. M. et al. (1989). [Quantitative anti-inflammatory and analgesic structure-activity relationship of 2-amino-3-ethoxycarbonyl thiophene derivatives]. PubMed.
  • Asiri, A. M. et al. (2021). Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. PubMed.
  • Fouad, M. A. et al. (n.d.). A decade's overview of 2-aminothiophenes and their fused analogs as promising anticancer agents. ResearchGate.
  • Balzarini, J. et al. (2014). 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Semantic Scholar.
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  • Khan, K. M. et al. (2006). Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. PubMed.
  • Balzarini, J. et al. (2014). 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed.
  • Fouad, M. A. et al. (2022). A decade's overview of 2-aminothiophenes and their fused analogs as promising anticancer agents. Semantic Scholar.
  • Domínguez-García, V. et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PubMed Central.
  • Kumar, R. et al. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. PubMed Central.
  • de Aguiar, A. C. V. et al. (2020). Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus Aureus Efflux Pump Inhibitors. PubMed.
  • Perwez, A. et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ResearchGate.
  • de Araújo, R. S. D. et al. (2024). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI.
  • ResearchGate. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry.
  • Asiri, A. M. et al. (2015). Synthesis, Molecular Structure Optimization, and Cytotoxicity Assay of a Novel 2-Acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene. National Institutes of Health.
  • ResearchGate. (n.d.). Different pathways to obtain 2-aminothiophene derivatives from reactions involving the 2-amino group.
  • Puterová, Z. et al. (n.d.). (PDF) Applications substituted 2-aminothiophenes in drug design. ResearchGate.
  • Kasprzyk, T. et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central.
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A Researcher's Guide to the Spectroscopic Differentiation of Ethyl 2-aminothiophene-3-carboxylate Isomers with 5-Position Isopropyl Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic compounds is paramount. In the synthesis of ethyl 2-amino-5-isopropylthiophene-3-carboxylate, a versatile building block in medicinal chemistry, the potential for isomeric impurities necessitates robust analytical methodologies for definitive identification. This guide provides an in-depth spectroscopic comparison of this compound and its plausible isomers, offering a framework for their unambiguous differentiation.

The Gewald reaction, a common and efficient one-pot synthesis for 2-aminothiophenes, involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[1][2] While highly effective, variations in reaction conditions or the use of alternative synthetic routes can potentially lead to the formation of structural isomers. Differentiating these isomers is critical as their distinct molecular architectures will impart different physicochemical and biological properties, impacting drug efficacy and safety.

This guide will focus on the spectroscopic distinctions between the target molecule, this compound, and its likely isomer, ethyl 2-amino-4-isopropylthiophene-3-carboxylate, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Isomeric Structures

The primary isomers of concern, aside from the target 5-isopropyl isomer, would be the 4-isopropyl variant. The substitution pattern on the thiophene ring significantly influences the electronic environment of the constituent atoms, leading to distinct spectroscopic signatures.

isomers 5-isopropyl 5-isopropyl 4-isopropyl Ethyl 2-amino-4-isopropylthiophene-3-carboxylate

Caption: Molecular structures of the target 5-isopropyl isomer and the potential 4-isopropyl isomer.

Spectroscopic Comparison: A Triad of Analytical Techniques

A multi-faceted spectroscopic approach is essential for the conclusive identification of the correct isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

¹H and ¹³C NMR spectroscopy provide the most definitive data for differentiating these isomers. The chemical shifts and coupling patterns of the protons and carbons are exquisitely sensitive to their local electronic environments.

Predicted ¹H NMR Spectral Data

Proton This compound (Predicted) Ethyl 2-amino-4-isopropylthiophene-3-carboxylate (Predicted) Key Differentiator
Thiophene-H~6.5-6.7 ppm (singlet)~6.0-6.2 ppm (singlet)The thiophene proton in the 5-isopropyl isomer is deshielded due to its proximity to the electron-withdrawing ester group.
-NH₂~5.9 ppm (broad singlet)~5.8 ppm (broad singlet)Minimal difference expected.
-CH(CH₃)₂~3.0 ppm (septet)~3.2 ppm (septet)Minor shift difference may be observed.
-CH(CH ₃)₂~1.2 ppm (doublet)~1.3 ppm (doublet)Minor shift difference may be observed.
-OCH ₂CH₃~4.2 ppm (quartet)~4.2 ppm (quartet)Minimal difference expected.
-OCH₂CH~1.3 ppm (triplet)~1.3 ppm (triplet)Minimal difference expected.

Predicted ¹³C NMR Spectral Data

Carbon This compound (Predicted) Ethyl 2-amino-4-isopropylthiophene-3-carboxylate (Predicted) Key Differentiator
Thiophene C=C~110-160 ppm~110-160 ppmThe chemical shifts of the thiophene ring carbons will be distinct. Specifically, the carbon bearing the isopropyl group and the adjacent protonated carbon will show significant differences.
-C =O~165 ppm~165 ppmMinimal difference expected.
-C H(CH₃)₂~30 ppm~35 ppmThe steric environment will influence the chemical shift.
-CH(C H₃)₂~23 ppm~24 ppmMinor difference expected.
-OC H₂CH₃~60 ppm~60 ppmMinimal difference expected.
-OCH₂C H₃~14 ppm~14 ppmMinimal difference expected.

Experimental Protocol for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg of sample in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). transfer Transfer solution to a 5 mm NMR tube. dissolve->transfer instrument Place NMR tube in a 400-600 MHz spectrometer. shim Shim the magnetic field to optimize homogeneity. instrument->shim acquire_1H Acquire ¹H NMR spectrum (e.g., 16-32 scans). shim->acquire_1H acquire_13C Acquire ¹³C NMR spectrum (e.g., 1024-4096 scans). acquire_1H->acquire_13C process Apply Fourier transform, phase correction, and baseline correction to the FID. integrate Integrate ¹H signals and assign chemical shifts (ppm). process->integrate assign Assign ¹³C chemical shifts and compare with predicted values. integrate->assign cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Prepared Sample cluster_proc cluster_proc cluster_acq->cluster_proc Raw Data (FID)

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective tool for confirming the presence of key functional groups. While it may not be the primary technique for distinguishing these isomers, subtle differences in the fingerprint region can be informative.

Predicted IR Spectral Data

Vibrational Mode Expected Wavenumber (cm⁻¹) Comments
N-H stretch (amine)3400-3200Two distinct bands are expected for the primary amine.
C-H stretch (aliphatic)3000-2850Characteristic of the isopropyl and ethyl groups.
C=O stretch (ester)1700-1650A strong absorption band is expected. The position may be slightly influenced by conjugation with the thiophene ring.[3]
C=C stretch (thiophene)1600-1450Multiple bands are characteristic of the aromatic ring.[4]
C-O stretch (ester)1300-1100Strong absorption.
C-H out-of-plane bending900-650The pattern of these bands in the fingerprint region can be diagnostic of the substitution pattern on the thiophene ring.[4]

The precise positions of the C=C stretching and C-H out-of-plane bending vibrations are most likely to show subtle but measurable differences between the 4- and 5-isopropyl isomers.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis place_sample Place a small amount of the solid sample directly onto the ATR crystal. background Collect a background spectrum of the clean, empty ATR crystal. acquire_spectrum Lower the press and acquire the sample spectrum (e.g., 16-32 scans at 4 cm⁻¹ resolution). background->acquire_spectrum process The software automatically ratios the sample spectrum to the background spectrum. identify_peaks Identify and label the wavenumbers (cm⁻¹) of key absorption bands. process->identify_peaks cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Prepared Sample cluster_proc cluster_proc cluster_acq->cluster_proc Interferogram

Caption: A streamlined workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.

Predicted Mass Spectral Data

Both isomers will have the same molecular weight (C₁₀H₁₅NO₂S, MW = 213.30 g/mol ).[5][6][7] Therefore, the differentiation will rely on the relative abundances of fragment ions in the mass spectrum, particularly when using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) where fragmentation is induced by electron ionization.

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 213 is expected for both isomers.

  • Key Fragmentation Pathways:

    • Loss of an ethyl group (-C₂H₅): A peak at m/z = 184.

    • Loss of an ethoxy group (-OC₂H₅): A peak at m/z = 168.

    • McLafferty rearrangement: If sterically feasible, this could lead to characteristic fragmentation of the ester.

    • Cleavage of the isopropyl group: Loss of a methyl group (-CH₃) from the isopropyl moiety would result in a peak at m/z = 198. Loss of the entire isopropyl group would give a peak at m/z = 170.

The relative intensities of the fragments resulting from cleavage at the isopropyl group may differ between the two isomers due to the different substitution on the thiophene ring influencing bond strengths and the stability of the resulting fragment ions.

Experimental Protocol for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC Separation & MS Detection cluster_proc Data Analysis dissolve Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). inject Inject 1 µL of the sample solution into the GC inlet. separate The sample is vaporized and separated on a capillary column based on boiling point and polarity. inject->separate ionize Eluted compounds enter the MS source and are ionized (e.g., by electron ionization at 70 eV). separate->ionize detect Ions are separated by their mass-to-charge ratio (m/z) and detected. ionize->detect chromatogram Analyze the total ion chromatogram to determine retention times. mass_spectrum Extract the mass spectrum for the peak of interest. chromatogram->mass_spectrum interpret Identify the molecular ion peak and analyze the fragmentation pattern. mass_spectrum->interpret cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Dilute Sample cluster_proc cluster_proc cluster_acq->cluster_proc Raw Data

Caption: General workflow for the analysis of a volatile compound by GC-MS.

Conclusion

The unambiguous identification of this compound from its potential isomers is readily achievable through a systematic application of modern spectroscopic techniques. While IR and MS provide valuable confirmatory data, ¹H and ¹³C NMR spectroscopy stand out as the most powerful tools for definitive structural assignment. By carefully analyzing the chemical shifts and coupling patterns, particularly of the thiophene ring protons and carbons, researchers can confidently distinguish between the desired product and any isomeric impurities. This rigorous analytical approach is a cornerstone of ensuring the quality and reliability of chemical entities in research and development.

References

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Performance of different catalysts in the Gewald reaction: a comparative study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the Gewald three-component reaction stands as a cornerstone for the efficient construction of highly substituted 2-aminothiophenes—a scaffold of significant interest in medicinal chemistry.[1] The reaction's elegance lies in its convergence, assembling a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in a single pot. However, the choice of catalyst is paramount, profoundly influencing reaction efficiency, yield, and adherence to the principles of green chemistry.

This guide provides an in-depth comparative analysis of various catalysts employed in the Gewald reaction. By examining the causality behind experimental choices and presenting supporting data, this document aims to empower researchers to select the optimal catalytic system for their specific synthetic challenges.

The Catalytic Heart of the Gewald Reaction: A Mechanistic Overview

The generally accepted mechanism of the Gewald reaction commences with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, facilitated by a basic catalyst. This is followed by the addition of sulfur and subsequent cyclization to form the thiophene ring. The catalyst's primary role is to deprotonate the active methylene compound, initiating the condensation cascade.

Experimental Workflow for the Gewald Reaction

Gewald_Workflow reagents Reactants: - Carbonyl Compound - Active Methylene Nitrile - Elemental Sulfur reaction Reaction Vessel (Stirring, Heating) reagents->reaction catalyst Catalyst Solvent catalyst->reaction workup Work-up - Filtration - Extraction reaction->workup purification Purification - Recrystallization - Chromatography workup->purification product 2-Aminothiophene Product purification->product

Caption: A generalized workflow for performing the Gewald synthesis of 2-aminothiophenes.[2]

Comparative Analysis of Catalyst Performance

The selection of a catalyst for the Gewald reaction is a critical decision that impacts not only the reaction's outcome but also its environmental footprint. Here, we compare the performance of several classes of catalysts, supported by experimental data.

Catalyst TypeCatalyst ExampleTypical LoadingSolventTemperature (°C)TimeYield (%)RecyclabilityReference
Homogeneous Base Piperidine/MorpholineStoichiometricEthanol/DMF502-24 h35-80No[3]
Organocatalyst L-Proline10 mol%DMF601-2 hup to 84No[4]
Conjugate Acid-Base Piperidinium Borate20 mol%Ethanol/Water (9:1)10015-60 minup to 96Yes
Heterogeneous Base Na₂CaP₂O₇ (nano)0.2 g / 5 mmolWaterReflux15-40 min86-98Yes[5][6]
Heterogeneous Base NaAlO₂0.2 g / 1 mmolEthanolReflux10 h26-94Yes[1]
Homogeneous Base Catalysts: The Classical Approach

Traditional Gewald reactions often employ stoichiometric amounts of basic secondary amines like piperidine or morpholine.[3][7] While effective, these catalysts present challenges in separation from the reaction mixture, often requiring aqueous work-ups and generating significant waste. The requirement for stoichiometric quantities also detracts from the overall efficiency and atom economy of the synthesis.

Organocatalysts: A Greener Alternative

L-proline has emerged as an efficient and environmentally benign organocatalyst for the Gewald reaction.[4] Its bifunctional nature, possessing both a carboxylic acid and a secondary amine, is thought to facilitate the Knoevenagel condensation. Operating under milder conditions and with lower catalyst loading (10 mol%), L-proline offers a significant improvement over classical methods. However, its homogeneous nature still necessitates purification to remove the catalyst.

Conjugate Acid-Base Catalysts: Enhanced Activity and Recyclability

A recent innovation is the use of conjugate acid-base pairs, such as piperidinium borate, in truly catalytic amounts.[8] This system has demonstrated remarkable efficiency, affording high yields in significantly shorter reaction times. The proposed mechanism involves the piperidinium cation activating the carbonyl group, while the borate anion deprotonates the active methylene compound.[8] Furthermore, the catalyst can be recycled, adding to its appeal from a green chemistry perspective.

Heterogeneous Catalysts: The Path to Sustainable Synthesis

Heterogeneous catalysts offer the most promising route to sustainable and industrially scalable Gewald reactions.[9] Solid bases like nano-structured Na₂CaP₂O₇ and NaAlO₂ have been shown to be highly effective.[1][5] Their primary advantage lies in their ease of separation from the reaction mixture, typically through simple filtration, allowing for straightforward recovery and reuse.[10][11] The use of water as a solvent with catalysts like Na₂CaP₂O₇ further enhances the environmental credentials of the process.[5]

Catalytic Cycle of the Gewald Reaction

Gewald_Mechanism cluster_Knoevenagel Knoevenagel Condensation cluster_Thiophene_Formation Thiophene Ring Formation Ketone R1(CO)R2 Intermediate1 Knoevenagel Adduct Ketone->Intermediate1 ActiveNitrile NC-CH2-R3 Enolate [NC-CH(-)-R3] ActiveNitrile->Enolate + B: Catalyst_B Base (B:) Catalyst_B->ActiveNitrile Enolate->Ketone Nucleophilic Attack UnsaturatedNitrile α,β-Unsaturated Nitrile Intermediate1->UnsaturatedNitrile - H2O Sulfur Elemental Sulfur (S8) SulfurAdduct Sulfur Adduct UnsaturatedNitrile->SulfurAdduct + S8, Base Thiolate Thiolate Intermediate SulfurAdduct->Thiolate Intramolecular Cyclization Aminothiophene 2-Aminothiophene Thiolate->Aminothiophene Tautomerization

Caption: A simplified representation of the catalytic cycle in the Gewald reaction.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols for representative catalysts are provided below.

Protocol 1: General Procedure for Homogeneous Base Catalysis (e.g., Piperidine)
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene nitrile (10 mmol), and elemental sulfur (12 mmol, 0.38 g).

  • Solvent and Catalyst Addition: Add ethanol or DMF (20-30 mL) to the flask, followed by the addition of piperidine (10-20 mol%).

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion (typically 2-24 hours), cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.[2]

Protocol 2: L-Proline Catalyzed Gewald Reaction
  • Reaction Setup: In a 25 mL round-bottom flask, combine the ketone (1.0 mmol), malononitrile (1.2 mmol), elemental sulfur (1.5 mmol), and L-proline (0.1 mmol, 10 mol%).

  • Solvent Addition: Add N,N-dimethylformamide (DMF, 5 mL) to the reaction mixture.

  • Reaction Execution: Stir the mixture at 60 °C.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.[4]

Protocol 3: Heterogeneous Catalysis using Nano-Na₂CaP₂O₇
  • Reaction Setup: A mixture of the aldehyde or ketone (5.09 mmol), active methylene nitrile (5.09 mmol), and elemental sulfur (5.09 mmol) is prepared in a round-bottom flask.

  • Catalyst and Solvent Addition: Add nano-structured Na₂CaP₂O₇ (0.2 g) and water (10 mL) to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (typically complete within 15-40 minutes).

  • Work-up: After completion, cool the reaction mixture to room temperature. The solid product is collected by filtration.

  • Catalyst Recovery: The aqueous filtrate containing the catalyst can be separated and reused for subsequent reactions.

  • Purification: The solid product can be further purified by recrystallization from a suitable solvent.[5]

Conclusion and Future Outlook

The Gewald reaction remains a powerful tool for the synthesis of 2-aminothiophenes. While traditional homogeneous basic catalysts are effective, the field is clearly moving towards more sustainable and efficient catalytic systems. Organocatalysts like L-proline offer a greener approach, while conjugate acid-base catalysts provide enhanced reactivity. The future of the Gewald reaction, particularly in industrial applications, undoubtedly lies in the development and optimization of robust, recyclable, and highly active heterogeneous catalysts. These systems not only simplify product purification but also align with the overarching principles of sustainable chemistry, making the synthesis of these valuable heterocyclic compounds more economical and environmentally responsible.

References

  • Khosravi, I., Rastegar, E., Eftekhar, M., & Moeinpour, F. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28.
  • Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. (2022). SciExplore.
  • Bai, L., et al. (2015). Facile Synthesis of 2-Aminothiophenes Using NaAlO2 as an Eco-Effective and Recyclable Catalyst. ACS Sustainable Chemistry & Engineering, 3(4), 647-652.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
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  • Campisciano, V., et al. (2019). Recovery/Reuse of Heterogeneous Supported Spent Catalysts. MDPI.
  • Smietana, M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC.
  • Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal.
  • Metal Catalysts Recycling and Heterogeneous/Homogeneous Catalysis. (2015). ResearchGate.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Kinase Inhibitors Derived from Ethyl 2-Amino-5-isopropylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

To our colleagues in the research and drug development community, this guide offers a deep dive into the critical evaluation of inhibitor cross-reactivity, using the promising Ethyl 2-amino-5-isopropylthiophene-3-carboxylate scaffold as a central case study. Derivatives of this scaffold, particularly the fused thieno[2,3-d]pyrimidines, have emerged as a significant class of kinase inhibitors.[1][2] However, as with any therapeutic candidate, understanding its selectivity profile is paramount to predicting efficacy and mitigating off-target effects. This guide provides an objective comparison of methodologies to assess inhibitor cross-reactivity, supported by experimental data and detailed protocols, to empower you in your drug discovery endeavors.

The Imperative of Selectivity Profiling in Kinase Inhibitor Development

Protein kinases are a cornerstone of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] Consequently, they are a major focus of therapeutic intervention. The 2-aminothiophene scaffold has proven to be a versatile starting point for the development of potent kinase inhibitors targeting a range of kinases including VEGFR-2, c-Met, and EGFR.[4][5][6]

However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge: the potential for off-target binding. This cross-reactivity can lead to unforeseen side effects or even contribute to the therapeutic effect through polypharmacology. Therefore, a thorough understanding of an inhibitor's selectivity is not merely an academic exercise but a critical step in translational research. This guide will explore three complementary, state-of-the-art techniques for characterizing the cross-reactivity of kinase inhibitors.

Comparative Analysis of a Thieno[2,3-d]pyrimidine-Based Kinase Inhibitor

To provide a tangible example, we will consider the selectivity profile of Compound 6b , a thieno[2,3-d]pyrimidine derivative identified as a potent c-Met inhibitor.[6] While a comprehensive kinome scan for a direct derivative of this compound is not publicly available, the thieno[2,3-d]pyrimidine core is a common evolution of this scaffold. The data presented below is illustrative of the types of results obtained from a preliminary kinase inhibitor selectivity panel.

Table 1: In Vitro Kinase Selectivity Profile of Compound 6b

Kinase TargetIC50 (nM)
c-Met 35.7
KDR (VEGFR-2)>10,000
FGFR1>10,000
PDGFRβ>10,000
FLT3>10,000
EGFR>10,000
HER2>10,000
Abl>10,000
Src>10,000
Lck>10,000
MEK1>10,000
ERK2>10,000
p38α>10,000
JNK1>10,000

Data sourced from Zhao et al., 2011.[6]

The data for Compound 6b demonstrates high selectivity for its primary target, c-Met, with no significant inhibition of the other 13 kinases tested at concentrations up to 10,000 nM. This provides a strong rationale for its further development as a c-Met-targeted therapeutic. However, it is crucial to recognize that this is a limited panel. A broader kinome scan would be necessary to fully characterize its cross-reactivity profile.

Methodologies for Comprehensive Cross-Reactivity Profiling

To achieve a holistic understanding of an inhibitor's selectivity, a multi-pronged approach is recommended. Below, we detail the protocols for three key methodologies: in vitro kinase profiling, cellular thermal shift assay (CETSA), and chemical proteomics.

In Vitro Kinase Selectivity Profiling

This is the foundational method for assessing inhibitor cross-reactivity against a broad panel of purified kinases.

Experimental Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol is adapted from commercially available kinase assay platforms and is designed to measure the amount of ADP produced as an indicator of kinase activity.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a 384-well white opaque plate, add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of the target kinase diluted in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiation of Kinase Reaction:

    • Prepare a solution of the kinase-specific substrate and ATP in kinase assay buffer. The ATP concentration should ideally be at or near the Km for each kinase to provide a more accurate reflection of inhibitor potency.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of an ADP-Glo™ Reagent (or equivalent) to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection inhibitor Serial Dilution of Inhibitor plate Add Inhibitor to 384-well Plate inhibitor->plate add_kinase Add Kinase plate->add_kinase pre_incubate Pre-incubation (10-15 min) add_kinase->pre_incubate add_substrate_atp Add Substrate/ATP pre_incubate->add_substrate_atp incubate_reaction Incubate (60 min, 30°C) add_substrate_atp->incubate_reaction add_adp_glo Add ADP-Glo™ Reagent incubate_reaction->add_adp_glo incubate_1 Incubate (40 min) add_adp_glo->incubate_1 add_detection_reagent Add Detection Reagent incubate_1->add_detection_reagent incubate_2 Incubate (30 min) add_detection_reagent->incubate_2 read_luminescence Read Luminescence incubate_2->read_luminescence IC50 Determination IC50 Determination read_luminescence->IC50 Determination

Caption: Workflow for an in vitro luminescence-based kinase assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that ligand binding increases the thermal stability of the target protein.[7][8]

Experimental Protocol: Western Blot-Based CETSA

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the test inhibitor at the desired concentration or with a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest the cells and wash them with PBS containing protease inhibitors.

    • Resuspend the cell pellet in PBS and aliquot into PCR tubes.

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) using a thermocycler. Include an unheated control.

    • Cool the samples to 4°C for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA assay).

    • Normalize all samples to the same total protein concentration.

    • Prepare samples for SDS-PAGE and perform Western blotting using a primary antibody specific for the target protein.

  • Data Analysis:

    • Quantify the band intensities for the target protein.

    • Plot the normalized band intensities against the temperature for both the inhibitor-treated and vehicle-treated samples to generate melt curves. A shift in the melting curve indicates target engagement.

G cluster_cell_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis cell_culture Cell Culture inhibitor_treatment Inhibitor/Vehicle Treatment cell_culture->inhibitor_treatment harvest Harvest and Wash Cells inhibitor_treatment->harvest aliquot Aliquot Cell Suspension harvest->aliquot heat_gradient Heat at Temperature Gradient aliquot->heat_gradient cool Cool to 4°C heat_gradient->cool lysis Cell Lysis (Freeze-Thaw) cool->lysis centrifugation Centrifugation lysis->centrifugation supernatant Collect Soluble Fraction centrifugation->supernatant western_blot Western Blot for Target Protein supernatant->western_blot Generate Melt Curves Generate Melt Curves western_blot->Generate Melt Curves G cluster_prep Probe Preparation & Lysis cluster_binding Affinity Purification cluster_analysis Analysis immobilize Immobilize Inhibitor on Beads incubate Incubate Lysate with Beads immobilize->incubate lysate_prep Prepare Native Cell Lysate lysate_prep->incubate wash Wash Beads incubate->wash elute Elute Bound Proteins wash->elute sds_page SDS-PAGE elute->sds_page digest In-Gel Tryptic Digest sds_page->digest lc_ms LC-MS/MS Analysis digest->lc_ms database_search Protein Database Search lc_ms->database_search Identify On/Off-Targets Identify On/Off-Targets database_search->Identify On/Off-Targets

Sources

Navigating the Labyrinth of Regioselectivity in the Gewald Synthesis with Asymmetric Ketones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Gewald synthesis is a cornerstone for constructing the 2-aminothiophene scaffold, a privileged core in numerous pharmacologically active compounds. This multicomponent reaction, lauded for its efficiency and operational simplicity, presents a critical challenge when employing asymmetric ketones: regioselectivity. The precise placement of substituents on the thiophene ring is paramount, as even minor structural changes can profoundly impact biological activity. This guide provides an in-depth analysis of the factors governing regioselectivity in the Gewald synthesis, offering experimental insights and comparative data to inform synthetic strategy.

The Decisive First Step: Knoevenagel Condensation and its Regiochemical Implications

The generally accepted mechanism of the Gewald reaction commences with a Knoevenagel condensation between the ketone and an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), catalyzed by a base.[1][2] This initial condensation is the regiochemistry-determining step. With an asymmetric ketone, two different enolates can form, leading to two potential regioisomeric products.

The regiochemical outcome of the Knoevenagel condensation is dictated by a delicate interplay of steric and electronic factors, which can be understood through the lens of kinetic versus thermodynamic control.

  • Kinetic Control: At lower reaction temperatures and with sterically hindered bases, the kinetically favored product predominates. This product arises from the deprotonation of the less sterically hindered α-proton, leading to the formation of the less substituted, but more rapidly formed, enolate.

  • Thermodynamic Control: At higher temperatures and with less bulky bases, the reaction can reach equilibrium, favoring the more stable, thermodynamically-controlled product. This product results from the formation of the more substituted, and therefore more stable, enolate.

The Impact of Ketone Structure on Regioselectivity: A Comparative Analysis

The structure of the asymmetric ketone plays a pivotal role in directing the course of the Gewald synthesis. Let's examine the expected outcomes for common classes of asymmetric ketones.

Alkyl-Alkyl Ketones: A Case Study of 2-Butanone

Consider the reaction of 2-butanone with an active methylene nitrile. Two possible Knoevenagel condensation products can form, leading to either 4,5-dimethyl-2-aminothiophene or 5-ethyl-4-methyl-2-aminothiophene.

Under typical Gewald conditions, which often involve heating, the reaction tends to favor the thermodynamically more stable product. In the case of 2-butanone, the enolate leading to the more substituted alkene intermediate is favored. This results in the major product being the thiophene with the ethyl group at the 5-position and the methyl group at the 4-position. However, the use of bulky bases and lower temperatures could potentially shift the selectivity towards the kinetically favored, less substituted product.

Alkyl-Aryl Ketones: The Influence of Electronic Effects

In the case of alkyl-aryl ketones, such as acetophenone derivatives, both steric and electronic effects come into play. The aryl group, being significantly bulkier than a methyl group, strongly disfavors enolate formation on the benzylic carbon. Furthermore, the acidity of the α-protons is influenced by the electronic nature of the substituents on the aromatic ring.

Experimental evidence from studies on the solvent-free Gewald reaction of various p-substituted acetophenones demonstrates that the reaction proceeds to give the 4-aryl-substituted 2-aminothiophenes.[3] This indicates that the condensation consistently occurs at the methyl group, away from the bulky aryl substituent.

Asymmetric KetoneMajor Regioisomeric ProductRationale
2-Butanone5-Ethyl-4-methyl-2-aminothiopheneThermodynamic control favors the more substituted enolate.
Methyl Isopropyl Ketone5-Isopropyl-4-methyl-2-aminothiopheneSteric hindrance from the isopropyl group directs condensation to the methyl side.
Acetophenone4-Aryl-5-methyl-2-aminothiopheneSignificant steric bulk of the aryl group favors condensation at the methyl position.

Experimental Protocols: A Guide to Performing and Analyzing the Gewald Synthesis

The following protocols provide a general framework for conducting the Gewald synthesis with an asymmetric ketone and for analyzing the resulting product mixture to determine regioselectivity.

General One-Pot Procedure for the Gewald Synthesis[4]
  • To a stirred solution of the asymmetric ketone (1 equivalent) and the active methylene nitrile (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or DMF), add a catalytic amount of a base (e.g., morpholine, triethylamine, or piperidine).

  • To this mixture, add elemental sulfur (1.1 equivalents).

  • Heat the reaction mixture at a specified temperature (typically between 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the crude product by filtration or by evaporating the solvent followed by extraction.

  • Purify the product by recrystallization or column chromatography.

Analysis of Regioisomeric Products

To accurately determine the regioselectivity of the reaction, the product mixture must be carefully analyzed.

  • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method capable of separating the potential regioisomers. This will allow for the quantification of the product ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation. The chemical shifts and coupling patterns of the protons and carbons on the thiophene ring and its substituents will differ for each regioisomer, allowing for their identification and quantification. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be particularly useful in confirming the spatial relationship between substituents.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify the regioisomers based on their retention times and mass fragmentation patterns.

Visualizing the Reaction Pathway

The following diagrams illustrate the key mechanistic steps and the factors influencing the regiochemical outcome of the Gewald synthesis with an asymmetric ketone.

Gewald_Mechanism cluster_Knoevenagel Knoevenagel Condensation (Regiochemistry Determining Step) cluster_Thiophene_Formation Thiophene Ring Formation Ketone Asymmetric Ketone (R1-CO-CH2-R2) Enolate_Kinetic Kinetic Enolate (less substituted) Ketone->Enolate_Kinetic Less hindered α-proton abstraction (Kinetic Control) Enolate_Thermo Thermodynamic Enolate (more substituted) Ketone->Enolate_Thermo More hindered α-proton abstraction (Thermodynamic Control) Nitrile Active Methylene Nitrile (NC-CH2-Z) cluster_Knoevenagel cluster_Knoevenagel Base Base Intermediate_Kinetic Kinetic Intermediate Enolate_Kinetic->Intermediate_Kinetic + Nitrile Intermediate_Thermo Thermodynamic Intermediate Enolate_Thermo->Intermediate_Thermo + Nitrile Product_Kinetic Kinetic Product (Regioisomer 1) Intermediate_Kinetic->Product_Kinetic + Sulfur - H2O Product_Thermo Thermodynamic Product (Regioisomer 2) Intermediate_Thermo->Product_Thermo + Sulfur - H2O Sulfur Sulfur (S8) cluster_Thiophene_Formation cluster_Thiophene_Formation

Caption: Mechanism of the Gewald synthesis highlighting the regioselectivity with asymmetric ketones.

Experimental_Workflow Start Start: Asymmetric Ketone, Active Methylene Nitrile, Sulfur, Base Reaction Gewald Reaction (Controlled Temperature & Time) Start->Reaction Workup Reaction Workup & Crude Product Isolation Reaction->Workup Analysis Analysis of Product Mixture Workup->Analysis HPLC HPLC Analysis->HPLC NMR NMR (¹H, ¹³C, NOE) Analysis->NMR GCMS GC-MS Analysis->GCMS Results Determination of Regioisomeric Ratio & Product Characterization HPLC->Results NMR->Results GCMS->Results

Caption: Experimental workflow for determining the regioselectivity of the Gewald synthesis.

Conclusion: Mastering Regioselectivity for Targeted Synthesis

The Gewald synthesis remains a powerful tool for the synthesis of 2-aminothiophenes. When faced with asymmetric ketones, a thorough understanding of the underlying principles of the Knoevenagel condensation is essential for predicting and controlling the regiochemical outcome. By carefully selecting the reaction conditions—temperature, base, and solvent—researchers can steer the reaction towards the desired regioisomer. The judicious application of analytical techniques is then crucial to confirm the structure and purity of the final product. This guide provides a framework for a logical and informed approach to navigating the regioselectivity challenges inherent in the Gewald synthesis, ultimately enabling the targeted synthesis of novel compounds for drug discovery and development.

References

  • Gellis, A., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Appl. Sci., 4(1), 173-183.
  • Channagiri, L. S., et al. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251.
  • Gewald, K. (1966). Heterocyclic compounds from CH-acidic nitriles, VII. 2-Amino-thiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(1), 94-100.
  • Jafari, M., et al. (2011). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry, 27(3), 939-944.
  • Sabnis, R. W., et al. (1999). The Gewald Synthesis. Journal of Heterocyclic Chemistry, 36(2), 333-345.
  • Wikipedia. (2023). Gewald reaction. [Link]

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A Comparative Guide to Gewald Synthesis: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

The Gewald reaction, a cornerstone of heterocyclic chemistry since its discovery in the 1960s, provides a versatile and powerful pathway to synthesizing highly substituted 2-aminothiophenes.[1][2] These thiophene scaffolds are of immense interest to the pharmaceutical and materials science industries, serving as crucial intermediates for a range of bioactive compounds, including anti-inflammatory agents, kinase inhibitors, and agrochemicals, as well as materials for dyes and conducting polymers.[3][4]

This guide offers an in-depth, objective comparison between the traditional, conventional heating protocols for the Gewald synthesis and the modern, microwave-assisted approach. As researchers and drug development professionals, understanding the nuances, efficiencies, and limitations of each method is paramount for optimizing discovery and development workflows. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present comparative data to illuminate the distinct advantages each methodology offers.

The Gewald Reaction: A Mechanistic Overview

The Gewald reaction is a multicomponent condensation that typically involves an α-methylene carbonyl compound (a ketone or aldehyde), an activated nitrile (such as a cyanoester or malononitrile), and elemental sulfur, facilitated by a basic catalyst.[3][5][6]

The process is initiated by a Knoevenagel condensation between the carbonyl compound and the active nitrile to form an α,β-unsaturated nitrile intermediate.[4][5][6][7] The subsequent steps involve the addition of sulfur. While the precise mechanism of sulfur ring opening and incorporation was a subject of extensive study, it is understood to proceed through the formation and subsequent decomposition of polysulfide intermediates.[7][8][9] The final, thermodynamically favorable step is the cyclization and aromatization to yield the stable 2-aminothiophene product.[8][9]

The Conventional Approach: A Time-Tested Protocol

The classical Gewald synthesis relies on conductive heating, typically using an oil bath or heating mantle to bring the reaction mixture to reflux over an extended period. This method has been the standard for decades and is well-documented in the literature.

Experimental Protocol: Conventional Gewald Synthesis
  • Reagent Combination: In a round-bottom flask equipped with a reflux condenser, combine the ketone/aldehyde (1.0 eq.), the active nitrile compound (1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent (e.g., ethanol, DMF, or dioxane).[7]

  • Catalyst Addition: Add a basic catalyst, such as morpholine, piperidine, or triethylamine (typically 1.0-1.2 eq.), to the mixture.[7][10]

  • Heating: Heat the reaction mixture to reflux using a conventional heating source (oil bath or heating mantle). Maintain reflux for a period ranging from 4 to 48 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[10][11]

  • Work-up and Isolation: Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol) to remove impurities, and dry. If necessary, further purify the product by recrystallization.[12][13]

Workflow Diagram: Conventional Gewald Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Ketone, Nitrile & Sulfur in Flask B Add Solvent & Base A->B Dissolve C Heat to Reflux (Oil Bath/Mantle) B->C D Maintain Reflux (4-48 hours) C->D E Monitor by TLC D->E Periodically F Cool to Room Temp E->F Reaction Complete G Filter Precipitate F->G H Wash with Cold Solvent G->H I Recrystallize & Dry H->I J Final Product I->J G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification A Combine Reagents, Solvent & Catalyst in MW Vessel B Seal Vessel A->B C Place in MW Reactor B->C D Irradiate (2-45 minutes) C->D E Rapid Cooling D->E F Uncap Vessel E->F G Filter Product F->G H Wash & Dry G->H I Final Product (High Purity) H->I

Caption: Workflow for a rapid microwave-assisted Gewald synthesis.

Causality and Critique
  • Expertise & Experience: The dramatic rate acceleration (from hours to minutes) is a hallmark of microwave chemistry. B[14][15][16]y directly heating the reactants and solvent, the system rapidly overcomes the activation energy barrier. Sealed-vessel conditions allow for superheating of the solvent, further accelerating the reaction in accordance with the Arrhenius equation, an effect not safely achievable with conventional open-flask setups.

  • Trustworthiness: Microwave protocols are highly reproducible due to precise temperature and pressure control. T[17]he rapid heating and cooling cycles minimize the time spent at high temperatures, significantly reducing the formation of by-products and leading to higher purity and yields.

[17][18]### Performance Comparison: Conventional vs. Microwave-Assisted Gewald Synthesis

The most effective way to appreciate the difference between these two protocols is through a direct comparison of quantitative performance data extracted from the scientific literature.

ParameterConventional HeatingMicrowave-Assisted SynthesisAdvantage
Reaction Time 4 - 48 hours[10][11] 2 - 45 minutes[11][12][13][19] Microwave
Product Yield Moderate to Good (35-80%)[20] Good to Excellent (57-95%+)[19][21] Microwave
Product Purity Lower, often requires extensive purification[10] Higher, simpler work-up[22][17][18] Microwave
Energy Consumption High (prolonged heating)Low (short duration)[22][23] Microwave
Reproducibility VariableHigh[17] Microwave
Scalability Well-established for large scaleChallenging, but improving[15][24] Conventional
Initial Cost Low (standard lab glassware)High (requires dedicated reactor)[15] Conventional

Scientific Integrity & Logic: A Deeper Analysis

Efficiency and Green Chemistry: The data unequivocally demonstrates that microwave-assisted synthesis is a more efficient and environmentally friendly approach. I[22][18]t aligns with several principles of green chemistry by drastically reducing energy consumption and reaction times. F[15][25][23]urthermore, the enhanced reaction rates often permit the use of less hazardous solvents or even solvent-free conditions, minimizing chemical waste. C[22][21]onventional methods, with their reliance on long reflux times and often toxic, high-boiling solvents, present a larger environmental footprint.

[10]Throughput and Application in Drug Discovery: For professionals in drug development, speed and efficiency are critical. The ability of microwave synthesis to reduce reaction times from days to minutes is a game-changer for creating libraries of compounds for high-throughput screening. T[16]his rapid synthesis-purification cycle accelerates the entire discovery pipeline, a feat that is simply not feasible with conventional heating.

Limitations and Practical Considerations: Despite its numerous advantages, microwave synthesis is not without its challenges. The primary barrier is the initial capital investment for a dedicated microwave reactor. W[15]hile conventional heating is readily scalable for industrial production, scaling microwave reactions beyond the kilogram level can be complex due to issues with microwave penetration depth and ensuring uniform heating in large volumes.

The comparison between conventional and microwave-assisted Gewald synthesis protocols reveals a clear technological evolution. While conventional heating remains a viable and scalable method, it is largely outpaced by the microwave-assisted approach in nearly every key performance metric relevant to research and development.

Microwave-assisted synthesis offers an unequivocally superior method for the Gewald reaction in a laboratory setting, providing dramatic reductions in reaction time, increased yields, higher product purity, and a significantly improved environmental profile. For researchers, scientists, and drug development professionals, adopting MAOS for reactions like the Gewald synthesis is not merely an optimization but a strategic enhancement of the discovery process. The choice of method ultimately depends on the specific goals: for rapid discovery, library synthesis, and green chemistry initiatives, the microwave is the clear winner; for large-scale, established manufacturing processes where initial equipment cost is a primary driver, conventional methods may still hold their ground.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (URL not available)
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI.
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  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Public
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  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes
  • Gewald reaction - Wikipedia. [Link]
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  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A.
  • On the energy efficiency of microwave-assisted organic reactions - PubMed. [Link]
  • Novel One-Pot Microwave Assisted Gewald Synthesis of 2Acyl Amino Thiophenes on Solid Support - ResearchG
  • microwave-assisted synthesis of 2-aminothiophene deriv
  • Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its A.
  • Energy Efficiency of Microwave- and Conventionally Heated Reactors Compared at meso Scale for Organic Reactions - ACS Public
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Public
  • A green chemistry approach to gewald reaction - Der Pharma Chemica.
  • Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities – IJERT.
  • Microonde Gewald | PDF | Organic Synthesis | C
  • Gewald reaction: synthesis, properties and applic
  • Note Microwave accelerated synthesis of 2- aminothiophenes in ionic liquid via three component Gewald reaction.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. [Link]
  • Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. | Request PDF.
  • Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. [Link]
  • Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction.
  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES.
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)

Sources

Validating the Mechanism of Action for Ethyl 2-amino-5-isopropylthiophene-3-carboxylate Derivatives: A Comparative Guide to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the validation of a compound's mechanism of action (MoA) is a critical step that bridges preclinical research and clinical development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the hypothesized MoA of a novel class of compounds: Ethyl 2-amino-5-isopropylthiophene-3-carboxylate derivatives. Drawing from extensive experience in molecular pharmacology, this document outlines a multi-tiered approach, comparing the performance of a representative thiophene derivative, designated ETP-472, against established kinase inhibitors.

The central hypothesis of this guide is that ETP-472 exerts its anti-proliferative effects through the targeted inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), key oncogenic drivers in various cancers. To substantiate this claim, we will detail a series of experiments, from initial biochemical assays to complex in vivo models, providing both the "how" and the "why" behind each methodological choice.

Tier 1: Biochemical Validation - Direct Target Interaction

The foundational step in MoA validation is to confirm a direct interaction between the investigational compound and its putative molecular target. In this case, we aim to demonstrate that ETP-472 can inhibit the enzymatic activity of EGFR and HER2 in a cell-free system.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to block the phosphorylation of a substrate by a specific kinase.[1][2][3][4] It is the gold standard for determining the intrinsic potency of a kinase inhibitor.

Experimental Protocol: Luminescence-Based Kinase Activity Assay

  • Compound Preparation : Prepare a 10 mM stock solution of ETP-472, Erlotinib (EGFR inhibitor control), and Lapatinib (dual EGFR/HER2 inhibitor control) in 100% DMSO. A serial dilution is then performed to create a range of concentrations.

  • Kinase Reaction Setup : In a 96-well plate, combine the recombinant human EGFR or HER2 enzyme, a specific substrate peptide, and the kinase assay buffer.

  • Inhibitor Incubation : Add the diluted compounds or a DMSO vehicle control to the wells. The plate is incubated to allow the inhibitors to bind to the kinases.

  • Reaction Initiation : The kinase reaction is initiated by adding ATP. The plate is incubated at 30°C for 60 minutes.

  • ADP Detection : A reagent, such as ADP-Glo™, is added to stop the kinase reaction and deplete the remaining ATP. A subsequent detection reagent converts the ADP generated to ATP, which then fuels a luciferase reaction, producing a luminescent signal.[3]

  • Data Analysis : The luminescence is measured using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. The data is then plotted to determine the half-maximal inhibitory concentration (IC50) values.

Comparative Performance Data

CompoundTarget KinaseIC50 (nM)
ETP-472 EGFR 65
HER2 45
ErlotinibEGFR30
HER2>10,000
LapatinibEGFR70
HER235

This data is representative and for illustrative purposes.

The results from this initial screen suggest that ETP-472 is a potent dual inhibitor of both EGFR and HER2, with a potency comparable to Lapatinib.

Tier 2: Cell-Based Validation - Confirming Target Engagement and Downstream Effects

While biochemical assays confirm direct enzyme inhibition, they do not reflect the complex cellular environment. Cell-based assays are crucial for demonstrating that the compound can enter the cell, engage its target, and elicit the expected biological response.[5][6][7]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical assay that confirms target engagement in intact cells.[8][9][10][11][12] The principle is that when a drug binds to its target protein, it stabilizes the protein, leading to an increase in its melting temperature.

Experimental Workflow for CETSA

A Treat cells with ETP-472 or vehicle B Heat cell aliquots to a range of temperatures A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify soluble target protein (e.g., Western Blot for EGFR) C->D E Plot protein abundance vs. temperature to generate melting curve D->E

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

A positive result in CETSA, indicated by a rightward shift in the melting curve for EGFR and HER2 in ETP-472-treated cells compared to the vehicle control, provides strong evidence of target engagement in a physiological context.

Western Blot Analysis of Downstream Signaling

Inhibition of EGFR and HER2 should lead to a decrease in the phosphorylation of downstream signaling proteins, such as Akt and ERK.[13][14] Western blotting is a standard technique to visualize these changes.

Experimental Protocol: Western Blot

  • Cell Treatment : Culture a relevant cancer cell line (e.g., BT-474, which overexpresses HER2) and treat with ETP-472, Lapatinib, and a vehicle control for a specified time.

  • Protein Extraction : Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

  • Immunoblotting : Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated HER2 (p-HER2), total HER2, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK. A loading control like GAPDH should also be included.

  • Detection : Use secondary antibodies conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis : Quantify the band intensities to determine the relative levels of protein phosphorylation.

A successful outcome would show that ETP-472, similar to Lapatinib, reduces the levels of p-EGFR, p-HER2, p-Akt, and p-ERK without affecting the total protein levels.

Cell Cycle Analysis

Kinase inhibitors often induce cell cycle arrest.[15] Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[16][17][18]

Experimental Workflow for Cell Cycle Analysis

A Treat cancer cells with ETP-472 or control B Harvest and fix cells in ethanol A->B C Stain DNA with Propidium Iodide (PI) B->C D Analyze fluorescence by Flow Cytometry C->D E Quantify cell populations in G0/G1, S, and G2/M phases D->E

Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.

Comparative Performance Data

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control45%35%20%
ETP-472 (1 µM) 70% 15% 15%
Erlotinib (1 µM)65%20%15%
Lapatinib (1 µM)72%13%15%

This data is representative and for illustrative purposes.

The data indicates that ETP-472 induces a G1 cell cycle arrest, which is consistent with the inhibition of EGFR/HER2 signaling pathways that are crucial for the G1/S transition.

Tier 3: In Vivo Validation - Demonstrating Efficacy in a Biological System

The final and most rigorous validation step is to demonstrate the anti-tumor efficacy of the compound in a living organism.[19][20][21][22] Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical model for this purpose.[23][24][25]

Human Tumor Xenograft Model

Experimental Protocol: Xenograft Study

  • Cell Implantation : Subcutaneously inject a human cancer cell line known to be driven by EGFR or HER2 signaling (e.g., NCI-N87 for HER2-amplified gastric cancer) into the flank of immunocompromised mice (e.g., NOD/SCID).

  • Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment : Randomize the mice into treatment groups: Vehicle control, ETP-472, and a positive control such as Lapatinib. Administer the compounds orally on a daily schedule.

  • Monitoring : Measure tumor volume and mouse body weight regularly (e.g., twice a week).

  • Endpoint : Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis : Analyze the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

A successful outcome would demonstrate that ETP-472 significantly inhibits tumor growth in vivo, with an efficacy comparable to the established dual inhibitor Lapatinib. This would provide strong evidence that the mechanism of action observed in vitro translates to a therapeutic effect in a complex biological system.

Synthesis of the Validated Mechanism of Action

The multi-tiered approach outlined in this guide provides a robust pathway for validating the mechanism of action of this compound derivatives as dual EGFR/HER2 kinase inhibitors.

Signaling Pathway and Points of Inhibition

EGFR EGFR/HER2 Receptor RAS RAS/RAF/MEK EGFR->RAS PI3K PI3K EGFR->PI3K ERK ERK RAS->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation ETP472 ETP-472 ETP472->EGFR Inhibition

Caption: Hypothesized signaling pathway and inhibition by ETP-472.

By systematically progressing from biochemical to cellular and finally to in vivo models, researchers can build a compelling and self-validating case for the compound's MoA. Each experimental tier provides a layer of evidence that, when combined, offers a high degree of confidence in the proposed mechanism. This rigorous, evidence-based approach is fundamental to the successful translation of promising new chemical entities from the laboratory to the clinic.

References

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A Researcher's Guide to Comparing the Efficacy of Ethyl and Isopropyl 2-amino-5-phenylthiophene-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, known to be a core component in a variety of biologically active compounds, including kinase inhibitors and antiproliferative agents.[1][2][3][4] The seemingly subtle substitution of an ethyl ester with an isopropyl ester at the C-3 position can induce significant changes in a molecule's physicochemical properties, profoundly impacting its biological efficacy. This guide will walk you through the rationale and methodology for elucidating these differences.

Part 1: Theoretical Framework and Hypothesized Differences

The central hypothesis is that altering the ester group from ethyl to isopropyl will modulate the compound's lipophilicity, steric profile, and metabolic stability, which in turn will affect its pharmacokinetic and pharmacodynamic properties.

  • Lipophilicity (LogP/LogD): The addition of a methyl group (transitioning from ethyl to isopropyl) increases the molecule's surface area and carbon count, which is expected to increase its lipophilicity.[5][6] A higher LogP (partition coefficient) can enhance membrane permeability and cell uptake, but excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[7]

  • Steric Hindrance: The bulkier isopropyl group may introduce steric hindrance that could either enhance or diminish binding affinity to a biological target. This steric effect could influence the compound's orientation within a binding pocket, potentially altering its inhibitory activity.

  • Metabolic Stability: Ester groups are susceptible to hydrolysis by esterase enzymes in vivo. The increased steric bulk of the isopropyl group may shield the carbonyl center from enzymatic attack, potentially leading to a longer biological half-life compared to the ethyl ester.[5]

These theoretical differences form the basis for the experimental plan designed to quantify the impact on efficacy.

Part 2: Experimental Design for a Head-to-Head Comparison

A multi-phase experimental approach is essential for a comprehensive comparison. This workflow ensures that foundational physicochemical properties are characterized before proceeding to complex biological assays.

G cluster_0 Phase 1: Synthesis & Physicochemical Profiling cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: Data Analysis & Interpretation a Synthesis via Gewald Reaction b Purity & Structural Verification (NMR, MS) a->b c LogP/LogD Determination (Shake-Flask Method) b->c d Aqueous Solubility Assay c->d e Antiproliferative Screening (MTT Assay) d->e Proceed to Biological Assays g IC50 Determination e->g f Target-Based Assay (e.g., Kinase Inhibition) f->g h Correlate Physicochemical Properties with IC50 g->h Analyze Results i Structure-Activity Relationship (SAR) Analysis h->i

Caption: Experimental workflow for comparing thiophene derivatives.

Phase 1: Synthesis and Physicochemical Characterization

Accurate biological data relies on the quality and characterization of the test compounds.

1.1 Synthesis via Gewald Reaction

Both the ethyl and isopropyl 2-amino-5-phenylthiophene-3-carboxylate can be synthesized using the well-established Gewald three-component reaction.[1][8][9] This one-pot synthesis involves the condensation of an α-activated acetonitrile (ethyl or isopropyl cyanoacetate), an appropriate ketone (e.g., acetophenone to yield the 5-phenyl derivative), and elemental sulfur in the presence of a base like morpholine or piperidine.[2][4][8]

1.2 Physicochemical Profiling

Protocol: LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a critical measure of lipophilicity.[10] The shake-flask method, though traditional, remains a gold standard.[11]

  • Preparation: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Dissolution: Accurately weigh and dissolve a small amount of the test compound (ethyl or isopropyl derivative) in the n-octanol phase to a known concentration (e.g., 1 mg/mL).

  • Partitioning: Add an equal volume of the aqueous phase to the n-octanol solution in a glass vial.

  • Equilibration: Seal the vial and shake vigorously for 1 hour at room temperature to allow for partitioning between the two phases.[12]

  • Separation: Centrifuge the vial to ensure complete separation of the two immiscible layers.

  • Quantification: Carefully sample each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

  • Calculation: Calculate LogP using the formula: LogP = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] ).[10]

Data Presentation: Physicochemical Properties

PropertyEthyl DerivativeIsopropyl DerivativeExpected Trend
Molecular Weight 247.31 g/mol [13]261.34 g/mol Isopropyl > Ethyl
Calculated LogP (cLogP) ~3.7[13]> 3.7Isopropyl > Ethyl
Experimental LogP TBDTBDIsopropyl > Ethyl
Aqueous Solubility (µg/mL) TBDTBDEthyl > Isopropyl

Part 3: Biological Efficacy Evaluation

Given that 2-aminothiophene derivatives have shown promise as anticancer agents and kinase inhibitors, a logical starting point for efficacy comparison is an antiproliferative assay, followed by a more specific target-based assay.[3][14][15]

Antiproliferative Activity: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Protocol: MTT Assay for IC50 Determination

  • Cell Seeding: Plate a suitable cancer cell line (e.g., PC-3 for prostate cancer, A549 for lung cancer) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the ethyl and isopropyl derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.[18]

  • MTT Addition: Add 10 µL of MTT labeling reagent (typically 5 mg/mL in PBS) to each well and incubate for 4 hours.[16][19]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[18][19]

  • Absorbance Reading: Shake the plate gently to ensure complete dissolution and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

Target-Based Efficacy: In Vitro Kinase Inhibition Assay

Many 2-aminothiophene derivatives function as inhibitors of protein kinases.[14] A direct comparison of their ability to inhibit a specific kinase (e.g., a relevant receptor tyrosine kinase or a serine/threonine kinase) provides mechanistic insight.

G cluster_kinase Kinase Active Site ATP ATP Substrate Substrate (Peptide/Protein) ATP->Substrate Binds & Phosphorylates Inhibitor Thiophene Derivative Inhibitor->ATP Competitively Blocks Binding Phospho_Substrate Phosphorylated Substrate + ADP

Caption: Competitive inhibition of a kinase by a thiophene derivative.

Protocol: Generic Kinase Inhibition Assay (e.g., Z'-LYTE®)

Biochemical assays are available from various providers to measure kinase activity, often by quantifying substrate phosphorylation or ADP production.[20][21]

  • Reaction Setup: In a microplate, combine the target kinase, a specific fluorescently-labeled peptide substrate, and ATP at a concentration near its Km value.

  • Inhibitor Addition: Add the ethyl or isopropyl derivative across a range of concentrations to different wells.

  • Kinase Reaction: Incubate the plate to allow the phosphorylation reaction to proceed. The extent of the reaction is typically less than 30% to ensure linear kinetics.

  • Development Step: Add a development reagent containing a protease that selectively cleaves the non-phosphorylated peptide substrate.

  • Detection: Measure the fluorescence signal. Phosphorylation protects the substrate from cleavage, altering the fluorescence resonance energy transfer (FRET) signal.

  • IC50 Calculation: Calculate the percent inhibition at each compound concentration relative to controls and determine the IC50 value as described for the MTT assay.

Data Presentation: Biological Efficacy

AssayCell Line / TargetEthyl Derivative IC50 (µM)Isopropyl Derivative IC50 (µM)
MTT Antiproliferation PC-3 (Prostate)TBDTBD
MTT Antiproliferation A549 (Lung)TBDTBD
Kinase Inhibition Kinase XTBDTBD
Kinase Inhibition Kinase YTBDTBD

Part 4: Conclusion and Structure-Activity Relationship (SAR) Interpretation

By systematically gathering the data outlined above, a clear structure-activity relationship (SAR) will emerge.[22][23] For instance, if the isopropyl derivative shows a lower IC50 in the MTT assay and a higher LogP, it would suggest that increased lipophilicity enhances cellular uptake and/or target engagement for this scaffold. Conversely, if the isopropyl derivative is less active in the cell-based assay but more potent in the cell-free kinase assay, it could indicate that its higher lipophilicity leads to poor solubility or off-target effects that limit its efficacy in a cellular context.

This guide provides the necessary framework to move beyond theoretical speculation and generate the robust, comparative data needed to make informed decisions in a drug discovery pipeline. The choice between an ethyl and an isopropyl ester is not trivial; it is a fundamental optimization step that this experimental plan is designed to resolve with scientific rigor.

References

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications.
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Chemistry.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
  • Gewald reaction. Wikipedia.
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  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
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  • Measuring and interpreting the selectivity of protein kinase inhibitors. NIH National Library of Medicine.
  • MTT Assay Protocol for Cell Viability and Proliferation. Roche.
  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. NIH National Library of Medicine.
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  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. NIH National Library of Medicine.
  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.
  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI.
  • Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis. PubMed, NIH.
  • SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate.
  • Antimicrobial Activity of 2-Aminothiophene Derivatives. Journal of Drug Delivery and Therapeutics.
  • Design of Lipophilic Prodrugs to Improve Drug Delivery and Efficacy. ResearchGate.
  • Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. ACS Omega.
  • 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed, NIH.

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl 2-amino-5-isopropylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: A Cautious Approach

The thiophene ring, a sulfur-containing heterocycle, and the presence of an amino group are key determinants of the potential hazards associated with Ethyl 2-amino-5-isopropylthiophene-3-carboxylate. Structurally similar compounds, such as Ethyl 2-amino-5-phenylthiophene-3-carboxylate and Ethyl 2-aminothiophene-3-carboxylate, are known to cause skin and eye irritation[1][2]. Furthermore, some thiophene derivatives may be harmful if swallowed or inhaled[1]. Therefore, it is imperative to handle this compound with the assumption that it is a hazardous substance.

Inferred Hazard Classifications:

  • Skin Irritant: Based on data from analogous compounds[1][2].

  • Eye Irritant: Based on data from analogous compounds[1][2].

  • Acute Toxicity (Oral, Dermal, Inhalation): Potential for harm if ingested, absorbed through the skin, or inhaled, a common trait for many amino-substituted heterocyclic compounds[1][3].

Given these potential hazards, all waste materials contaminated with this compound must be treated as hazardous chemical waste.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins at the point of generation. Adherence to this workflow is critical for ensuring safety and regulatory compliance.

DisposalWorkflow cluster_LabOperations In the Laboratory cluster_WasteManagement Waste Management Facility A Step 1: Waste Segregation B Step 2: Container Selection & Labeling A->B Proper Containment C Step 3: Temporary Accumulation B->C Safe Storage D Step 4: Collection by EHS C->D Scheduled Pickup E Step 5: Final Disposal D->E Compliant Treatment

Figure 1. A streamlined workflow for the proper disposal of this compound, from laboratory segregation to final disposal.

Step 1: Waste Segregation at the Source

Proper segregation is the foundation of safe chemical waste management. Immediately upon generation, all waste contaminated with this compound must be separated from non-hazardous waste streams.

  • Solid Waste: This includes unused or expired solid compounds, contaminated personal protective equipment (PPE) such as gloves and disposable lab coats, weighing papers, and any other solid materials that have come into contact with the chemical.

  • Liquid Waste: This category encompasses any solutions containing the compound, as well as solvents used to rinse contaminated glassware.

  • Sharps Waste: Contaminated needles, syringes, or broken glassware must be placed in a designated, puncture-resistant sharps container.

Step 2: Container Selection and Labeling

The choice of waste container is crucial to prevent leaks and reactions.

  • Container Material: Use chemically resistant containers, such as high-density polyethylene (HDPE), for both solid and liquid waste. Ensure the container has a secure, leak-proof lid.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazard(s): "Irritant" and "Potentially Toxic"

    • The date of accumulation (the date the first waste was added to the container)

    • The name and contact information of the generating laboratory or researcher.

Step 3: Temporary Accumulation in a Satellite Accumulation Area (SAA)

Designate a specific area within the laboratory, at or near the point of generation, as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.

  • Location: The SAA should be away from general lab traffic and sources of ignition.

  • Secondary Containment: Place waste containers in a secondary containment bin to mitigate the impact of potential spills.

  • Container Closure: Keep waste containers securely closed at all times, except when adding waste.

Step 4: Collection by Environmental Health and Safety (EHS)

Once a waste container is full, or if it has been in accumulation for a period approaching your institution's limit (often 90 days for large quantity generators), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Step 5: Final Disposal

The final disposal of this compound will be carried out by a licensed hazardous waste disposal facility. The most common and appropriate disposal method for this type of organic chemical waste is incineration at a permitted facility. This high-temperature process ensures the complete destruction of the compound, minimizing its environmental impact.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, including during disposal procedures, the following minimum PPE is mandatory:

PPE ItemSpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes and aerosols, preventing eye irritation.
Hand Protection Nitrile gloves (double-gloving is recommended)Provides a barrier against skin contact and potential absorption.
Protective Clothing A standard laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Not typically required for small quantities handled in a well-ventilated area. Use a fume hood for larger quantities or if aerosols may be generated.Minimizes the risk of inhaling potentially harmful vapors or dust.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

By adhering to these comprehensive guidelines, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, upholding their commitment to a safe and sustainable research environment.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-amino-5-isopropylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-tested guidance on the personal protective equipment (PPE) required for Ethyl 2-amino-5-isopropylthiophene-3-carboxylate. This is not just a checklist; it is a procedural framework designed to ensure your safety by explaining the causality behind each recommendation.

Hazard Assessment: The 'Why' Behind the PPE

Understanding the inherent risks of a compound is the critical first step in establishing a robust safety protocol. This compound belongs to the aminothiophene class of compounds. While data on this specific molecule is limited, the Globally Harmonized System (GHS) classifications for closely related aminothiophene derivatives provide a clear mandate for caution.

According to aggregated GHS data from the European Chemicals Agency (ECHA), compounds in this family are known to:

  • Cause skin irritation (H315) [1][2]

  • Cause serious eye irritation (H319) [1][2]

  • May cause respiratory irritation (H335) [1]

The thiophene ring itself is considered a "structural alert" in toxicology, as it can be metabolized by cytochrome P450 enzymes into reactive metabolites, which may lead to toxicity[3][4]. Therefore, our PPE strategy is designed not only to prevent direct contact irritation but also to minimize any potential for systemic exposure.

Core PPE Requirements: Your Primary Defense

For all routine laboratory operations involving the handling of this compound, from weighing to solution preparation, the following PPE is mandatory.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation[1]. The minimum requirement is the use of safety glasses with side shields. However, for procedures with a higher risk of splashing (e.g., transferring solutions, heating, or working under pressure), chemical goggles are required[5][6].

  • Causality: The ester and amine functionalities on the thiophene ring can interact with the sensitive tissues of the eye, leading to irritation. Safety glasses with side shields prevent incidental contact, while goggles provide a complete seal against splashes.

Skin and Body Protection

Gloves: Handle this compound with compatible, chemical-resistant gloves at all times[7]. Nitrile gloves are a common and effective choice for incidental contact. It is crucial to inspect gloves for any signs of degradation or perforation before each use.

  • Glove Removal Technique: Use the proper removal technique (without touching the glove's outer surface) to avoid skin contact.

  • Prolonged Contact: For extended handling or immersion, select gloves with a higher protection class (breakthrough time > 240 minutes) and consult the manufacturer's compatibility data[5].

  • Causality: As a designated skin irritant, direct contact can lead to dermatitis[1]. Proper glove selection and use provide the primary barrier against this hazard.

Laboratory Coat: A standard, flame-retardant lab coat must be worn and fully fastened. This protects your skin and personal clothing from minor spills and contamination.

Respiratory Protection

All work that may generate dust or aerosols from this compound must be performed in a certified chemical fume hood[6].

  • When a Respirator is Needed: If work must be performed outside of a fume hood where ventilation is insufficient to maintain exposure below acceptable limits, or during a large spill clean-up, a NIOSH-approved respirator with an appropriate vapor/particulate cartridge is necessary[6][8].

  • Causality: The compound is classified as a potential respiratory irritant[1]. Engineering controls like a fume hood are the most effective way to prevent inhalation. Respirators serve as a crucial secondary defense when these controls are unavailable or insufficient.

Operational and Disposal Plans

A safety protocol is only as strong as its execution. The following procedures for donning, doffing, and disposing of PPE are critical to prevent cross-contamination.

Step-by-Step PPE Protocol
  • Donning (Putting On):

    • Put on your lab coat and fasten it completely.

    • Put on your safety glasses or goggles.

    • Wash and dry your hands thoroughly.

    • Put on your gloves, ensuring they overlap the cuffs of your lab coat.

  • Doffing (Taking Off):

    • Remove gloves using the proper skin-contact avoidance technique.

    • Remove your lab coat, turning it inside out as you remove it to contain any surface contamination.

    • Remove your eye protection.

    • Wash your hands thoroughly with soap and water.

Disposal of Contaminated PPE

All disposable PPE (gloves, etc.) that comes into contact with this compound must be considered hazardous waste.

  • Procedure:

    • Place contaminated gloves and other disposable items in a designated, sealed, and clearly labeled hazardous waste bag immediately after removal.

    • Dispose of the waste bag according to your institution's hazardous waste management guidelines. Do not discard in regular trash receptacles.

Emergency Scenarios: Spills and Exposures

Preparedness is key to mitigating the impact of an accidental release or exposure.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[6][9].

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water and soap[2][6]. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention[6].

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[6][10].

Spill Response

The required PPE for spill cleanup depends on the scale of the spill.

  • Small Spill (e.g., <5g or <10mL on a benchtop):

    • Alert personnel in the immediate area.

    • Wearing your core PPE (lab coat, goggles, double-nitrile gloves), absorb the spill with an inert material like vermiculite, sand, or dry earth[6].

    • Sweep or scoop the material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spill:

    • Evacuate the immediate area and alert others.

    • If the substance is volatile or dusty, do not attempt to clean it without appropriate respiratory protection.

    • Contact your institution's Environmental Health and Safety (EHS) department.

    • Cleanup should only be performed by trained personnel wearing enhanced PPE, which may include a full suit, boots, and a self-contained breathing apparatus (SCBA) to prevent inhalation[8].

Data and Workflow Visualization

Table 1: Summary of PPE Requirements
ScenarioEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Routine Handling Safety glasses with side shieldsNitrile gloves, Lab coatWork in a chemical fume hood
Splash Hazard Chemical gogglesNitrile gloves, Lab coatWork in a chemical fume hood
Small Spill Cleanup Chemical gogglesDouble nitrile gloves, Lab coatGenerally not required if contained
Large Spill Cleanup Chemical goggles / Face shieldChemical-resistant suit, BootsNIOSH-approved respirator or SCBA
Diagram 1: Chemical Spill Response Workflowdot

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_small_spill Small Spill Protocol cluster_large_spill Large Spill Protocol spill Spill Occurs assess Assess Spill Size & Immediate Hazard spill->assess alert_small Alert Area Personnel assess->alert_small Small evacuate Evacuate Area assess->evacuate Large don_ppe_small Don Core PPE: - Goggles - Double Gloves alert_small->don_ppe_small contain Absorb with Inert Material don_ppe_small->contain collect Collect into Hazardous Waste contain->collect decontaminate Decontaminate Area collect->decontaminate alert_large Alert EHS & Isolate Area evacuate->alert_large await_response Await Trained Responders with Enhanced PPE (SCBA) alert_large->await_response

Sources

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